2,2,3,3-Tetramethylbutane
Description
The exact mass of the compound Hexamethylethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62039. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2,3)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLUKLXGSRPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073204 | |
| Record name | 2,2,3,3-Tetramethylbutane | |
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Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
20.9 [mmHg] | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
594-82-1 | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2,3,3-Tetramethylbutane | |
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| Record name | Hexamethylethane | |
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| Record name | 2,2,3,3-Tetramethylbutane | |
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| Record name | 2,2,3,3-tetramethylbutane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.961 | |
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| Record name | 2,2,3,3-TETRAMETHYLBUTANE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Unique Structure and Utility of 2,2,3,3-Tetramethylbutane
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,3-Tetramethylbutane
Prepared by: Gemini, Senior Application Scientist
This compound, also known by its common name hexamethylethane, is a highly branched, symmetrical alkane and an isomer of octane.[1] Its molecular formula is C₈H₁₈, and its structure consists of a central carbon-carbon single bond connecting two tertiary butyl groups.[1] This unique, sterically hindered structure imparts distinct physical and chemical properties, such as a relatively high melting point for an alkane and exceptional stability.[2][3]
These characteristics make it a valuable compound in several scientific domains. In analytical chemistry, its well-defined physical properties make it an excellent reference standard for calibrating instruments like gas chromatographs.[4] For researchers in physical organic chemistry, it serves as a model compound for studying the effects of steric hindrance on reaction mechanisms and molecular dynamics.[4] Furthermore, its high octane rating has led to its investigation as a potential additive for high-performance fuels.[4] This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques essential for its unambiguous characterization.
Part 1: Synthesis Methodologies
The synthesis of this compound is a classic example of carbon-carbon bond formation. The primary challenge lies in efficiently coupling two bulky tert-butyl groups. Two principal methods have been established: the Wurtz reaction and a modified Grignard reagent coupling.
The Wurtz Reaction: A Classic Coupling Approach
The Wurtz reaction, first reported by Charles-Adolphe Wurtz in 1855, involves the reductive coupling of two alkyl halides using sodium metal in an anhydrous ether solvent.[5][6] For the synthesis of the symmetrical this compound, a tertiary alkyl halide such as tert-butyl bromide is the ideal starting material.[7]
Causality of Experimental Design:
-
Reactant Choice: Tert-butyl halide is used because the target molecule is a dimer of the tert-butyl group.
-
Reagent: Sodium metal acts as a powerful reducing agent, donating electrons to facilitate the coupling.[6]
-
Solvent: A dry, aprotic solvent like diethyl ether is critical. Sodium reacts violently with water, and the organosodium intermediate is a strong base that would be quenched by any protic solvent. The ether also helps to stabilize the intermediates.[6]
Reaction Mechanism: The mechanism is believed to proceed through either a free-radical pathway or an organosodium intermediate.[6][8]
-
Electron Transfer: Sodium metal transfers an electron to the alkyl halide, forming an alkyl radical and a sodium halide. R-X + Na → R• + NaX
-
Coupling: Two alkyl radicals then dimerize to form the new alkane. 2 R• → R-R
Alternatively, a second electron transfer can form a highly nucleophilic organosodium intermediate, which then undergoes an Sₙ2 reaction with another molecule of the alkyl halide.[5]
Caption: Wurtz reaction mechanism for this compound synthesis.
Experimental Protocol (Wurtz Reaction):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, place finely cut sodium metal suspended in anhydrous diethyl ether under a nitrogen atmosphere.
-
Slowly add a solution of tert-butyl bromide in anhydrous diethyl ether from the dropping funnel to the sodium suspension with gentle stirring.
-
Control the addition rate to maintain a gentle reflux. After the addition is complete, the mixture may be gently heated for a short period to ensure the reaction goes to completion.
-
After cooling, the excess sodium is carefully quenched (e.g., with ethanol), followed by the addition of water.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.
-
The crude product is purified, typically by recrystallization or sublimation, owing to its solid nature at room temperature.[9]
Manganese-Catalyzed Grignard Coupling
While the Wurtz reaction is historically significant, its yields can be variable. A more controlled synthesis involves the coupling of a Grignard reagent, catalyzed by a transition metal. A notable method uses manganese(II) salts to catalyze the dimerization of tert-butyl radicals generated from tert-butylmagnesium bromide.[10]
Causality of Experimental Design:
-
Grignard Reagent: tert-Butylmagnesium bromide is prepared in situ from tert-butyl bromide and magnesium metal.[11] The Grignard reagent serves as the source of the tert-butyl group.
-
Catalyst: Manganese(II) ions are crucial. The organomagnesium compound transmetalates with the manganese salt to form an unstable organomanganese compound.[10]
-
Mechanism: This organomanganese compound is believed to decompose homolytically to generate tert-butyl radicals, which then dimerize to form the product. This radical pathway circumvents the difficulties of a direct Sₙ2-type coupling between two bulky tert-butyl groups.[10]
Caption: Catalyzed Grignard coupling pathway for hexamethylethane synthesis.
Experimental Protocol (Manganese-Catalyzed Grignard Coupling):
-
Prepare the tert-butylmagnesium bromide Grignard reagent in a flame-dried apparatus under nitrogen by reacting tert-butyl bromide with magnesium turnings in anhydrous diethyl ether.[12]
-
In a separate flask, prepare a suspension of a catalytic amount of anhydrous manganese(II) chloride in anhydrous diethyl ether.
-
Cool the Grignard solution in an ice bath and slowly add the manganese(II) chloride suspension with vigorous stirring.
-
Allow the reaction mixture to stir and slowly warm to room temperature. The reaction is often followed by gas evolution or a color change.
-
Upon completion, the reaction is quenched by the slow addition of dilute acid (e.g., HCl).
-
The organic layer is separated, washed sequentially with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt.
-
The solvent is removed, and the resulting solid product is purified by recrystallization or sublimation.
Part 2: Characterization and Validation
Unambiguous confirmation of the synthesis of this compound requires a suite of analytical techniques. The high symmetry of the molecule leads to characteristically simple spectra, which serve as a powerful validation tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation of this compound.
-
¹H NMR: Due to the molecule's symmetry, all 18 protons are chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum.[13][14] The high electron density and shielding result in a chemical shift typically observed at approximately 0.9 ppm. The absence of any other signals is a strong indicator of the product's purity.[15]
-
¹³C NMR: The ¹³C NMR spectrum is also remarkably simple, showing only two distinct signals, confirming the molecular symmetry.[15][16]
-
A signal for the six equivalent methyl carbons (-CH₃).
-
A signal for the two equivalent quaternary carbons (-C(CH₃)₃).
-
| NMR Data Summary for this compound | |
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H | ~0.9 |
| ¹³C | ~32 |
| ¹³C | ~37 |
(Note: Exact chemical shifts may vary slightly depending on the solvent used)
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the compound's molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 114 (for C₈H₁₈) is often weak or absent due to the high stability of the resulting fragments.[1][17]
-
Fragmentation Pattern: The electron ionization (EI) mass spectrum is dominated by the cleavage of the central C-C bond, which is the weakest bond in the molecule. This cleavage results in the highly stable tert-butyl cation.
| Key Mass Spectrometry Fragments | | | :--- | :--- | Identity | Relative Abundance | | 57 | [C(CH₃)₃]⁺ | Base Peak (100%) | | 41 | [C₃H₅]⁺ | High | | 99 | [M-15]⁺ or [C₇H₁₅]⁺ | Moderate | | 114 | [C₈H₁₈]⁺ | Weak to Absent |
(Data sourced from NIST and PubChem mass spectra)[1][17]
Gas Chromatography (GC)
Gas chromatography is an essential technique for assessing the purity of the synthesized this compound.[18][19] When a sample is injected onto a non-polar GC column, a pure compound will yield a single, sharp peak.[20] The retention time of this peak can be compared to an authentic standard for identity confirmation. The presence of other peaks would indicate impurities, such as unreacted starting materials or side products from the synthesis.
Overall Experimental Workflow
The entire process, from synthesis to final validation, follows a logical and self-validating sequence. Each step provides the material or the data needed for the subsequent stage, ensuring the integrity of the final product.
Caption: Comprehensive workflow from synthesis to final product validation.
Part 3: Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is paramount for its safe handling and application.
Physicochemical Properties
This compound is typically a colorless or nearly white solid at room temperature.[1][21]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈ | [1] |
| Molecular Weight | 114.23 g/mol | [1][2] |
| Appearance | Colorless liquid or nearly white solid | [1][21] |
| Melting Point | 94-97 °C | [2][22] |
| Boiling Point | ~106-107 °C | [3][9] |
| Density | ~0.7 g/cm³ (solid) | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [21] |
Safety and Handling
This compound is a highly flammable solid and liquid.[1][4]
-
Hazards: It is classified as a flammable solid (H228).[4][9] Vapors can form explosive mixtures with air.[9] It may cause skin irritation and drowsiness or dizziness upon inhalation.[1]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood.[21] Keep away from heat, sparks, and open flames.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable materials.[22]
Conclusion
The synthesis of this compound, whether through the traditional Wurtz reaction or a more modern catalyzed Grignard coupling, offers a valuable lesson in C-C bond formation for sterically demanding substrates. The success of the synthesis is unequivocally validated by its characteristically simple NMR and mass spectra, which arise from its unique, high-symmetry structure. This guide provides researchers with the foundational knowledge to not only produce this compound but also to rigorously confirm its identity and purity, ensuring its suitability for applications ranging from analytical standards to fundamental chemical research.
References
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A Comprehensive Technical Guide to the Physical Properties of Hexamethylethane for Research Applications
Introduction: The Unique Stature of a Highly Symmetrical Alkane
Hexamethylethane, systematically known as 2,2,3,3-tetramethylbutane, is a fascinating outlier in the family of octane isomers. Its chemical formula is C₈H₁₈, and it possesses a molecular weight of approximately 114.23 g/mol .[1][2] What sets this molecule apart is its unparalleled degree of branching, making it the most compact and symmetrical of its isomers.[3][4] This unique molecular architecture, resembling a central ethane core with all hydrogen atoms substituted by methyl groups, profoundly influences its physical properties, deviating significantly from its linear counterpart, n-octane.
This technical guide offers an in-depth exploration of the core physical properties of hexamethylethane. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a reference standard, a building block in synthesis, or in studies of molecular interactions. We will delve into its key physical characteristics, the experimental methodologies for their determination, and the underlying molecular principles that govern these properties.
Molecular Structure and Its Implications
The defining feature of hexamethylethane is its highly symmetrical, globular structure.[3][4] This steric crowding around the central carbon-carbon bond has significant consequences for its intermolecular forces. Unlike the more flexible, linear alkanes that can entangle and maximize surface area contact for van der Waals interactions, hexamethylethane's shape limits its ability to pack efficiently in a disordered liquid state. This structural rigidity and high symmetry are the primary determinants of its unusually high melting point and narrow liquid range compared to other octane isomers.[3][4]
Caption: Ball-and-stick representation of hexamethylethane's structure.
Core Physical Properties
The physical properties of hexamethylethane are a direct manifestation of its unique molecular structure. Below is a summary of its key physical data, followed by a detailed discussion of each property.
| Physical Property | Value | Source(s) |
| Appearance | White, opaque, waxy crystals or nearly white solid | [3][5] |
| Molecular Formula | C₈H₁₈ | [1] |
| Molecular Weight | 114.23 g/mol | [1] |
| Melting Point | 94 - 104 °C | [3][6][7] |
| Boiling Point | 106 - 107 °C | [3][6] |
| Density | 0.722 - 0.823 g/cm³ | [8][9][10] |
| Vapor Pressure | 20.9 mmHg at 25 °C | [5][10] |
| Flash Point | 4 °C (closed cup) | [6][7] |
| Solubility | Insoluble in water; soluble in organic solvents. | [3][8][9] |
Melting Point: A Consequence of Symmetry
Hexamethylethane exhibits an unusually high melting point for an alkane of its molecular weight, with reported values ranging from 94 to 104 °C.[3][6][7] This is a direct result of its highly symmetrical and compact structure, which allows it to form a stable crystal lattice. Overcoming the intermolecular forces in this well-ordered solid state requires a significant amount of thermal energy. In contrast, its linear isomer, n-octane, with a melting point of -57 °C, can adopt numerous conformations, leading to less efficient packing in the solid state. The purity of a sample can be assessed by its melting point range; a sharp range of 0.5-1.0 °C is indicative of high purity, while impurities will lead to a depression and broadening of the melting point range.
Boiling Point and a Narrow Liquid Range
The boiling point of hexamethylethane is reported to be in the range of 106-107 °C.[3][6] The proximity of its boiling point to its melting point results in a very short liquid range. This is because the same structural features that lead to a stable solid also result in relatively weak intermolecular forces in the liquid phase. The globular shape of the molecules prevents the close packing and extensive surface area contact that would lead to stronger van der Waals forces and a higher boiling point.
Density: A Measure of Molecular Packing
The density of solid hexamethylethane has been reported in the range of 0.722 to 0.823 g/cm³.[8][9][10] As a solid at room temperature, its density is a reflection of how closely its molecules are packed in the crystal lattice. For a solid, density can be determined by measuring its mass and volume. For regularly shaped crystals, the volume can be calculated from its dimensions. For irregular solids, a displacement method, such as gas pycnometry or liquid displacement, is employed.[11][12]
Vapor Pressure and Volatility
Hexamethylethane is a volatile solid, as indicated by its vapor pressure of 20.9 mmHg at 25 °C.[5][10] Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (solid or liquid) in a closed system.[13][14] For a solid, this is determined by the rate of sublimation. The relatively high vapor pressure for a solid is consistent with its weak intermolecular forces in the condensed phase.
Solubility Profile: "Like Dissolves Like"
As a nonpolar alkane, hexamethylethane is virtually insoluble in water.[3][9] The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form between hexamethylethane and water.[5][8] However, it is soluble in nonpolar organic solvents.[3][9] In these cases, the van der Waals forces between the solvent molecules are disrupted and replaced by similar forces with the hexamethylethane molecules, resulting in no significant energy barrier to dissolution.[2][5]
Experimental Protocols for Property Determination
The accurate determination of physical properties is paramount for the reliable use of any chemical compound in a research setting. The following are generalized, yet detailed, methodologies for measuring the key physical properties of hexamethylethane.
Protocol 1: Melting Point Determination via Capillary Method
This method is a standard and reliable technique for determining the melting point of a crystalline solid.[15]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry hexamethylethane is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[16][17]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for melting point determination.
Protocol 2: Boiling Point Determination by Distillation
For a substance with a narrow liquid range like hexamethylethane, careful determination of the boiling point is crucial. Simple distillation is a common method.[18][19]
Methodology:
-
Apparatus Setup: A small quantity of hexamethylethane is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Heating: The flask is gently heated in a heating mantle or oil bath.
-
Observation: As the liquid boils, the vapor rises, condenses in the condenser, and the condensate is collected. The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure.[18]
Protocol 3: Density Measurement of a Solid by Liquid Displacement
This method is suitable for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[11][20]
Methodology:
-
Mass Measurement: The mass of a sample of hexamethylethane is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which hexamethylethane is insoluble (e.g., water, though a non-polar solvent would be more appropriate to prevent any dissolution). The initial volume of the liquid is recorded.
-
Displacement: The weighed sample of hexamethylethane is carefully submerged in the liquid in the graduated cylinder. The final volume is recorded. The difference between the final and initial volumes gives the volume of the hexamethylethane sample.[21]
-
Calculation: The density is calculated by dividing the mass of the sample by its determined volume.
Spectroscopic Data and Interpretation
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in hexamethylethane, all 18 protons are chemically equivalent.[22] Consequently, the ¹H NMR spectrum of hexamethylethane is expected to show a single, sharp peak (a singlet).[23] Similarly, all six methyl carbons are equivalent, and the two quaternary carbons are equivalent. Therefore, the ¹³C NMR spectrum should exhibit only two signals.[24][25] The simplicity of these spectra makes hexamethylethane a useful reference standard in NMR spectroscopy.
Note: Actual spectra can be found in databases such as SpectraBase.[26][27]
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations.[1][6] For hexamethylethane, the spectrum will show strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to C-H stretching vibrations.[10] Additionally, C-H bending vibrations for the methyl groups will be observed in the 1350-1470 cm⁻¹ region.[28] The absence of peaks associated with other functional groups confirms the identity of the compound as a saturated hydrocarbon.
Note: A vapor phase IR spectrum of this compound is available from sources like the NIST Chemistry WebBook and SpectraBase.[26][29]
Safety and Handling
Hexamethylethane is a flammable solid and should be handled with appropriate care. It should be kept away from heat, sparks, and open flames.[6] Exposure may cause irritation to the skin, eyes, and respiratory system. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[6]
Conclusion
The physical properties of hexamethylethane are a compelling illustration of the profound impact of molecular structure on macroscopic characteristics. Its high symmetry and compact nature lead to an unusually high melting point, a narrow liquid range, and a simple yet informative spectroscopic signature. A thorough understanding of these properties is essential for its effective application in research, from its use as a calibration standard to its role as a unique molecular scaffold in chemical synthesis. This guide provides a foundational understanding for scientists and researchers, enabling them to leverage the distinct characteristics of this remarkable alkane in their work.
References
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An In-depth Technical Guide to the Molecular Geometry and Structure of 2,2,3,3-Tetramethylbutane
Abstract
2,2,3,3-Tetramethylbutane, commonly known as hexamethylethane, stands as a paragon of steric congestion in acyclic alkanes. Its unique, highly symmetrical structure, consisting of two tert-butyl groups joined by a single bond, imparts properties that are both theoretically intriguing and practically useful. This guide provides a comprehensive examination of its molecular geometry, conformational landscape, and physicochemical properties. We will delve into the profound impact of steric hindrance on its bond parameters, rotational energy profile, and spectroscopic signatures. This document is intended to serve as a detailed reference for researchers leveraging this molecule as a structural motif, a model for steric interactions, or a standard in analytical applications.
Introduction: The Archetype of Steric Crowding
This compound is a saturated hydrocarbon and the most compact and branched isomer of octane, with the chemical formula C₈H₁₈.[1] Its structure is deceptively simple: a central C-C bond connecting two bulky tert-butyl groups. This arrangement, however, creates a molecule with exceptional steric strain, which dictates its physical and chemical behavior.[2][3] Unlike its linear isomer, n-octane, this compound is a white, waxy solid at room temperature, a direct consequence of its highly symmetrical and compact structure, which allows for efficient packing in a crystal lattice.[1][4] This high melting point and short liquid range are unusual for an acyclic alkane of its size.[1]
Its significance in the scientific community is multifaceted. It serves as a fundamental model for studying the limits of steric hindrance, conformational dynamics in congested systems, and the stabilization effects of protobranching.[1] Furthermore, its well-defined physical properties make it a valuable reference standard in analytical chemistry.[5] This guide will explore the core structural and geometric facets of this molecule, providing the in-depth understanding required for its application in advanced research and development.
Molecular Structure and Bonding Parameters
The IUPAC name, this compound, perfectly describes its connectivity, although the locants are technically superfluous as no other arrangement of "tetramethylbutane" is possible.[1] The molecule's backbone is a simple ethane fragment, but with all six hydrogen atoms replaced by methyl groups.
Hybridization and Bond Geometry
All eight carbon atoms in this compound are sp³ hybridized, predicting a tetrahedral geometry around each. However, the immense steric repulsion between the two vicinal tert-butyl groups forces significant distortions from the ideal 109.5° bond angles. The central C2-C3 bond is particularly strained, leading to a slight elongation compared to a typical alkane C-C bond to alleviate this repulsion. The H-C-H and C-C-H bond angles within the methyl groups are also expected to be compressed to accommodate the steric pressure.
Steric Hindrance: The Dominant Force
Steric hindrance is the defining characteristic of this compound.[2] It arises from the spatial crowding of the 18 hydrogen atoms of the six methyl groups. This crowding restricts rotation around the central C2-C3 bond and influences the molecule's overall shape and reactivity.[6][7] The repulsive forces between the electron clouds of the closely packed, non-bonded methyl groups result in a significant increase in the molecule's potential energy in certain conformations.[2] This steric strain is responsible for its unique conformational energy profile.
Conformational Analysis: Rotation Under Duress
The rotation around the central C2-C3 bond in this compound is a classic example of hindered rotation. The energy landscape is dominated by the severe steric clashes between the methyl groups of the opposing tert-butyl fragments.
Key Rotational Conformations
As with ethane, the primary conformations are staggered and eclipsed.
-
Staggered (Anti) Conformation: This is the most stable conformer, representing the global energy minimum.[8] In this arrangement, the methyl groups of one tert-butyl group are positioned in the dihedral angle gaps of the other, minimizing steric repulsion.
-
Eclipsed Conformation: This is the least stable conformer and represents the energy maximum for rotation.[8] Here, the methyl groups on the C2 and C3 carbons are aligned, leading to maximal steric and torsional strain.[9]
-
Gauche Conformations: While in simpler alkanes like butane, a distinct gauche conformer exists, the concept is less defined here due to the threefold symmetry of the tert-butyl groups. Any staggered conformation is considered 'anti' in the context of the tert-butyl groups themselves. The energy difference between the staggered and eclipsed states is substantial.[9]
The energy barrier to rotation is significantly higher than in less branched alkanes, a direct measure of the severe steric hindrance. The energy difference between the staggered and eclipsed conformations is approximately 10.2 kJ/mol.[9]
Potential Energy Diagram
The following diagram illustrates the potential energy changes during a 360° rotation around the C2-C3 bond.
Caption: Potential energy vs. dihedral angle for C2-C3 bond rotation.
Spectroscopic Characterization
The high degree of symmetry in this compound leads to remarkably simple spectroscopic data, which serves as a powerful tool for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the rapid rotation of the methyl groups and the overall molecular symmetry, all 18 protons are chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically appearing around 0.9 ppm (in CDCl₃).[10][11] The absence of any splitting pattern is a clear indicator of this equivalence.
-
¹³C NMR: The ¹³C NMR spectrum is also very simple, displaying only two signals. One signal corresponds to the six equivalent methyl carbons, and the other, at a lower field, corresponds to the two equivalent quaternary carbons of the central bond.
Vibrational and Mass Spectrometry
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for C-H stretching vibrations of sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1365 cm⁻¹.[12]
-
Mass Spectrometry (MS): Upon electron ionization, the molecule readily fragments. The most prominent peak in the mass spectrum is often the tert-butyl cation ([C(CH₃)₃]⁺) at m/z = 57, a consequence of the facile cleavage of the sterically strained central C-C bond to form this highly stable tertiary carbocation.[13]
Physicochemical Properties and Synthesis
The unique structure of this compound gives rise to a distinct set of physical properties.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ | [4][14] |
| Molar Mass | 114.23 g/mol | [1][4] |
| Appearance | Nearly white, waxy solid | [1][4] |
| Melting Point | 98-104 °C | [1] |
| Boiling Point | 106-107 °C | [1][15] |
| Density | ~0.722 g/mL | [15] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [16] |
The high melting point and narrow liquid range are direct results of its globular shape and high symmetry, which promote strong intermolecular interactions in the solid state.[1]
Chemical Reactivity and Stability
As a saturated alkane, this compound is generally unreactive. The C-H and C-C bonds are strong, and there are no functional groups to serve as reaction sites. Furthermore, the steric bulk of the tert-butyl groups shields the central C-C bond and the internal C-H bonds from chemical attack, rendering it highly stable. It is the most stable C₈H₁₈ isomer.[1]
Synthesis Protocol
A common laboratory synthesis involves the reductive coupling of a tert-butyl halide. For instance, the dimerization of tert-butyl radicals generated from tert-butyl bromide using magnesium metal in the presence of a manganese(II) catalyst.[1]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Research and Industry
Despite its relative chemical inertness, the unique properties of this compound make it valuable in several fields.
-
Analytical Standard: Its well-defined boiling point and retention time in gas chromatography make it an excellent internal standard for calibrating analytical instruments.[5]
-
Fuel Technology: It possesses a high octane number and exhibits good combustion properties, making it a subject of interest as a potential high-performance fuel additive to improve efficiency and reduce knocking.[5]
-
Model Compound in Physical Organic Chemistry: It is extensively used as a model system for studying the consequences of extreme steric hindrance on molecular structure, stability, and reaction dynamics.[5] Its rigid yet simple structure allows for the isolation and study of steric effects in the absence of confounding electronic factors.
Conclusion
This compound is a molecule where structure is fundamentally governed by steric repulsion. Its highly symmetrical, compact geometry results in anomalous physical properties, such as being a solid at room temperature, and a simplified spectroscopic signature. The severe steric hindrance between its two tert-butyl groups creates a significant energy barrier to rotation around the central C-C bond, making it a cornerstone example in the study of conformational analysis. For researchers in materials science, organic synthesis, and computational chemistry, a thorough understanding of its structure provides critical insights into the powerful role that non-bonded interactions play in defining molecular behavior and properties.
References
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thermodynamic properties of solid 2,2,3,3-tetramethylbutane
An In-depth Technical Guide to the Thermodynamic Properties of Solid 2,2,3,3-Tetramethylbutane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermodynamic properties of solid this compound, also known as hexamethylethane. This highly symmetric and branched alkane serves as a valuable model compound for understanding solid-state behaviors pertinent to pharmaceutical sciences. We will delve into its unique thermal characteristics, including heat capacity, phase transitions, and the energetic relationship between its molecular structure and bulk properties. This document synthesizes experimental data with theoretical principles to offer field-proven insights into the causality behind its thermodynamic profile. All protocols and data are presented within a self-validating framework, grounded in authoritative references.
Introduction: The Significance of this compound in Solid-State Science
This compound (C8H18) is an isomer of octane notable for its exceptional molecular symmetry and steric hindrance.[1] It is the most compact and heavily branched of the octane isomers.[1] These structural features bestow upon it unusual physical properties, such as a high melting point and a solid state at room temperature, making it the smallest saturated acyclic hydrocarbon to exhibit this characteristic.[1] For researchers in drug development, understanding the solid-state properties of model organic compounds like this compound is of paramount importance. The thermodynamic stability, solubility, and dissolution rates of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state form, including its crystallinity and polymorphism.
The study of this molecule provides a foundational understanding of how molecular architecture dictates the macroscopic thermodynamic properties that are critical for drug formulation, stability, and bioavailability.
The Interplay of Molecular Structure and Thermodynamic Stability
The thermodynamic properties of this compound are a direct consequence of its unique molecular structure. Its highly branched and globular shape allows for efficient packing in the solid state, leading to strong van der Waals forces. This efficient packing contributes to its high melting point and makes it a solid at room temperature.[1]
Furthermore, this compound is the most stable isomer of octane.[1] Its heat of formation is significantly lower than that of its linear counterpart, n-octane, a phenomenon attributed to stabilizing dispersive interactions between the methyl groups.[1]
dot
Caption: Relationship between molecular structure and thermodynamic properties.
Quantitative Thermodynamic Data
Decades of meticulous experimental work, most notably by Scott, Douslin, et al., have provided a wealth of precise thermodynamic data for this compound. These data are crucial for thermodynamic modeling and for understanding the behavior of this compound under various conditions.
Heat Capacity and Entropy
The heat capacity of solid this compound has been extensively studied as a function of temperature. The standard entropy of the solid at 298.16 K was determined to be 65.43 ± 0.15 cal/deg⁻¹/mole⁻¹.
| Property | Value | Units | Reference |
| Standard Entropy of Solid (298.16 K) | 65.43 ± 0.15 | cal/deg⁻¹/mole⁻¹ | [2] |
| Standard Entropy of Vapor (298.16 K) | 93.05 ± 0.30 | cal/deg⁻¹/mole⁻¹ | [2] |
Phase Transitions and Enthalpies
This compound exhibits a solid-solid phase transition at 152.5 ± 0.2 K and melts at 373.97 ± 0.05 K.[2] The enthalpies associated with these transitions, as well as the enthalpy of sublimation, have been precisely measured.
| Transition | Temperature (K) | Enthalpy of Transition (cal/mole⁻¹) | Reference |
| Solid-Solid Transition | 152.5 ± 0.2 | 478 | [2] |
| Fusion (Melting) | 373.97 ± 0.05 | 1802 | [2] |
| Sublimation | - | 10365 ± 50 | [2] |
Experimental Methodologies: A Closer Look
The determination of the thermodynamic properties of solid this compound relies on precise calorimetric techniques. Understanding the principles and application of these methods is essential for appreciating the quality and reliability of the data.
Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring heat capacity and the enthalpy of phase transitions. The core principle is to maintain the sample in a thermally isolated environment, preventing any heat exchange with the surroundings.
Protocol for Adiabatic Calorimetry of an Organic Crystal:
-
Sample Preparation: A known mass of high-purity this compound is sealed in a sample container, typically made of a highly conductive material like copper or silver.
-
Calorimeter Assembly: The sample container is placed inside an adiabatic shield within a vacuum chamber. Thermocouples are used to monitor the temperature difference between the sample container and the shield.
-
Thermal Equilibration: The system is cooled to the starting temperature, and sufficient time is allowed for thermal equilibrium to be established.
-
Heating Pulse: A precisely measured amount of electrical energy is supplied to the sample container, causing its temperature to rise.
-
Temperature Measurement: The temperature of the sample is monitored until it reaches a new equilibrium.
-
Adiabatic Control: Throughout the heating and equilibration periods, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample container, minimizing heat leak.
-
Data Analysis: The heat capacity is calculated from the amount of energy supplied and the resulting temperature change. For a phase transition, the enthalpy is determined from the total energy required to complete the transition at a constant temperature.
References
IUPAC nomenclature of highly branched alkanes
An In-Depth Technical Guide to the IUPAC Nomenclature of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical research and drug development, unambiguous communication is paramount. The structural complexity of organic molecules, particularly highly branched alkanes that often form the backbone of pharmacologically active compounds, necessitates a rigorous and systematic naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language, ensuring that a chemical name corresponds to a single, unique molecular structure.[1] This guide provides a detailed exploration of the IUPAC nomenclature system as it applies to complex, highly branched alkanes, moving beyond basic principles to address the nuances and hierarchical rules required for accurately naming intricate structures. Understanding these rules is not merely an academic exercise; it is a foundational skill for database searching, patent filing, regulatory submission, and clear scientific communication.
Foundational Principles of Alkane Nomenclature
An IUPAC name is systematically constructed from several parts: a parent name, prefixes, locants, and a suffix.[1] For alkanes, the suffix is always "-ane," indicating that the molecule is a saturated hydrocarbon.[2]
-
Parent Name : This specifies the number of carbon atoms in the longest continuous chain of the molecule.[3]
-
Prefixes : These are the names of the substituent groups (branches) attached to the parent chain.[1]
-
Locants : These are numbers that indicate the specific carbon atoms on the parent chain where the substituents are attached.[4]
The systematic application of these components allows for the deconstruction and naming of even the most complex structures.
The Core Protocol: A Step-by-Step Guide to Naming Highly Branched Alkanes
The naming process follows a hierarchical set of rules. Each step must be completed before proceeding to the next, as decisions made early in the process dictate the subsequent steps.
Step 1: Identification of the Principal (Parent) Chain
The correct identification of the principal chain is the most critical step in naming a branched alkane. While the primary rule is to find the longest continuous chain of carbon atoms, several tie-breaking rules must be applied in complex cases.[5][6]
Hierarchy of Rules for Principal Chain Selection:
-
Longest Continuous Chain : The principal chain is the one with the greatest number of carbon atoms.[7][8] This chain may not always be written horizontally and may require "turning corners" within the structure.[1]
-
Chain with the Most Substituents : If two or more chains have the same maximum length, the principal chain is the one that has the greater number of substituents (branches) attached to it.[7][9][10] This choice reflects the most substituted "backbone" of the molecule.
-
Lowest Locant Set for Substituents : If a tie still exists after applying the first two rules, the chain is chosen that assigns the lowest possible locant numbers to the substituents at the first point of difference.[5]
The following flowchart illustrates this decision-making process.
Caption: A flowchart illustrating the hierarchical rules for selecting the principal chain.
| Number of Carbons | Parent Alkane Name |
| 1 | Methane |
| 2 | Ethane |
| 3 | Propane |
| 4 | Butane |
| 5 | Pentane |
| 6 | Hexane |
| 7 | Heptane |
| 8 | Octane |
| 9 | Nonane |
| 10 | Decane |
| 11 | Undecane |
| 12 | Dodecane |
| Table 1: Root names for parent alkanes based on the number of carbon atoms.[5] |
Step 2: Numbering the Principal Chain
Once the principal chain is identified, it must be numbered to assign locants to the substituents. The guiding principle is to give the substituents the lowest possible numbers.[4][8]
Numbering Protocol:
-
Number the principal chain from the end that gives the first substituent the lowest possible number.[10]
-
If there is a tie, with the first substituent being equidistant from both ends, number from the end that gives the second substituent the lower number.[9]
-
If the numbering from both directions produces the same set of locants, the numbering is chosen that gives the lower number to the substituent that comes first in alphabetical order.[7] This rule is a tie-breaker and is applied only after the lowest locant rule has failed to produce a distinction.
Step 3: Identifying and Naming Substituents
Any carbon group not part of the principal chain is a substituent.[4] Substituents are named by changing the "-ane" suffix of the corresponding alkane to "-yl".[2][10]
Simple Substituents: These are unbranched alkyl groups (e.g., methyl, ethyl, propyl).
Complex (Branched) Substituents: For substituents that are themselves branched, a systematic sub-protocol is required.
-
Number the carbons of the complex substituent starting with the carbon atom directly attached to the principal chain as carbon 1.[9][11][12]
-
Find the longest continuous chain within the substituent, starting from carbon 1. This becomes the base name of the substituent (e.g., propyl, butyl).[11]
-
Name the smaller branches off the substituent's base chain with appropriate locants.
-
The entire name of the complex substituent is enclosed in parentheses.[9][10]
Caption: A workflow diagram for the systematic naming of a complex substituent.
Retained IUPAC Names: For historical reasons, IUPAC retains some common (trivial) names for specific branched substituents. These are widely used and must be memorized.[1][12]
| Structure | Systematic Name | Retained (Common) Name | Alphabetized Under |
| (CH₃)₂CH— | (1-Methylethyl)- | Isopropyl | I |
| (CH₃)₂CHCH₂— | (2-Methylpropyl)- | Isobutyl | I |
| CH₃CH₂CH(CH₃)— | (1-Methylpropyl)- | sec-Butyl | B |
| (CH₃)₃C— | (1,1-Dimethylethyl)- | tert-Butyl | B |
| (CH₃)₃CCH₂— | (2,2-Dimethylpropyl)- | Neopentyl | N |
| Table 2: Common and systematic names for key branched alkyl groups.[11][13] |
Step 4: Assembling the Full IUPAC Name
The final step involves assembling all the components into a single, correctly formatted name.
-
List Substituents Alphabetically : Arrange all substituents (simple and complex) in alphabetical order.[6][7]
-
Apply Multiplicative Prefixes : If the same substituent appears more than once, use the prefixes di-, tri-, tetra-, etc.[10] These prefixes are ignored for alphabetization purposes for simple substituents.[7]
-
Alphabetize Complex Substituents : The name of a complex substituent is alphabetized by the first letter of its complete name as written in the parentheses, including any numerical prefixes like "di-" or "tri-".[12] For example, a (1,2-dimethylpropyl) substituent is alphabetized under 'd'.
-
Combine and Punctuate :
| Prefix Type | Example | Considered for Alphabetizing? | Rationale |
| Multiplicative | di-, tri- | No | Indicates quantity, not the substituent's identity.[15] |
| Hyphenated | sec-, tert- | No | Describes the carbon's nature, not part of the root name.[14] |
| Integrated | iso-, neo- | Yes | Considered an integral part of the substituent's name.[12] |
| Complex (in parentheses) | (di...)- | Yes | The entire parenthesized name is treated as a single unit. |
| Table 3: Summary of alphabetization rules for various substituent prefixes. |
Advanced Case Study
Let's apply these rules to a highly branched alkane:
Structure: A 10-carbon chain (decane) with the following substituents: an ethyl group at carbon 4, a methyl group at carbon 2, and a (1,2-dimethylpropyl) group at carbon 6.
-
Principal Chain : A 10-carbon chain is the longest, so the parent name is decane .
-
Numbering : Numbering from left to right gives substituents at 2, 4, and 6. Numbering from right to left would give 5, 7, and 9. The set {2,4,6} is lower than {5,7,9} at the first point of difference, so we number from left to right.
-
Identify Substituents :
-
At C2: methyl
-
At C4: ethyl
-
At C6: (1,2-dimethylpropyl)
-
-
Alphabetize :
-
d imethylpropyl (alphabetized by 'd')
-
e thyl
-
m ethyl The alphabetical order is: (1,2-dimethylpropyl), ethyl, methyl.
-
-
Assemble : Combine the locants and names in alphabetical order.
Final Name : 6-(1,2-dimethylpropyl)-4-ethyl-2-methyldecane
Conclusion
The IUPAC nomenclature for highly branched alkanes is a robust, rule-based system designed for precision and clarity. While the rules may seem intricate, their hierarchical nature provides a logical and self-validating pathway to generate a single, correct name for any given structure. For professionals in research and drug development, a mastery of this system is essential for navigating the complexities of chemical information, ensuring accuracy in documentation, and fostering clear communication within the global scientific community.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]
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- 5. IUPAC Rules [chem.uiuc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sarthaks.com [sarthaks.com]
- 8. Naming Branched Alkanes | Chemistry | Study.com [study.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]
- 15. m.youtube.com [m.youtube.com]
Hexamethylethane: A Deep Dive into a Sterically Strained Alkane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Structural Theory and the Quest for Novel Hydrocarbons
The story of hexamethylethane, or 2,2,3,3-tetramethylbutane, is intrinsically linked to the development of structural theory in organic chemistry during the mid-19th century.[1][2] The groundbreaking work of chemists like August Kekulé, who proposed the tetravalency of carbon and its ability to form chains, laid the foundation for understanding the architecture of organic molecules.[3] This era was marked by a fervent drive to synthesize and characterize new hydrocarbons, pushing the boundaries of what was thought to be structurally possible. While the exact first synthesis of hexamethylethane is not prominently documented in a single "discovery" paper, its existence is a testament to the predictive power of these early structural theories and the ingenuity of synthetic chemists of the time. The pursuit of highly branched alkanes like hexamethylethane was driven by a fundamental curiosity about the limits of steric hindrance and the properties of molecules with exceptionally crowded carbon frameworks.
The Synthetic Challenge: Navigating Steric Crowding
The synthesis of hexamethylethane presents a significant challenge due to the extreme steric hindrance around the central carbon-carbon bond.[4] Traditional methods for forming C-C bonds often fail or give very low yields when dealing with two bulky tertiary carbon fragments.
Wurtz-Type Coupling: A Classic Approach
One of the earliest and most straightforward conceptual approaches to the synthesis of hexamethylethane is the Wurtz reaction, a coupling of two alkyl halides in the presence of sodium metal.[2][5] In this case, the reaction would involve the coupling of two tert-butyl halide molecules.
Reaction Mechanism:
The Wurtz reaction is thought to proceed through the formation of a highly reactive organosodium reagent, which then undergoes nucleophilic substitution with another molecule of the alkyl halide. An alternative free-radical pathway has also been proposed.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved Sketch an energy diagram showing a conformational | Chegg.com [chegg.com]
- 3. Sciencemadness Discussion Board - synthesis of hexamethylethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
solubility of 2,2,3,3-tetramethylbutane in organic solvents
An In-Depth Technical Guide to the Solubility of 2,2,3,3-Tetramethylbutane in Organic Solvents
Abstract
This compound, also known as hexamethylethane, is a unique hydrocarbon within the octane isomer group. Its highly symmetrical and compact structure results in it being a crystalline solid at standard temperature and pressure, a rare characteristic for an acyclic C8 alkane.[1] This solid-state nature significantly influences its dissolution behavior. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound in various organic solvents. While quantitative solubility data for this compound is not widely published, this guide empowers researchers, scientists, and drug development professionals by detailing the fundamental thermodynamics of dissolution, offering qualitative predictions, and presenting a robust, step-by-step experimental protocol for the precise determination of its thermodynamic equilibrium solubility.
Part 1: Theoretical Framework for Solubility
The Unique Physicochemical Properties of this compound
This compound is the most heavily branched of the 18 structural isomers of octane.[1] This high degree of branching and molecular symmetry creates strong intermolecular London dispersion forces in the solid state, leading to an unusually high melting point (98-104 °C) and a solid, waxy appearance at room temperature.[1][2] Its structure is non-polar, consisting solely of carbon-carbon and carbon-hydrogen single bonds.[3] These characteristics are paramount in understanding its solubility, as the energy required to break its stable crystal lattice structure must be overcome by the energy released upon solvation.
The Thermodynamics of Dissolution for a Solid Solute
The dissolution of a solid crystalline compound like this compound into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process can be conceptually broken down into two primary energetic steps:
-
Lattice Energy (Endothermic): Energy must be supplied to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice. For a non-polar solid, these forces are exclusively London dispersion forces, but their strength is amplified by the molecule's ability to pack efficiently into a stable lattice.
-
Solvation Energy (Exothermic): Energy is released when the individual solute molecules interact with the solvent molecules. This involves breaking existing solvent-solvent interactions to create a cavity for the solute molecule, followed by the formation of new solute-solvent interactions.
A substance dissolves when the overall Gibbs free energy of the process is negative. This occurs when the energy released during solvation is sufficient to compensate for the energy required to break the solute's crystal lattice and disrupt the solvent's structure.
Caption: Thermodynamic energy balance in the dissolution of a solid solute.
Intermolecular Forces: The "Like Dissolves Like" Principle
The primary determinant of solubility for a non-polar compound is the principle of "like dissolves like." This means a non-polar solute will dissolve best in a non-polar solvent.
-
In Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): The intermolecular forces in both the solute (this compound) and the solvent are London dispersion forces. When dissolution occurs, the dispersion forces within the solute and solvent are broken, but they are replaced by new, similar dispersion forces between the solute and solvent molecules. Because the forces being broken and formed are of a similar type and magnitude, there is no significant energetic barrier to dissolution.[4][5]
-
In Polar Solvents (e.g., Ethanol, Water): Polar solvents like water and ethanol have strong intermolecular forces, primarily hydrogen bonds. To dissolve this compound, these strong hydrogen bonds must be broken to create a cavity for the non-polar molecule. The only new interactions formed are weak van der Waals forces between the alkane and the polar solvent. These weak interactions do not release enough energy to compensate for the breaking of the strong hydrogen bonds.[5] Consequently, this compound is expected to be virtually insoluble in highly polar solvents.
Part 2: Predictive Analysis of Solubility
Qualitative Solubility Predictions
Based on the principles of intermolecular forces, we can predict the relative solubility of this compound in a range of common organic solvents.
| Solvent Class | Example Solvent | Dominant Solvent Intermolecular Forces | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | n-Hexane | London Dispersion | High | "Like dissolves like." Solute and solvent share identical types of intermolecular forces, leading to favorable mixing. |
| Non-Polar Aromatic | Toluene | London Dispersion, π-stacking | High | Strong dispersion forces in toluene readily solvate the non-polar solute. |
| Halogenated | Carbon Tetrachloride | London Dispersion | High | CCl₄ is a non-polar solvent whose primary interactions are dispersion forces, making it an excellent solvent for alkanes.[6] |
| Polar Aprotic | Acetone | Dipole-Dipole, London Dispersion | Medium to Low | Acetone has a significant dipole moment. While it also has dispersion forces, the energy cost of disrupting its dipole-dipole network for a non-polar solute reduces solubility. |
| Polar Aprotic (Ester) | Ethyl Acetate | Dipole-Dipole, London Dispersion | Medium to Low | Similar to acetone, the polarity of the ester group makes it a less favorable solvent for a purely non-polar alkane compared to a true non-polar solvent. |
| Polar Protic (Alcohol) | Ethanol | Hydrogen Bonding, Dipole-Dipole, London Dispersion | Very Low | The strong hydrogen bonding network in ethanol presents a significant energetic barrier to the insertion of a non-polar molecule. |
| Polar Protic (Aqueous) | Water | Hydrogen Bonding | Insoluble | The energy required to break the extensive hydrogen bonding network in water far outweighs the minimal energy released from solvating the alkane.[3] |
The Challenge of Available Quantitative Data
Part 3: Experimental Determination of Solubility
The most reliable method for determining the true thermodynamic solubility of a solid is the static equilibrium (or shake-flask) method .[9] This method ensures that the solution has reached a state of saturation and is in equilibrium with the undissolved solid. The following protocol combines the static equilibrium method with a gravimetric finish, which is ideal for a non-volatile solid solute like this compound.
Protocol: Static Equilibrium Solubility Determination via Gravimetric Analysis
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Materials & Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance (±0.0001 g)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Calibrated volumetric pipette (e.g., 10 mL)
-
Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Causality: The goal is to create a solution where the rate of dissolution equals the rate of precipitation, with an excess of solid solute ensuring saturation.
-
Add a known volume of the solvent (e.g., 20 mL) to several sealed vials.
-
Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at the bottom of the vial throughout the experiment. This provides visual confirmation of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Causality: Dissolution takes time. Agitation at a constant, controlled temperature is crucial to reach thermodynamic equilibrium without forming unstable supersaturated solutions.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[10] To validate the equilibration time, samples can be taken at various intervals (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same solubility value.
-
-
Phase Separation:
-
Causality: It is critical to analyze only the dissolved solute. Undissolved solid particles must be completely removed from the liquid phase.
-
Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a precise volume of the clear supernatant (e.g., 10.00 mL) using a volumetric pipette. To avoid disturbing the sediment, immediately filter the solution through a syringe filter into a pre-weighed (tared) evaporation dish. The filter ensures no microscopic solid particles are transferred.
-
-
Gravimetric Quantification:
-
Causality: This step isolates the non-volatile solute by removing the volatile solvent, allowing for direct mass measurement.
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of the solute (e.g., 50-60 °C).
-
Periodically remove the dish, cool it to room temperature in a desiccator (to prevent moisture absorption), and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved (e.g., two consecutive readings are within ±0.0002 g). This ensures all solvent has been removed.[11][12]
-
-
Data Analysis & Calculation:
-
Causality: Convert the raw mass data into standard solubility units.
-
Perform at least three replicate experiments for each solvent to ensure precision and calculate the mean and standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the static equilibrium gravimetric solubility determination.
Part 4: Data Presentation and Calculations
Recording Experimental Data
All quantitative measurements should be recorded in a structured table to ensure clarity and facilitate calculations.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| Temperature (°C) | |||||
| Volume of Aliquot (mL) | |||||
| Mass of Tared Dish (g) | |||||
| Mass of Dish + Solution (g) | |||||
| Mass of Dish + Dry Solute (g) |
Essential Calculations
From the raw data, the following values are calculated for each replicate:
-
Mass of Dissolved Solute (g): (Mass of Dish + Dry Solute) - (Mass of Tared Dish)
-
Solubility in g / 100 mL: (Mass of Dissolved Solute / Volume of Aliquot) * 100
-
Solubility in mol / L (Molarity): (Mass of Dissolved Solute / Molar Mass of Solute) / (Volume of Aliquot / 1000) (Molar Mass of this compound = 114.23 g/mol [13])
Conclusion
This compound presents a unique case for solubility studies due to its solid state and highly non-polar, symmetrical structure. Its solubility is governed by the balance between its high lattice energy and the solvation energy provided by the solvent. Consequently, it exhibits high solubility in non-polar organic solvents where London dispersion forces predominate and is practically insoluble in polar, hydrogen-bonding solvents. The lack of readily available quantitative solubility data necessitates a robust experimental approach. The detailed static equilibrium protocol provided in this guide offers a reliable, self-validating framework for researchers to generate the precise data required for their specific applications, ensuring both scientific integrity and practical utility.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. This compound = 94 594-82-1 [sigmaaldrich.com]
- 3. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 4. All about Solubility of Alkanes [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 7. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 8. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of a Globular Hydrocarbon
An In-depth Technical Guide to the Phase Transitions of 2,2,3,3-Tetramethylbutane
This guide provides a comprehensive technical overview of the solid-state phase transitions of this compound, also known as hexamethylethane. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, thermodynamic principles, and practical experimental methodologies to offer a deep understanding of the polymorphic behavior of this highly symmetric molecule.
This compound (C8H18) is a highly branched and compact isomer of octane.[1][2] Its unique, globular structure results in unusual physical properties, most notably a high melting point and a short liquid range, making it a solid at room temperature.[1] The study of its phase transitions provides a model system for understanding the behavior of "plastic crystals" or orientationally disordered crystalline solids. These materials have molecules arranged on a regular crystal lattice but exhibit rotational freedom, a characteristic that has implications for their use as thermal energy storage materials and as matrices for studying molecular dynamics. This guide will delve into the structural and energetic changes that define the polymorphic landscape of this intriguing molecule.
The Solid Phases of this compound: A Tale of Order and Disorder
This compound is known to exist in at least two distinct solid phases, designated as Phase I (the high-temperature phase) and Phase II (the low-temperature phase). The transition between these phases is a classic example of a solid-solid phase transition, driven by changes in temperature and the associated molecular motions.
Phase I (α-Phase): The Plastic Crystalline State
At temperatures above 152.5 K and up to its melting point, this compound exists in a plastic crystalline phase. X-ray diffraction studies have identified the structure of this high-temperature phase (α-phase) as body-centered cubic (BCC) with the space group Im3m. In this phase, the molecules are orientationally disordered, meaning that while their centers of mass are located on a regular crystal lattice, the molecules themselves are able to rotate with a high degree of freedom. This rotational motion is a key characteristic of plastic crystals and is responsible for their relatively low entropy of fusion.
Phase II (β-Phase): The Ordered Crystalline State
Upon cooling below 152.5 K, this compound undergoes a phase transition to a more ordered crystalline state, Phase II (β-phase). This lower-temperature phase has a monoclinic crystal structure, identified with the space group P2₁/c. In this phase, the rotational motion of the molecules is significantly hindered, and they adopt a more ordered arrangement within the crystal lattice. This transition from a disordered to an ordered state is accompanied by a significant release of energy, as reflected in the enthalpy of transition.
Thermodynamics of Phase Transitions
The transitions between the solid phases and the liquid state are characterized by distinct thermodynamic parameters. These values, primarily obtained through calorimetric measurements, provide quantitative insights into the energetic changes associated with the structural transformations.
| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) | Entropy of Transition (ΔStrs) (J/mol·K) | Reference |
| Phase II → Phase I | 152.5 | 2.000 | 13.11 | [3] |
| Phase I → Liquid (Fusion) | 373.9 | 7.540 | 20.17 | [3] |
Table 1: Thermodynamic data for the phase transitions of this compound.
The relatively low entropy of fusion is a hallmark of plastic crystals and indicates that a significant amount of disorder (rotational) is already present in the high-temperature solid phase. The solid-solid transition from Phase II to Phase I accounts for a substantial portion of the total entropy gain upon melting.
Experimental Characterization of Phase Transitions
A multi-technique approach is essential for a thorough characterization of the phase transitions of this compound. The primary methods employed are calorimetry for thermodynamic data, X-ray diffraction for structural information, and vibrational spectroscopy for probing molecular-level changes.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions.[4][5] A typical DSC experiment involves heating or cooling a sample at a controlled rate and measuring the difference in heat flow between the sample and a reference.
-
Sample Preparation:
-
Accurately weigh 2–5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation, which can occur due to the compound's vapor pressure.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a low temperature, for example, 100 K.
-
Heat the sample at a controlled rate, typically 10 K/min, to a temperature above the melting point, for instance, 400 K.
-
Hold the sample at 400 K for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate of 10 K/min back to the starting temperature of 100 K.
-
-
Data Analysis:
-
The solid-solid phase transition will appear as an endothermic peak upon heating and an exothermic peak upon cooling.
-
The melting transition will be observed as a sharp endothermic peak.
-
Integrate the peak areas to determine the enthalpy of each transition (ΔH).
-
The onset temperature of the peak is typically taken as the transition temperature.
-
References
The Subtle Architects of Molecular Behavior: An In-depth Technical Guide to the Electronic Structure of Branched Octane Isomers
Abstract
For researchers, scientists, and drug development professionals, a profound understanding of the nuanced interplay between a molecule's three-dimensional architecture and its electronic properties is paramount. While often considered simple hydrophobic spacers, the seemingly subtle variations in the branching of alkyl chains, such as those found in octane isomers, can have significant and predictable impacts on molecular stability, reactivity, and intermolecular interactions. This guide provides a deep dive into the electronic structure of branched octane isomers, moving beyond simplistic steric arguments to elucidate the underlying quantum mechanical principles. We will explore how branching systematically alters the electronic landscape, influencing key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potentials, and electron affinities. This guide will detail both the theoretical frameworks and computational methodologies for analyzing these properties, alongside the experimental techniques for their validation. The ultimate aim is to equip the reader with a robust understanding of how to leverage the electronic effects of branched alkyl groups in the rational design of novel therapeutics and functional materials.
The Fallacy of Steric Dominance: Unveiling the Electronic Underpinnings of Branched Alkane Stability
A long-standing principle in organic chemistry posits that branched alkanes are thermodynamically more stable than their linear counterparts.[1] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane. The common explanation often defaults to steric arguments, which, upon deeper inspection, fail to capture the full picture. In fact, analyses based on Natural Bond Orbital (NBO) theory reveal that steric repulsion, particularly geminal steric repulsion, does not adequately explain the enhanced stability of branched alkanes.[2][3]
The true origin of this stability lies in subtle, yet significant, electronic effects.[2][3] NBO analysis demonstrates that the increased stability of branched alkanes is primarily due to stabilizing geminal σ → σ* delocalization.[2][3] This hyperconjugative interaction is particularly pronounced between adjacent C-C bonds, an arrangement that is inherently more prevalent in branched structures.[2] This electron delocalization effectively lowers the overall energy of the system, leading to greater thermodynamic stability.[1] Furthermore, Density Functional Theory (DFT) calculations have partitioned the total energy into steric, electrostatic, and quantum mechanical components, revealing that while branched alkanes do experience less destabilizing steric energy, it is the favorable electrostatic and electron correlation effects that are the primary drivers of their increased stability.
A Quantum Mechanical Toolkit for a Deeper Dive into Electronic Structure
To rigorously investigate the electronic properties of octane isomers, a suite of computational chemistry techniques is indispensable. These methods allow us to move beyond qualitative descriptions and obtain quantitative data on the electronic landscape of these molecules.
Density Functional Theory (DFT) and Ab Initio Methods
DFT and ab initio methods are the workhorses of modern computational chemistry for studying electronic structure. For alkanes, a judicious choice of functional and basis set is crucial for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP and the Minnesota functionals (e.g., M06-2X), are often employed as they provide a good balance of accuracy and computational cost for thermochemistry and electronic properties of main-group elements. For a more rigorous analysis of the stability of branched alkanes, functionals like MPW1B95 have been shown to be effective.[2]
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), augmented with diffuse and polarization functions, are generally sufficient to provide a reliable description of the electron distribution, particularly for capturing the subtle effects of hyperconjugation.[2]
These calculations can furnish a wealth of information, including optimized molecular geometries, total electronic energies, and the energies and spatial distributions of molecular orbitals.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful technique for translating the complex, delocalized molecular orbitals obtained from a DFT or ab initio calculation into a more intuitive, localized Lewis-like bonding picture.[1][4] This method allows for the quantification of hyperconjugative interactions, such as the stabilizing σ → σ* delocalizations that are key to understanding the stability of branched alkanes.[2][3] NBO analysis provides a quantitative measure of the energy associated with these interactions, offering a clear rationale for the observed stability trends.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds.[5] By analyzing the topology of the electron density, one can identify bond critical points and characterize the nature of C-C and C-H bonds as either shared-shell (covalent) or closed-shell interactions. This can reveal subtle differences in bond strengths and electron distribution between linear and branched isomers.
The Frontier Orbitals: HOMO, LUMO, and the Implications for Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[6] Their energies and the magnitude of the HOMO-LUMO gap are fundamental descriptors of a molecule's electronic behavior and its propensity to engage in chemical reactions.
-
HOMO Energy: The energy of the HOMO is related to the molecule's ionization potential – its ability to donate an electron. A higher HOMO energy indicates a more readily donated electron.
-
LUMO Energy: The energy of the LUMO is related to the molecule's electron affinity – its ability to accept an electron. A lower LUMO energy signifies a greater propensity to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[6] A larger gap generally implies higher stability and lower reactivity.
For alkanes, increasing the chain length in linear alkanes leads to a decrease in the HOMO-LUMO gap. Branching, however, introduces a more complex perturbation to the molecular orbitals.
Impact of Branching on Frontier Orbitals
Increased branching in octane isomers generally leads to a slight increase in the HOMO energy and a more significant increase in the LUMO energy, resulting in a larger HOMO-LUMO gap compared to their linear counterparts. This is consistent with the observation that branched alkanes are less reactive.
Below is a table of representative calculated electronic properties for a selection of octane isomers, computed at the B3LYP/6-311++G(d,p) level of theory.
| Isomer | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| n-Octane | Linear Chain | -10.85 | 1.52 | 12.37 | 10.85 | -1.52 |
| 2-Methylheptane | Single Branch | -10.79 | 1.58 | 12.37 | 10.79 | -1.58 |
| 2,2,4-Trimethylpentane | Highly Branched | -10.71 | 1.75 | 12.46 | 10.71 | -1.75 |
| This compound | Spheroidal | -10.65 | 1.95 | 12.60 | 10.65 | -1.95 |
Note: These values are illustrative and can vary slightly with the computational method and basis set employed.
Experimental Validation: Probing the Electronic Structure
While computational methods provide invaluable insights, experimental validation is crucial for ensuring the accuracy of theoretical models. Photoelectron spectroscopy (PES) is a powerful technique for directly probing the electronic structure of molecules.
Photoelectron Spectroscopy (PES)
In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, one can determine the binding energies of the electrons in the molecule, which correspond to its ionization potentials. For alkanes, PES can be used to measure the ionization energies associated with the removal of electrons from different molecular orbitals.
Experimental Protocol: Gas-Phase Photoelectron Spectroscopy of Octane Isomers
-
Sample Introduction: A gaseous sample of the octane isomer is introduced into a high-vacuum chamber. The low pressure is necessary to prevent intermolecular interactions and collisions.
-
Ionization Source: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS, probing valence orbitals) or a synchrotron radiation source (for XPS, capable of probing core-level electrons).
-
Electron Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection: The energy-resolved electrons are detected, and a spectrum of photoelectron counts versus binding energy is generated.
-
Data Analysis and Conformational Considerations: A significant challenge in the PES of flexible molecules like octane isomers is the presence of multiple conformers at room temperature.[6][7] Each conformer will have a slightly different electronic structure and thus a unique photoelectron spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. Deconvolution of such spectra can be complex and often requires high-level theoretical calculations to assign the observed spectral features to specific conformers and electronic transitions.[6]
Bridging the Gap to Drug Development: The Role of Alkyl Branching in Molecular Recognition
The seemingly subtle electronic differences between branched and linear alkyl groups can have profound consequences in the context of drug-receptor interactions. While hydrophobicity is a primary driver for the binding of nonpolar fragments, the specific geometry and electronic nature of an alkyl group can fine-tune binding affinity and selectivity.[8][9]
Steric and Electronic Complementarity
Drug-receptor binding is governed by the principle of complementarity. This includes not only steric complementarity (the "lock and key" model) but also electronic complementarity. The electron-donating nature of alkyl groups, which is enhanced by branching due to hyperconjugation, can influence their interaction with electron-deficient regions of a receptor binding pocket.
Modulating Pharmacokinetic Properties
The branching of alkyl chains can also impact a drug's pharmacokinetic profile. A more compact, spheroidal shape, as seen in highly branched isomers, can reduce the surface area available for metabolic enzymes, potentially increasing the drug's half-life. Conversely, the increased lipophilicity of a longer, linear alkyl chain might enhance membrane permeability but could also lead to non-specific binding and faster metabolic clearance.
Workflow for Assessing the Impact of Alkyl Branching in Drug Design
Caption: Workflow for investigating the influence of alkyl branching on drug efficacy.
Conclusion
The electronic structure of branched octane isomers is a testament to the intricate and often counterintuitive principles of quantum chemistry. The enhanced stability of branched alkanes is not a simple consequence of steric effects but rather a result of favorable electronic interactions, primarily σ → σ* hyperconjugation. Understanding and quantifying these electronic nuances through a combination of advanced computational techniques like DFT, NBO, and QTAIM, and validating these models with experimental methods such as photoelectron spectroscopy, provides a powerful framework for rational molecular design. For professionals in drug development and materials science, recognizing that alkyl groups are not mere passive scaffolds but active modulators of electronic properties opens up new avenues for optimizing molecular function, from enhancing drug-receptor binding to fine-tuning the performance of functional materials.
References
- 1. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 2. Origin of stability in branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational effects through temperature variation of photoelectron spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of 2,2,3,3-Tetramethylbutane
Abstract
This technical guide provides a comprehensive exploration of the conformational analysis of 2,2,3,3-tetramethylbutane, a molecule that serves as a quintessential model for understanding severe steric hindrance in acyclic alkanes. We will delve into the unique conformational landscape of this molecule, which deviates from classical models due to the extreme steric repulsion between its vicinal tert-butyl groups. This guide will detail both the experimental and computational methodologies employed to elucidate its rotational energy profile, with a focus on dynamic NMR spectroscopy and ab initio calculations. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of how molecular conformation, driven by steric and electronic effects, influences molecular properties and interactions.
Introduction: The Challenge of Extreme Steric Hindrance
This compound, also known as hexamethylethane, presents a fascinating case study in conformational analysis. Its structure, featuring two bulky tert-butyl groups bonded to adjacent carbons, results in significant non-bonded interactions that dictate its preferred three-dimensional arrangements.[1][2] Understanding the conformational preferences and the energy barriers to rotation around the central C2-C3 bond is crucial for predicting its physical properties and its behavior in more complex molecular systems.
The extreme steric hindrance in this compound leads to a potential energy surface that is more complex than that of simpler alkanes like butane.[2][3] The repulsive forces between the methyl groups of the adjacent tert-butyl substituents are the primary determinants of the molecule's conformational energetics.[1][2] This guide will dissect these interactions and present a detailed picture of the molecule's dynamic behavior.
The Conformational Landscape of this compound
The rotation around the C2-C3 bond in this compound gives rise to a series of staggered and eclipsed conformations. However, due to the immense steric strain, the classical definitions of "gauche" and "anti" for staggered conformations and the energetics of eclipsed conformations are significantly altered.
Newman Projections of Key Conformations
Newman projections are an invaluable tool for visualizing the conformations of alkanes by looking down a specific carbon-carbon bond. For this compound, we are interested in the view along the C2-C3 bond.
Caption: Newman projections of staggered and eclipsed conformations.
Potential Energy Profile and Rotational Barriers
Unlike simpler alkanes, the potential energy surface for rotation around the C2-C3 bond in this compound is significantly more complex. Computational studies have revealed that the energy minimum is not a true staggered conformation with a 60° dihedral angle, but rather at a dihedral angle of approximately 45°. This distortion is a direct consequence of the molecule attempting to relieve the severe steric strain between the bulky tert-butyl groups.
The energy profile shows two distinct rotational barriers. The lower energy barrier corresponds to the transition through a partially eclipsed state, while the higher energy barrier corresponds to the fully eclipsed conformation where the methyl groups of the two tert-butyl groups are aligned.
| Conformation/Transition State | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |
| Staggered (Gauche-like) Minimum | 60° | 0 |
| Eclipsed Transition State | 0° | ~10.2 |
Note: The energy values are approximate and can vary based on the computational method used. The value of 10.2 kJ/mol (approximately 2.44 kcal/mol) represents the difference between a staggered and an eclipsed conformation with multiple methyl-methyl interactions.[4] A more accurate representation of the potential energy surface would show a more complex curve with multiple minima and maxima.
Caption: A simplified potential energy diagram for rotation around the C2-C3 bond.
Methodologies for Conformational Analysis
The study of the conformational landscape of this compound relies on a synergistic combination of experimental and computational techniques.
Experimental Approach: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for determining the energy barriers to conformational interconversion. The principle of DNMR lies in the temperature-dependent behavior of NMR signals for nuclei that exchange between different magnetic environments.
Experimental Protocol: A General Approach for Determining Rotational Barriers
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range.
-
Variable Temperature NMR Spectra Acquisition: A series of ¹H or ¹³C NMR spectra are recorded at different temperatures.
-
Coalescence Temperature Determination: At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for the non-equivalent methyl groups may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs is known as the coalescence temperature (Tc).
-
Lineshape Analysis: A more rigorous approach involves a complete lineshape analysis of the temperature-dependent spectra. This method fits the experimental spectra to theoretical models to extract the rate constants for the conformational exchange at different temperatures.
-
Eyring Equation and Activation Parameters: The rate constants (k) obtained from the lineshape analysis are then used in the Eyring equation to determine the free energy of activation (ΔG‡) for the rotational barrier.
Caption: Workflow for experimental determination of rotational barriers.
Computational Chemistry Approach
Computational chemistry provides a powerful means to model the potential energy surface of this compound and to calculate the relative energies of its conformers and the rotational barriers between them.
Computational Protocol: Ab Initio Conformational Analysis
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic conformational search is performed by rotating the C2-C3 dihedral angle in small increments (e.g., 10-15°).
-
Geometry Optimization: At each increment of the dihedral angle, the geometry of the molecule is optimized to find the lowest energy structure for that particular constraint. This is typically done using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[5]
-
Energy Calculations: For each optimized geometry, a single-point energy calculation is performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
-
Potential Energy Surface Construction: The calculated energies are plotted against the corresponding dihedral angles to construct the potential energy surface for the C2-C3 bond rotation.
-
Identification of Minima and Transition States: The minima on the potential energy surface correspond to the stable conformers, and the maxima correspond to the transition states for their interconversion.
-
Frequency Calculations: To confirm the nature of the stationary points, frequency calculations are performed. Minima will have all real frequencies, while transition states will have one imaginary frequency corresponding to the rotational motion.
Synthesis of Findings: A Uniquely Strained System
The combined experimental and computational evidence paints a clear picture of this compound as a molecule under immense steric strain. The bulky tert-butyl groups distort the typical staggered and eclipsed conformations, leading to a unique potential energy surface. The rotational barrier is a direct consequence of the energetic cost of forcing the methyl groups on the adjacent carbons past one another.
This in-depth understanding of the conformational behavior of a highly substituted alkane is not merely an academic exercise. The principles of steric hindrance and conformational control are fundamental in various fields, including:
-
Drug Design: The three-dimensional shape of a drug molecule is critical for its binding to a biological target. Understanding how bulky substituents influence conformation can aid in the design of more potent and selective drugs.
-
Materials Science: The physical properties of polymers and other materials are influenced by the conformational preferences of their constituent molecules.
-
Reaction Mechanisms: The stereochemical outcome of many organic reactions is determined by the conformational preferences of the reactants and transition states.
Conclusion
The conformational analysis of this compound provides a compelling illustration of the profound impact of steric hindrance on molecular structure and dynamics. Through the application of sophisticated experimental techniques like dynamic NMR and powerful computational methods, we can gain a detailed and quantitative understanding of its complex conformational landscape. The insights gleaned from studying this seemingly simple molecule have far-reaching implications for a wide range of scientific disciplines.
References
- 1. Collection - Density Functional Steric Analysis of Linear and Branched Alkanes - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical stability of hexamethylethane under standard conditions
An In-Depth Technical Guide to the Chemical Stability of Hexamethylethane Under Standard Conditions
Authored by: Gemini, Senior Application Scientist
Abstract
Hexamethylethane, formally known as 2,2,3,3-tetramethylbutane, presents a fascinating case study in chemical stability, where extreme steric congestion dictates its physical properties and chemical reactivity. As the most heavily branched and compact of the octane isomers, its structure is a testament to the limits of carbon-carbon bonding.[1] This guide provides an in-depth analysis of the factors governing the stability of hexamethylethane under standard conditions. We will explore its unique structural characteristics, thermodynamic properties, bond dissociation energies, and decomposition pathways, offering field-proven insights for researchers, scientists, and professionals in drug development who frequently encounter sterically hindered motifs.
Introduction: The Paradox of a Crowded Alkane
Hexamethylethane is an acyclic, saturated hydrocarbon with the chemical formula C₈H₁₈.[1] Its structure consists of two tert-butyl groups joined together, creating a molecule of exceptional symmetry and steric bulk.[1] This high degree of branching confers unique physical properties; it is the smallest saturated acyclic hydrocarbon that exists as a solid at a standard room temperature of 25°C, with a melting point around 100°C.[1]
While alkanes are generally regarded as chemically inert, the stability of hexamethylethane is a subject of nuanced discussion. Its resistance to many chemical reactions under standard conditions is legendary, yet the very steric strain that protects it also introduces a critical vulnerability in its central carbon-carbon bond. This guide will dissect this paradox, providing a comprehensive view of its stability profile.
Molecular Structure and the Dominance of Steric Hindrance
The defining feature of hexamethylethane is the immense steric hindrance imparted by its six methyl groups. Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules, arising from the spatial arrangement of atoms.[2][3] In hexamethylethane, the two tert-butyl groups are so bulky that they effectively shield the central C-C bond from external chemical attack.
This steric congestion forces the molecule into a specific conformation, creating significant strain. The repulsion between the electron clouds of the closely packed methyl groups leads to an increase in the molecule's potential energy, a phenomenon known as steric strain.[4] This strain is a key factor in its chemical behavior.
Caption: Molecular structure of hexamethylethane (this compound).
Thermodynamic Profile: The Most Stable Octane Isomer
From a thermodynamic standpoint, hexamethylethane is the most stable of all C₈H₁₈ isomers.[1] Its standard enthalpy of formation is approximately 17.5 kJ/mol (4.18 kcal/mol) lower than that of the linear isomer, n-octane.[1] This enhanced stability has been attributed to stabilizing dispersive interactions, a phenomenon known as "protobranching," where electron correlation between the closely spaced methyl groups contributes to a lower overall energy state.[1]
Table 1: Thermodynamic Properties of Hexamethylethane
| Property | Value |
| Molar Mass | 114.232 g·mol⁻¹[1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -225.9 ± 1.9 kJ·mol⁻¹[5] |
| Standard Molar Entropy (S⦵₂₉₈) | 273.76 J·K⁻¹·mol⁻¹[1] |
| Heat Capacity (Cₚ) | 232.2 J·K⁻¹·mol⁻¹[1] |
The Central C-C Bond: A Point of Latent Weakness
While steric hindrance protects hexamethylethane from intermolecular reactions, the internal steric strain significantly weakens the central carbon-carbon bond. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically in the gaseous state.[6] The BDE of the central C-C bond in hexamethylethane is considerably lower than that of a typical alkane C-C bond, such as in ethane.
This lower BDE is a direct consequence of steric strain relief. Upon cleavage, the two resulting tert-butyl radicals can adopt a more relaxed, planar geometry, releasing the strain that was present in the parent molecule. This makes the central bond susceptible to cleavage under energetic conditions, such as high temperatures.
Table 2: Comparative C-C Bond Dissociation Energies (BDE)
| Molecule | Bond | BDE (kJ/mol) | BDE (kcal/mol) |
| Ethane (H₃C-CH₃) | C-C | 368[7] | 87.9 |
| Propane (H₃C-CH₂CH₃) | C-C | 356 | 85.0 |
| Hexamethylethane ((CH₃)₃C-C(CH₃)₃) | Central C-C | 282.4[7] | 67.5 |
To convert kJ/mol to kcal/mol, divide by 4.184.[7]
Reactivity Profile: Stability at STP, Decomposition Under Stress
Under standard temperature and pressure (STP), hexamethylethane is exceptionally stable and unreactive. Its sterically shielded central bond and C-H bonds are inaccessible to most reagents. It does not readily undergo radical substitution reactions that are common for other alkanes because abstraction of a hydrogen atom is sterically hindered, and the resulting primary radical is less stable than the radicals formed from other alkanes.[8][9]
However, its stability is conditional. At elevated temperatures, the molecule undergoes thermal decomposition, or thermolysis.[10] The weakest point in the molecule, the strained central C-C bond, is the first to break.
Thermal Decomposition Mechanism
Studies using single-pulse shock tubes have elucidated the decomposition mechanism of hexamethylethane.[11][12] The process is initiated by the homolytic cleavage of the central C-C bond to yield two tert-butyl radicals.
Initiation Step: (CH₃)₃C-C(CH₃)₃ → 2 (CH₃)₃C•
These highly reactive tert-butyl radicals then undergo subsequent reactions, primarily disproportionation to form isobutane and isobutene, or decomposition into smaller fragments.[11]
Caption: Thermal decomposition pathway of hexamethylethane.
Synthetic Challenges: A Molecule Difficult to Create
The same steric hindrance that confers stability also makes hexamethylethane challenging to synthesize.[13] Classical methods for forming C-C bonds often fail or give very low yields.
-
Wurtz-type Couplings: The reaction of tert-butyl halides with sodium metal (a Wurtz coupling) is notoriously inefficient for producing hexamethylethane, with elimination reactions predominating. Symmetrical cross-coupling of tert-butyl iodide has been reported with yields as low as 10%.[14]
-
Grignard Reagent Methods: A more successful, though still complex, method involves the dimerization of tert-butyl radicals generated from organomanganese compounds, which are themselves formed via transmetalation from a Grignard reagent.[1]
Exemplar Protocol: Synthesis via Organomanganese Intermediates
This protocol is a conceptual illustration based on described synthetic routes.[1] It must be adapted and optimized under strict laboratory safety protocols.
Objective: To synthesize hexamethylethane via the dimerization of tert-butyl radicals.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of tert-butyl bromide in anhydrous diethyl ether.
-
Grignard Formation (Suppressed): Add a small amount of the tert-butyl bromide solution to the magnesium to initiate the reaction. The presence of a catalytic amount of manganese(II) chloride is crucial.
-
Transmetalation and Dimerization: Slowly add the remaining tert-butyl bromide solution to the reaction mixture. The tert-butylmagnesium bromide formed in situ is believed to transmetalate with the manganese(II) salt to form an unstable di-tert-butylmanganese species.
-
Radical Formation: This organomanganese compound rapidly decomposes, homolytically cleaving the Mn-C bonds to generate tert-butyl radicals.
-
Product Formation: In the solvent cage, two tert-butyl radicals dimerize to form the sterically hindered C-C bond of hexamethylethane.
-
Workup and Purification: After the reaction is complete, quench the mixture with a dilute acid solution. Separate the organic layer, wash, dry, and remove the solvent. The solid product, hexamethylethane, can be purified by sublimation or recrystallization.
Conclusion
The is a direct result of its unique, highly congested molecular architecture. The two bulky tert-butyl groups provide exceptional steric shielding, rendering the molecule inert to a wide range of chemical reagents at ambient temperatures. This steric protection, however, comes at the cost of significant strain in the central carbon-carbon bond. This inherent weakness makes the bond susceptible to homolytic cleavage under thermal stress, defining its primary mode of reactivity. For scientists in fields like drug development, understanding the interplay between steric bulk and bond strain in molecules like hexamethylethane provides critical insights into the stability and potential degradation pathways of complex, sterically hindered pharmaceutical compounds.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. virtualchemistry.org - GROMACS Molecule Database - 2233-tetramethylbutane [virtualchemistry.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. youtube.com [youtube.com]
- 9. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Distinctive features and challenges in catenane chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - synthesis of hexamethylethane - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Protobranching Effect in Alkanes
Abstract
The nuanced interplay of non-bonding interactions within seemingly simple acyclic alkanes gives rise to a fascinating and debated phenomenon known as the protobranching effect. This guide provides an in-depth technical exploration of this effect, which dictates that branched alkanes are thermodynamically more stable than their linear isomers. We will dissect the core principles of alkane stability, delve into the mechanistic underpinnings of protobranching, and critically evaluate the competing theories that seek to explain its origin. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of intramolecular forces that govern molecular conformation and stability—principles that have far-reaching implications in fields from catalysis to medicinal chemistry.
Introduction: Beyond the Chain - The Energetic Landscape of Alkane Isomers
Alkanes, hydrocarbons with the general formula CnH2n+2, represent the foundational scaffolds of organic chemistry.[1] While often depicted as simple, linear chains, the free rotation around their sp³-hybridized carbon-carbon single bonds allows for a vast landscape of conformational isomers. More significantly, constitutional isomers—molecules with the same molecular formula but different atomic connectivity—exhibit markedly different physical and chemical properties. A primary determinant of these differences is the degree of branching in the carbon skeleton.
It is a well-established principle that branched alkanes are thermodynamically more stable than their linear, or "normal," isomers.[2][3] This increased stability is experimentally evidenced by their lower heats of combustion; a more stable molecule resides in a lower energy state and therefore releases less energy upon combustion.[3][4] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This stability has profound practical implications, for example, in the petroleum industry, where catalytic isomerization is employed to convert linear alkanes into their more stable, higher-octane branched counterparts.[5][6]
The "protobranching" concept was introduced to provide a framework for understanding and quantifying this inherent stability of branched structures.[7][8] It posits that even within linear alkanes, conformational "kinks" create stabilizing interactions that are precursors to true topological branches.
The Protobranching Effect Defined
The protobranching effect is defined as the net stabilizing 1,3-alkyl-alkyl group interaction present in most alkanes, with the exception of methane and ethane.[7][8][9] These interactions are considered "protobranches." The greater the number of these 1,3-dispositions, the more stable the isomer.
Consider the isomers of butane (C₄H₁₀): n-butane and isobutane.
-
In its anti-conformation, n-butane can be viewed as having two protobranching interactions.
-
Isobutane, with its tertiary carbon, possesses three such stabilizing 1,3-interactions.[7]
This difference in the number of protobranches accounts for isobutane's greater stability, which is experimentally measured to be about 2 kcal/mol.[7] The effect is even more pronounced in the pentane (C₅H₁₂) isomers. Neopentane, with six protobranches, is roughly 5 kcal/mol more stable than n-pentane, which has three.[7] Propane itself is considered to have one protobranch, stabilizing it by approximately 2.8 kcal/mol relative to a hypothetical state without this interaction.[7]
Caption: Comparison of 1,3-alkyl-alkyl interactions (protobranches) in n-butane and isobutane.
Mechanistic Origins: A Scientific Debate
The existence of the branching stability effect is undisputed, but its underlying physical origin remains a subject of vigorous scientific debate. The core of the controversy lies in whether the stabilization arises from attractive electronic effects or from a reduction in destabilizing steric repulsion.
The Electronic Argument: Hyperconjugation and Electron Correlation
One school of thought, championed by Schleyer and others, attributes the stability of branched alkanes to attractive electronic interactions.[7][10] Two primary mechanisms are proposed:
-
σ→σ Delocalization (Hyperconjugation):* This model suggests that the stability arises from the delocalization of electrons from a filled C-H or C-C sigma (σ) bonding orbital into an adjacent empty C-H or C-C sigma antibonding (σ) orbital.[10] Geminal (attached to the same carbon) σ→σ delocalizations are particularly stabilizing. Branched structures inherently possess more of these favorable geminal interactions, thus leading to greater overall stability.[10]
-
Electron Correlation: This refers to the interaction between electrons. Accurate computational modeling of the protobranching effect requires methods that go beyond the Hartree-Fock level to include electron correlation.[7][11] The stabilization is attributed to medium-range electron correlation effects between electrons in 1,3-alkyl groups, which are more numerous in branched systems.[11] These are essentially attractive London dispersion forces acting intramolecularly.[12]
The Steric Argument: Repulsion and Conformational Effects
An alternative perspective, forcefully argued by Gronert, posits that 1,3-interactions are fundamentally repulsive (a form of steric hindrance) and that the observed stability of branched alkanes must arise from other factors.[8][13] This viewpoint suggests that classic models misinterpret these interactions.
A more nuanced steric argument involves a detailed conformational analysis. Linear alkanes are penalized by destabilizing gauche interactions. In the conformational analysis of n-butane, the gauche conformer, where the two methyl groups have a dihedral angle of 60°, is less stable than the anti conformer (180° dihedral angle) by about 0.9 kcal/mol due to steric strain.[14][15]
Caption: Newman projections of n-butane's anti and gauche conformations, highlighting steric strain.
Longer linear alkanes can adopt multiple gauche conformations. While adjacent gauche states of the same sign (g+g+ or g-g-) are surprisingly stabilizing, adjacent states of opposite signs (g+g-), known as the "pentane effect," are highly destabilizing due to severe steric hindrance.[16] Branched alkanes, by their more compact and spherical nature, can adopt conformations that minimize these unfavorable interactions, effectively reducing the overall steric strain compared to their linear counterparts.[2][17]
Impact on Physical Properties
The degree of branching, influenced by the protobranching effect, has a clear and predictable impact on the physical properties of alkanes.
| Property | Trend with Increased Branching | Rationale |
| Thermodynamic Stability | Increases | Greater number of stabilizing 1,3-alkyl-alkyl interactions (protobranches).[2][7] |
| Boiling Point | Decreases | Branching leads to a more compact, spherical shape with less surface area. This reduces the effectiveness of intermolecular London dispersion forces, requiring less energy to overcome them.[4][18][19][20] |
| Melting Point | Generally Increases (with exceptions) | Highly branched, symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state and thus a higher melting point.[18][21] Neopentane, for example, has a much higher melting point (-16°C) than n-pentane (-130°C).[18] |
Methodologies for Studying the Protobranching Effect
Investigating the subtle energetic differences between alkane isomers requires a combination of precise experimental techniques and sophisticated computational models.
Experimental Protocols: Calorimetry
The primary experimental method for determining the relative stability of isomers is combustion calorimetry .
Protocol: Determining Heat of Combustion
-
Sample Preparation: A precisely weighed sample of a pure alkane isomer is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. The final temperature is recorded after thermal equilibrium is reached.
-
Calculation: The heat of combustion (ΔH°c) is calculated based on the temperature change and the known heat capacity of the calorimeter system. By comparing the ΔH°c values of different isomers, their relative stabilities can be determined; a lower (less negative) heat of combustion indicates a more stable isomer.[3]
Causality: This protocol is the gold standard because it directly measures the energy content of the molecule. Since isomers produce the same combustion products (CO₂ and H₂O), any difference in the energy released must originate from the difference in the stability of the starting molecules.[22]
Computational Chemistry Workflows
Computational methods are indispensable for dissecting the energetic contributions that lead to the protobranching effect.
Workflow: Isodesmic Reaction Energy Calculation
-
Molecule Building: The 3D structures of the alkane isomers (e.g., n-butane and isobutane) and reference molecules (e.g., methane and propane) are built using molecular modeling software.
-
Geometry Optimization: The geometry of each molecule is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) methods, such as M06-2X, or high-level ab initio methods.[2]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry. To accurately capture the protobranching effect, it is crucial to use methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[7][11]
-
Isodesmic Reaction Formulation: A hypothetical isodesmic reaction is constructed. This is a reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This clever design ensures that errors in the calculation largely cancel out. For example, to evaluate the stabilization of isobutane:
-
n-butane + 2 * CH₄ → 3 * C₂H₆ (Incorrectly balanced for protobranches)
-
isobutane + 3 * CH₄ → 4 * C₂H₆ (Correctly balanced for protobranches using a bond separation reaction)[7]
-
-
Energy Calculation: The reaction energy is calculated by subtracting the sum of the energies of the reactants from the sum of the energies of the products. A negative reaction energy indicates that the products are more stable.
Caption: A typical computational workflow for evaluating isomer stability via isodesmic reactions.
Causality: Isodesmic reactions are powerful because they isolate the specific energetic effect of interest (like branching) by ensuring that other factors, such as bond energies, are identical on both sides of the equation.[7] The choice of a high-level computational method that includes electron correlation is critical because, as discussed, this is believed to be a major contributor to the stabilization effect.[11]
Implications for Drug Development and Molecular Design
While alkanes themselves are not typically bioactive, the principles of conformational stability and intramolecular interactions elucidated by the protobranching effect are universally applicable in medicinal chemistry.[23][24]
-
Conformational Control: The alkyl chains and hydrophobic pockets are ubiquitous in both drug molecules and their biological targets. Understanding how branching affects the preferred shape of a molecule is crucial for designing ligands that fit optimally into a binding site. A branched alkyl group will have a different conformational profile and occupy space differently than a linear chain of the same size.
-
Binding Affinity: The subtle stabilizing energies from intramolecular interactions contribute to the overall Gibbs free energy of a molecule. These energies can influence the energetic penalty of adopting a specific "bioactive" conformation required for binding to a protein target.
-
Physicochemical Properties: As demonstrated, branching significantly alters properties like melting point and, by extension, solubility and lipophilicity (LogP). These are critical parameters in drug design that govern absorption, distribution, metabolism, and excretion (ADME).
Conclusion
The protobranching effect is a cornerstone concept for understanding the intrinsic stability of organic molecules. It demonstrates that branched alkanes are thermodynamically more stable than their linear isomers, a phenomenon rooted in a complex interplay of intramolecular forces. While the scientific community continues to debate the precise origin—be it attractive electronic effects like electron correlation and hyperconjugation or the minimization of steric repulsions—the consequences are clear and measurable. For professionals in research and drug development, a firm grasp of these fundamental principles is not merely academic; it provides a predictive framework for molecular design, enabling the rational modulation of molecular shape, stability, and physical properties to achieve desired chemical and biological outcomes.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. [PDF] n-Alkane isomerization by catalysis—a method of industrial importance: An overview | Semantic Scholar [semanticscholar.org]
- 7. The concept of protobranching and its many paradigm shifting implications for energy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. reddit.com [reddit.com]
- 13. comporgchem.com [comporgchem.com]
- 14. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
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- 16. Adjacent Gauche Stabilization in Linear Alkanes: Implications for Polymer Models and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. comporgchem.com [comporgchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. tutorchase.com [tutorchase.com]
- 21. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]
- 22. youtube.com [youtube.com]
- 23. Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Medicinal Chemistry - WCAIR [wcair.dundee.ac.uk]
Methodological & Application
Application Notes and Protocols for 2,2,3,3-Tetramethylbutane as an Internal Standard in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Internal Standards in Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a nuclear resonance signal and the number of nuclei contributing to that signal.[2] To achieve accurate and reproducible quantification, an internal standard of known purity and concentration is introduced into the sample.[3] This standard acts as a reference against which the analyte's signal is compared, mitigating variations in sample volume, spectrometer performance, and relaxation effects.
An ideal internal standard for ¹H NMR spectroscopy should possess several key characteristics:
-
Chemical and Thermal Stability: It must not react with the analyte, the solvent, or any other components in the sample matrix under the experimental conditions.[4]
-
Signal Simplicity and Resolution: It should exhibit a simple NMR spectrum, ideally a sharp singlet, in a region of the spectrum that is free from analyte or impurity signals to avoid overlap.[2]
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[4]
-
Appropriate Volatility and Hygroscopicity: Low volatility prevents concentration changes during sample preparation, and non-hygroscopic nature ensures accurate weighing.
-
Known Purity: The purity of the internal standard must be accurately known and traceable.[1]
This guide focuses on the application of 2,2,3,3-tetramethylbutane as an internal standard in ¹H NMR spectroscopy, providing detailed insights into its properties, advantages, and practical protocols for its use.
This compound: A Promising Internal Standard
This compound, also known as hexamethylethane, is a highly branched alkane with the chemical formula C₈H₁₈. Its unique molecular structure offers several advantages as a qNMR internal standard.
Molecular Structure:
Due to the high degree of symmetry in its structure, all 18 protons are chemically and magnetically equivalent. This results in a single, sharp resonance peak in the ¹H NMR spectrum, simplifying spectral analysis and integration.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an internal standard.
| Property | Value | Source |
| Molecular Weight | 114.23 g/mol | [6] |
| Appearance | White, waxy crystalline solid | [6] |
| Melting Point | 100-101 °C | |
| Boiling Point | 106-107 °C | |
| ¹H NMR Signal | Single sharp singlet | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [6] |
Advantages of Using this compound as a qNMR Internal Standard
-
Spectral Simplicity: The single sharp singlet from its 18 equivalent protons provides a clean and easily integrable signal, minimizing the chances of overlap with analyte peaks, particularly in the upfield region of the spectrum.
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with a wide range of analytes and common NMR solvents.
-
Signal Enhancement: With 18 protons contributing to a single resonance, a relatively small molar quantity of this compound can produce a strong NMR signal, which is beneficial when analyzing samples with low analyte concentrations.
-
Low Volatility: Its solid nature and relatively high boiling point reduce the risk of concentration changes due to evaporation during sample preparation and handling.
Considerations and Potential Limitations
-
Solubility: While soluble in many organic deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), its insolubility in aqueous solutions (D₂O) limits its application for hydrophilic analytes.
-
Chemical Shift Position: The chemical shift of the singlet is in the aliphatic region (around 0.9 ppm in CDCl₃). While this is often an empty region in the spectra of aromatic or downfield-shifted analytes, it could potentially overlap with signals from other aliphatic compounds.
-
T₁ Relaxation Time: The longitudinal relaxation time (T₁) of the protons in this compound is a critical parameter for accurate quantification. As a small, symmetrical molecule, its T₁ can be relatively long. It is essential to either measure the T₁ or ensure a sufficiently long relaxation delay (D1) in the NMR acquisition parameters to allow for complete relaxation between scans. A common rule of thumb is to use a D1 of at least 5 times the longest T₁ of any signal being quantified.[4][7]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard for qNMR.
Protocol 1: Preparation of a Stock Standard Solution
This protocol describes the preparation of a stock solution of this compound in a suitable deuterated organic solvent (e.g., CDCl₃ or DMSO-d₆).
Materials:
-
This compound (high purity, >99.5%)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Glass vials with PTFE-lined caps
-
Spatula
-
Pipettes
Procedure:
-
Weighing the Internal Standard: Accurately weigh a specific amount of this compound (e.g., 20 mg) into a clean, dry weighing boat using an analytical balance. Record the exact mass.
-
Dissolution: Carefully transfer the weighed this compound into the volumetric flask. Add a portion of the chosen deuterated solvent to the flask (approximately half the final volume).
-
Ensure Complete Dissolution: Gently swirl the flask to dissolve the solid completely. If necessary, use a vortex mixer or sonicator to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Bringing to Volume: Once completely dissolved, carefully add the deuterated solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled glass vial with a PTFE-lined cap for storage. Store in a cool, dark place. The label should include the compound name, concentration, solvent, and date of preparation.
Protocol 2: Quantitative NMR Sample Preparation and Analysis
This protocol details the preparation of a qNMR sample containing the analyte and the internal standard, followed by the key acquisition parameters for accurate quantification.
Materials:
-
Analyte of interest
-
Stock standard solution of this compound
-
Deuterated solvent (the same as used for the stock solution)
-
NMR tubes (high precision)
-
Calibrated micropipettes
Procedure:
-
Weighing the Analyte: Accurately weigh a known amount of the analyte into a clean, dry vial. The amount will depend on the expected purity and the desired signal-to-noise ratio.
-
Adding the Internal Standard: Using a calibrated micropipette, add a precise volume of the this compound stock solution to the vial containing the analyte. Record the exact volume added.
-
Dissolution and Transfer: Add the required volume of the deuterated solvent to the vial to dissolve both the analyte and the internal standard completely. Vortex or sonicate if necessary. Transfer the final solution to a high-precision NMR tube.
-
NMR Data Acquisition:
-
Spectrometer Setup: Ensure the NMR spectrometer is properly tuned and shimmed.
-
Temperature Control: Maintain a constant and accurately known temperature throughout the experiment.
-
Acquisition Parameters:
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.[4]
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard).[4] If the T₁ of this compound is unknown, it should be experimentally determined using an inversion-recovery pulse sequence. Typical T₁ values for small molecules can range from 0.5 to 4 seconds, suggesting a D1 of at least 20 seconds as a starting point if the T₁ is not known.[7]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
-
-
Data Processing and Quantification:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signal of the this compound singlet and a non-overlapping, well-resolved signal of the analyte.
-
Calculation: The purity or concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte and I_IS are the integrated areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective integrated signals (for this compound, N_IS = 18).
-
M_analyte and M_IS are the molar masses of the analyte and the internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and the internal standard, respectively.
-
Purity_IS is the certified purity of the internal standard.
-
-
Visualizations
Experimental Workflow for qNMR using an Internal Standard
Caption: Workflow for quantitative NMR using an internal standard.
Decision Logic for Internal Standard Selection
Caption: Decision tree for selecting a suitable qNMR internal standard.
Conclusion
This compound presents itself as a valuable internal standard for ¹H qNMR analysis, particularly for analytes in organic solvents that have complex spectra in the downfield region. Its simple, strong singlet and chemical inertness are significant advantages. However, researchers must carefully consider its solubility and, most importantly, determine or account for its T₁ relaxation time to ensure the acquisition of accurate and reliable quantitative data. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can confidently employ this compound to achieve high-quality qNMR results in their research and development endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. This compound(594-82-1) 1H NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Utilizing 2,2,3,3-Tetramethylbutane as a Calibration Standard in Gas Chromatography
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical and petrochemical industries, the precision and reliability of quantitative analysis by gas chromatography (GC) are paramount. The choice of a calibration standard is a critical determinant of data quality. 2,2,3,3-Tetramethylbutane, a highly branched and saturated hydrocarbon, presents itself as an exemplary calibration standard for a multitude of GC applications. Its unique physicochemical properties, including high volatility, chemical inertness, and a well-defined structure, make it an ideal candidate for both internal and external standard calibration methodologies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a calibration standard in gas chromatography. We will delve into the scientific rationale behind its selection, provide detailed, field-proven protocols for its implementation, and present a framework for ensuring the integrity and validity of your chromatographic results.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a calibration standard is fundamental to its appropriate application. This compound, also known as hexamethylethane, is a C8 hydrocarbon with a highly symmetrical and stable structure.[1][2][3][4][5]
| Property | Value | Source |
| Chemical Formula | C₈H₁₈ | NIST[1][2][3][4][5] |
| Molecular Weight | 114.2285 g/mol | NIST[1][2][3][4][5] |
| CAS Number | 594-82-1 | NIST[1][2][3][4][5] |
| Boiling Point | 106.4 °C | ECHEMI[6] |
| Melting Point | 100.7 °C | ECHEMI[6] |
| Vapor Pressure | 20.9 mmHg | PubChem[7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | GazFinder[8] |
The stability of this compound at room temperature and its lack of reactivity with common substances like air and water contribute to its reliability as a standard.[8] Its well-defined boiling point and vapor pressure are crucial for reproducible vaporization in the GC inlet.[6]
Rationale for Use as a GC Calibration Standard
The selection of this compound as a calibration standard is underpinned by several key attributes that ensure analytical robustness:
-
Chemical Inertness: Its saturated and sterically hindered structure renders it unreactive under typical GC conditions. This ensures that it does not degrade in the injector or on the column, providing a consistent response.
-
Unique Retention Time: Due to its distinct structure and boiling point, it often elutes in a region of the chromatogram with minimal interference from other components, especially in the analysis of complex hydrocarbon mixtures like gasoline.
-
High Purity Availability: this compound is commercially available in high purity, a prerequisite for an accurate primary standard.
-
Good Chromatographic Peak Shape: When analyzed on an appropriate column, it typically produces a sharp, symmetrical peak, facilitating accurate integration and quantification.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in quality control steps to ensure the integrity of the calibration.
Protocol 1: Preparation of Calibration Standards
This protocol details the preparation of a stock solution and a series of working standards for generating a calibration curve (external standard method) or for use as an internal standard.
Materials:
-
This compound (≥99% purity)
-
High-purity solvent (e.g., hexane, pentane, or dichloromethane, HPLC or GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes or gas-tight syringes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a clean, tared weighing boat. b. Carefully transfer the weighed solid to a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent to dissolve the solid completely. d. Once dissolved, dilute to the mark with the solvent. e. Cap the flask and invert it several times to ensure a homogenous solution. This is your stock solution.
-
Working Standard Preparation (for a 5-point calibration curve): a. Label five 10 mL volumetric flasks as STD 1 through STD 5. b. Prepare the working standards by serial dilution from the stock solution as outlined in the table below. Use micropipettes or gas-tight syringes for accurate transfers.
| Standard | Concentration (µg/mL) | Volume of Stock Solution (µL) | Final Volume (mL) |
| STD 1 | 10 | 100 | 10 |
| STD 2 | 25 | 250 | 10 |
| STD 3 | 50 | 500 | 10 |
| STD 4 | 75 | 750 | 10 |
| STD 5 | 100 | 1000 | 10 |
-
Internal Standard Fortification (if applicable): a. If using this compound as an internal standard, add a consistent, known amount of the stock or a working standard to every sample and calibration standard just before analysis. The final concentration of the internal standard should be similar to that of the analytes of interest.
Causality Behind Choices:
-
Solvent Selection: Hexane or pentane are excellent choices due to their non-polar nature, which readily dissolves this compound, and their high volatility, which ensures they do not significantly interfere with early eluting peaks. Dichloromethane is another suitable option.
-
Class A Volumetric Flasks: The use of Class A glassware is critical for minimizing volumetric errors in the preparation of standards, thereby ensuring the accuracy of the calibration curve.
-
Serial Dilution: This is a standard and reliable method for preparing a range of calibration standards from a single, accurately prepared stock solution.
Caption: Workflow for the preparation of calibration standards.
Protocol 2: Gas Chromatography (GC-FID) Methodology
This protocol provides a robust starting point for the analysis of samples containing this compound. Optimization may be required based on the specific sample matrix and analytical goals.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Autosampler for reproducible injections
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar, e.g., DB-1, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | "Like dissolves like" principle; a non-polar stationary phase provides good peak shape and retention for non-polar hydrocarbons. |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min (constant flow) | Inert gases that provide good efficiency. Hydrogen can offer faster analysis times. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample and standard. |
| Injection Volume | 1 µL | A standard volume that avoids overloading the column. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. Can be adjusted based on sample concentration. |
| Oven Temperature Program | Initial: 40 °C (hold 5 min) Ramp: 10 °C/min to 200 °C (hold 5 min) | The initial hold allows for the separation of very volatile compounds. The ramp rate provides good separation of a range of hydrocarbons. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| Detector Gases | Hydrogen: 30 mL/min Air: 300 mL/min Makeup (N₂ or He): 25 mL/min | Standard FID gas flows for optimal sensitivity and a stable flame. |
Procedure:
-
System Equilibration: Allow the GC system to equilibrate at the initial conditions until a stable baseline is achieved.
-
Calibration Curve Generation: a. Inject each of the prepared working standards (STD 1 to STD 5) in triplicate. b. Record the peak area of this compound for each injection.
-
Sample Analysis: a. (If using as an internal standard, ensure the sample has been fortified as described in Protocol 1). b. Inject the unknown sample(s) in triplicate. c. Record the peak areas of the analyte(s) and the internal standard (if applicable).
-
Data Analysis: a. External Standard: Plot a calibration curve of the average peak area versus concentration for the working standards. Use linear regression to determine the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration. b. Internal Standard: Calculate the Response Factor (RF) for each analyte relative to the internal standard using the calibration standards. Then, use the average RF and the peak area ratio of the analyte to the internal standard in the unknown sample to calculate the concentration of the analyte.
Caption: Workflow for GC analysis and data quantification.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following self-validating steps are crucial:
-
Calibration Curve Linearity: The correlation coefficient (R²) of the calibration curve must be ≥ 0.995. A lower value may indicate issues with standard preparation or instrument performance.
-
Replicate Injection Precision: The relative standard deviation (%RSD) of the peak areas for replicate injections of each standard and sample should be ≤ 5%. Higher variability points to issues with the autosampler or sample introduction.
-
Retention Time Stability: The retention time of this compound should not vary by more than ±0.05 minutes between runs. Significant drift can indicate a leak in the system or a problem with the carrier gas flow control.
-
Blank Analysis: A solvent blank should be run periodically to ensure that there is no carryover or contamination.
Conclusion
This compound is a robust and reliable calibration standard for a wide range of gas chromatography applications. Its well-characterized physicochemical properties and predictable chromatographic behavior provide a solid foundation for accurate and precise quantitative analysis. By following the detailed protocols outlined in this application note and adhering to the principles of self-validation, researchers and scientists can enhance the quality and trustworthiness of their GC data, contributing to the advancement of their respective fields.
References
- 1. Analysis of Petroleum Hydrocarbons C10-C40 in Soil, Water, and Waste by GC-FID [perkinelmer.com]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. s4science.at [s4science.at]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 2,2,3,3-Tetramethylbutane as a Specialty Non-Polar Solvent
Introduction: The Unique Case of a Solid Alkane Solvent
In the vast landscape of non-polar solvents, researchers typically reach for liquid alkanes like hexane and heptane, or aromatic hydrocarbons such as toluene. However, specialized applications in synthesis and materials science often demand a solvent with a unique profile that these common choices cannot offer. 2,2,3,3-Tetramethylbutane, also known as hexamethylethane, presents such a case. It is an isomer of octane and is the most compact and symmetrically branched of the series.[1] Its most striking feature is that it is a waxy, crystalline solid at room temperature, a rarity for a small acyclic hydrocarbon.[1]
This guide provides an in-depth exploration of the properties and applications of this compound, not as a mere chemical curiosity, but as a functional, specialty non-polar solvent. We will delve into the causality behind its use, where its distinct physicochemical properties—particularly its high melting point and exceptional chemical inertness—can be leveraged to achieve specific experimental outcomes that are challenging with conventional liquid solvents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of reaction media for complex chemical challenges.
Section 1: Physicochemical Profile and Rationale for Use
The utility of any solvent is dictated by its physical and chemical properties. For this compound, its unique solid-state nature at ambient temperatures is the defining characteristic that governs its applications. To understand its potential, we must first examine its core properties.
Key Physicochemical Data
The following table summarizes the essential properties of this compound. These values form the basis for its selection in the protocols described later in this guide.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ | [2] |
| Molecular Weight | 114.23 g/mol | [2] |
| Appearance | Nearly white, waxy crystalline solid | [1][2][3] |
| Melting Point | 94 - 104 °C | [4] |
| Boiling Point | 106 - 107 °C | [4] |
| Density | 0.722 g/mL (at melting point) | [5] |
| Flash Point | 4 °C (closed cup) | [4] |
| Vapor Pressure | 20.9 mmHg at 25 °C | [2][3] |
| Water Solubility | Insoluble (3.9 mg/L at 25 °C) | [6] |
| Primary Hazards | Highly Flammable, Skin Irritant, Aspiration Hazard | [2][7] |
The Causality Behind Its Applications
The data presented above are not merely numbers; they are indicators of function. Let's explore the implications:
-
High Melting Point & Short Liquid Range: The most significant feature is its high melting point and the narrow temperature window in which it exists as a liquid at atmospheric pressure.[1] This allows it to function as a molten organic solvent . Reactions can be conducted in a highly non-polar, inert environment at a stable temperature just above 100 °C without the need for high-pressure apparatus. This is particularly useful for processes that require moderate, sustained heating where traditional solvents might boil away too rapidly or require a reflux setup that could be inconvenient for the specific apparatus in use.
-
Exceptional Inertness and Symmetry: this compound is a fully saturated, sterically hindered hydrocarbon. It possesses no readily abstractable protons and its C-C backbone is exceptionally stable. This high degree of chemical inertness makes it an ideal medium for reactions involving highly reactive species, such as free radicals, organometallics, or strong reducing agents, where solvent participation is a critical side reaction to be avoided.[6]
-
A Unique Solvation Environment: As a molten medium, it provides a unique, highly non-polar, and ordered solvation shell that differs from liquid alkanes. This can influence reaction kinetics and selectivity in ways not achievable in solvents like hexane or toluene.
-
Reference Standard: Due to its precisely defined physical and chemical properties and high stability, it is frequently used as a reference standard for calibrating analytical instruments, particularly in gas chromatography (GC).[6][8]
Section 2: Application Notes
Molten-State Organic Synthesis
The primary application of this compound as a solvent is in its molten state. This is not a common technique but offers distinct advantages for specific scenarios:
-
Thermal Stability: It can serve as a stable heat bath, maintaining a consistent reaction temperature.
-
Product Isolation: Upon completion of a reaction, the system can be cooled, causing the solvent to solidify. The product can then be isolated by either trituration and filtration if the product is a solid, or by dissolving the product in a low-boiling solvent in which this compound is less soluble, allowing for selective extraction.
A Potential Greener Alternative
In the ongoing effort to replace hazardous solvents, evaluating all possible alternatives is crucial.[9] While this compound is flammable, its well-defined toxicological profile and lack of aromaticity could make it a candidate to replace more hazardous non-polar solvents like benzene (a known carcinogen) or carbon tetrachloride (ozone-depleting) in specific, high-temperature applications.[9] This requires a case-by-case risk assessment but represents an important area of consideration for process safety and sustainability.
Use in Chromatography
While its solid state precludes its use as a primary mobile phase in liquid chromatography, it can be used as a component in non-polar solvent systems. For instance, a saturated solution of this compound in hexane or heptane can be used as a mobile phase in normal-phase chromatography.[10][11] The highly defined structure of this compound can alter the selectivity of the mobile phase for separating complex mixtures of non-polar analytes, such as isomers or polycyclic aromatic hydrocarbons.
Section 3: Experimental Protocols
Trustworthiness through Self-Validation: The following protocols are designed with safety and reproducibility as core principles. Each step includes a rationale, allowing the researcher to understand the purpose and make informed adjustments.
Protocol 1: Safety and Handling of this compound
Rationale: this compound is a highly flammable solid with specific handling requirements.[4] Adherence to this protocol is critical to ensure laboratory safety.
Materials:
-
This compound (solid)
-
Chemically resistant gloves (nitrile is suitable for incidental contact)
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Spatula
-
Fume hood
-
Fire extinguisher (Class B) readily accessible
Procedure:
-
Work Area Preparation: Always handle this compound inside a certified chemical fume hood. Ensure the work area is free of ignition sources such as hot plates, open flames, and spark-producing equipment.
-
Personal Protective Equipment (PPE): Don all required PPE before handling the chemical.
-
Dispensing: As a waxy solid, it can be dispensed using a standard spatula. Avoid creating dust. If the material is in finer, powder-like form, handle with extra care to prevent inhalation.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable solids. Keep away from oxidizing agents.[4]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Protocol 2: General Procedure for a Reaction in Molten this compound
Rationale: This protocol provides a framework for using molten this compound as a reaction solvent. The key is to control the heating and maintain an inert atmosphere to prevent side reactions and ensure safety.
Materials:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Thermometer or thermocouple
-
Condenser (optional, depending on reagent volatility)
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Reagents for the desired reaction
-
This compound
-
Extraction solvent (e.g., pentane, diethyl ether)
Procedure:
-
Apparatus Setup: Assemble the flask in the heating mantle within a fume hood. Equip it with a magnetic stir bar, a thermometer, and an inert gas inlet.
-
Charging the Flask: Add the solid this compound to the reaction flask. The amount should be sufficient to dissolve the reactants upon melting (typically a 0.1 M to 1.0 M concentration is a good starting point).
-
Inerting the System: Purge the flask with the inert gas for 5-10 minutes to remove oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction. Causality: This prevents oxidation of sensitive reagents and minimizes fire risk with the flammable solvent vapor.
-
Melting the Solvent: Set the temperature controller to ~110 °C. Begin stirring once a portion of the solvent has melted to ensure even heat distribution. Wait until all the this compound is a clear, molten liquid.
-
Reagent Addition: Once the solvent is fully molten and at the target temperature, add the reactants. Solid reactants can be added directly. Liquid reactants should be added slowly via syringe. Causality: Adding reagents to the molten solvent ensures immediate dissolution and initiation of the reaction at the desired temperature.
-
Reaction Monitoring: Maintain the temperature and stirring for the required reaction time. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) by taking small aliquots.
-
Workup and Isolation: a. Upon completion, turn off the heating and allow the flask to cool to room temperature. The this compound will solidify. b. Add a sufficient volume of a low-boiling point extraction solvent in which your product is soluble (e.g., pentane). c. Stir the resulting slurry vigorously for 15-20 minutes to dissolve the product out of the solid solvent matrix. d. Isolate the product solution by decanting or filtering away the solid this compound. e. Wash the solid solvent with additional extraction solvent to maximize product recovery. f. Combine the organic fractions and remove the extraction solvent under reduced pressure to yield the crude product, which can then be purified further.
Section 4: Visualizations
Diagram 1: Solvent Selection Workflow
This diagram outlines the decision-making process for choosing this compound (HME) as a solvent.
Caption: Decision tree for selecting this compound.
Diagram 2: Experimental Workflow for Molten-State Synthesis
This diagram illustrates the key steps in setting up and performing a reaction using molten this compound.
Caption: Step-by-step workflow for molten-state synthesis.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. guidechem.com [guidechem.com]
- 7. This compound = 94 594-82-1 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 10. columbia.edu [columbia.edu]
- 11. Chromatography [chem.rochester.edu]
Application Notes & Protocols: Elucidating the Combustion Characteristics of 2,2,3,3-Tetramethylbutane for Advanced Fuel Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and fuel development professionals on the combustion characteristics of 2,2,3,3-tetramethylbutane. Also known as hexamethylethane, this highly branched C8 isomer of octane serves as a critical model compound for fundamental combustion studies and a potential high-performance fuel component. These application notes detail its unique physicochemical properties, core combustion parameters, and standardized protocols for empirical measurement, emphasizing the causal relationship between its molecular structure and its behavior under combustion conditions.
Introduction: The Significance of Molecular Structure in Combustion
In the pursuit of higher efficiency and lower emission internal combustion engines, the molecular structure of a fuel is a paramount design variable. This compound represents an extreme in alkane branching. Its unique, highly symmetric, and compact structure imparts exceptional resistance to auto-ignition, making it a compound of significant interest.[1][2] Unlike its linear or less-branched isomers, the absence of easily abstractable secondary or tertiary C-H bonds and the sterically hindered central C-C bond dictate a distinct combustion pathway.
This guide explores these pathways, providing both the theoretical underpinnings and the practical methodologies to characterize this compound as a research fuel. We will cover its fundamental properties, key combustion metrics such as laminar flame speed and ignition delay, and detailed protocols designed for robust and repeatable analysis.
Physicochemical Properties
A thorough understanding of a fuel's physical properties is foundational to any combustion experiment, influencing everything from fuel delivery and mixture preparation to the interpretation of results. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 594-82-1 | [3][4][5] |
| Molecular Formula | C₈H₁₈ | [3][4][5][6] |
| Molecular Weight | 114.23 g/mol | [3][4][5][7] |
| Appearance | Nearly white / colorless solid | [1][7][8] |
| Melting Point | 94-97 °C (lit.) | [6] |
| Boiling Point | 106.3 °C (at 760 mmHg) | [9] |
| Density | 0.823 g/cm³ (at 23 °C) | [2] |
| Vapor Pressure | 20.9 mmHg (at 25 °C) | [7][8] |
| Flash Point | 4 °C (closed cup) | |
| Standard Enthalpy of Combustion (ΔcH°solid) | -5263.8 kJ/mol | [10][11] |
Core Combustion Characteristics & Measurement Protocols
The combustion behavior of a fuel is defined by several key metrics. Here, we discuss the theoretical importance of these metrics for this compound and provide workflows for their determination.
Auto-ignition Quality and Octane Number
The high degree of branching in this compound suggests excellent anti-knock characteristics, making it a valuable potential additive for high-performance fuels.[1][2] Its structure is highly resistant to the low-temperature oxidation reactions that lead to engine knock. The primary decomposition pathway at high temperatures involves the breaking of the central carbon-carbon bond to form two stable tert-butyl radicals.[12][13]
Causality Behind High Octane Quality: The resistance to auto-ignition stems from the strength of the C-H bonds (all primary) and the steric hindrance around the central C-C bond. This molecular stability prevents the formation of reactive hydroperoxy radicals at temperatures and pressures relevant to engine knock, thus requiring more energy (higher compression) to initiate auto-ignition.
Caption: Workflow for determining the Research (RON) or Motor (MON) Octane Number.
Laminar Flame Speed (SL)
Laminar flame speed is an intrinsic property of a fuel-oxidizer mixture that quantifies its reactivity, exothermicity, and diffusivity.[14][15] It is a critical parameter for validating chemical kinetic models and designing combustion systems. For this compound, its compact structure may influence flame chemistry and thermal diffusivity, making empirical measurement essential.
Experimental Rationale: A constant volume combustion vessel equipped with high-speed imaging is the preferred method for accurately measuring SL.[16][17] This setup allows for precise control over initial temperature and pressure while minimizing flow-induced flame stretch, ensuring the measured value reflects the intrinsic chemical properties of the mixture.
Caption: Experimental workflow for measuring laminar flame speed.
High-Temperature Oxidation Chemistry
Understanding the fundamental decomposition and oxidation pathways is crucial for developing predictive combustion models. Studies have shown that the thermal decomposition of this compound primarily initiates through the fission of the central C-C bond, a process that requires significant energy.[12][13]
Initiation Reaction: (CH₃)₃C-C(CH₃)₃ → 2 t-C₄H₉• (tert-butyl radical)[12]
The subsequent reactions of the tert-butyl radical with oxygen lead to the formation of isobutene and a hydroperoxyl radical (HO₂•), which is less reactive than the hydroxyl radical (OH•) that propagates chain reactions in many other hydrocarbons.[12][13] This pathway contributes to the fuel's overall low reactivity.
Caption: Simplified initial high-temperature oxidation pathway of this compound.
Detailed Experimental Protocols
For scientific integrity, protocols must be detailed, robust, and include self-validation steps. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Measurement of Laminar Flame Speed in a Constant Volume Vessel
-
1. Principle: This protocol is based on the spherically expanding flame method. A centrally ignited, quiescent fuel-air mixture expands spherically. By tracking the flame radius over time, the stretched flame speed can be calculated. The unstretched laminar flame speed (SL) is then determined by extrapolating the data to zero flame stretch.
-
2. Apparatus:
-
Spherical or cylindrical constant volume combustion vessel with optical access (quartz windows).
-
High-speed digital camera (e.g., >5,000 fps) with Schlieren or shadowgraph imaging setup.
-
Spark ignition system with tungsten electrodes.
-
Pressure transducer and thermocouple for monitoring initial conditions.
-
Gas mixing system with mass flow controllers for precise mixture preparation.
-
Vacuum pump.
-
-
3. Procedure:
-
Vessel Preparation: Clean the vessel to remove residues from previous experiments. Evacuate the vessel using the vacuum pump to a pressure < 0.1 kPa.
-
Mixture Preparation: Using partial pressures calculated from the desired equivalence ratio (Φ), sequentially fill the vessel with this compound (heated to ensure it is in a gaseous state) and synthetic air (or a specific O₂/diluent mixture). Allow at least 30 minutes for the mixture to become homogeneous.
-
Set Initial Conditions: Ensure the mixture reaches the target initial temperature (T₀) and pressure (P₀). Record these values precisely.
-
Ignition and Data Acquisition: Simultaneously trigger the spark ignition system and the high-speed camera. Record the entire flame propagation event until the flame front interacts with the vessel walls.
-
Repeatability: Repeat the experiment at least three times for each condition (Φ, T₀, P₀) to ensure data reproducibility.
-
-
4. Data Analysis:
-
Image Processing: Use an edge-detection algorithm to extract the flame radius (rf) from each frame of the high-speed video.
-
Calculate Stretched Flame Speed (Sn): Differentiate the flame radius with respect to time to get the flame propagation rate: Sn = drf/dt.
-
Calculate Flame Stretch (κ): The stretch rate is given by κ = (2/rf) * (drf/dt).
-
Extrapolation: Plot Sn against κ. Use a suitable non-linear extrapolation model (e.g., Sn = SL - Lbκ, where Lb is the Markstein length) to determine the y-intercept, which corresponds to the unstretched laminar flame speed (SL).
-
-
5. Trustworthiness & Validation:
-
Calibration: Regularly calibrate pressure transducers, thermocouples, and mass flow controllers against certified standards.
-
Baseline Testing: Periodically run experiments with a well-characterized fuel like methane or iso-octane to validate the experimental setup and data analysis procedure against established literature values.
-
Uncertainty Analysis: Perform a thorough uncertainty analysis, considering contributions from pressure, temperature, mixture composition, and the flame radius extraction/extrapolation process.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 6. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 7. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound|lookchem [lookchem.com]
- 10. Butane, 2,2,3,3-tetramethyl- (CAS 594-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 12. Decomposition of this compound in the presence of oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 13. Decomposition of this compound in the presence of oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 14. Laminar flame speed - Wikipedia [en.wikipedia.org]
- 15. ripublication.com [ripublication.com]
- 16. inpressco.com [inpressco.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,2,3,3-Tetramethylbutane as a Model Compound for Reaction Kinetics
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2,2,3,3-tetramethylbutane (TMB) as a model compound for elucidating complex reaction kinetics. TMB's unique, highly symmetrical structure and predictable initiation step make it an invaluable tool for studying the fundamental elementary reactions that underpin pyrolysis, oxidation, and combustion processes. This guide delves into the mechanistic chemistry of TMB, details field-proven experimental protocols using shock tubes and jet-stirred reactors, and provides the necessary framework for using TMB to develop and validate robust chemical kinetic models.
The Rationale for this compound as a Kinetic Standard
In the vast landscape of chemical kinetics, the selection of an appropriate model compound is paramount. The ideal candidate should possess characteristics that simplify the initial stages of reaction, allowing for the unambiguous study of subsequent, more complex pathways. This compound (also known as hexamethylethane) stands out as an exemplary model for several critical reasons:
-
Structural Simplicity and Symmetry: TMB is the most heavily branched and compact of the octane isomers.[1] Its highly symmetrical structure features a central C-C bond sterically shielded by two tertiary butyl groups. This unique conformation dictates its primary reaction pathway.
-
A Clean, Unambiguous Initiation Step: The central C4-C5 bond is significantly weaker than the C-H and C-C bonds within the methyl groups. Consequently, the thermal decomposition of TMB is initiated almost exclusively by the fission of this single bond, producing two tert-butyl radicals ((CH₃)₃C•).[2] This clean initiation provides a well-defined starting point for kinetic analysis, free from the ambiguity of multiple competing initiation channels common in other large alkanes.
-
Absence of Tertiary Hydrogens: TMB contains only primary hydrogen atoms. This eliminates the possibility of forming more stable tertiary radicals through H-atom abstraction, thereby simplifying the subsequent chain propagation and termination steps.
-
Rich Secondary Chemistry: The tert-butyl radical is a cornerstone of combustion chemistry. Its subsequent decomposition and oxidation reactions produce key species like isobutene, propene, and methane, providing a rich dataset for validating the predictive capabilities of complex kinetic models.[3]
These properties make TMB an ideal "testbed" for probing reaction mechanisms. By studying its decomposition and oxidation, researchers can isolate and quantify the rates of specific elementary reactions, which are foundational to understanding the behavior of larger, more complex molecules like fuels and drug candidates.
Core Reaction Mechanisms of TMB
Pyrolysis (Thermal Decomposition)
In an inert environment, the thermal decomposition of TMB follows a well-established Rice-Herzfeld chain mechanism. The process is initiated by the homolytic cleavage of the central C-C bond.
Initiation: The primary and rate-determining step is the unimolecular fission into two tert-butyl radicals. (CH₃)₃C-C(CH₃)₃ → 2 (CH₃)₃C•[2]
Propagation: The tert-butyl radical is unstable at high temperatures and rapidly undergoes β-scission to form isobutene and a hydrogen atom. This hydrogen atom then propagates the chain by abstracting a hydrogen from a parent TMB molecule. (CH₃)₃C• → i-C₄H₈ + H• H• + (CH₃)₃C-C(CH₃)₃ → H₂ + (CH₃)₃C-C(CH₃)₂(CH₂•)
Product Formation & Self-Inhibition: The major products are isobutene and hydrogen.[3] However, as the concentration of isobutene builds, a self-inhibition effect is observed. The product isobutene competes with the parent TMB for hydrogen atoms, forming a resonance-stabilized 2-methylallyl radical, which slows the overall reaction rate.[3]
Oxidation and Combustion
In the presence of oxygen, the pyrolysis pathways are intercepted by oxidation reactions. The tert-butyl radicals formed during initiation react rapidly with molecular oxygen.
Low-Temperature Oxidation: The primary reaction of the tert-butyl radical with oxygen is a crucial step in hydrocarbon oxidation. (CH₃)₃C• + O₂ → i-C₄H₈ + HO₂•[2]
The hydroperoxyl radical (HO₂•) is a key chain-carrying species in low-temperature combustion, leading to chain-branching pathways that accelerate the overall oxidation rate.
High-Temperature Combustion: At higher temperatures, complete oxidation occurs. The overall stoichiometry for the complete combustion of TMB is: 2 C₈H₁₈ + 25 O₂ → 16 CO₂ + 18 H₂O
The study of TMB oxidation provides critical data for validating reaction subsets relevant to branched alkanes in comprehensive combustion models.
Application Protocols: Experimental Setups
The study of TMB kinetics requires specialized reactors capable of achieving precise temperature, pressure, and residence time control. Shock tubes and jet-stirred reactors are two of the most powerful and widely used apparatuses for this purpose.
High-Temperature Kinetics using a Shock Tube
Principle of Operation: A shock tube is an impulse reactor that uses a shock wave to achieve near-instantaneous heating and compression of a test gas mixture.[4] This rapid heating (on the order of microseconds) provides a well-defined "time zero" for the reaction, minimizing ambiguity from slower heating rates.[4] Its key advantage is the ability to generate a controlled, zero-dimensional test environment free from complex wall effects, making it ideal for isolating gas-phase elementary reactions at high temperatures (500–10,000+ K).[4]
Protocol for TMB Pyrolysis in a Shock Tube:
-
Mixture Preparation:
-
Prepare a dilute mixture of TMB in an inert bath gas (e.g., Argon or Nitrogen). A typical concentration is 0.1% to 1.0% TMB.
-
Use the partial pressure method in a dedicated mixing tank to ensure a homogenous, known composition.
-
Allow the mixture to homogenize for at least 12 hours before use.
-
-
Shock Tube Operation:
-
Evacuate both the driver and driven sections of the shock tube to a high vacuum (<10⁻⁵ Torr) to remove impurities.[5]
-
Fill the driven section with the prepared TMB/Ar mixture to a specific initial pressure (P₁).
-
Fill the driver section with a high-pressure, low-molecular-weight gas (typically Helium) until the diaphragm separating the two sections bursts.[4]
-
-
Data Acquisition:
-
The bursting diaphragm generates a primary shock wave that travels down the driven section.[5]
-
Multiple pressure transducers mounted along the tube measure the arrival times of the shock wave, allowing for precise calculation of its velocity.
-
The incident shock reflects off the end wall, creating a region of stagnant, high-temperature, and high-pressure gas where the reaction occurs.[4][6] The conditions (T₅, P₅) in this region are calculated from the shock velocity and initial conditions using the normal shock equations.
-
Use in-situ diagnostics (e.g., laser absorption spectroscopy) to monitor the time-history of key species (reactants, intermediates, or products) during the typical 3-10 ms test time.[4]
-
-
Product Analysis & Data Interpretation:
-
Alternatively, for stable product analysis, use a fast-acting valve to extract a sample of the reacted gas post-shock for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Plot the concentration of measured species versus time. This data can be used to determine reaction rates and validate kinetic models by comparing the experimental profiles to model simulations.
-
Low-to-Intermediate Temperature Kinetics using a Jet-Stirred Reactor (JSR)
Principle of Operation: A JSR is a type of continuously stirred-tank reactor designed for gas-phase kinetic studies.[7] Reactants are continuously fed into a heated vessel through nozzles, and the vigorous mixing ensures a uniform temperature and composition throughout the reactor.[8] By varying the temperature, residence time, pressure, and reactant composition, researchers can map out product distributions over a wide range of conditions.[7][9]
Protocol for TMB Oxidation in a JSR:
-
System Preparation:
-
Heat the spherical fused silica reactor and the annular gas preheating zone to the desired reaction temperature (e.g., 550 - 950 K).[10]
-
Use mass flow controllers to precisely meter the flows of TMB (vaporized from a liquid source), O₂, and a diluent gas (e.g., He or N₂).
-
-
Establishing Steady State:
-
Introduce the reactant gas mixture into the reactor. The jets create turbulence that ensures rapid mixing.
-
Maintain a constant total pressure (typically 1-10 atm) and residence time (typically 0.5-10 s) within the reactor.[9][10]
-
Allow the system to reach a steady state, where the rate of reactant inflow and product outflow is constant. This typically takes several multiples of the reactor residence time.
-
-
Sampling and Analysis:
-
Extract a continuous sample of the reactor contents through a heated probe to prevent condensation.
-
Analyze the stable species using online Gas Chromatography (GC) with Flame Ionization (FID) and Thermal Conductivity (TCD) detectors. For detailed speciation, couple the GC to a Mass Spectrometer (MS).[11]
-
For reactive intermediates or species difficult to quantify by GC (like formaldehyde or hydrogen peroxide), advanced techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) or cavity ring-down spectroscopy (cw-CRDS) can be coupled to the JSR.[10][12]
-
-
Data Interpretation:
-
Repeat the experiment across a range of temperatures, holding other parameters constant.
-
Plot the mole fractions of the reactant (TMB) and various products as a function of temperature.
-
The resulting species profiles provide stringent targets for the validation of detailed chemical kinetic mechanisms.
-
Data Presentation and Model Validation
The ultimate goal of using TMB as a model compound is to generate high-quality data that can be used to develop and refine chemical kinetic models.
Quantitative Kinetic Data
Experimental studies on TMB have provided accurate Arrhenius parameters for its primary decomposition step. This reaction is often used as a standard for calibrating theoretical calculations and other experimental measurements.
| Reaction | A-factor (s⁻¹) | Eₐ (kJ mol⁻¹) | Temperature Range (°C) | Reference |
| (CH₃)₃C-C(CH₃)₃ → 2 (CH₃)₃C• | 6.0 x 10¹⁶ | 290.4 | 440 - 540 | [2] |
Validation of Detailed Kinetic Models
The species profiles obtained from JSR experiments and the time-histories from shock tube studies serve as validation targets for detailed kinetic models. A robust model must be able to simultaneously predict the consumption of the TMB reactant and the formation of major and minor products over the entire range of experimental conditions. The simplicity of TMB's initiation allows for a more focused assessment of the model's performance on the subsequent radical chemistry, which is transferable to the kinetic models of more complex fuels.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Decomposition of this compound in the presence of oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Modeling Study of the Oxidation of n-Butane in a Jet Stirred Reactor using cw-CRDS Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Hexamethylethane in Precision Cryoscopy
Abstract
Cryoscopy, the measurement of freezing point depression, is a fundamental technique for determining the molar mass of solutes and understanding the colligative properties of solutions.[1][2] While common solvents like water and benzene are widely used, the exploration of novel solvents can unlock applications for specific classes of solutes. This document provides a comprehensive guide to the use of 2,2,3,3-tetramethylbutane, commonly known as hexamethylethane, as a cryoscopic solvent. Due to its highly symmetrical structure and unique physical properties, hexamethylethane presents both opportunities and challenges.[3] These protocols are designed for researchers, scientists, and drug development professionals, offering a detailed methodology for determining the cryoscopic constant of hexamethylethane and subsequently using it to ascertain the molar mass of unknown non-volatile solutes.
Introduction to Cryoscopy with Hexamethylethane
The addition of a non-volatile solute to a pure solvent disrupts the solvent's ability to form a solid lattice, resulting in a lower freezing temperature.[4] This phenomenon, known as freezing point depression (ΔTf), is directly proportional to the molal concentration (m) of the solute.[2][5] The relationship is defined by the Clausius-Clapeyron equation and is practically expressed as:
ΔTf = Kf ⋅ m ⋅ i
Where:
-
ΔTf is the freezing point depression (Tf, pure solvent - Tf, solution).
-
Kf is the molal freezing point depression constant, or cryoscopic constant, unique to the solvent.[6]
-
m is the molality of the solution (moles of solute / kg of solvent).
-
i is the van 't Hoff factor, which accounts for the number of particles the solute dissociates into (for non-ionic solutes, i = 1).
Hexamethylethane (C8H18) is a highly branched and compact octane isomer.[3] It is a waxy, crystalline solid at room temperature, which necessitates a modified experimental approach compared to liquid solvents.[3] Its non-polar nature makes it a candidate for dissolving hydrophobic or non-polar solutes that are incompatible with common polar solvents.
Physicochemical Properties of Hexamethylethane
A thorough understanding of the solvent's properties is critical for successful cryoscopic measurements.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molar Mass | 114.232 g·mol⁻¹ | [3][7] |
| Appearance | White, waxy, opaque crystals | [3] |
| Melting Point | 98 to 104 °C (371 to 377 K) | [3] |
| Boiling Point | 106.0 to 107.0 °C (379.1 to 380.1 K) | [3] |
| Cryoscopic Constant (Kf) | Must be experimentally determined | N/A |
Causality Behind Solvent Choice: The selection of hexamethylethane is predicated on its chemical inertness and its potential to dissolve specific non-polar analytes. Its high melting point requires the use of a controlled heating apparatus (e.g., an oil bath or melting point apparatus) rather than a traditional cooling bath.[8] The narrow liquid range demands precise temperature control to avoid boiling.
Experimental Workflow for Cryoscopy
The overall process involves two key stages: first, the empirical determination of the Kf for hexamethylethane, and second, the application of this constant to find the molar mass of an unknown compound.
Caption: Experimental workflow for molar mass determination using hexamethylethane.
Detailed Experimental Protocols
4.1. General Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[9][10]
-
Handle hexamethylethane and all solutes in a well-ventilated area or a chemical fume hood.[11][12]
-
Hexamethylethane is flammable; keep it away from open flames and ignition sources.[7]
-
Dispose of all chemical waste according to institutional and local regulations.[11]
4.2. Protocol 1: Determination of the Cryoscopic Constant (Kf) of Hexamethylethane
Objective: To empirically determine the Kf of hexamethylethane using a standard solute with a known molar mass (e.g., Naphthalene, M.W. = 128.17 g/mol ).
Materials:
-
Hexamethylethane (≥99% purity)
-
Naphthalene (analytical standard)
-
Beckmann thermometer or a digital thermometer with ±0.01 °C resolution
-
Test tube (25 x 200 mm)
-
Stirrer (magnetic or wire loop)
-
Controlled temperature oil bath or melting point apparatus
-
Analytical balance (±0.0001 g)
Procedure:
-
Solvent Preparation: Accurately weigh approximately 15 g of hexamethylethane into a clean, dry test tube. Record the exact mass (Wsolvent).[8][13]
-
Determine Freezing Point of Pure Solvent:
-
Place the test tube in the oil bath and heat gently until the hexamethylethane is completely molten.
-
Insert the thermometer and stirrer, ensuring the thermometer bulb is fully immersed.
-
Turn off the heat and allow the solvent to cool slowly while stirring continuously.
-
Record the temperature at regular intervals (e.g., every 30 seconds). The temperature will drop, then plateau as the solid begins to form. This plateau temperature is the freezing point (Tf, solvent).[14]
-
Repeat this measurement at least three times and calculate the average freezing point.
-
-
Prepare the Solution:
-
Accurately weigh approximately 0.5 g of naphthalene. Record the exact mass (wsolute).
-
Re-melt the hexamethylethane in the test tube and carefully add the weighed naphthalene.
-
Stir the mixture gently until all the naphthalene has dissolved completely.
-
-
Determine Freezing Point of the Solution:
-
Using the same method as in step 2, allow the solution to cool slowly with constant stirring.
-
Record the temperature at regular intervals until the solution begins to freeze and a temperature plateau is observed. This is the freezing point of the solution (Tf, solution).
-
Repeat the measurement twice more for reliability.
-
-
Calculations:
-
Calculate Freezing Point Depression (ΔTf): ΔTf = Average Tf, solvent - Average Tf, solution
-
Calculate Molality (m): Moles of solute = wsolute (g) / 128.17 ( g/mol ) Molality (m) = Moles of solute / Wsolvent (kg)
-
Calculate the Cryoscopic Constant (Kf): Kf = ΔTf / m (Assuming van 't Hoff factor i = 1 for naphthalene)
-
4.3. Protocol 2: Determination of Molar Mass of an Unknown Solute
Objective: To determine the molar mass of a non-volatile, non-ionic unknown solute using the experimentally determined Kf of hexamethylethane.
Procedure:
-
Solvent Preparation: Accurately weigh a fresh sample of ~15 g of hexamethylethane into a clean, dry test tube (W'solvent).
-
Control Measurement: Determine the freezing point of this pure solvent sample as a control, following the procedure in Protocol 1, Step 2.
-
Prepare the Solution:
-
Accurately weigh ~0.5 g of the unknown solute (wunknown).
-
Add it to the molten hexamethylethane and stir until fully dissolved.
-
-
Determine Freezing Point of the Solution: Measure the freezing point of the solution containing the unknown solute (Tf, unknown solution) as described previously.
-
Calculations:
-
Calculate Freezing Point Depression (ΔTf'): ΔTf' = Tf, solvent (control) - Tf, unknown solution
-
Calculate Molality (m') of the Solution: m' = ΔTf' / Kf (Use the Kf value determined in Protocol 1)
-
Calculate Moles of Unknown Solute: Molesunknown = m' (mol/kg) * W'solvent (kg)
-
Calculate Molar Mass (M.W.) of the Unknown: M.W.unknown = wunknown (g) / Molesunknown (mol)
-
References
- 1. scribd.com [scribd.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. flinnsci.com [flinnsci.com]
- 6. ChemTeam: Freezing Point Depression [chemteam.info]
- 7. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cryoscopy (Procedure) : Physical Chemistry Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Pressure Studies of 2,2,3,3-Tetramethylbutane
Introduction: Probing the Condensed Matter Physics of a Globular Molecule
2,2,3,3-Tetramethylbutane, also known as hexamethylethane, presents a fascinating model system for high-pressure studies due to its unique molecular architecture. As the most compact and highly branched C8H18 isomer, its globular structure leads to interesting condensed-phase behavior, including a solid state at room temperature and a short liquid range.[1] These characteristics suggest a rich and complex phase diagram under the influence of pressure, which can dramatically alter intermolecular distances and interactions.
Applying pressure to molecular crystals like this compound provides profound insights into the nature of non-covalent interactions, such as van der Waals forces, which govern their crystal packing and physical properties.[2] High-pressure studies can induce solid-solid phase transitions, leading to the discovery of new polymorphic forms with potentially novel properties.[2] Understanding these transformations is not only of fundamental scientific interest but also has implications for materials science and the development of new pharmaceuticals, where polymorphism is a critical consideration.[2]
This guide provides a comprehensive overview of the experimental and theoretical approaches for investigating the high-pressure behavior of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the effects of extreme conditions on molecular solids. While specific high-pressure data for this compound is not extensively published, this document outlines the established protocols and theoretical frameworks that would be employed in such an investigation, using this molecule as a prime example.
Anticipated High-Pressure Behavior of this compound
Given its globular nature, this compound likely forms a plastic crystal phase at ambient pressure, characterized by long-range translational order of the molecular centers but rotational disorder of the molecules themselves.[3] Upon compression, we can anticipate the following phenomena:
-
Orientational Ordering: Increased pressure will restrict the rotational freedom of the molecules, leading to a phase transition from a disordered (plastic) phase to a more ordered crystalline phase. This transition is expected to be accompanied by a change in crystal symmetry and a decrease in volume.
-
Polymorphism: Further increases in pressure may induce transitions to denser, more efficiently packed crystal structures. The exploration of these new polymorphs is a key objective of high-pressure studies.[2]
-
Changes in Vibrational Dynamics: The application of pressure will alter the intermolecular and intramolecular vibrational modes, which can be sensitively probed by Raman spectroscopy.
The following sections provide detailed protocols for the primary experimental techniques used to investigate these phenomena.
Experimental Protocols
High-Pressure Generation: The Diamond Anvil Cell (DAC)
The primary tool for generating static high pressures in the gigapascal (GPa) range is the diamond anvil cell (DAC).[4] The transparency of diamonds to a wide range of electromagnetic radiation, including X-rays and visible light, allows for in-situ characterization of the sample under pressure.[5]
Protocol for DAC Preparation and Sample Loading:
-
Diamond Anvil Selection and Alignment: Choose a pair of high-quality, flawless diamond anvils. The culet size (the flattened tip of the diamond) will determine the maximum achievable pressure; smaller culets allow for higher pressures.[6] Meticulously align the two diamond culets to be parallel to each other to ensure uniform pressure distribution.
-
Gasket Preparation: A metal gasket (e.g., stainless steel, rhenium, or tungsten) is used to contain the sample and the pressure-transmitting medium.[5] Pre-indent the gasket by compressing it between the diamond anvils to a thickness of 30-100 µm.[5]
-
Sample Chamber Drilling: Drill a hole in the center of the indentation to serve as the sample chamber. The diameter of the hole should be approximately one-third to one-half of the culet diameter.[5]
-
Sample Loading: Place a small crystal of this compound into the sample chamber. Due to its waxy, solid nature at room temperature, a micro-spatula or needle can be used for manipulation under a stereomicroscope.
-
Pressure Standard and Pressure-Transmitting Medium (PTM) Loading:
-
Place a small ruby chip (a few micrometers in size) into the sample chamber alongside the sample. The pressure-dependent shift of the ruby fluorescence line is a well-calibrated secondary pressure standard.
-
To ensure hydrostatic or quasi-hydrostatic pressure, a pressure-transmitting medium is required. For studies on organic molecular crystals, inert gases like helium or neon are ideal as they remain fluid to very high pressures and are chemically inert.[2] The DAC is typically loaded with the PTM in a high-pressure gas loading system.
-
-
Cell Sealing and Initial Pressurization: Carefully seal the DAC and apply an initial small pressure to trap the PTM and secure the sample.
Logical Workflow for a High-Pressure Experiment:
Caption: General workflow for high-pressure experiments using a DAC.
High-Pressure X-ray Diffraction (HP-XRD)
HP-XRD is the definitive technique for determining the crystal structure of materials under pressure. By analyzing the diffraction pattern, one can identify phase transitions, determine the unit cell parameters, and solve the complete crystal structure of new high-pressure polymorphs.[2]
Protocol for HP-XRD Data Collection and Analysis:
-
Beamline Setup: Conduct the experiment at a synchrotron source to achieve the high brilliance and small beam size required for DAC experiments.[2]
-
Data Collection:
-
Mount the loaded DAC on the diffractometer.
-
Collect a diffraction pattern at ambient pressure within the DAC.
-
Increase the pressure incrementally. At each pressure step, measure the pressure using the ruby fluorescence system and then collect a diffraction pattern.
-
Pay close attention to changes in the diffraction pattern, such as the appearance of new peaks, the disappearance of existing peaks, or peak splitting, as these are indicators of a phase transition.[7]
-
-
Data Analysis:
-
Phase Identification: Index the diffraction patterns to determine the Bravais lattice and space group of each phase.
-
Structure Solution and Refinement: For new phases, solve the crystal structure using direct methods or other structure solution techniques. Perform Rietveld refinement to obtain accurate lattice parameters, atomic positions, and other structural details.
-
Equation of State (EOS) Determination: Plot the unit cell volume as a function of pressure for each phase. Fit this data to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus (a measure of incompressibility) and its pressure derivative.[8]
-
Expected Data from HP-XRD on this compound:
| Pressure (GPa) | Phase | Crystal System | Space Group | Volume (ų) | Bulk Modulus (GPa) |
| 0.1 | I (Plastic) | Cubic | Fm-3m | Hypothetical | Hypothetical |
| > P_trans1 | II | Monoclinic | P2₁/c | Hypothetical | Hypothetical |
| > P_trans2 | III | Orthorhombic | Pcan | Hypothetical | Hypothetical |
| Note: Crystal systems and space groups are hypothetical and based on common structures for organic molecules. |
High-Pressure Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[9] It is highly sensitive to changes in molecular conformation, intermolecular interactions, and crystal structure, making it an excellent tool for detecting phase transitions.[10]
Protocol for High-Pressure Raman Spectroscopy:
-
Spectrometer Setup: Use a confocal Raman microscope coupled to a high-resolution spectrometer. The confocal setup is crucial for rejecting stray light and the strong Raman signal from the diamond anvils.
-
Data Collection:
-
Mount the loaded DAC under the microscope objective.
-
Collect a Raman spectrum at ambient pressure.
-
Increase the pressure incrementally, collecting a spectrum at each step after measuring the pressure.
-
Monitor the spectra for changes such as the appearance or disappearance of peaks, peak splitting, and shifts in peak positions. These changes signify phase transitions or changes in the molecular environment.[9]
-
-
Data Analysis:
-
Mode Assignment: Assign the observed Raman bands to specific vibrational modes of the this compound molecule (e.g., C-C stretching, C-H bending, torsional modes).
-
Pressure Dependence of Raman Modes: Plot the frequency of each Raman mode as a function of pressure. The slope of this plot (dν/dP) provides information about the mode Grüneisen parameter, which describes the volume dependence of the vibrational frequency. Discontinuities in these plots are indicative of first-order phase transitions.
-
Phase Identification: The distinct Raman spectra of different polymorphs can be used as fingerprints for phase identification.
-
Hypothetical Phase Diagram of this compound:
Caption: A hypothetical pressure-temperature phase diagram for this compound.
High-Pressure Neutron Scattering
Neutron scattering is a powerful technique that is complementary to X-ray diffraction. Due to their sensitivity to light elements, neutrons are particularly well-suited for determining the positions of hydrogen atoms in crystal structures.[11] This is crucial for understanding the details of molecular packing and hydrogen bonding in organic crystals.
Protocol for High-Pressure Neutron Scattering:
-
Specialized Pressure Cells: Neutron scattering experiments require larger sample volumes than XRD, necessitating the use of specialized high-pressure cells, such as piston-cylinder cells or dedicated neutron-transparent diamond anvil cells.[1]
-
Data Collection:
-
The experiment is performed at a research reactor or spallation neutron source.[11]
-
Data is collected in a similar incremental pressure fashion as with HP-XRD.
-
-
Data Analysis:
-
Structural Refinement: The neutron diffraction data is used, often in conjunction with XRD data, to perform a full structural refinement that accurately locates the hydrogen atoms.
-
Inelastic Neutron Scattering (INS): INS can be used to probe the low-frequency lattice vibrations and molecular torsional modes, providing information on the dynamics of the system under pressure.
-
Computational Modeling as a Complementary Tool
First-principles calculations, such as those based on Density Functional Theory (DFT), are an invaluable tool for complementing experimental high-pressure studies.[12]
-
Structure Prediction: Computational methods can be used to predict the structures of potential high-pressure polymorphs, guiding experimental searches.
-
Energetics and Stability: DFT calculations can determine the relative enthalpies of different phases as a function of pressure, allowing for the theoretical prediction of phase transition pressures.
-
Vibrational Properties: The vibrational frequencies of different polymorphs can be calculated and compared with experimental Raman and INS spectra to aid in phase identification and mode assignment.
Conclusion and Outlook
The study of this compound under high pressure offers a window into the fundamental physics and chemistry of molecular solids. While experimental data for this specific compound is currently lacking, the protocols and methodologies outlined in this guide provide a clear roadmap for future investigations. By combining the power of the diamond anvil cell with in-situ X-ray diffraction, Raman spectroscopy, and neutron scattering, and complementing these experimental efforts with theoretical calculations, researchers can elucidate the high-pressure phase diagram, discover new crystalline forms, and gain a deeper understanding of the interplay between molecular structure and condensed-phase properties. Such studies will not only advance our knowledge of this intriguing molecule but also contribute to the broader fields of materials science, crystallography, and pharmaceutical development.
References
- 1. neutrons.ornl.gov [neutrons.ornl.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. The Diamond Anvil Cell (DAC) [serc.carleton.edu]
- 5. gulab.stanford.edu [gulab.stanford.edu]
- 6. str.llnl.gov [str.llnl.gov]
- 7. scispace.com [scispace.com]
- 8. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]
- 9. researchgate.net [researchgate.net]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. Neutron scattering - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
role of 2,2,3,3-tetramethylbutane in studying intermolecular forces
Application Notes & Protocols
Topic: The Role of 2,2,3,3-Tetramethylbutane in Studying Intermolecular Forces
Introduction: A Unique Isomer for Probing Fundamental Forces
Intermolecular forces are the foundational attractions and repulsions between neighboring molecules that dictate the physical properties of matter. Among these, London dispersion forces—transient electrostatic attractions arising from temporary fluctuations in electron density—are the only intermolecular forces present in nonpolar molecules like alkanes.[1][2] While typically considered the weakest of van der Waals forces, their cumulative effect is significant, governing properties such as boiling points, solubility, and viscosity.[1][3]
This guide focuses on this compound (also known as hexamethylethane), a C8H18 isomer that serves as an exceptionally powerful tool for studying the nuances of these forces.[4][5] Unlike its linear isomer, n-octane, this compound possesses a highly branched, symmetrical, and nearly spherical structure.[1] This unique molecular architecture minimizes surface area contact between molecules, providing a stark and instructive contrast to the extensive interactions possible with linear alkanes.[3] By comparing the physical properties of these two isomers, researchers can isolate and investigate the profound impact of molecular shape on the strength of intermolecular forces and, consequently, on macroscopic physical properties. This makes this compound an indispensable model system for researchers in physical chemistry, materials science, and drug development.
The Dichotomy of Melting and Boiling Points: A Case Study in Molecular Architecture
The most compelling illustration of this compound's utility lies in the seemingly contradictory trends of its melting and boiling points when compared to n-octane. This dichotomy provides deep insight into the distinct factors governing liquid-to-gas and solid-to-liquid phase transitions.
Theoretical Framework
The boiling point of a substance is a direct reflection of the energy required to overcome intermolecular attractions in the liquid phase, allowing molecules to escape into the gas phase.[2][3] For nonpolar molecules, this is dominated by the strength of London dispersion forces, which increases with molecular size (number of electrons) and the available surface area for interaction.[1][6]
Conversely, the melting point is determined by two primary factors: the strength of intermolecular forces and the efficiency with which molecules can pack into a stable, ordered crystal lattice. A highly symmetrical molecule that can arrange itself in a very stable, tightly packed crystal requires a large amount of thermal energy to disrupt this structure, leading to a high melting point, even if its intermolecular forces are relatively weak.
Comparative Analysis: n-Octane vs. This compound
While both molecules have the same chemical formula (C8H18) and molecular weight, their vastly different shapes lead to dramatically different physical properties.[5]
| Property | n-Octane | This compound | Causality |
| Molecular Formula | C8H18 | C8H18 | Isomers |
| Molecular Weight | ~114.23 g/mol | ~114.23 g/mol | Isomers[5] |
| Molecular Shape | Linear, flexible chain | Globular, symmetrical, rigid | Structural Isomerism |
| Boiling Point | 125.7 °C | 106.3 °C | Reduced surface area of the spherical isomer weakens London dispersion forces.[3] |
| Melting Point | -57.4 °C | ~95 °C | High symmetry of the spherical isomer allows for highly efficient crystal lattice packing.[4] |
Boiling Point Analysis: The elongated, chain-like structure of n-octane allows for a large surface area of contact between adjacent molecules, maximizing the cumulative effect of London dispersion forces.[3] In contrast, the compact, spherical shape of this compound significantly reduces the possible contact area, leading to weaker overall intermolecular attractions and, consequently, a lower boiling point.[7]
Melting Point Analysis: Here, the roles are reversed due to the influence of crystal packing. The high degree of symmetry of this compound allows it to pack into a crystal lattice with remarkable efficiency, akin to the stacking of cannonballs. This creates a very stable solid structure that requires substantial energy to break apart. The flexible, irregular shape of n-octane, however, hinders efficient packing, resulting in a less stable crystal and a much lower melting point.
Caption: Logical flow of molecular properties for isomeric alkanes.
Applications & Experimental Protocols
The unique properties of this compound make it an ideal subject for several key experimental protocols used in the study of intermolecular forces.
Protocol: Comparative Analysis of Volatility
This protocol provides a straightforward method to demonstrate the effect of intermolecular force strength on the rate of evaporation.[8]
-
Objective: To experimentally observe and quantify the difference in volatility between a linear and a highly branched alkane, linking it to the strength of their respective intermolecular forces.
-
Materials:
-
This compound (solid, requires gentle warming to melt for application if needed, or use of a suitable solvent for deposition)
-
n-Octane (liquid)
-
Two identical watch glasses or microscope slides
-
Micropipette
-
Stopwatch
-
Well-ventilated area or fume hood
-
-
Methodology:
-
Place the two clean, dry watch glasses side-by-side on a level surface in a well-ventilated area.
-
Using a micropipette, carefully dispense an equal, small volume (e.g., 20 µL) of liquid n-octane onto the center of the first watch glass.
-
Simultaneously, dispense the same volume of molten this compound (or a solution of it, ensuring the solvent is highly volatile) onto the second watch glass.
-
Start the stopwatch immediately.
-
Observe the liquids and record the time it takes for each to completely evaporate.
-
Protocol: Investigation of Solid-State Phase Transitions via Differential Scanning Calorimetry (DSC)
This compound is a classic example of a "plastic crystal." Below its melting point, it undergoes a solid-solid phase transition where the molecules gain rotational freedom within the crystal lattice. DSC is the ideal technique to characterize this phenomenon.
-
Objective: To identify and measure the enthalpy of the solid-solid phase transition and the final melting of this compound.
-
Materials:
-
This compound, high purity
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimping press
-
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Hermetically seal the pan using a crimping press. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Cool the sample to -50°C at a controlled rate (e.g., 10°C/min).
-
Hold at -50°C for 2-5 minutes to ensure thermal equilibrium.
-
Heat the sample from -50°C to 120°C at a rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Integrate the area under the observed endothermic peaks to determine the enthalpy of transition (ΔH) for both the solid-solid transition and the final melting.
-
-
Expected Results & Interpretation: The resulting thermogram will display two distinct endothermic events. The first, broader peak at a lower temperature corresponds to the solid-solid phase transition to the plastic crystal state. The second, sharper peak at a higher temperature (~95-100°C) is the melting point. The significant enthalpy of the first transition quantifies the energy required to enable molecular rotation within the lattice, a direct consequence of the molecule's globular shape and weak, non-directional intermolecular forces.
Caption: Workflow for DSC analysis of this compound.
Advanced Application: A Model for Molecular Rotors
The concept of a molecular rotor—a molecule or molecular component that rotates relative to another part of the system—is central to nanotechnology and the design of molecular machines.[10] In the solid state, the behavior of this compound in its plastic crystal phase serves as one of the simplest and most elegant examples of a molecular rotor.[11][12]
Its near-spherical shape and the weak, non-directional nature of its intermolecular forces mean that the energy barrier to rotation within the lattice is low.[10] This allows for near-frictionless rotation once sufficient thermal energy is supplied (as observed in the DSC experiment).
Researchers can use this compound as a benchmark system to:
-
Validate Computational Models: The simplicity of its interactions makes it an excellent test case for computational methods aimed at predicting rotational energy barriers and dynamics in more complex systems.
-
Understand Host-Guest Dynamics: When encapsulated within larger host molecules (e.g., calixarenes, metal-organic frameworks), it can act as a rotating probe. Techniques like solid-state NMR spectroscopy can then be used to study the internal dynamics and the nature of the intermolecular forces between the host and the rotating guest.
-
Inform the Design of Functional Materials: Understanding the principles that allow for molecular rotation in a simple alkane can inform the design of advanced materials like solid-state dielectric switches or molecular brakes, where controlling molecular rotation is key to function.[10]
Summary and Outlook
This compound is far more than a simple hydrocarbon; it is a powerful pedagogical and research tool. Its unique, highly symmetrical structure provides a clear and unambiguous demonstration of how molecular shape governs the strength of London dispersion forces, leading to the counterintuitive relationship between its melting and boiling points compared to its linear isomer.
The protocols detailed herein provide robust methods for experimentally verifying these foundational principles. Furthermore, its behavior as a plastic crystal makes it an ideal introductory model for the study of molecular rotors and dynamic processes in the solid state. For researchers, scientists, and drug development professionals, a thorough understanding of the principles exemplified by this compound is essential for predicting crystal packing, solubility, and the complex non-covalent interactions that govern molecular recognition and materials science.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. tutorchase.com [tutorchase.com]
- 4. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 5. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What effect does branching of an alkane chain... - UrbanPro [urbanpro.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Intermolecular Forces Lab | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 2,2,3,3-Tetramethylbutane: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Challenge and Opportunity of a Bulky Scaffold
2,2,3,3-Tetramethylbutane, also known as hexamethylethane, is a highly symmetrical and sterically hindered alkane.[1] Its inherent stability and the sheer bulk of the 1,1,2,2-tetramethylpropyl (tert-nonyl) group it generates present both a significant synthetic challenge and a unique opportunity in the design of novel molecules.[2][3][4] The extreme steric hindrance can impart desirable properties in medicinal chemistry, such as increased metabolic stability and receptor selectivity.[2][3][5][6] By acting as a "metabolic shield," this bulky group can protect a drug molecule from enzymatic degradation, potentially increasing its in vivo half-life.[2][3] This guide provides a comprehensive overview of the synthetic pathways to key derivatives of this compound and discusses their potential applications in drug discovery and materials science.
Core Synthetic Strategy: A Stepwise Functionalization Approach
The inert nature of this compound necessitates a strategic, multi-step approach to introduce functionality. The primary C-H bonds, though all equivalent, are unreactive. Therefore, a robust initial functionalization is required to open the door to a wider range of derivatives. Our core strategy involves a three-stage process:
-
Halogenation: Introduction of a reactive handle via free-radical bromination.
-
Organometallic Intermediate Formation: Conversion of the bromide to a versatile Grignard reagent.
-
Derivatization: Reaction of the Grignard reagent with various electrophiles to install desired functional groups.
Caption: Overall synthetic workflow from this compound.
Part 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of 1-Bromo-2,2,3,3-tetramethylbutane via Photobromination
Rationale: Free-radical bromination is a classic method for the functionalization of alkanes. Bromine is more selective than chlorine, and for this compound, all 18 primary hydrogens are chemically equivalent, leading to a single desired monobrominated product under controlled conditions. The reaction is initiated by the homolytic cleavage of bromine by UV light.[7]
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
5% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride. Position a UV lamp approximately 10-15 cm from the flask.
-
Initiation: Begin stirring the solution and gently reflux the solvent using a heating mantle.
-
Bromination: Add bromine (1.1 eq), dissolved in a small amount of carbon tetrachloride, dropwise to the refluxing solution while irradiating with the UV lamp. The red-brown color of bromine should fade as it is consumed. The addition rate should be controlled to maintain a light orange to yellow color in the reaction mixture.
-
Reaction Monitoring: Continue the reaction under reflux and UV irradiation until the bromine color has completely disappeared. This may take several hours.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add 5% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% Na₂S₂O₃, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-bromo-2,2,3,3-tetramethylbutane as a colorless liquid.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 114.23 | 106-107 | 0.794 (solid) |
| 1-Bromo-2,2,3,3-tetramethylbutane | 193.12 | ~180-185 (est.) | ~1.2 (est.) |
Protocol 2: Preparation of 2,2,3,3-Tetramethylbutylmagnesium Bromide (Grignard Reagent)
Rationale: The Grignard reagent is a powerful nucleophile and a cornerstone of C-C bond formation in organic synthesis.[8] Its formation from the sterically hindered 1-bromo-2,2,3,3-tetramethylbutane requires careful control of reaction conditions to ensure initiation and prevent side reactions. Anhydrous conditions are critical, as Grignard reagents are strong bases and react readily with protic solvents like water.[8]
Materials:
-
1-Bromo-2,2,3,3-tetramethylbutane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under nitrogen until the iodine sublimes, creating a purple vapor that will etch the surface of the magnesium, activating it.
-
Grignard Formation: Add a small portion of anhydrous THF to cover the magnesium. Add a few drops of a solution of 1-bromo-2,2,3,3-tetramethylbutane (1.0 eq) in anhydrous THF to the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has initiated, add the remaining solution of the bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is ready for the next step.
Part 2: Synthesis of Functionalized Derivatives
Protocol 3: Synthesis of 2,2,3,3-Tetramethyl-1-butanol
Rationale: The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon homologation to a primary alcohol.[9][10][11] The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of formaldehyde.
Caption: Reaction of Grignard reagent with formaldehyde.
Materials:
-
Solution of 2,2,3,3-tetramethylbutylmagnesium bromide in THF
-
Paraformaldehyde
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formaldehyde Source: In a separate flask under nitrogen, heat paraformaldehyde gently to depolymerize it into gaseous formaldehyde, which is then passed through a tube into the cooled Grignard solution. Alternatively, dry gaseous formaldehyde can be generated by other means and bubbled into the reaction. A simpler, though less efficient, method is to add the Grignard solution to a slurry of dry paraformaldehyde in THF.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add the gaseous formaldehyde or add the Grignard solution to the paraformaldehyde slurry. Maintain the temperature at 0 °C during the addition.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. The resulting crude alcohol can be purified by recrystallization or distillation under reduced pressure to yield 2,2,3,3-tetramethyl-1-butanol.[12]
Protocol 4: Synthesis of 2,2,3,3-Tetramethylbutanal
Rationale: The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation, especially for sterically hindered alcohols, as the reaction proceeds under neutral conditions at room temperature.[13][14][15][16][17]
Materials:
-
2,2,3,3-Tetramethyl-1-butanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: Dissolve 2,2,3,3-tetramethyl-1-butanol (1.0 eq) in anhydrous DCM.
-
Oxidation: Add Dess-Martin periodinane (1.1 eq) in one portion to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous NaHCO₃ solution with an excess of Na₂S₂O₃. Shake vigorously until the layers are clear.
-
Extraction and Drying: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution carefully on a rotary evaporator (the aldehyde can be volatile). The crude aldehyde can be purified by column chromatography on silica gel.
Protocol 5: Synthesis of 2,2,3,3-Tetramethylbutanoic Acid
Rationale: Carboxylation of a Grignard reagent with carbon dioxide is a highly efficient method for the synthesis of carboxylic acids.[11][18] The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂.
Materials:
-
Solution of 2,2,3,3-tetramethylbutylmagnesium bromide in THF
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carboxylation: Place an excess of crushed dry ice in a beaker and slowly pour the Grignard solution over it with gentle swirling.
-
Warming: Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Acidification: Slowly add 1 M HCl to the mixture until the solution is acidic (test with pH paper) and all the magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution to obtain the crude carboxylic acid, which can be purified by recrystallization.[18][19]
| Derivative | Molecular Weight ( g/mol ) | Functional Group | Potential Application Area |
| 2,2,3,3-Tetramethyl-1-butanol | 130.23 | Primary Alcohol | Synthetic intermediate, polymer building block |
| 2,2,3,3-Tetramethylbutanal | 128.21 | Aldehyde | Fragrance component, synthetic intermediate |
| 2,2,3,3-Tetramethylbutanoic Acid | 144.21 | Carboxylic Acid | Bioisostere in drug design, specialty polymer monomer |
Application Notes for Drug Development Professionals
The 2,2,3,3-tetramethylbutyl group, as an even more sterically demanding analogue of the commonly used tert-butyl group, offers intriguing possibilities in drug design.
-
Metabolic Stability: The extreme steric bulk of this group can effectively shield adjacent functional groups from metabolic enzymes, particularly cytochrome P450s.[2][3] This can lead to a significant increase in the half-life of a drug candidate, reducing dosing frequency and improving patient compliance. For example, replacing a metabolically labile group with the 2,2,3,3-tetramethylbutyl moiety could be a key strategy in lead optimization.
-
Receptor Selectivity: The defined and rigid conformation of the 2,2,3,3-tetramethylbutyl group can be exploited to achieve high receptor selectivity.[2] Its size can prevent a molecule from binding to off-target receptors that have smaller binding pockets, thereby reducing side effects. This is particularly relevant for targeting specific isoforms of enzymes or receptor subtypes.
-
Carboxylic Acid Bioisosteres: 2,2,3,3-Tetramethylbutanoic acid can serve as a lipophilic, non-planar bioisostere for other carboxylic acids in drug candidates.[20] While retaining the ability to engage in key hydrogen bonding or ionic interactions, its lipophilicity can be tuned to improve membrane permeability, a crucial factor for oral bioavailability and CNS penetration.
-
Conformational Locking: The steric hindrance of the 2,2,3,3-tetramethylbutyl group can be used to restrict the rotation of single bonds in a molecule, locking it into a specific bioactive conformation.[2] This pre-organization for receptor binding can lead to a significant increase in potency.
While the direct incorporation of the 2,2,3,3-tetramethylbutyl group into marketed drugs is not yet common, the principles of using sterically demanding groups are well-established. The derivatives synthesized through the protocols in this guide provide a valuable toolkit for medicinal chemists to explore the impact of extreme steric bulk on the pharmacokinetic and pharmacodynamic properties of their lead compounds.
References
- 1. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. How 1", 2" and 3 alcohols can be prepared using Grignard reagent? Give eq.. [askfilo.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. 2,2,3,3-Tetramethylbutanoic acid | C8H16O2 | CID 246581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - 2,2,3,3-tetramethylbutanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conformational Analysis of 2,2,3,3-Tetramethylbutane Using Matrix Isolation Infrared Spectroscopy
Abstract
2,2,3,3-Tetramethylbutane, also known as hexamethylethane, serves as a classic model for studying the effects of extreme steric hindrance on molecular conformation. The rotation around its central C-C bond is severely restricted by the bulky tert-butyl groups, leading to distinct, high-energy conformational isomers. Standard spectroscopic techniques at room temperature are often insufficient to characterize these unstable conformers due to their low population and rapid interconversion. Matrix isolation spectroscopy offers a powerful solution by trapping individual molecules in a cryogenic, inert gas solid.[1][2] This environment effectively freezes molecular motion, allowing for the direct spectroscopic observation and characterization of different conformers, including higher-energy species.[3][4][5] This document provides a detailed guide for researchers on the principles, experimental protocols, and data interpretation for studying the conformers of this compound using Fourier-transform infrared (FTIR) spectroscopy.
Scientific Foundation: The Challenge of Steric Hindrance
The central C(3)-C(4) bond in this compound connects two quaternary carbons, each substituted with three methyl groups. This structure results in significant steric repulsion between the two tert-butyl groups. The primary conformations of interest are the staggered (anti) and eclipsed forms.
-
Staggered (anti) Conformation: This is the ground state, or lowest energy conformer, where the two tert-butyl groups are positioned opposite each other, minimizing steric strain.[6]
-
Eclipsed Conformation: In this high-energy state, the tert-butyl groups are aligned, maximizing steric repulsion. The energy barrier to rotation is substantial, making this conformer highly unstable and sparsely populated under normal conditions.[7]
The primary goal of applying matrix isolation spectroscopy is to trap and stabilize both the low-energy anti and the high-energy eclipsed conformers from the gas phase, where they coexist in equilibrium at the deposition temperature. The cryogenic, inert matrix prevents both conformational relaxation and molecular rotation, enabling the acquisition of pure vibrational spectra for each distinct isomer.[1][3]
Principles of Matrix Isolation Spectroscopy
Matrix isolation is an experimental technique where guest molecules (the analyte) are co-deposited with a vast excess of a chemically inert host gas (the matrix) onto a cryogenic surface.[1][8]
Key Principles:
-
Isolation: A high matrix-to-guest ratio (typically >1000:1) ensures that guest molecules are spatially separated, preventing intermolecular interactions and aggregation.[4]
-
Cryogenic Temperatures: The deposition surface, often a CsI or KBr window for IR spectroscopy, is cooled to temperatures typically between 4-20 K using a closed-cycle helium cryostat.[1][4] This low temperature is well below the melting point of the matrix gas (e.g., Argon, Neon), forming a rigid solid.
-
Inert Environment: Noble gases like Argon (Ar) or Neon (Ne) are commonly used as matrix materials due to their chemical inertness and optical transparency across wide spectral regions.[1][8]
-
Quenching of Motion: The rigid matrix cage inhibits the translational and rotational motion of the trapped guest molecules.[1][3] This results in the observation of very sharp absorption bands in the vibrational spectrum, simplifying spectral analysis and allowing for the resolution of fine structural details.[9]
This technique is exceptionally well-suited for conformational analysis because the rapid cooling during deposition can trap a population of conformers that reflects the higher-temperature gas-phase equilibrium, allowing for the study of otherwise inaccessible high-energy structures.[10][11][12]
Experimental Workflow and Protocols
The successful application of matrix isolation spectroscopy requires careful attention to high-vacuum techniques, cryogenics, and precise control over gas deposition.
Figure 1: High-level experimental workflow for the matrix isolation spectroscopy of this compound.
Materials and Equipment
| Category | Item | Specifications |
| Chemicals | This compound | High purity (>99%) |
| Argon (Matrix Gas) | Ultra-high purity (99.999%) | |
| Nitrogen (Liquid) | For cooling radiation shields | |
| Equipment | FTIR Spectrometer | High-resolution, vacuum-compatible |
| Closed-Cycle Helium Cryostat | Capable of reaching <15 K | |
| High-Vacuum System | Turbomolecular pump, achieving <10⁻⁶ mbar[1] | |
| Deposition Window | Cesium Iodide (CsI) or Potassium Bromide (KBr) | |
| Gas Handling Manifold | Stainless steel, with precision leak valves | |
| Temperature Controller | Accurate to ±0.1 K |
Protocol 1: Sample and Matrix Preparation
Causality: The goal is to create a homogenous, highly dilute gas mixture. This compound is a solid at room temperature, so it must be gently heated to achieve sufficient vapor pressure for mixing.[4] The high dilution is critical to ensure molecular isolation.
-
Vacuum Manifold Preparation: Evacuate the entire gas handling manifold to a pressure of at least 10⁻⁵ mbar to remove atmospheric contaminants.
-
Analyte Vaporization: Place a small amount of this compound in a sample tube connected to the manifold. Gently warm the sample tube (to ~30-40 °C) to increase its vapor pressure to approximately 10⁻³ mbar.
-
Mixture Formulation: Prepare the analyte/matrix mixture in a pre-evacuated mixing vessel.
-
First, introduce the this compound vapor into the vessel to a partial pressure of ~0.5 mbar.
-
Next, backfill the vessel with high-purity argon gas to a final pressure of ~500 mbar. This achieves a 1:1000 dilution ratio.
-
-
Homogenization: Allow the mixture to stand for at least 2 hours to ensure complete and uniform mixing via diffusion.
Protocol 2: Matrix Deposition
Causality: The deposition rate must be slow and steady to form a clear, non-scattering solid matrix.[1] A fast deposition can lead to an opaque or "snowy" matrix that is unsuitable for transmission spectroscopy. The window must be at a sufficiently low temperature to instantly freeze the incoming gas mixture.
-
Cryostat Operation: Cool the cryostat to the base temperature (e.g., 15 K). Ensure the vacuum shroud pressure is below 10⁻⁶ mbar to prevent unwanted gases from freezing onto the cold window.[1]
-
Background Spectrum: Before deposition, acquire a high-resolution background FTIR spectrum of the cold, clean deposition window.
-
Deposition: Connect the mixing vessel to the cryostat via a precision leak valve.
-
Controlled Leak: Slowly open the leak valve to admit the gas mixture into the cryostat. Adjust the valve to maintain a steady deposition rate, typically 1-2 mmol/hour, monitoring the pressure inside the cryostat.
-
Monitor Deposition: Observe the formation of the matrix on the window. A good matrix will be transparent. Continue deposition for 1-3 hours to achieve a sufficient path length for IR absorption.
-
Isolation: Once deposition is complete, close the leak valve and isolate the cryostat from the gas manifold.
Protocol 3: Data Acquisition and Analysis
Causality: The high resolution of FTIR is necessary to distinguish the sharp vibrational bands of the isolated molecules. Comparing experimental spectra to theoretical calculations is crucial for assigning vibrational modes and identifying conformers, as reference spectra for isolated conformers are not available.[10][13]
-
Sample Spectrum: Acquire the FTIR spectrum of the deposited matrix. Use the same scan parameters (resolution, number of scans) as the background spectrum.
-
Data Processing: Calculate the absorbance spectrum by ratioing the sample spectrum against the previously collected background spectrum. Perform baseline correction if necessary.
-
Computational Analysis (Parallel Task):
-
Perform quantum chemical calculations (e.g., using Density Functional Theory with a suitable basis set like B3LYP/6-311++G(d,p)) to optimize the geometries of the anti and eclipsed conformers of this compound.
-
Calculate the harmonic and anharmonic vibrational frequencies and IR intensities for each optimized conformer.
-
-
Spectral Assignment:
-
Compare the experimental IR spectrum with the calculated spectra.
-
Assign the prominent experimental bands to the vibrational modes of the most stable anti conformer.
-
Search for weaker bands in the experimental spectrum that match the predicted frequencies of the higher-energy eclipsed conformer.
-
Expected Results and Interpretation
The resulting IR spectrum will be dominated by the features of the lowest-energy anti conformer. Key vibrational modes for alkanes include C-H stretching, C-H bending/deformation, and C-C skeletal vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| C-H Stretching | 2880 - 2975 cm⁻¹ | Strong intensity. Multiple overlapping bands from the methyl groups.[14][15] |
| C-H Deformation | 1370 - 1470 cm⁻¹ | Strong intensity. Includes symmetric and asymmetric bending modes of the CH₃ groups.[14] |
| C-C Skeletal | 1140 - 1255 cm⁻¹ | Strong absorptions associated with the bulky C-(CH₃)₃ groupings.[14] |
| C-C Skeletal | 790 - 840 cm⁻¹ | Weaker skeletal vibrations.[14] |
The key to identifying the high-energy eclipsed conformer lies in finding new, weak bands that are not attributable to the anti form but align with computational predictions for the eclipsed structure. The relative intensities of the bands corresponding to the two conformers can, in principle, be used to estimate their population ratio in the matrix, providing insight into the gas-phase equilibrium at the temperature of deposition.
Figure 2: Conceptual energy diagram for the C-C bond rotation in this compound.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 5. Matrix Isolation [info.ifpan.edu.pl]
- 6. gauthmath.com [gauthmath.com]
- 7. homework.study.com [homework.study.com]
- 8. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Refubium - Matrix Isolation Spectroscopy of Small Molecules: An ab initio Modeling Study [refubium.fu-berlin.de]
- 14. C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
Hexamethylethane in Computational Chemistry: An Application Note for Advanced Molecular Modeling
Introduction: The Unique Role of a Sterically Hindered Alkane
In the landscape of computational chemistry, simple molecules often serve as powerful tools for validating methodologies and exploring fundamental principles. Hexamethylethane (2,2,3,3-tetramethylbutane), a highly symmetric and sterically hindered alkane, is one such molecule of significant interest.[1] Its unique structural properties, characterized by two bulky tert-butyl groups connected by a central carbon-carbon bond, present a fascinating case study for understanding and modeling steric hindrance, conformational dynamics, and the accuracy of computational methods.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of hexamethylethane in computational chemistry modeling. We will delve into detailed protocols for force field parameterization, conformational analysis, and the quantification of steric effects, moving beyond a simple list of steps to explain the causality behind the experimental choices.
I. Hexamethylethane as a Benchmark for Force Field Parameterization
Molecular mechanics force fields are the bedrock of large-scale molecular simulations.[2] The accuracy of these simulations is intrinsically tied to the quality of the force field parameters. Hexamethylethane, with its extreme steric crowding, serves as a stringent test for the parameterization of branched alkanes. A force field that can accurately reproduce the properties of hexamethylethane is likely to be robust in describing complex aliphatic moieties in larger molecules, such as protein side chains and drug candidates.
A. Rationale for Parameterization
Standard force fields like AMBER and CHARMM are well-parameterized for linear alkanes and common biomolecular fragments.[3][4] However, highly branched systems like hexamethylethane can expose weaknesses in the parameterization of non-bonded interactions (van der Waals and electrostatic) and torsional potentials. Developing specific parameters or validating existing ones for hexamethylethane ensures that the force field can realistically model the consequences of severe steric clash.
B. Protocol: Force Field Parameterization Workflow for Hexamethylethane
This protocol outlines a general workflow for parameterizing the central C-C bond of hexamethylethane using quantum mechanical (QM) data as a reference.
1. Quantum Mechanical Reference Calculations:
-
Objective: To obtain high-quality data on the geometry and rotational energy profile of hexamethylethane.
-
Software: Gaussian, Q-Chem, or other quantum chemistry packages.[5]
-
Method:
-
Perform a geometry optimization of hexamethylethane at a suitable level of theory (e.g., B3LYP-D3(BJ)/DZVP or higher).[2]
-
Conduct a relaxed potential energy surface (PES) scan by rotating the central C(sp³)-C(sp³) bond.[6][7] Define the dihedral angle involving one methyl carbon from each tert-butyl group and the two central carbons. Scan from 0 to 360 degrees in increments of 10-15 degrees.
-
-
Output: Optimized geometries at each dihedral angle and their corresponding electronic energies.
2. Force Field Parameter Fitting:
-
Objective: To adjust the force field parameters (primarily the dihedral term for the central bond and the non-bonded parameters of the central carbons) to reproduce the QM energy profile.
-
Software: AMBERTools (specifically parmchk2 and antechamber), GROMACS, or other molecular modeling suites.[8][9]
-
Method:
-
Assign atom types to the hexamethylethane molecule. For AMBER-compatible force fields, the central carbons would typically be of a specific sp3 carbon type.[3]
-
Use a fitting program to adjust the torsional parameters of the central bond to match the QM rotational energy profile. This often involves a least-squares fitting procedure.[10]
-
Validate the new parameters by running a short molecular dynamics simulation of hexamethylethane in the gas phase and comparing the conformational preferences with the QM data.
-
Table 1: Example of Torsional Parameters for the Central C-C Bond in Hexamethylethane
| Dihedral Term | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |
| V1 | Value from fitting | 1 | 180 |
| V2 | Value from fitting | 2 | 0 |
| V3 | Value from fitting | 3 | 180 |
Note: The actual values are determined by the fitting process to the QM potential energy surface.
Diagram 1: Force Field Parameterization Workflow
Caption: Workflow for force field parameterization of hexamethylethane.
II. Conformational Analysis of a Sterically Hindered Rotational Barrier
The rotation around the central C-C bond in hexamethylethane is a classic example of a sterically hindered process. A thorough conformational analysis can provide valuable insights into the energy landscape of this rotation and the nature of the transition state.
A. The Rotational Energy Profile
Unlike the relatively low rotational barrier in ethane, the bulky tert-butyl groups in hexamethylethane lead to a significantly higher energy barrier. The most stable conformation is the staggered (anti) conformation, where the methyl groups of the two tert-butyl groups are maximally separated. The eclipsed conformation represents the transition state for rotation and is highly disfavored due to severe steric repulsion.
B. Protocol: Conformational Analysis using Gaussian
This protocol details the steps for performing a conformational analysis of hexamethylethane to determine the rotational energy barrier.
1. Building the Initial Structure:
-
Software: GaussView or any molecular builder.
-
Method:
-
Construct the hexamethylethane molecule.
-
Set the dihedral angle of the central C-C bond to the staggered conformation (180 degrees).
-
2. Geometry Optimization:
-
Software: Gaussian.[11]
-
Method:
-
Perform a geometry optimization of the staggered conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).[12] This will yield the minimum energy structure.
-
3. Potential Energy Surface Scan:
-
Software: Gaussian.
-
Method:
-
Using the optimized staggered structure, set up a relaxed PES scan for the central C-C dihedral angle.
-
Define the scan coordinate by selecting four atoms that define the dihedral angle (e.g., a methyl carbon from the first tert-butyl group, the two central carbons, and a methyl carbon from the second tert-butyl group).
-
Scan the dihedral angle from 0 to 180 degrees in 12 steps of 15 degrees.[11]
-
-
Output: A log file containing the optimized geometry and energy at each step of the scan.
4. Data Analysis:
-
Software: GaussView, Python with Matplotlib, or other plotting software.
-
Method:
-
Extract the energy at each dihedral angle from the Gaussian output file.
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. The rotational barrier is the energy difference between the eclipsed (0 degrees) and staggered (180 degrees) conformations.
-
Table 2: Expected Relative Energies for Hexamethylethane Conformations
| Conformation | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| Eclipsed | 0 | High (Transition State) |
| Gauche-like | 60 | Intermediate |
| Eclipsed-like | 120 | High |
| Staggered (Anti) | 180 | 0 (Global Minimum) |
Diagram 2: Conformational Analysis Workflow
Caption: Workflow for the conformational analysis of hexamethylethane.
III. Quantifying Steric Hindrance in Molecular Modeling
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule.[13] Hexamethylethane provides an excellent system for computationally quantifying steric effects.
A. Computational Approaches to Quantifying Steric Hindrance
There are several ways to quantify steric hindrance computationally:
-
Rotational Energy Barrier: As determined in the conformational analysis, the magnitude of the rotational energy barrier is a direct measure of the steric repulsion in the eclipsed conformation.
-
Steric Energy Decomposition: Some force fields allow for the decomposition of the total energy into its components (bond, angle, dihedral, van der Waals, electrostatic). Analyzing the van der Waals component of the energy during the C-C bond rotation can provide a quantitative measure of steric clash.
-
Comparison with Less Hindered Analogs: Comparing the rotational barrier of hexamethylethane to that of ethane or butane can highlight the energetic cost of the bulky tert-butyl groups.
B. Protocol: Comparative Analysis of Rotational Barriers
This protocol outlines a method to quantify the steric hindrance in hexamethylethane by comparing its rotational barrier to that of ethane.
1. Perform Conformational Analysis for Ethane:
-
Method: Repeat the conformational analysis protocol described in Section II for the ethane molecule. The central C-C bond should be scanned.
2. Calculate Rotational Barriers:
-
Method: From the potential energy surfaces of both hexamethylethane and ethane, determine the energy difference between the eclipsed and staggered conformations for each molecule.
3. Comparative Analysis:
-
Method: The difference between the rotational barrier of hexamethylethane and ethane provides a quantitative estimate of the additional steric hindrance introduced by the four extra methyl groups on each carbon of the central bond.
Table 3: Comparison of Rotational Barriers
| Molecule | Rotational Barrier (kcal/mol) |
| Ethane | ~3 |
| Hexamethylethane | Significantly higher (e.g., >10) |
Note: The exact values depend on the level of theory used.
Diagram 3: Logic for Quantifying Steric Hindrance
Caption: Logic for quantifying steric hindrance via comparative analysis.
Conclusion
Hexamethylethane is more than just a simple alkane; it is a powerful tool for the computational chemist. Its extreme steric hindrance makes it an ideal candidate for benchmarking force fields, studying conformational dynamics in crowded environments, and quantifying the energetic cost of steric repulsion. The protocols outlined in this application note provide a roadmap for leveraging the unique properties of hexamethylethane to enhance the accuracy and predictive power of molecular modeling studies. By understanding how to model this challenging molecule, researchers can gain greater confidence in their simulations of more complex systems relevant to drug discovery and materials science.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Benchmark assessment of molecular geometries and energies from small molecule force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new AMBER-compatible force field parameter set for alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q-Chem 5.1 Userâs Manual : Potential Energy Scans [manual.q-chem.com]
- 6. scanning potential energy surfaces [cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. GROMACS Tutorials [mdtutorials.com]
- 9. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 10. simtk.org [simtk.org]
- 11. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 - Google 文档 [docs.google.com]
- 12. tau.ac.il [tau.ac.il]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Utilizing 2,2,3,3-Tetramethylbutane as a Reference Standard for High-Precision Vapor Pressure Measurements
Introduction: The Critical Role of Vapor Pressure in Scientific Research and Development
Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system, is a fundamental physicochemical property.[1][2] Its accurate determination is paramount across a multitude of scientific and industrial sectors, including pharmaceuticals, agrochemicals, and materials science.[3][4] In drug development, for instance, the volatility of an active pharmaceutical ingredient (API) can influence its formulation, manufacturing processes, stability, and bioavailability. Similarly, in environmental science, vapor pressure data is crucial for modeling the fate and transport of chemicals in the environment.[3]
Given the criticality of this parameter, the reliability of vapor pressure measurements is non-negotiable. The use of a well-characterized reference standard is a cornerstone of achieving this reliability, enabling the calibration and validation of measurement apparatus and methodologies.[5] This application note provides a comprehensive guide to using 2,2,3,3-tetramethylbutane as an exemplary reference standard for vapor pressure measurements.
The Imperative for a Reference Standard
A reference standard serves as a benchmark against which the performance of an analytical instrument or method is assessed. In the context of vapor pressure measurements, a suitable reference material should possess the following characteristics:
-
High Purity and Stability: The substance should be readily available in a highly purified form and be chemically stable under the conditions of measurement.
-
Well-Characterized Physicochemical Properties: Its thermodynamic properties, particularly its vapor pressure as a function of temperature, should be accurately known and documented by reputable sources.
-
A Convenient Triple Point: A well-defined triple point in a practical temperature and pressure range can serve as a fixed point for calibration.
-
Low Reactivity: The standard should be non-reactive with the materials of the measurement apparatus.
This compound, also known as hexamethylethane, fulfills these criteria, making it an excellent choice for a reference compound in vapor pressure studies.[6][7]
This compound: An Ideal Reference Compound
This compound is a highly branched alkane that exists as a nearly white solid at room temperature.[8] Its molecular structure and physical properties have been extensively studied and documented, particularly by the National Institute of Standards and Technology (NIST).[6][9][10][11][12][13][14]
Key Thermophysical Properties
The utility of this compound as a reference standard is underscored by its well-defined thermophysical properties. A summary of these properties, critical for its application in vapor pressure measurements, is presented below.
| Property | Value | Source |
| Molecular Formula | C8H18 | [6] |
| Molecular Weight | 114.2285 g/mol | [6] |
| CAS Registry Number | 594-82-1 | [6] |
| Triple Point Temperature | 373.97 K | [14] |
| Normal Boiling Temperature | 379.6 ± 0.5 K | [14] |
Table 1: Key thermophysical properties of this compound.
The triple point of a substance is the unique temperature and pressure at which the solid, liquid, and vapor phases can coexist in thermodynamic equilibrium. The well-established triple point of this compound provides a highly accurate and reproducible fixed point for the calibration of temperature and pressure sensors in vapor pressure apparatus.[9]
Methodologies for Vapor Pressure Measurement
Several established methods are employed for the determination of vapor pressure, each suited for different pressure ranges and sample types.[15][16] The choice of method depends on the properties of the substance under investigation and the required accuracy.[1] This section details three commonly used techniques: the Static Method, the Dynamic Method, and the Knudsen Effusion Method, with a focus on their application and validation using this compound.
The Static Method
The static method is a direct and widely used technique for measuring vapor pressure.[17][18] It involves placing the sample in a thermostated, evacuated container and measuring the equilibrium pressure of the vapor phase at a specific temperature.[19][20]
3.1.1. Principle of the Static Method
The core principle of the static method is the direct measurement of the pressure exerted by the vapor in equilibrium with its condensed phase in a closed system.[20][21] A crucial step in this method is the thorough degassing of the sample to remove any dissolved or adsorbed gases, which would otherwise contribute to the total measured pressure and lead to erroneous results.[21][22]
3.1.2. Experimental Protocol for the Static Method
-
Apparatus Preparation: Assemble the static vapor pressure apparatus, which typically consists of a sample cell, a pressure transducer, a temperature control system (e.g., a liquid bath), and a vacuum system.[2]
-
Sample Introduction: Introduce a sufficient amount of this compound into the sample cell.
-
Degassing: Freeze the sample using a suitable cooling agent (e.g., liquid nitrogen). Evacuate the headspace to remove any non-condensable gases. Isolate the cell from the vacuum pump and allow the sample to melt to release any trapped gases. Repeat this freeze-pump-thaw cycle multiple times to ensure complete degassing.[20]
-
Equilibration: Place the sample cell in the thermostat and allow it to reach the desired temperature. Ensure the entire sample and its vapor are at a uniform and stable temperature.[23]
-
Pressure Measurement: Once thermal and vapor-liquid equilibrium is established, record the pressure reading from the transducer.[20]
-
Data Acquisition: Repeat the measurement at several different temperatures to establish the vapor pressure curve.
3.1.3. Workflow for the Static Method
Caption: Workflow for the Static Vapor Pressure Measurement Method.
The Dynamic Method
The dynamic method, also known as the ebulliometry or boiling point method, determines the vapor pressure by measuring the boiling temperature of the liquid at a controlled external pressure.[1][24]
3.2.1. Principle of the Dynamic Method
A liquid boils at a temperature where its vapor pressure equals the external pressure.[23] The dynamic method exploits this relationship by systematically varying the external pressure and measuring the corresponding boiling point of the substance.[25] This method is particularly advantageous for establishing a continuous vapor pressure curve.
3.2.2. Experimental Protocol for the Dynamic Method
-
Apparatus Setup: The apparatus, often a Cottrell pump or a similar device, consists of a boiling vessel, a condenser, a pressure control system, and a high-precision temperature sensor.[5]
-
Sample Loading: Place the this compound into the boiling vessel.
-
Pressure Control: Evacuate the system and then introduce an inert gas to set the desired pressure.
-
Heating and Boiling: Gently heat the sample until it boils. The design of the apparatus ensures that the thermometer is bathed in a mixture of vapor and boiling liquid, providing an accurate measurement of the boiling point.[24]
-
Equilibrium Measurement: Record the stable temperature and pressure once equilibrium is reached.
-
Varying Pressure: Systematically change the external pressure and repeat the boiling point measurement to obtain a series of data points.
3.2.3. Workflow for the Dynamic Method
Caption: Workflow for the Dynamic Vapor Pressure Measurement Method.
The Knudsen Effusion Method
The Knudsen effusion method is a technique used to measure very low vapor pressures, typically for solids or low-volatility liquids.[1][26] It is an approved regulatory method for vapor pressure measurements.[3]
3.3.1. Principle of the Knudsen Effusion Method
This method is based on the rate of effusion of a vapor through a small orifice into a high vacuum.[26][27] The rate of mass loss of the sample is directly proportional to its vapor pressure at a given temperature.[28] The vapor pressure can be calculated using the Hertz-Knudsen equation.
3.3.2. Experimental Protocol for the Knudsen Effusion Method
-
Apparatus: A Knudsen cell, which is a small container with a precisely machined orifice, is placed inside a high-vacuum chamber.[26] The mass loss is monitored in real-time by an ultra-sensitive microbalance.[28]
-
Sample Preparation: A small amount of this compound is placed in the Knudsen cell.
-
Vacuum and Temperature Control: The chamber is evacuated to a high vacuum, and the Knudsen cell is heated to the desired temperature.[28]
-
Mass Loss Measurement: The rate of mass loss is measured by the microbalance as the vapor effuses through the orifice.[29]
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.[29]
-
Temperature Variation: The experiment is repeated at different temperatures to determine the vapor pressure curve.
3.3.3. Workflow for the Knudsen Effusion Method
Caption: Workflow for the Knudsen Effusion Vapor Pressure Measurement Method.
Data Analysis and Interpretation
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which can be integrated to give the Antoine equation for a specific temperature range.[23] Plotting the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T) should yield a straight line. The slope of this line is related to the enthalpy of vaporization.
By performing these measurements with this compound and comparing the results to the established literature values from sources like NIST, researchers can validate their experimental setup and procedures, ensuring the accuracy and reliability of subsequent measurements on novel compounds.[6]
Conclusion
The accurate measurement of vapor pressure is a critical aspect of chemical and pharmaceutical research and development. The use of a well-characterized reference standard like this compound is indispensable for ensuring the quality and reliability of these measurements. By following the detailed protocols for the static, dynamic, and Knudsen effusion methods outlined in this application note, and by validating their results against the established data for this reference compound, researchers can have a high degree of confidence in the accuracy of their vapor pressure determinations. This, in turn, supports robust product development, regulatory compliance, and a deeper understanding of the fundamental properties of chemical substances.
References
- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 2. Vapor Pressure Apparatus: A Comprehensive Guide - zeal [zealinstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azom.com [azom.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 7. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 8. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WTT- Under Construction Page [wtt-pro.nist.gov]
- 10. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 11. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 12. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 13. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 14. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. Measurement Of Vapor Pressure [themasterchemistry.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. calnesis.com [calnesis.com]
- 20. consilab.de [consilab.de]
- 21. revroum.lew.ro [revroum.lew.ro]
- 22. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vapor pressure - Wikipedia [en.wikipedia.org]
- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 25. VIII.—A Dynamic Method for measuring Vapour Pressures, with its Application to Benzene and Ammonium Chloride | Proceedings of the Royal Society of Edinburgh | Cambridge Core [cambridge.org]
- 26. Knudsen cell - Wikipedia [en.wikipedia.org]
- 27. scranton.edu [scranton.edu]
- 28. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 29. m.youtube.com [m.youtube.com]
Application Note: Unraveling the Thermal Decomposition of 2,2,3,3-Tetramethylbutane
A Guide to Mechanistic Studies Using Pyrolysis-Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals engaged in stability studies, reaction kinetics, and combustion chemistry.
Introduction
2,2,3,3-Tetramethylbutane (TMB), also known as hexamethylethane, is a highly branched and symmetrical C8 alkane isomer.[1][2] Its unique structure, featuring a sterically hindered central carbon-carbon bond, makes it an exemplary model compound for fundamental studies in thermal decomposition and combustion chemistry.[1] Unlike its linear isomer, n-octane, the decomposition of TMB is initiated by the clean scission of this single, weak C-C bond, providing a relatively simplified system for investigating radical chain mechanisms.[3][4] Understanding the pyrolysis of such molecules is critical for developing predictive models for the combustion of more complex fuels and for assessing the thermal stability of branched hydrocarbon moieties within larger chemical structures.[5][6][7]
This application note provides a comprehensive guide to studying the thermal decomposition of this compound. It outlines the theoretical principles governing its decomposition, presents a detailed experimental protocol using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and offers insights into data analysis and kinetic interpretation.
Part 1: Theory and Mechanistic Overview
The pyrolysis of alkanes proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps.[5][7] For this compound, the initiation step is dominated by the homolytic cleavage of the central C(CH₃)₃-C(CH₃)₃ bond, which is the weakest bond in the molecule.
Initiation: The primary decomposition pathway is the unimolecular dissociation into two tert-butyl radicals (t-C₄H₉).[3]
(CH₃)₃C-C(CH₃)₃ → 2 t-C₄H₉•
This step is crucial as its rate determines the overall decomposition kinetics at high temperatures. The activation energy for this reaction is directly related to the bond dissociation energy (BDE) of the central C-C bond.
Propagation and Product Formation: The highly reactive tert-butyl radicals can undergo several subsequent reactions:
-
Beta-Scission: The tert-butyl radical can decompose further into isobutene and a hydrogen atom. t-C₄H₉• → i-C₄H₈ + H•
-
Disproportionation: Two tert-butyl radicals can react to form isobutane and isobutene. 2 t-C₄H₉• → (CH₃)₃CH + (CH₃)₂C=CH₂
-
Hydrogen Abstraction: A tert-butyl radical can abstract a hydrogen atom from a parent TMB molecule, forming isobutane and a C₈H₁₇ radical. t-C₄H₉• + C₈H₁₈ → (CH₃)₃CH + C₈H₁₇•
Studies have shown that the major primary products are isobutene and hydrogen, with smaller amounts of isobutane, methane, and propene being formed through secondary reactions.[8] The reaction is known to be strongly self-inhibited, as product isobutene can react with hydrogen atoms to form resonance-stabilized 2-methylallyl radicals, which act as chain terminators.[8]
Caption: Primary decomposition pathways of this compound.
Part 2: Experimental Design & Apparatus
To investigate these decomposition pathways, an experimental setup that allows for controlled heating in an inert atmosphere and subsequent analysis of volatile products is required. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an ideal technique.[9][10] It involves the thermal fragmentation of a sample at a controlled temperature, followed by the separation of the resulting fragments by gas chromatography and their identification by mass spectrometry.[11]
Core Components:
-
Pyrolyzer: An isothermal furnace, Curie-Point, or resistively heated filament pyrolyzer capable of rapid heating to temperatures between 500-1400 °C.[9][11] For TMB, a typical range is 600-900 °C.
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms or similar non-polar column) for efficient separation of hydrocarbon products.
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Inert Carrier Gas: High-purity Helium is used to prevent oxidation/combustion of the sample and transport the pyrolysis products through the system.[12][13]
For more advanced kinetic studies, particularly at higher temperatures ( > 1000 K) and shorter reaction times, a shock tube coupled with time-of-flight mass spectrometry or laser absorption spectroscopy is the instrument of choice.[14][15][16] Shock tubes use a shock wave to generate a near-instantaneous and homogeneous temperature jump, allowing for precise kinetic measurements under well-defined conditions.[14]
Part 3: Experimental Protocol (Py-GC-MS)
This protocol details the steps for analyzing TMB decomposition using a furnace-style pyrolyzer coupled to a GC-MS system.
1. Sample Preparation
-
Rationale: A small, representative sample size is crucial for achieving rapid, uniform heating and avoiding secondary reactions that can complicate the resulting chromatogram.[10]
-
Protocol:
-
Accurately weigh approximately 100-500 µg of this compound (solid at room temperature) into a clean, deactivated pyrolysis sample cup or quartz tube.[1]
-
Record the exact mass for quantitative analysis.
-
Place the sample cup into the pyrolyzer autosampler, if available.
-
2. Instrument Setup and Calibration
-
Rationale: Establishing optimal instrument parameters is key to achieving good separation and identification of the decomposition products.
-
Protocol:
-
Pyrolyzer:
-
Set the pyrolysis temperature. For initial screening, 700 °C is a suitable starting point. For kinetic studies, a range of temperatures (e.g., 650 °C, 700 °C, 750 °C, 800 °C) should be used.
-
Set the pyrolysis time (e.g., 15 seconds).
-
Ensure a constant flow of inert carrier gas (Helium) through the pyrolysis chamber.
-
-
GC Method:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 2 minutes at 250 °C.
-
-
This program allows for the separation of light gases (methane, ethene) from larger C3-C8 hydrocarbons.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 15 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Allow the instrument to stabilize and perform a system suitability check using a known standard.
-
-
3. Experimental Run and Data Acquisition
-
Rationale: This workflow ensures the sample is pyrolyzed and the products are efficiently transferred to the analytical column for separation and detection.
-
Protocol:
-
Initiate the sequence, which automatically drops the sample into the pre-heated pyrolyzer furnace.
-
The volatile decomposition products are swept by the helium carrier gas through a heated transfer line into the GC injector.
-
The GC-MS run begins, separating the products over time. The mass spectrometer records the mass spectrum of the compounds as they elute from the column.
-
Run a blank (empty sample cup) to identify any system background or contamination.
-
Perform replicate injections (n=3) at each temperature to ensure reproducibility.
-
Caption: Experimental workflow for Py-GC-MS analysis.
Part 4: Data Analysis and Interpretation
1. Product Identification
-
The primary tool for identification is the mass spectrum of each chromatographic peak.
-
Compare the experimental mass spectrum with a reference library, such as the National Institute of Standards and Technology (NIST) library.[11]
-
Expected Products: The major peak in the chromatogram will correspond to isobutene (m/z 56, 41). Other significant peaks may include isobutane (m/z 58, 43), propene (m/z 42, 41), and methane (m/z 16, 15). Unreacted this compound may also be observed, especially at lower temperatures.
2. Quantitative Analysis & Kinetic Data
-
The area of each identified peak in the Total Ion Chromatogram (TIC) is proportional to the amount of that compound. By comparing the peak area of the products to the initial mass of the reactant, one can determine the extent of conversion.
-
To determine kinetic parameters, such as the activation energy (Eₐ) and pre-exponential factor (A), a series of experiments at different isothermal temperatures is required.[17]
Table 1: Representative Experimental Data for TMB Pyrolysis
| Pyrolysis Temp (°C) | % Conversion of TMB | Isobutene Peak Area (Arbitrary Units) | Isobutane Peak Area (Arbitrary Units) | Methane Peak Area (Arbitrary Units) |
| 650 | 15.2 | 1.8 x 10⁷ | 1.1 x 10⁶ | 4.5 x 10⁵ |
| 700 | 45.8 | 5.9 x 10⁷ | 3.8 x 10⁶ | 1.6 x 10⁶ |
| 750 | 88.1 | 1.2 x 10⁸ | 8.2 x 10⁶ | 3.9 x 10⁶ |
| 800 | 99.2 | 1.5 x 10⁸ | 9.9 x 10⁶ | 5.1 x 10⁶ |
-
Deriving Rate Constants: Assuming a first-order reaction, the rate constant (k) at each temperature (T) can be calculated using the formula: k = -ln(1 - X) / t where X is the fractional conversion of TMB and t is the residence time in the pyrolysis zone.
-
Arrhenius Plot: By plotting ln(k) versus 1/T (in Kelvin), a linear relationship should be observed. The slope of this line is equal to -Eₐ/R (where R is the gas constant, 8.314 J/mol·K), and the y-intercept is ln(A). This allows for the determination of the key kinetic parameters that describe the temperature dependence of the decomposition reaction.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decomposition of this compound in the presence of oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Molecular decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 6. testbook.com [testbook.com]
- 7. byjus.com [byjus.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Pyrolysis Gas Chromatography - Mass Spectroscopy — FAI 2022 [fai.us]
- 13. researchgate.net [researchgate.net]
- 14. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 15. Shock-tube study of the decomposition of tetramethylsilane using gas chromatography and high-repetition-rate time-of-flight mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: 2,2,3,3-Tetramethylbutane as a Guest Molecule in Host-Guest Chemistry
Introduction: The Unique Role of Bulky Aliphatic Guests in Supramolecular Chemistry
In the intricate world of host-guest chemistry, the selection of the guest molecule is as critical as the design of the host. The guest's size, shape, and electronic properties dictate the nature and strength of the non-covalent interactions that govern complex formation.[1] 2,2,3,3-tetramethylbutane, a highly symmetrical and sterically demanding hydrocarbon, presents a fascinating case study. Its bulky, globular structure and complete lack of polar functional groups make it an ideal candidate for probing the limits of hydrophobic encapsulation and van der Waals interactions within the cavities of various host molecules.
This guide provides an in-depth exploration of this compound as a guest molecule, offering both foundational principles and detailed experimental protocols for its study. Given the limited direct literature on this compound in this context, we will draw upon extensive research on adamantane and its derivatives as highly relevant structural analogues. The rigid, cage-like structure of adamantane closely mimics the steric bulk and hydrophobicity of this compound, making it an excellent predictive model for understanding its binding behavior.[2][3][4][5]
These notes are intended for researchers, scientists, and drug development professionals seeking to understand and harness the principles of host-guest chemistry for applications ranging from drug delivery and formulation to the development of novel sensors and responsive materials.
Conceptual Framework: Driving Forces and Host Selection
The encapsulation of a nonpolar guest like this compound in an aqueous environment is primarily driven by the hydrophobic effect. The release of high-energy water molecules from the host's cavity upon guest binding is an enthalpically and entropically favorable process.[6] The choice of host is paramount and is dictated by the size and shape complementarity with the guest.
Host Systems for this compound:
-
Cucurbit[n]urils (CB[n]): These macrocycles possess a rigid, hydrophobic cavity and two polar, carbonyl-lined portals.[7][8] Cucurbit[9]uril (CB[9]), with its cavity dimensions, is a particularly promising host for adamantane derivatives and, by extension, this compound.[2][10] The tight fit and desolvation of the cavity are expected to lead to exceptionally high binding affinities.[6]
-
Cyclodextrins (CDs): These cyclic oligosaccharides offer a truncated cone-shaped cavity with a hydrophobic interior and a hydrophilic exterior.[11][12] β-cyclodextrin and its derivatives are often suitable for encapsulating bulky hydrophobic moieties.[9] The binding is typically driven by hydrophobic interactions, with van der Waals forces also playing a significant role.[12]
-
Metal-Organic Frameworks (MOFs): The tunable pore sizes and chemical environments within MOFs make them potential hosts for a wide range of guest molecules. While less common for simple alkanes, MOFs with appropriately sized hydrophobic pockets could serve as hosts for this compound, offering potential for applications in separations and sensing.
The following diagram illustrates the conceptual workflow for investigating the host-guest chemistry of this compound.
Caption: Workflow for Host-Guest Chemistry Investigation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments required to characterize the interaction of this compound with a host molecule. The protocols are based on established methods for analogous systems, particularly adamantane derivatives with cucurbiturils and cyclodextrins.
Protocol 1: Determination of Binding Affinity and Stoichiometry by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution.[7] Changes in the chemical shifts of host and/or guest protons upon complexation provide direct evidence of binding and can be used to determine the binding constant (Kₐ) and stoichiometry.
Rationale: The hydrophobic cavity of the host molecule provides a magnetically anisotropic environment. Upon encapsulation, the protons of this compound will experience a change in their local magnetic field, leading to a shift in their resonance frequency (chemical shift). By systematically titrating the guest into a solution of the host, the change in chemical shift can be monitored and fit to a binding isotherm to extract thermodynamic parameters.
Materials:
-
High-purity host molecule (e.g., Cucurbit[9]uril or β-Cyclodextrin)
-
This compound
-
Deuterated solvent (e.g., D₂O, appropriate buffered solution in D₂O)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM in D₂O).
-
Prepare a stock solution of this compound at a higher concentration (e.g., 20 mM) in the same deuterated solvent. Due to the low solubility of this compound in water, a co-solvent like DMSO-d₆ may be necessary in small, consistent amounts across all samples, though this can influence the binding thermodynamics.
-
-
NMR Titration:
-
Add a fixed volume of the host stock solution to an NMR tube (e.g., 500 µL).
-
Acquire a ¹H NMR spectrum of the host-only solution.
-
Perform sequential additions of the guest stock solution to the NMR tube (e.g., in 5-10 µL increments).
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the titration until the chemical shifts of the host and/or guest protons no longer change significantly, indicating saturation.
-
-
Data Analysis:
-
Identify a proton on the host or guest that exhibits a significant and well-resolved chemical shift change upon complexation.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, DynaFit) to determine the association constant (Kₐ).
-
Stoichiometry Determination (Job's Plot):
While 1:1 binding is expected for this system, a Job's plot can be used for confirmation, though its limitations in supramolecular chemistry should be recognized.[13][14]
-
Prepare a series of solutions with a constant total concentration of host and guest, but with varying mole fractions of each.
-
For each solution, measure the chemical shift change (Δδ) multiplied by the concentration of the host.
-
Plot this value against the mole fraction of the host. The maximum of the plot will indicate the stoichiometry of the complex.
Expected Results: A significant upfield shift of the methyl protons of this compound is anticipated upon inclusion in the host cavity due to the shielding effect. The magnitude of this shift will be indicative of the depth of inclusion.
References
- 1. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00596H [pubs.rsc.org]
- 2. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Fine tuning of long-range interactions to describe the binding of adamantane and diamantane derivatives to a Cucurbit[7]uril-based synthetic receptor: Insights from metadynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Fine Tuning of Long-Range Interactions to describe the Binding of Adamantane and Diamantane Derivatives to a Cucurbit[7]uril-Based Synthetic Receptor: Insights from Metadynamics Simulations - Journal of Chemical Physics - Figshare [aip.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Multivalent host-guest interactions between beta-cyclodextrin self-assembled monolayers and poly(isobutene-alt-maleic acid)s modified with hydrophobic guest moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newkai.com [newkai.com]
- 11. peerj.com [peerj.com]
- 12. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recognizing the Limited Applicability of Job Plots in Studying Host-Guest Interactions in Supramolecular Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Studies in 2,2,3,3-Tetramethylbutane
Introduction: Exploring New Frontiers in Nonpolar Electrochemistry
2,2,3,3-Tetramethylbutane, a highly branched and sterically hindered alkane, presents a unique and largely unexplored medium for electrochemical investigations. Its saturated hydrocarbon structure imparts extreme nonpolarity, chemical inertness, and a theoretically wide electrochemical window, making it an intriguing solvent for studying redox processes of nonpolar analytes that are insoluble or unstable in conventional polar aprotic solvents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting electrochemical studies, particularly cyclic voltammetry, in this challenging yet potentially rewarding solvent. As a saturated alkane, this compound is expected to be electrochemically inert over a broad potential range, allowing for the study of analytes with very high or low redox potentials.[3][4][5][6]
This guide is structured to provide not just a set of instructions, but a foundational understanding of the principles and challenges associated with electrochemistry in such a low-dielectric medium. We will delve into the rationale behind the selection of electrolytes, electrodes, and experimental parameters, empowering the researcher to adapt and troubleshoot these protocols for their specific applications.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is paramount for designing successful electrochemical experiments.
| Property | Value | Source |
| Synonyms | Hexamethylethane | Sigma-Aldrich |
| CAS Number | 594-82-1 | Sigma-Aldrich |
| Molecular Formula | C8H18 | Sigma-Aldrich |
| Molecular Weight | 114.23 g/mol | Sigma-Aldrich |
| Appearance | Colorless liquid or solid | LookChem |
| Melting Point | 94-97 °C | LookChem |
| Boiling Point | 106.3 °C at 760 mmHg | LookChem |
| Density | 0.71 g/cm³ | LookChem |
| Solubility in Water | Insoluble | Guidechem |
Application Note: Rationale for Employing this compound in Electrochemical Studies
The primary motivation for utilizing this compound as an electrochemical solvent lies in its extreme nonpolarity and anticipated wide electrochemical window.[3][4] This makes it a suitable medium for:
-
Studying Nonpolar Analytes: Many organic and organometallic compounds, particularly those with large hydrophobic moieties, have limited solubility in common electrochemical solvents like acetonitrile or dimethylformamide. This compound can serve as a solvent for the electrochemical characterization of such species.
-
Investigating Fundamental Electron Transfer Processes: The low dielectric constant of this compound can significantly influence ion pairing and the kinetics of electron transfer. This provides a unique environment to study these fundamental electrochemical phenomena with minimal solvent-analyte interaction.
-
Exploring Redox Chemistry at Extreme Potentials: The inert nature of saturated alkanes suggests a very wide potential window, potentially allowing for the investigation of redox events that are inaccessible in other solvents due to solvent oxidation or reduction.[3][4][5][6]
However, the low polarity also presents significant challenges, primarily the poor solubility of common supporting electrolytes and the high solution resistance (iR drop) that can distort electrochemical measurements. The protocols outlined below are designed to mitigate these challenges.
Experimental Protocol: Cyclic Voltammetry in this compound
This protocol provides a step-by-step guide for performing cyclic voltammetry (CV) in this compound.[7] The overarching principle is to create a sufficiently conductive solution to minimize iR drop while maintaining an inert environment to leverage the solvent's wide potential window.
Part 1: Reagent and Glassware Preparation
-
Solvent Purification:
-
Start with high-purity this compound (≥99%).
-
To ensure anhydrous conditions, the solvent should be dried immediately before use. A common method for drying non-aqueous solvents is to pass them through a column of activated alumina or to store them over activated molecular sieves (3Å or 4Å) for at least 24 hours under an inert atmosphere (e.g., argon or nitrogen).[8]
-
For highly sensitive experiments, distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere may be necessary. Exercise extreme caution with this procedure.
-
-
Supporting Electrolyte Selection and Preparation:
-
The choice of supporting electrolyte is critical and challenging due to the low polarity of the solvent.[9][10] Standard electrolytes like tetrabutylammonium hexafluorophosphate (TBAPF6) have very limited solubility.
-
Recommended Electrolytes: Tetra-n-hexylammonium or tetra-n-octylammonium salts with large, weakly coordinating anions are preferred due to their increased solubility in nonpolar media.[11][12] Examples include:
-
Tetra-n-hexylammonium tetrakis(pentafluorophenyl)borate ([N(Hex)4][B(C6F5)4])
-
Tetra-n-hexylammonium hexafluorophosphate ([N(Hex)4]PF6)
-
-
Preparation: The supporting electrolyte must be rigorously dried under vacuum at an elevated temperature (e.g., 80-120 °C) for at least 24 hours to remove any traces of water. Store the dried electrolyte in a glovebox or a desiccator under an inert atmosphere.
-
-
Analyte Preparation:
-
The analyte of interest should be of the highest possible purity and dried under vacuum.
-
Prepare a stock solution of the analyte in purified this compound.
-
-
Glassware and Cell Components:
-
All glassware and cell components must be thoroughly cleaned and oven-dried at >120 °C for several hours to remove any adsorbed water.
-
Allow glassware to cool to room temperature in a desiccator before transferring to a glovebox.
-
Part 2: Electrochemical Cell Assembly (under Inert Atmosphere)
All steps for cell assembly should be performed in a glovebox with low oxygen and water levels (<1 ppm).
Caption: Workflow for Electrochemical Cell Preparation.
-
Prepare the Electrolyte Solution:
-
In the electrochemical cell, add the purified this compound.
-
Add the dried supporting electrolyte to achieve the desired concentration (typically 0.1 M).
-
Dissolution may be slow. Use a magnetic stirrer and/or gentle sonication to aid dissolution. The solution should be completely clear.
-
-
Add the Analyte:
-
Add the analyte stock solution to the electrolyte solution to reach the desired final concentration (typically 1-5 mM).
-
-
Electrode Setup:
-
Working Electrode (WE): A platinum or glassy carbon microelectrode (diameter ≤ 25 µm) is highly recommended. Microelectrodes help to minimize the effects of iR drop, which can be significant in this low-conductivity medium. Polish the electrode surface with alumina slurry, rinse thoroughly with a suitable solvent (e.g., acetone, then the working solvent), and dry completely before insertion into the cell.
-
Reference Electrode (RE): A non-aqueous Ag/Ag+ reference electrode is a suitable choice.[13][14][15][16][17] This can be prepared by immersing a silver wire in a solution of 0.01 M AgNO3 and 0.1 M of the supporting electrolyte in a compatible solvent (acetonitrile is often used) contained within a separate compartment with a frit.[13][16][17] Alternatively, a silver wire can be used as a pseudo-reference electrode. In this case, it is crucial to add an internal reference standard, such as ferrocene, at the end of the experiment to calibrate the potential scale. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable and well-defined potential reference.[14][17]
-
Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the working electrode is typically used.
-
-
Final Assembly:
-
Insert the prepared electrodes into the cell, ensuring the reference electrode tip is close to the working electrode to minimize the uncompensated resistance.
-
Seal the cell to prevent contamination and solvent evaporation.
-
Part 3: Cyclic Voltammetry Measurement
-
Determine the Electrochemical Window:
-
Before adding the analyte, run a cyclic voltammogram of the solvent and supporting electrolyte solution.
-
Scan the potential over a wide range (e.g., from -3.0 V to +3.0 V vs. the reference electrode) at a moderate scan rate (e.g., 100 mV/s).
-
The potential limits where a sharp increase in current is observed define the electrochemical window of your solvent/electrolyte system.[4][18] All subsequent experiments with your analyte should be conducted within this window.
-
-
Analyte Measurement:
-
With the analyte in the cell, record the cyclic voltammogram.
-
Start with a potential where no faradaic reaction is expected.
-
Scan through the potential range where the redox events of your analyte are expected to occur.
-
Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer process.
-
-
Internal Referencing (if using a pseudo-reference):
-
After collecting data for your analyte, add a small amount of ferrocene to the cell and record its cyclic voltammogram.
-
The midpoint potential (E1/2) of the ferrocene/ferrocenium couple can be used to reference your measured potentials to a standard scale.
-
Data Interpretation and Expected Results
-
Quasi-Reversible or Irreversible Behavior: Due to the low polarity of the solvent, you may observe slower electron transfer kinetics compared to more polar solvents. This can manifest as a larger peak-to-peak separation (ΔEp) in the cyclic voltammogram.
-
iR Drop Effects: Even with a supporting electrolyte and a microelectrode, some iR drop may be present. This can cause a sloping baseline and a further increase in ΔEp. Most modern potentiostats have iR compensation capabilities that can be used to correct for this.
-
Wide Potential Window: You should observe a very wide potential window for the this compound/electrolyte system, likely exceeding that of common solvents like acetonitrile.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy or Unstable Signal | - Incomplete dissolution of electrolyte- High solution resistance- Poor electrical connections- Reference electrode instability | - Ensure electrolyte is fully dissolved (sonicate if necessary)- Use a microelectrode- Check all electrode connections- Re-prepare or condition the reference electrode |
| Excessively Sloped Baseline | - Significant iR drop | - Use iR compensation on the potentiostat- Decrease the distance between the working and reference electrodes- Use a smaller working electrode |
| Unexpected Peaks in the Voltammogram | - Impurities in the solvent, electrolyte, or analyte- Contamination from the atmosphere (O2, H2O) | - Re-purify all reagents- Ensure all procedures are performed under a strict inert atmosphere |
Logical Framework for Electrolyte Selection
Caption: Decision workflow for selecting a suitable supporting electrolyte.
References
- 1. Electrochemistry in Media of Exceptionally Low Polarity: Voltammetry with a Fluorous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noel-cyclic-voltametric-one.tripod.com [noel-cyclic-voltametric-one.tripod.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical window - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Activation of alkanes at electrochemical interfaces: Novel avenues for energy storage and sustainable chemical manufacturing - American Chemical Society [acs.digitellinc.com]
- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 10. Supporting Electrolyte [doc.comsol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uni-due.de [uni-due.de]
- 13. sciencegears.com.au [sciencegears.com.au]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
- 16. dekresearch.com [dekresearch.com]
- 17. Non-Aqueous Reference Electrode Overview | Pine Research Instrumentation [pineresearch.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,3,3-Tetramethylbutane for High-Resolution NMR Studies
Welcome to the technical support guide for the purification of 2,2,3,3-tetramethylbutane (also known as hexamethylethane). This document provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies and troubleshooting advice to achieve the high purity required for demanding applications like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Frequently Asked Questions (FAQs) on Purity Requirements
Q1: Why is exceptional purity of this compound critical for NMR studies?
A1: The quality of NMR spectra is fundamentally dependent on the magnetic homogeneity of the sample environment.[1] Impurities compromise this in several ways:
-
Signal Overlap: Impurity signals can overlap with the analyte's signals, complicating spectral interpretation and making it impossible to get accurate integrations or observe fine coupling patterns.[2]
-
Line Broadening: Paramagnetic impurities (like dissolved O₂ or trace transition metals) are a significant concern. They possess unpaired electrons that create strong local magnetic fields, drastically shortening relaxation times and causing severe peak broadening, which can obscure signals entirely.[1] Similarly, suspended solid particles disrupt the magnetic field's homogeneity, leading to broad lines and poor resolution that cannot be corrected by shimming.[3][4]
-
Deuterium Lock Interference: For spectrometers that rely on a deuterium lock signal from the solvent, certain impurities can interfere with the lock, leading to field instability during acquisition.[3]
Ultimately, for high-resolution studies where precise chemical shifts, coupling constants, and quantitative analysis are paramount, even trace impurities can render the data unreliable.[5]
Q2: What are the most common impurities found in commercial grades of this compound?
A2: Commercial this compound is often synthesized from precursors like tert-butyl bromide or is a byproduct of petroleum refining.[6][7] Impurities typically fall into these categories:
-
Structural Isomers: Other C8 alkanes, such as 2,2,4-trimethylpentane or n-octane, are the most challenging to remove due to their similar physical properties.[8]
-
Unreacted Starting Materials: Depending on the synthetic route, precursors or reagents may persist.
-
Solvent Residues: Solvents used during synthesis or initial purification (e.g., pentane, hexane, ether) can remain.[9][10]
-
Water: Alkanes have low water solubility, but atmospheric moisture can be adsorbed or trapped within the solid matrix.[2][11]
-
Plasticizers and Grease: Phthalates or other plasticizers can leach from storage containers or tubing, and silicone grease from glassware joints are common laboratory contaminants that appear in the aliphatic region of an NMR spectrum.[12]
Q3: My starting material is listed as "99% pure." Is this sufficient for high-resolution NMR?
A3: Not necessarily. The "%" purity on a supplier's label usually refers to the purity as determined by a specific method, often Gas Chromatography (GC), and may not account for all NMR-active impurities. A compound that is 99% pure by GC could still contain 1% of an impurity with many protons, which would appear disproportionately large in a ¹H NMR spectrum.[13] Furthermore, this value does not guarantee the absence of paramagnetic species or particulates, which are detrimental to NMR analysis. For sensitive experiments, it is always best practice to perform a final purification step immediately before sample preparation.
Section 2: Step-by-Step Purification Protocols
Given that this compound is a waxy solid at room temperature with a relatively high melting point and a narrow liquid range, sublimation is often the most effective purification method.[7]
Protocol 1: Purification by Vacuum Sublimation
Principle: Sublimation exploits the phase transition of a substance directly from a solid to a gas, followed by deposition back to a solid, leaving non-volatile impurities behind. This method is exceptionally effective at removing salts, involatile organic materials, and baseline "hump" impurities.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard vacuum sublimation apparatus. Ensure all glassware is meticulously cleaned and oven-dried to remove moisture and contaminants.[14]
-
Sample Loading: Place the crude this compound (~1-5 g) into the bottom of the sublimator.
-
Assembly: Lightly grease the joint with a high-vacuum grease (use sparingly to avoid contamination) and insert the cold finger.
-
Vacuum Application: Connect the apparatus to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen). Evacuate the system slowly to avoid sweeping the solid material up the apparatus. A vacuum of <0.1 mmHg is ideal.
-
Cooling and Heating: Once a stable vacuum is achieved, fill the cold finger with a coolant (e.g., an ice-water slurry or a circulating chiller set to 5-10 °C). Gently heat the bottom of the sublimator using a water bath or a sand bath. The target temperature should be just enough to induce a slow, controlled rate of sublimation, typically in the 40-60 °C range.
-
Deposition: Pure this compound will sublime and deposit as fine, white, opaque crystals on the cold finger.[7] This process may take several hours.
-
Collection: Once sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system with an inert gas (e.g., Nitrogen or Argon). Disassemble the apparatus and scrape the purified crystals from the cold finger onto a clean, dry watch glass.
Protocol 2: Purification by Recrystallization
Principle: This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. It is effective for removing impurities that have different solubility profiles from the target compound.[15]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A low-boiling, non-polar solvent like pentane or a methanol/water mixture can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them.[15]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under high vacuum to remove all traces of the recrystallization solvent.[14]
Section 3: Troubleshooting Guide for NMR Sample Preparation
Issue 1: My NMR spectrum shows broad, featureless peaks even after purification.
| Potential Cause | Explanation & Corrective Action |
| Paramagnetic Impurities | Dissolved oxygen (O₂) is paramagnetic. Solution: Degas your sample using the freeze-pump-thaw technique. This involves freezing the sample in liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeat this cycle 3-4 times. Trace metal ions can also be a cause.[1] |
| Suspended Particulates | The purified solid was not fully dissolved, or dust entered the sample. This disrupts magnetic field homogeneity.[3][4] Solution: Filter the final NMR sample through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean NMR tube.[16] The solution should appear perfectly clear. |
| Sample Too Concentrated | Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[3] Solution: Dilute the sample. For a typical 5 mm tube, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is standard. |
Issue 2: I see unexpected sharp peaks in the 0-2 ppm region of my ¹H NMR spectrum.
| Potential Cause | Explanation & Corrective Action |
| Residual Solvents | Traces of solvents from purification (e.g., pentane, hexane) or cleaning (acetone) are very common.[9][14] Solution: Ensure the purified solid is dried under high vacuum for an extended period. When cleaning NMR tubes, after an acetone rinse, place them in a drying oven for several hours and cool in a desiccator.[17] |
| Grease Contamination | Silicone or hydrocarbon grease from glassware joints can easily contaminate a sample.[12] Solution: Use as little grease as possible. If necessary, use PTFE sleeves or O-rings for a grease-free setup. |
| Water Peak | A broad singlet from water can appear, its position being highly dependent on the solvent and temperature.[2] Solution: Use a high-quality deuterated solvent and dry it over activated molecular sieves (3Å or 4Å) if water sensitivity is a concern.[16][17] |
Issue 3: My sample appears cloudy or has a precipitate after dissolving it in the deuterated solvent.
| Potential Cause | Explanation & Corrective Action |
| Poor Solubility | The concentration may be too high for the chosen deuterated solvent. Solution: Try a different deuterated solvent in which your compound is more soluble, or gently warm the sample to aid dissolution (ensure it re-cools before analysis).[2] |
| Insoluble Impurities | The purification did not successfully remove all insoluble contaminants. Solution: Do not proceed with NMR analysis. Filter the solution through a pipette with a cotton plug into a clean NMR tube to remove the particulate matter.[4] |
Section 4: Data Summary & Workflow Diagrams
Table 1: Physical Properties of this compound & Common Impurities
| Compound | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) |
| Analyte | This compound | 594-82-1 | 106-107 | 98-104[7] |
| Impurity | 2,2,4-Trimethylpentane | 540-84-1 | 99 | -107 |
| Impurity | n-Octane | 111-65-9 | 125-126 | -57 |
| Impurity | n-Pentane | 109-66-0 | 36 | -130 |
Data sourced from PubChem and other chemical databases.[6] The significant difference in melting points but relatively close boiling points highlights why sublimation is a superior method to fractional distillation for removing isomeric impurities in this specific case.
Diagram 1: Purification Method Selection Workflow
Caption: Decision workflow for selecting the optimal purification method.
Diagram 2: Troubleshooting Workflow for Poor NMR Spectra
Caption: Systematic troubleshooting guide for common NMR spectral artifacts.
References
- 1. organomation.com [organomation.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Overcoming Solubility Challenges of 2,2,3,3-Tetramethylbutane (Hexamethylethane)
Welcome to the technical support center for 2,2,3,3-tetramethylbutane. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this unique alkane. Here, we provide in-depth troubleshooting protocols and frequently asked questions to ensure your experiments proceed smoothly and efficiently.
This compound, also known as hexamethylethane, is a highly branched and symmetrical C8 isomer of octane.[1] Its chemical inertness and simple Nuclear Magnetic Resonance (NMR) spectrum make it a valuable reference standard in analytical chemistry.[2][3] However, its distinct physical properties—being a solid at room temperature with a very narrow liquid range—present significant solubility hurdles that can complicate experimental workflows.[1][4] This guide explains the causality behind these challenges and offers field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental properties of this compound that underpin its solubility behavior.
Q1: What is this compound, and what are its common applications?
This compound is a saturated hydrocarbon with the chemical formula C₈H₁₈.[5] Due to its stable and unreactive nature, it is frequently used as a reference compound or internal standard in analytical techniques like gas chromatography (GC) and NMR spectroscopy.[2] In ¹H NMR, all 18 protons are chemically equivalent, producing a single sharp peak, which is ideal for a reference signal.[3][6]
Q2: Why is this compound a solid at room temperature, unlike other octane isomers?
The answer lies in its molecular structure. This compound is the most compact and symmetrical of the octane isomers.[1] This high degree of symmetry allows its molecules to pack very efficiently into a stable crystal lattice. Overcoming the energy of this lattice requires a significant amount of thermal energy, resulting in an unusually high melting point of approximately 94-97 °C.[4][7] It is the smallest saturated acyclic hydrocarbon that is a solid at 25 °C.[1]
Q3: In which solvents is this compound most soluble?
The guiding principle for solubility is "like dissolves like."[8] As a nonpolar alkane, this compound dissolves best in nonpolar organic solvents.[9][10] Its solubility is high in other hydrocarbons and solvents with low polarity.
Table 1: Solvent Selection Guide for this compound
| Solvent | Chemical Formula | Relative Polarity | Expected Solubility | Rationale |
| Hexane | C₆H₁₄ | 0.009 | High | Nonpolar alkane, ideal for "like dissolves like." |
| Heptane | C₇H₁₆ | 0.012 | High | Nonpolar alkane, ideal for "like dissolves like." |
| Toluene | C₇H₈ | 0.099 | High | Aromatic hydrocarbon, sufficiently nonpolar. |
| Benzene | C₆H₆ | 0.111 | High | Aromatic hydrocarbon, sufficiently nonpolar. |
| Diethyl Ether | C₄H₁₀O | 0.117 | Moderate | Slightly polar, but the large nonpolar region allows for dissolution. |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Moderate | A polar ether, but can still act as a solvent, especially with heating. |
| Chloroform (CDCl₃ for NMR) | CHCl₃ | 0.259 | High | A common solvent for nonpolar compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Moderate | More polar, may require heating or co-solvents. |
| Acetone | C₃H₆O | 0.355 | Low | Highly polar, a poor choice for this compound. |
| Ethanol | C₂H₅OH | 0.654 | Insoluble | A polar, protic solvent; will not dissolve nonpolar alkanes. |
| Water | H₂O | 1.000 | Insoluble [2] | Highly polar; incompatible with nonpolar alkanes.[10] |
| (Relative polarity values sourced from Reichardt, C.[11][12]) |
Q4: Why is this compound insoluble in water?
This compound is a nonpolar molecule, meaning it lacks a significant dipole moment. Water is a highly polar solvent that forms strong hydrogen bonds between its molecules. When a nonpolar compound is introduced, it disrupts this hydrogen-bonding network. Because the interactions between the alkane and water molecules are much weaker than the water-water hydrogen bonds, the system minimizes this disruption by excluding the alkane, leading to insolubility.[10]
Part 2: Troubleshooting Guide - Protocols for Dissolution
This section provides step-by-step solutions to common experimental problems.
Problem 1: My this compound is not dissolving, even in a nonpolar solvent like hexane.
Causality Analysis: The primary barrier to dissolving solid this compound is its high crystal lattice energy. Even with a compatible solvent, energy must be supplied to break the molecules away from the solid state.[13] Local saturation around the solid particles can also slow down the process.
Protocol 1: Thermal and Mechanical Dissolution
-
Initial Setup: Place the solid this compound in a suitable flask and add the chosen nonpolar solvent (e.g., hexane, toluene).
-
Introduce Stirring: Begin stirring the mixture with a magnetic stir bar. This action breaks up the boundary layer of saturated solvent around the solid, bringing fresh solvent into contact with the solute surface.[13]
-
Apply Gentle Heat: Place the flask in a water bath heated to 40-60 °C. Caution: Use a well-ventilated fume hood, as many compatible solvents are flammable. Heating increases the kinetic energy of the solvent molecules, making them more effective at overcoming the solute's intermolecular forces.[14]
-
Consider Sonication: If heating is insufficient or undesirable, place the flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that mechanically break apart the solid solute, drastically increasing the surface area available for dissolution.
-
Assess and Repeat: Continue the process until the solid is fully dissolved. If it remains undissolved, you may have exceeded the solubility limit at that temperature and should consider adding more solvent.
Workflow: Troubleshooting Basic Dissolution
Caption: Decision workflow for dissolving this compound in nonpolar solvents.
Problem 2: My experiment requires an aqueous or semi-polar solvent system, but this compound is insoluble.
Causality Analysis: A large polarity mismatch prevents dissolution. To overcome this, the properties of the solvent system must be modified to be more favorable to the nonpolar solute. This can be achieved using co-solvents or surfactants.
Protocol 2A: Using a Co-Solvent System
A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of an aqueous system, thereby increasing the solubility of a nonpolar compound.[15][16]
-
Select a Co-solvent: Choose a water-miscible solvent that has good solubility for this compound. Tetrahydrofuran (THF) and 1,4-dioxane are common choices.
-
Initial Dissolution: Dissolve the required mass of this compound in the minimum necessary amount of the pure co-solvent (e.g., THF). Gentle heating may be required as described in Protocol 1.
-
Titrate the Polar Solvent: While stirring vigorously, slowly add the polar solvent (e.g., water) dropwise to the co-solvent mixture.
-
Monitor for Precipitation: Observe the solution closely. If it becomes cloudy, you are approaching the solubility limit of the mixed-solvent system. Stop adding the polar solvent.
-
Optimize Ratio: The goal is to find the highest ratio of polar solvent to co-solvent that keeps your compound in solution. This method creates a single-phase, homogenous solution.
Protocol 2B: Using Surfactants for Aqueous Solubilization
Surfactants are amphiphilic molecules that can form micelles in water. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, allowing them to be dispersed in an aqueous solution.[17]
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Triton X-100 are generally good starting points as they are less likely to interfere with biological assays.
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in water at a concentration well above its Critical Micelle Concentration (CMC). The CMC is the concentration at which micelles begin to form.
-
Introduce the Solute: Add the solid this compound to the surfactant solution.
-
Facilitate Solubilization: Vigorously stir and gently heat the mixture. This process can be slow as it relies on the partitioning of the solid into the micellar cores. Sonication can significantly accelerate this step.
-
Verify Dissolution: The final solution should be clear or translucent, indicating successful micellar solubilization.
Problem 3: My this compound precipitated out of solution during my experiment.
Causality Analysis: Unintentional precipitation occurs when the solution conditions change to a state where the solute is no longer soluble.[18] Common triggers include a drop in temperature, the addition of an "anti-solvent" (a liquid in which the solute is insoluble), or the evaporation of a volatile co-solvent, which increases the concentration of the less favorable solvent.
Workflow: Diagnosing and Resolving Precipitation
Caption: Diagnostic flowchart for unexpected precipitation of this compound.
Part 3: Application-Specific Guidance
NMR Spectroscopy
When using this compound as an internal standard for NMR, complete dissolution is critical for accurate quantification.
-
Recommended Solvents: Deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), and deuterated tetrahydrofuran (THF-d₈) are excellent choices due to their nonpolar or moderately polar nature.
-
Sample Preparation Protocol:
-
Weigh a precise amount of your analyte and this compound into a clean vial.
-
Add the chosen deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
If dissolution is slow, gently warm the vial in a beaker of warm water and vortex periodically until all solids are dissolved.
-
Transfer the clear solution to an NMR tube. A homogenous solution ensures that the ratio of analyte to standard is consistent throughout the sample.
-
Gas Chromatography (GC)
As an internal standard in GC, this compound must be fully solubilized in the injection solvent to ensure reproducible injections.[19]
-
Recommended Solvents: Highly volatile nonpolar solvents like hexane, heptane, or cyclohexane are preferred.
-
Stock Solution Protocol:
-
Prepare a concentrated stock solution by dissolving a precisely weighed amount of this compound in a Class A volumetric flask using the chosen solvent.
-
Use the techniques in Protocol 1 (stirring, gentle heating) to ensure complete dissolution before diluting to the final volume.
-
Store the stock solution in a tightly sealed container to prevent solvent evaporation, which would alter the concentration.
-
When preparing samples, add a consistent volume of this stock solution to all standards, blanks, and unknown samples.
-
By understanding the unique physicochemical properties of this compound and applying these targeted dissolution strategies, researchers can effectively overcome solubility challenges and ensure the integrity and accuracy of their experimental results.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 5. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 6. This compound(594-82-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2,2,3,3-四甲基丁烷 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 10. Alkane - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. jocpr.com [jocpr.com]
- 18. Lab 3: Precipitation Reactions in Solution | Report - Edubirdie [edubirdie.com]
- 19. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Technical Support Center: Safe Handling and Storage of Solid 2,2,3,3-Tetramethylbutane
This guide provides comprehensive technical support for laboratory personnel engaged in research and development who handle solid 2,2,3,3-tetramethylbutane. Our focus is on ensuring the highest standards of safety and experimental reproducibility by addressing common challenges with scientifically grounded solutions.
Core Characteristics and Hazard Profile
This compound, also known as hexamethylethane, is a saturated hydrocarbon notable for its unique physical properties as a white crystalline solid at room temperature.[1][2] Its high volatility and flammability are primary concerns in a laboratory setting. Understanding these properties is the foundation of safe handling.
A critical aspect of its hazard profile is its high vapor pressure, which leads to significant sublimation, and a very low flash point, making it a considerable fire risk.[2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 594-82-1 | [3] |
| Molecular Formula | C8H18 | [1][3] |
| Molecular Weight | 114.23 g/mol | [1][3] |
| Appearance | Nearly white solid | [1][2] |
| Melting Point | 94 - 97 °C | [3][4] |
| Boiling Point | 106 - 107 °C | [4] |
| Flash Point | 4 °C (closed cup) | [4][5] |
| Vapor Pressure | 20.9 mm Hg | [1][2] |
| Primary Hazards | Highly flammable solid, skin and eye irritant, potential for respiratory irritation. | [1] |
Troubleshooting Guide: Common Laboratory Challenges
This section is designed to proactively address specific issues that may arise during the handling and use of this compound, providing both the underlying cause and a robust solution.
Issue 1: Inconsistent Weighing and Apparent Loss of Material
-
Symptoms: Difficulty obtaining a stable reading on an analytical balance; noticeable decrease in solid volume in the storage container over time.
-
Causality: Due to its high vapor pressure, this compound readily sublimes, transitioning directly from a solid to a gaseous state.[2] This continuous off-gassing in an open or semi-open container leads to material loss and can create air currents that interfere with sensitive balances.
-
Resolution Protocol:
-
Minimize Exposure Time: Keep the primary storage container tightly sealed at all times, except for the brief moment of transfer.
-
Use Appropriate Weighing Vessels: Employ a weighing vessel with a lid or a conical flask to reduce the rate of sublimation during measurement.
-
Work Swiftly: Prepare all necessary equipment in advance to ensure the weighing process is as rapid as possible.
-
Caption: Workflow to address weighing inaccuracies due to sublimation.
Issue 2: Risk of Electrostatic Discharge During Solid Transfer
-
Symptoms: A palpable sense of static electricity or the observation of powder "jumping" during transfer with a spatula. This is a critical ignition risk.
-
Causality: The movement of a dry, fine powder like this compound can generate a significant amount of static electricity. Given its flammable nature and low flash point, a static discharge can easily ignite the surrounding vapor-air mixture.[4][6]
-
Resolution Protocol:
-
Grounding and Bonding: Ensure all metal equipment, including spatulas, receiving flasks, and balances, are properly grounded to a common point.[6][7]
-
Use Anti-Static Tools: Whenever possible, use anti-static spatulas and weigh boats.
-
Control the Environment: Avoid working in overly dry environments. Higher humidity can help to dissipate static charges.
-
Controlled Transfer: Transfer the solid slowly and gently. Avoid pouring it from a height, which increases static buildup.
-
Caption: Safety protocol to prevent static discharge and ignition.
Frequently Asked Questions (FAQs)
-
Q1: What is the correct Personal Protective Equipment (PPE) for handling this compound?
-
Q2: What are the optimal storage conditions?
-
Q3: How should I manage spills?
-
A3: For minor spills, first, eliminate all ignition sources. Then, carefully sweep up the solid material, avoiding the creation of dust, and place it into a designated, sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
-
-
Q4: What is the proper disposal method for waste this compound?
-
A4: Waste this compound and any contaminated materials are considered hazardous waste.[10] Disposal must be conducted through your institution's Environmental Health and Safety office and in strict accordance with all local, state, and federal regulations.[10] It may be possible to dissolve the material in a combustible solvent for incineration in an approved facility.
-
Experimental Protocol: Safe Transfer and Weighing
Objective: To accurately weigh and transfer solid this compound while mitigating risks of sublimation and ignition.
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood has proper airflow.
-
Don the required PPE: flame-retardant lab coat, safety goggles, and nitrile gloves.
-
Place an analytical balance inside the fume hood. Ensure it is grounded.
-
Ground a metal spatula by touching it to a known ground point within the fume hood.
-
-
Weighing Procedure:
-
Place an anti-static weigh boat on the balance and tare it.
-
Retrieve the sealed container of this compound from its designated storage location.
-
Briefly open the container and, using the grounded spatula, quickly transfer an approximate amount of the solid to the weigh boat.
-
Immediately and securely reseal the primary container.
-
Record the stable weight of the solid.
-
-
Transfer to Reaction Vessel:
-
Gently slide the weighed solid from the weigh boat into the reaction vessel. Avoid dropping the powder to minimize static generation and dust.
-
-
Cleanup and Disposal:
-
Wipe the spatula clean with a dry cloth.
-
Dispose of the used weigh boat and any contaminated wipes in a sealed waste bag, which should then be placed in the designated flammable solid waste container.
-
Return the primary container of this compound to its proper storage cabinet.
-
References
- 1. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound = 94 594-82-1 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. unsw.edu.au [unsw.edu.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
improving signal-to-noise with 2,2,3,3-tetramethylbutane as a qNMR standard
An invaluable tool in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the internal standard, which provides a reference signal for the accurate determination of analyte concentration and purity.[1][2][3] 2,2,3,3-tetramethylbutane (TMB), also known as hexamethylethane, has emerged as a useful standard, particularly for applications in non-polar deuterated solvents. Its highly symmetric structure results in a single, sharp resonance in the ¹H NMR spectrum, simplifying integration and minimizing the potential for signal overlap with the analyte.[4][5]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilizing TMB as a qNMR standard. It addresses common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMB) and why is it a suitable qNMR standard?
This compound (C₈H₁₈) is a highly branched alkane.[6] Its utility as a qNMR standard stems from several key properties that align with the characteristics of an ideal internal standard:[7][8]
-
Simple Spectrum : Due to its molecular symmetry, all 18 protons are chemically equivalent, producing a single, sharp singlet in the ¹H NMR spectrum.[4] This simplifies accurate integration.
-
Chemical Inertness : As a saturated hydrocarbon, TMB is largely unreactive and unlikely to interact with most analytes or solvents.[8]
-
Signal Position : Its proton signal appears far upfield (at approximately 0.9 ppm in CDCl₃), a region of the spectrum that is typically free of signals from most organic analytes, thus reducing the likelihood of overlap.[4]
-
Low Volatility : TMB is a solid at room temperature, which minimizes errors associated with evaporation during sample preparation and weighing, a known issue with more volatile standards like tetramethylsilane (TMS).[8]
Q2: What are the essential characteristics of a good qNMR internal standard?
The accuracy of qNMR is fundamentally dependent on the quality and suitability of the internal standard.[7] An ideal standard should possess the following attributes:
-
High Purity : The standard's purity must be known and certified (ideally ≥99%).[7][9] Any impurities can introduce extraneous signals and lead to quantification errors.
-
Signal Separation : Its NMR signals must not overlap with those of the analyte or solvent.[3][9]
-
Solubility : It must be fully soluble in the deuterated solvent used for the analyte to ensure a homogeneous solution.[7][10]
-
Chemical Stability : It should be stable and not react with the analyte, solvent, or trace impurities (like water) under the experimental conditions.[11]
-
Simple NMR Spectrum : A simple spectrum, preferably with one or more sharp singlets, allows for easy and precise integration.[9][12]
-
Low Hygroscopicity and Volatility : The standard should be easy to handle and weigh accurately, meaning it should not readily absorb moisture from the air or evaporate.[3][8]
Q3: In which NMR solvents is TMB most effective?
TMB is a non-polar alkane and therefore exhibits good solubility in non-polar organic solvents.[13] It is an excellent choice for qNMR studies conducted in deuterated solvents such as:
-
Chloroform-d (CDCl₃)
-
Benzene-d₆
-
Toluene-d₈
-
Dichloromethane-d₂ (CD₂Cl₂)
Conversely, its non-polar nature makes it virtually insoluble in polar solvents like water (D₂O), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[10] For aqueous systems, standards like sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are recommended.[14][15]
Q4: How does TMB compare to other common qNMR standards?
TMB offers distinct advantages and disadvantages compared to other widely used standards like TMS and DSS. The choice of standard is highly dependent on the analyte and the solvent system.
| Feature | This compound (TMB) | Tetramethylsilane (TMS) | Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) |
| Physical State | Solid | Liquid | Solid |
| Volatility | Low | High | Low |
| ¹H NMR Signal | Single sharp singlet (~0.9 ppm) | Single sharp singlet (defined as 0.0 ppm) | Multiple signals, primary singlet at ~0.0 ppm |
| Solubility | Non-polar organic solvents (e.g., CDCl₃) | Most organic solvents | Polar solvents (e.g., D₂O, DMSO-d₆) |
| Primary Use Case | qNMR in non-polar media where volatility is a concern. | Chemical shift referencing in non-polar media. Less ideal for qNMR due to volatility.[14] | qNMR and referencing in aqueous/polar media.[15] |
| Limitations | Insoluble in polar solvents. | High volatility makes accurate weighing difficult.[8] Insoluble in D₂O. | Can interact with proteins. Multiple signals can potentially overlap with analyte peaks.[15] |
Troubleshooting Guide
Problem: My quantification results are inconsistent or irreproducible.
Inconsistent results in qNMR are a common issue that can almost always be traced back to sample preparation or data acquisition parameters.[16] This is a critical issue as reproducibility is the cornerstone of reliable quantification.
-
Possible Cause 1: Inaccurate Weighing.
-
Explanation: The qNMR calculation directly uses the masses of the analyte and the internal standard.[1] Small errors in weighing will propagate into large errors in the final calculated purity or concentration.
-
Solution: Use a calibrated microbalance with at least 0.01 mg readability.[17] Ensure the balance is in a draft-free environment and handle samples with anti-static tools. Prepare samples in triplicate to assess the precision of your weighing and sample preparation procedure.[3][18]
-
-
Possible Cause 2: Insufficient Relaxation Delay (d1).
-
Explanation: For the NMR signal integral to be directly proportional to the number of protons, the nuclei must have fully returned to thermal equilibrium before the next pulse is applied. The time required for this is governed by the spin-lattice relaxation time (T₁). If the relaxation delay (d1) is too short, signals with longer T₁ values will be saturated, leading to underestimated integrals and inaccurate quantification.[1] This is one of the most critical parameters in qNMR.[11]
-
Solution: The relaxation delay should be set to at least 5 times the longest T₁ value of any peak being quantified (both analyte and standard).[9] If T₁ values are unknown, they can be measured using an inversion-recovery experiment. A conservative approach is to use a long delay (e.g., 30-60 seconds), though this increases experiment time.
-
-
Possible Cause 3: Incomplete Dissolution.
-
Explanation: Both the analyte and TMB must be completely dissolved to form a homogeneous solution.[7] Undissolved particles mean the concentration in the NMR-active region of the tube is not representative of the weighed masses, leading to significant errors.
-
Solution: After adding the deuterated solvent, vortex the sample vial thoroughly. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle sonication can aid dissolution, but be cautious of potential sample heating.
-
-
Possible Cause 4: Improper Data Processing.
-
Explanation: Accurate integration requires a properly phased spectrum with a flat, level baseline. Manual phase and baseline corrections are often superior to automated routines for achieving the highest accuracy.[11]
-
Solution: Manually phase the spectrum carefully to achieve a pure absorption signal shape. Apply a multipoint baseline correction across regions of the spectrum that contain no signals. When integrating, ensure the integration range is consistent for all spectra and wide enough to encompass the entire peak, including the ¹³C satellites if they are to be included for both the analyte and standard.[11]
-
Problem: The TMB signal is overlapping with my analyte's signals.
Signal overlap is a significant challenge in qNMR as it prevents the accurate integration of individual peaks.[19][20]
-
Possible Cause 1: Spectral Crowding.
-
Explanation: While TMB resonates in a relatively clear upfield region, some analytes, particularly those with aliphatic protons, may have signals that are close to or directly overlap with the TMB singlet.
-
Solution 1: Change the Solvent. The chemical shifts of both the analyte and TMB can be sensitive to the solvent. Acquiring a spectrum in a different non-polar solvent (e.g., switching from CDCl₃ to Benzene-d₆) may shift the signals enough to resolve the overlap.
-
Solution 2: Select a Different Standard. If changing the solvent is not feasible or does not resolve the overlap, TMB may not be the appropriate standard for your specific analyte. Consider an alternative standard whose signals appear in a different region of the spectrum.
-
Solution 3: Advanced NMR Techniques. In complex mixtures where overlap is unavoidable, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to disperse signals into a second dimension, resolving the overlap.[19][21] However, quantitative 2D NMR is a more advanced experiment with its own set of challenges.
-
Problem: I am unsure if my TMB standard is of sufficient purity.
Using an internal standard with unknown or incorrect purity will lead to a systematic error in all your qNMR calculations.
-
Explanation: The purity of the internal standard is a direct factor in the qNMR equation.[1] Assuming 100% purity for a standard that is actually 95% pure will result in a 5% overestimation of your analyte's purity or concentration.
-
Solution:
-
Use a Certified Reference Material (CRM): The most reliable approach is to purchase a TMB standard that is a Certified Reference Material. CRMs have their purity values assigned through rigorous testing, often by multiple independent methods, and are traceable to SI units.[11][22]
-
Purity Assessment via qNMR: If a CRM is not available, you can assess the purity of your TMB standard yourself. This is done by performing a qNMR experiment using your TMB as the "analyte" and a primary, certified standard (like maleic acid or potassium hydrogen phthalate for polar solvents, though this requires a solvent system compatible with both) as the internal standard.[23][24] This establishes a purity value for your in-house TMB stock.
-
Experimental Protocols & Workflows
Protocol: Sample Preparation for Internal Standard qNMR
This protocol outlines the critical steps for preparing a sample for accurate quantification using TMB as an internal standard.
-
Precise Weighing:
-
Using a calibrated microbalance, accurately weigh approximately 5-10 mg of the analyte into a clean glass vial. Record the mass to at least four decimal places (e.g., 8.1234 mg).
-
In the same vial, add an appropriate amount of TMB. A molar ratio of approximately 1:1 between the analyte and the standard is often recommended to ensure comparable signal intensities.[11] Accurately record the mass of the added TMB.
-
-
Dissolution:
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃ for a standard 5 mm NMR tube) to the vial using a calibrated pipette.[17]
-
Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution of both the analyte and TMB.
-
Visually inspect the solution for any remaining solid particles. If necessary, sonicate briefly.
-
-
Transfer to NMR Tube:
-
Carefully transfer the homogeneous solution into a high-quality NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation, which would change the concentration (though not the analyte-to-standard ratio in the internal standard method).[11]
-
-
Equilibration:
-
Allow the sample to equilibrate inside the NMR magnet for at least 5-10 minutes before starting the acquisition to ensure temperature stability.
-
Workflow Visualization
The following diagram illustrates the general workflow for a qNMR experiment using an internal standard like TMB.
Caption: General workflow for quantitative NMR using an internal standard.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. youtube.com [youtube.com]
- 5. This compound(594-82-1) 1H NMR [m.chemicalbook.com]
- 6. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Alkane - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 20. youtube.com [youtube.com]
- 21. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 2,2,3,3-Tetramethylbutane
Welcome to the technical support center for the functionalization of 2,2,3,3-tetramethylbutane (hexamethylethane). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their work with this unique and highly unreactive alkane. My aim is to provide not just troubleshooting steps, but a deep understanding of the underlying chemical principles that govern the reactivity of this sterically demanding molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that often arise when working with this compound.
Q1: Why is this compound so unreactive?
A1: The exceptional stability and low reactivity of this compound stem from a combination of structural and electronic factors.
-
Steric Hindrance: The molecule consists of two tertiary butyl groups bonded together. This arrangement creates a dense cloud of electrons from the six methyl groups, effectively shielding the central carbon-carbon bond and the primary carbon-hydrogen bonds from attack by reagents.[1][2] This steric bulk is the primary reason for its inertness.
-
Bond Strength: Alkanes, in general, are unreactive due to the strength and non-polar nature of their C-C and C-H bonds.[3][4] this compound is the most stable C8H18 isomer, with a heat of formation significantly lower than its linear counterpart, n-octane.[5][6] This thermodynamic stability translates to a high activation energy for most reactions.
-
Absence of Reactive Sites: The molecule lacks any functional groups that could serve as a starting point for chemical transformations. It possesses only primary C-H bonds, which are stronger and less reactive than secondary or tertiary C-H bonds.[4]
Q2: Are there any successful methods for the C-H functionalization of this compound?
A2: Direct C-H functionalization of this compound is exceedingly difficult and rarely reported in the literature. Most standard C-H activation protocols that are successful for other alkanes fail for this substrate due to its extreme steric hindrance.[4][7]
Transition-metal-catalyzed C-H activation, a powerful tool for alkane functionalization, typically requires the coordination of the metal to the alkane.[8] The bulky nature of this compound severely inhibits this initial coordination step. While methods like carbene or nitrene insertion into C-H bonds are known for other alkanes, their application to this compound is not well-documented and would likely be inefficient due to the sterically shielded C-H bonds.[5][9]
Q3: What is the expected outcome of radical reactions with this compound?
A3: While radical reactions are a common strategy for functionalizing alkanes, they present their own set of challenges with this compound.
-
Radical Halogenation: Direct fluorination has been reported, but it requires specialized and highly controlled conditions, such as the diffusion of fluorine gas diluted with helium into the hydrocarbon at low temperatures, to yield perfluorinated products.[10] Bromination is significantly less reactive, and iodination is generally unreactive.[10] The initiation step, which involves the abstraction of a hydrogen atom by a halogen radical, is sterically hindered.
-
High-Temperature Radical Reactions: At elevated temperatures (above 400°C), the dominant reaction pathway is the homolytic cleavage of the weakest bond in the molecule, which is the central C-C bond, to form two tert-butyl radicals.[11][12] In the presence of oxygen, these radicals are readily converted to isobutene.[11][12] This decomposition pathway often outcompetes the desired C-H functionalization.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and understand common issues encountered during experiments aimed at functionalizing this compound.
Issue 1: No reaction observed, and starting material is recovered unchanged.
| Possible Cause | Explanation | Suggested Action |
| Insufficient Reaction Energy | The C-H and C-C bonds of this compound are very strong, and the molecule is sterically shielded. Standard reaction conditions (e.g., moderate temperatures, common catalysts) may not provide enough energy to overcome the high activation barrier. | While increasing the reaction temperature or using a more reactive reagent is a common strategy, be aware that this can lead to decomposition (see Issue 2). Consider photochemical initiation for radical reactions as an alternative to high heat. |
| Steric Hindrance Preventing Reagent Access | The bulky tert-butyl groups can physically block the approach of your reagent to the C-H bonds or the central C-C bond.[1][2] | Consider using smaller, more reactive reagents if possible. However, the options are limited. For catalytic reactions, the catalyst itself may be too large to interact with the substrate. |
| Inappropriate Catalyst | Many C-H activation catalysts rely on coordination to the substrate. The steric bulk of this compound can prevent the formation of the necessary catalyst-substrate complex.[4][7] | Research catalysts specifically designed for sterically hindered substrates, although these are rare. Be prepared for low to no reactivity even with specialized catalysts. |
Issue 2: The reaction mixture shows a complex array of products, or a significant amount of gaseous products are formed.
| Possible Cause | Explanation | Suggested Action |
| Thermal Decomposition | At high temperatures (typically >400°C), this compound undergoes homolytic cleavage of the central C-C bond to form two tert-butyl radicals.[11][12] These radicals can then undergo further reactions, such as disproportionation or, in the presence of oxygen, oxidation to isobutene.[11][12] | If your desired reaction requires high temperatures, you are likely promoting decomposition. Try to find alternative, lower-temperature methods for initiating the reaction, such as photochemical methods for radical reactions. Analyze the gas phase of your reaction for isobutene to confirm decomposition. |
| Uncontrolled Radical Chain Reactions | If you are attempting a radical reaction, high concentrations of initiators or high temperatures can lead to a cascade of uncontrolled side reactions, resulting in a complex mixture of smaller alkanes and alkenes. | Reduce the concentration of the radical initiator. If using heat, lower the reaction temperature. Consider using a solvent to dilute the reactants and control the reaction rate. |
Part 3: Experimental Protocols & Methodologies
Given the significant challenges, detailed and validated protocols for the functionalization of this compound are scarce. The following represents a conceptual protocol for a challenging functionalization based on literature descriptions.
Conceptual Protocol: Controlled Low-Temperature Radical Fluorination
This protocol is based on descriptions of direct fluorination of highly branched alkanes and is intended for expert users with appropriate safety measures in place for handling elemental fluorine.[10]
Objective: To achieve C-H functionalization via fluorination while minimizing C-C bond cleavage.
Materials:
-
This compound
-
High-purity helium
-
Fluorine gas (as a 10% mixture in nitrogen or argon)
-
Cryostat or low-temperature reactor
-
Mass flow controllers
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Reactor Setup: Place a solution of this compound in a suitable inert, low-boiling point solvent (if necessary) in a reactor equipped with a cooling system, a gas inlet, and an outlet.
-
Inerting: Thoroughly purge the reactor with high-purity helium to remove all traces of oxygen and moisture.
-
Cooling: Cool the reactor to a low temperature, for example, -78°C (Dry Ice/acetone bath).
-
Reagent Introduction: Using precise mass flow controllers, introduce a slow stream of helium gas into the reactor. Through a separate inlet, introduce a very slow and controlled flow of the 10% fluorine gas mixture. The initial concentration of fluorine should be extremely low.
-
Reaction: Allow the gases to diffuse into the cooled hydrocarbon solution. The reaction is initiated by the interaction of fluorine with the alkane. Maintain the low temperature throughout the reaction.
-
Monitoring: The reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them by GC-MS. Look for the appearance of monofluorinated, difluorinated, and polyfluorinated products.
-
Quenching: Once the desired level of conversion is reached (or after a set time), stop the flow of fluorine gas and continue to purge with helium to remove any unreacted fluorine.
-
Workup and Analysis: Allow the reactor to slowly warm to room temperature. The product mixture can then be analyzed in detail.
Expected Outcome & Challenges:
-
This reaction is expected to produce a mixture of fluorinated products.
-
Controlling the degree of fluorination is extremely challenging.
-
Due to the high reactivity of fluorine, there is a significant risk of C-C bond cleavage, even at low temperatures.
-
Safety is paramount. Elemental fluorine is extremely toxic and reactive. This experiment should only be conducted in a specialized laboratory with appropriate safety equipment and by personnel experienced in handling hazardous gases.
Part 4: Visualizing the Challenges
To better understand the core difficulties in functionalizing this compound, the following diagrams illustrate the key concepts.
Caption: Steric hindrance in this compound.
Caption: Competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 6. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Decomposition of this compound in the presence of oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. Decomposition of this compound in the presence of oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
minimizing impurities in the synthesis of 2,2,3,3-tetramethylbutane
Introduction
Welcome to the technical support guide for the synthesis of 2,2,3,3-tetramethylbutane, also known as hexamethylethane. This highly branched and symmetrical alkane presents unique synthetic challenges primarily due to the extreme steric hindrance imposed by its two adjacent quaternary carbon atoms.[1] The most common synthetic approaches involve the coupling of tert-butyl groups, typically via a Grignard-type reaction or a Wurtz reaction.
However, the very steric strain that makes the target molecule interesting also promotes competing side reactions, most notably elimination, which can drastically reduce yields and introduce significant impurities. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and maximize the purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: My reaction yield is extremely low, and the main impurity identified is isobutylene gas. What is causing this and how can I favor the desired coupling reaction?
Answer: This is the most common problem encountered in this synthesis and stems from a competition between the desired nucleophilic substitution (coupling) and an elimination (E2) pathway. The intermediate organometallic species (e.g., tert-butylmagnesium bromide) or radical species (in the Wurtz reaction) are not only strong nucleophiles but also very strong bases.[2][3] Due to the severe steric hindrance around the tertiary carbon of the tert-butyl halide, a nucleophilic attack is kinetically slow.[4][5] It is often easier for the intermediate to act as a base, abstracting a β-hydrogen from another tert-butyl halide molecule, which leads to the formation of the alkene isobutylene.[2]
Solutions:
-
Control Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, running the reaction at lower temperatures will disproportionately slow the rate of elimination compared to the coupling reaction.
-
Recommendation: Initiate the reaction at 0 °C and, once stable, consider cooling it further to -10 °C or even lower for the duration of the addition of the alkyl halide.
-
-
Slow Reagent Addition: Maintaining a low concentration of the alkyl halide reactant can minimize the chance of the organometallic intermediate encountering it as a base.
-
Recommendation: Add the tert-butyl halide dropwise to the magnesium or sodium suspension over a prolonged period (e.g., 6-8 hours) using a syringe pump to ensure a slow, steady addition rate.[6]
-
-
Choice of Solvent: The solvent can influence the reactivity of the organometallic intermediate.
-
Recommendation: While diethyl ether is common, tetrahydrofuran (THF) is a better coordinating solvent and can sometimes stabilize the Grignard reagent, potentially favoring the coupling pathway.[6] Ensure the solvent is rigorously anhydrous.
-
Diagram: Competing Reaction Pathways
Caption: Competing coupling and elimination pathways in the synthesis.
Question 2: The reaction fails to initiate. The magnesium turnings remain unreacted even after adding the tert-butyl halide.
Answer: This is a common issue in Grignard reactions, typically caused by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[7] This layer prevents the alkyl halide from reacting with the underlying magnesium. For sterically hindered halides like tert-butyl bromide, initiating the reaction can be particularly challenging.
Solutions:
-
Mechanical Activation: Physically disrupting the oxide layer is often the simplest solution.
-
Recommendation: In the reaction flask (before adding solvent), gently crush some of the magnesium turnings with a dry glass rod. This exposes a fresh, unoxidized surface.
-
-
Chemical Activation: Using a chemical initiator can help clean the magnesium surface and start the reaction.
-
Iodine: Add a single small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium, and the heat generated can help initiate the Grignard formation.[6]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and magnesium bromide, which helps to etch and activate the surface.[7]
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic compounds like water.[8][9] Any trace of moisture in the glassware or solvent will quench the reagent as it forms, preventing the reaction from sustaining itself.
-
Recommendation: Flame-dry all glassware under vacuum or in an oven at >120 °C before use. Use a freshly distilled, anhydrous grade of diethyl ether or THF.
-
Question 3: After workup, I have a solid product, but its melting point is broad and lower than expected. How do I purify it effectively?
Answer: A broad and depressed melting point indicates the presence of impurities. Given that the desired product, this compound, is a crystalline solid at room temperature (m.p. 101-104 °C) and the likely impurities (unreacted tert-butyl bromide, solvent, coupling byproducts) are liquids or gases, purification can be achieved by leveraging these different physical properties.[10][11]
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it by slowly adding it to a cold saturated aqueous ammonium chloride solution.[7] This will protonate any remaining Grignard reagent and dissolve the magnesium salts. Extract the organic phase with a low-boiling solvent like diethyl ether.
-
Removal of Volatiles: Carefully remove the extraction solvent and any unreacted tert-butyl bromide using a rotary evaporator. Be gentle with the temperature to avoid subliming the product.
-
Recrystallization or Sublimation:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent like ethanol or methanol.[12] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.
-
Sublimation: As a volatile solid, this compound can be effectively purified by sublimation under vacuum. This is an excellent method for removing non-volatile or less-volatile impurities.
-
Table 1: Physical Properties of Product and Key Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | State at STP |
| This compound | C₈H₁₈ | 114.23 | 106-107 | 101-104 | Solid |
| tert-Butyl Bromide | C₄H₉Br | 137.02 | 73 | -16 | Liquid |
| Isobutylene | C₄H₈ | 56.11 | -7 | -140 | Gas |
| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 | -116 | Liquid |
Frequently Asked Questions (FAQs)
Q1: Is the Wurtz reaction a viable alternative to the Grignard method? A1: Yes, the Wurtz reaction, which uses sodium metal to couple alkyl halides, can produce this compound from tert-butyl bromide.[13][14] However, it is often more difficult to control than the Grignard reaction and is highly susceptible to the same elimination side reaction, often producing large amounts of isobutylene.[2] The radical mechanism can be aggressive, and for tertiary halides, elimination is typically the major pathway.[2]
Q2: Why is it critical to use an ether solvent like diethyl ether or THF? A2: Ether solvents are essential for several reasons. First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent.[9] Second, the lone pairs of electrons on the ether's oxygen atom coordinate with and stabilize the magnesium center of the Grignard reagent, forming a soluble complex. This stabilization is crucial for the formation and reactivity of the reagent.[15]
Q3: Can I use tert-butyl chloride or iodide instead of the bromide? A3: Yes, other halides can be used. tert-Butyl chloride is less reactive and can be more difficult to initiate.[6] tert-Butyl iodide is more reactive, but it is also more expensive and prone to forming iodine-containing byproducts. tert-Butyl bromide generally offers the best balance of reactivity and stability for this synthesis.
Q4: How can I monitor the progress of the reaction? A4: Monitoring this specific reaction can be challenging with TLC due to the non-polar nature of the compounds. The most effective method is Gas Chromatography-Mass Spectrometry (GC-MS). By taking small, carefully quenched aliquots from the reaction mixture over time, you can monitor the disappearance of the tert-butyl bromide peak and the appearance of the this compound product peak, as well as detect any side products.
Validated Experimental Protocols
Protocol 1: Synthesis via Grignard-Type Coupling
This protocol details the synthesis of this compound via the magnesium-mediated coupling of tert-butyl bromide.
Diagram: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine to activate the magnesium.[6]
-
Initiation: In the dropping funnel, prepare a solution of tert-butyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~5-10%) of this solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask with a heat gun.
-
Reaction: Once the reaction has started, dilute the mixture with additional anhydrous ether. Begin the dropwise addition of the remaining tert-butyl bromide solution from the dropping funnel. Maintain a gentle reflux by controlling the addition rate and, if necessary, cooling the flask in an ice-water bath to keep the temperature near 0-5 °C.[7]
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Completion and Workup: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Cool the reaction flask in an ice bath and slowly pour the contents into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[16] Filter and remove the solvent under reduced pressure to yield the crude solid product. Purify by recrystallization from ethanol or by sublimation.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 13. Question The image shows a chemical reaction that appears to be a Wurtz .. [askfilo.com]
- 14. brainly.com [brainly.com]
- 15. adichemistry.com [adichemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Controlling Sublimation of 2,2,3,3-Tetramethylbutane
Welcome to the technical support center for handling 2,2,3,3-tetramethylbutane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the pronounced volatility and tendency of this compound to sublime during experimental workflows. Here, we provide in-depth, experience-driven answers to common issues, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your results.
Understanding the Core Challenge: The Physical Nature of this compound
This compound, also known as hexamethylethane, is a highly symmetrical and compact alkane isomer.[1] This unique structure results in weak intermolecular forces, giving it a high vapor pressure and the unusual property of sublimating—transitioning directly from a solid to a gas—at ambient temperatures and pressures.[2] Its melting point is high for a small hydrocarbon (around 94-104°C), but its boiling point is only slightly higher (approx. 106-107°C), resulting in a very short liquid range.[1][3] This behavior is the primary source of experimental difficulties such as sample loss, inaccurate measurements, and reaction inconsistencies.
Controlling sublimation is not about eliminating it, but managing the equilibrium between the solid and gas phases by manipulating temperature and pressure.
Key Physical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ | [4] |
| Molecular Weight | 114.23 g/mol | [4] |
| Appearance | White, waxy, opaque crystals | [1] |
| Melting Point | 94-104 °C | [1][3] |
| Boiling Point | 106-107 °C | [3][5] |
| Vapor Pressure | 20.9 mmHg (at 20-25°C) | [4][6] |
| Flash Point | 4 °C (closed cup) | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when working with this compound.
Q1: My sample of this compound seems to be disappearing from its container over time. What is happening and how can I prevent this?
A: Your sample is subliming. Due to its high vapor pressure, molecules are constantly escaping from the solid state into the gas phase, even at room temperature. To prevent this sample loss, you must store the compound in a tightly sealed container and in a controlled, cool environment.
In-depth Explanation & Recommendations:
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Causality: Sublimation occurs because the compound's vapor pressure exceeds the partial pressure of its vapor in the surrounding atmosphere.[2] In an open or poorly sealed container, the gaseous molecules diffuse away, and the solid continuously sublimes to re-establish equilibrium, leading to net sample loss.
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Primary Containment: Always use containers with high-integrity seals. Standard snap-caps or screw-caps may not be sufficient. Recommended options include:
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Glass vials with PTFE-lined screw caps.
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Ampules flame-sealed under an inert atmosphere for long-term storage.
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Schlenk flasks for samples that will be used in air-sensitive reactions.
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Secondary Containment & Environment:
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Store the primary container inside a larger, sealed secondary container (e.g., a desiccator or a sealed bag). This creates a small, contained atmosphere that will quickly become saturated with the compound's vapor, slowing further sublimation.
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Store in a refrigerator or cold room (~4°C). Lowering the temperature significantly reduces the vapor pressure, thereby decreasing the rate of sublimation.[7]
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Q2: I'm getting inconsistent and drifting mass readings when weighing this compound on an analytical balance. How can I get an accurate weight?
A: The drifting mass is a direct result of sublimation from the weigh boat. As the solid turns to gas, the mass decreases continuously. Accurate weighing requires minimizing the time the sample is exposed to the open atmosphere and using appropriate weighing vessels.
In-depth Explanation & Recommendations:
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Causality: An analytical balance is sensitive enough to detect the mass loss from sublimation in real-time. Air currents in the lab and the relatively warm temperature of the balance chamber can accelerate this process.
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Best Practice: The most accurate method is to weigh the compound by difference using a sealed vial. This technique is a cornerstone of gravimetric analysis for volatile substances.
Protocol 1: Accurate Weighing of this compound by Difference
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Preparation: Transfer an estimated amount of this compound into a small, clean, and dry glass vial with a PTFE-lined cap.
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Initial Weighing: Tightly cap the vial and place it on the analytical balance. Record the mass to four decimal places once the reading stabilizes. Let's call this M1 .
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Transfer: Take the vial to your reaction setup. Quickly uncap it, use a clean spatula to transfer the desired amount of solid into your reaction flask, and immediately recap the vial tightly.
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Final Weighing: Place the capped vial back on the same analytical balance. Record the new stable mass. Let's call this M2 .
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Calculation: The exact mass of the compound transferred to your reaction is M_transferred = M1 - M2 .
This method ensures that any mass lost to sublimation during the weighing process does not affect the final calculated amount added to your experiment.
Q3: How do I quantitatively transfer this compound into a reaction flask, especially for air-sensitive reactions?
A: Quantitative transfer requires minimizing exposure to the atmosphere to prevent both sublimation loss and atmospheric contamination. The ideal environment for this is an inert atmosphere glovebox. If a glovebox is unavailable, Schlenk line techniques are necessary.
In-depth Explanation & Recommendations:
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Glovebox Transfer (Preferred Method):
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Rationale: A glovebox provides a static, inert atmosphere (e.g., nitrogen or argon), which suppresses sublimation by containing the vapor and eliminates reaction with air or moisture.
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Workflow: Bring the sealed container of this compound, your reaction flask, and all necessary tools (spatulas, weigh paper, etc.) into the glovebox. Perform all weighing and transfer steps inside. The sealed environment ensures minimal sample loss.
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Schlenk Line Transfer (Alternative Method):
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Rationale: This technique uses a positive pressure of inert gas to protect the sample during transfer.
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Workflow: The solid is added to the reaction flask against a counterflow of inert gas. This is less ideal than a glovebox as some sublimation loss is inevitable, but it effectively prevents atmospheric contamination.
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Diagram 1: Decision Workflow for Handling this compound
Caption: Decision workflow for handling this compound.
Q4: I am using this compound as a reactant. How do I set up my reaction to prevent it from subliming out of the vessel, especially if heating is required?
A: To prevent the loss of your volatile reactant, you must use a closed or semi-closed reaction system equipped with an efficient condenser. The key is to ensure that any gaseous compound is re-condensed back into the reaction mixture.
In-depth Explanation & Recommendations:
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Causality: Heating increases the vapor pressure and sublimation rate dramatically.[7] In an open system, the gaseous reactant will simply escape, leading to incorrect stoichiometry and failed reactions.
-
Essential Equipment:
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Reflux Condenser: This is the most critical piece of equipment.[8] A standard Liebig or Allihn condenser with a steady flow of a cold coolant (e.g., chilled water or a glycol mixture) is essential. The coolant should flow in at the bottom and out at the top for maximum efficiency.
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Cold Finger Condenser: For smaller scale or high-vacuum applications, a cold finger filled with a very cold medium (like a dry ice/acetone slurry) provides a highly efficient condensation surface.
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System Integrity: Ensure all ground glass joints are properly sealed. For reactions under atmospheric pressure, a light coating of an appropriate vacuum grease can be used. For reactions under inert gas, ensure all connections are secure. The only outlet for the system should be through the top of the condenser, which can be fitted with a drying tube or connected to a bubbler/inert gas line.[8]
Diagram 2: Recommended Reaction Setup for Volatile Solids
Caption: Reaction setup with reflux condenser to control sublimation.
Q5: Can I purify this compound using sublimation? What is the general procedure?
A: Yes, sublimation is an excellent method for purifying this compound, as it effectively separates the volatile compound from non-volatile impurities.[2][9] The process is typically performed under vacuum to lower the required temperature and prevent thermal decomposition.
In-depth Explanation & Recommendations:
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Principle: In vacuum sublimation, the crude solid is gently heated under reduced pressure. The this compound sublimes and then deposits as pure crystals on a cooled surface (a "cold finger"), leaving the non-volatile impurities behind.
-
Key Parameters:
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Vacuum: A good vacuum (typically <1 mmHg) is crucial. This lowers the sublimation temperature, making the process more efficient and gentle.
-
Temperature Gradient: A carefully controlled temperature difference between the crude material (warmer) and the cold finger (colder) is necessary. The heating should be just enough to induce a steady rate of sublimation without melting or decomposing the compound.
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Protocol 2: General Procedure for Vacuum Sublimation
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Preparation: Ensure the crude this compound is completely dry and free of solvent.[9] Place a small amount in the bottom of a sublimation apparatus.
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Assembly: Lightly grease the joints of the apparatus and insert the cold finger. Secure the apparatus to a stand.
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Vacuum Application: Connect the apparatus to a vacuum pump using thick-walled tubing. Evacuate the system completely. A good seal is indicated by the absence of any hissing sounds.
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Cooling: Once a stable vacuum is achieved, fill the cold finger with your chosen coolant (e.g., ice water or a dry ice/acetone slurry). Always apply vacuum before coolant to prevent atmospheric moisture from condensing on the finger.[10]
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Heating: Gently and evenly heat the bottom of the apparatus using a heat gun or a sand bath. Avoid overly aggressive heating, which can cause charring.[10]
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Collection: Pure crystals will begin to form on the cold surface. Continue the process until a sufficient amount of product has collected or the crude material is exhausted.
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Shutdown: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
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Venting & Recovery: Slowly and carefully vent the system with an inert gas. Remove the cold finger and scrape the purified, crystalline this compound onto a tared watch glass for weighing.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 4. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
refining force fields for molecular dynamics simulations of hexamethylethane
Welcome to the technical support guide for refining force fields for molecular dynamics (MD) simulations of hexamethylethane (HME). This guide is designed for researchers, computational chemists, and drug development professionals who need to accurately model sterically hindered molecules where standard force field parameters may prove insufficient.
As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying rationale to empower you to tackle complex parameterization challenges.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is a force field and why is it critical for my simulation?
A force field is the mathematical function that describes the potential energy of a system of atoms.[1] It is composed of terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The accuracy of your MD simulation—whether it faithfully reproduces the real-world behavior of your molecule—is fundamentally dependent on the quality of this force field.
Q2: I'm using a standard force field like OPLS-AA or GAFF. Why do I need to refine it for hexamethylethane?
Standard force fields like AMBER, CHARMM, and OPLS are parameterized for a wide range of common molecules and functional groups.[2][3][4][5] However, their parameters are derived from a training set of smaller, less-strained molecules. Hexamethylethane (2,2,3,3-tetramethylbutane) presents a unique challenge due to the extreme steric hindrance caused by its two adjacent tert-butyl groups. This leads to unusual bond angles and a very specific, high-energy barrier for rotation around the central C-C bond. General alkane parameters often fail to capture these nuances, leading to inaccurate simulations.[6][7]
Q3: What are the key force field parameters I should focus on for a branched alkane like HME?
For a nonpolar, sterically hindered molecule like HME, the most critical parameters are:
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Dihedral Torsion Parameters: Specifically for the central X-C-C-X torsion (where X is a carbon in the methyl group). This term governs the rotational energy barrier and conformational preferences.[8][9]
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Lennard-Jones (van der Waals) Parameters: These non-bonded terms dictate intermolecular packing, which directly influences bulk properties like liquid density and heat of vaporization.[3][10][11]
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Angle Bending Parameters: The C-C-C angle around the quaternary carbons may be distorted from the ideal tetrahedral angle. Ensuring the force field correctly represents the energy cost of this distortion is important.
Troubleshooting Guide: Common Simulation Issues
This section addresses specific, observable problems in your simulation and provides a workflow-based approach to resolving them.
Problem 1: Inaccurate Liquid Properties (Density & Heat of Vaporization)
If your NPT simulation of liquid hexamethylethane yields a density or heat of vaporization that deviates significantly from experimental values, the primary suspect is the non-bonded parameters.
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Causality: Liquid density is a direct measure of how molecules pack together. The heat of vaporization is the energy required to pull a molecule from the liquid into the gas phase. Both are highly sensitive to the Lennard-Jones (van der Waals) interactions, which control intermolecular attraction and repulsion.[12][13] If the parameters are incorrect, the simulation will either pack the molecules too tightly/loosely or incorrectly model the cohesive energy of the liquid.
Workflow for Refining Lennard-Jones (LJ) Parameters
The following diagram outlines the iterative process for refining LJ parameters against experimental data.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new AMBER-compatible force field parameter set for alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On the Choice of Dihedral Angle Potential Energy Functions for n-Alkanes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Refinement of the Optimized Potentials for Liquid Simulations Force Field for Thermodynamics and Dynamics of Liquid Alkanes. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Refinement of the Optimized Potentials for Liquid Simulations Force Field for Thermodynamics and Dynamics of Liquid Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects of 2,2,3,3-Tetramethylbutane in Mass Spectrometry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their mass spectrometry analyses due to the presence of 2,2,3,3-tetramethylbutane. As a highly branched and volatile alkane, this compound can introduce significant matrix effects, leading to issues with data accuracy, reproducibility, and sensitivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects in your experiments.
Understanding the Challenge: The Nature of this compound Interference
This compound (also known as hexamethylethane) is a C8H18 isomer with a molecular weight of 114.2285 g/mol .[1][2][3][4] Its non-polar and volatile nature makes it particularly relevant in Gas Chromatography-Mass Spectrometry (GC-MS) applications.[5][6] While often not the analyte of interest, its presence as a solvent residue, impurity, or sample matrix component can lead to significant analytical challenges.
The primary matrix effects associated with this compound in GC-MS are:
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Ion Source Saturation: High concentrations of volatile hydrocarbons can lead to an overabundance of ions in the MS source, causing a saturation effect. This can suppress the ionization of co-eluting analytes, particularly those present at lower concentrations.
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Competitive Ionization: In the electron ionization (EI) source, there is a finite capacity for ionization.[7] When a high concentration of an easily ionizable compound like an alkane is present, it can compete with the target analytes for the available electrons, leading to a reduction in the analyte signal.
-
Co-elution and Peak Distortion: Due to its volatility, this compound typically elutes early in a GC run. However, its broad peaks at high concentrations can overlap with early-eluting polar analytes, leading to poor peak shape and inaccurate integration.[8][9]
Frequently Asked Questions (FAQs)
Q1: My analyte signal is significantly lower than expected when analyzing samples containing this compound. What could be the cause?
A1: This is a classic symptom of ion suppression, a common matrix effect.[10][11][12] High concentrations of this compound can lead to ion source saturation or competitive ionization in the mass spectrometer. Essentially, the large number of hydrocarbon molecules entering the ion source at the same time as your analyte "hogs" the available energy for ionization, leaving fewer ions of your target compound to be detected.
Q2: I am observing "ghost peaks" and a noisy baseline in my GC-MS chromatogram. Could this be related to this compound?
A2: Yes, it is possible.[13][14] If this compound is present as a contaminant in your system (e.g., in the carrier gas, solvent, or from a previous injection), it can lead to a consistently high background signal and the appearance of "ghost peaks" in subsequent runs. This is particularly noticeable if you are performing sensitive analyses.
Q3: Can the presence of this compound affect the retention time of my analytes?
A3: While this compound itself is unlikely to directly alter the chemical interaction of your analytes with the GC column, high concentrations can lead to chromatographic issues. Overloading the column with a large amount of a single compound can cause peak broadening and potentially shift the apparent retention times of co-eluting compounds.
Q4: My mass spectra for known compounds look distorted when this compound is present in the sample. Why is this happening?
A4: This can be a result of co-elution. If the peak for this compound overlaps with your analyte's peak, the resulting mass spectrum will be a composite of both molecules.[8] This can make library matching and compound identification difficult. The characteristic fragment ions of this compound, such as the base peak at m/z 57, may dominate the spectrum.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve issues related to this compound matrix effects.
Guide 1: Diagnosing the Presence and Impact of this compound Interference
This guide will help you confirm if this compound is the source of your analytical problems.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Analyte Standard in Clean Solvent: Prepare a solution of your target analyte(s) at a known concentration in a solvent that is free of this compound (e.g., high-purity hexane or acetonitrile).
-
Prepare a Spiked Matrix Sample: Prepare a solution of your target analyte(s) at the same concentration as in step 1, but this time in a matrix that is representative of your samples and contains this compound.
-
Analyze Both Samples: Inject both the clean standard and the spiked matrix sample into your GC-MS system under the same conditions.
-
Compare the Results:
-
Signal Intensity: A significant decrease in the analyte peak area in the spiked matrix sample compared to the clean standard indicates ion suppression.
-
Peak Shape: Observe for any peak tailing, fronting, or splitting in the spiked matrix sample that is not present in the clean standard.
-
Mass Spectrum: Examine the mass spectrum of your analyte in the spiked matrix sample for the presence of characteristic ions from this compound (e.g., m/z 57, 41, 29).
-
Data Interpretation Table:
| Observation | Potential Cause Related to this compound |
| Reduced analyte peak area in spiked matrix | Ion suppression due to competitive ionization or ion source saturation. |
| Distorted analyte peak shape in spiked matrix | Co-elution with a high concentration of this compound. |
| Presence of m/z 57 in analyte's mass spectrum | Co-elution and spectral overlap with this compound. |
| Inconsistent retention times | High loading of this compound affecting chromatography. |
Troubleshooting Workflow Diagram:
Caption: Diagnostic workflow for confirming matrix effects from this compound.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
The most effective way to address matrix effects is to remove the interfering compound before analysis.[15] Here are detailed protocols for removing this compound from your samples.
Method 1: Liquid-Liquid Extraction (LLE)
This technique is ideal for separating polar analytes from a non-polar matrix like this compound.[4][16]
Experimental Protocol: LLE for Polar Analyte Extraction
-
Sample Preparation: Dissolve your sample containing the analyte and this compound in a suitable non-polar solvent (if not already dissolved).
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add an equal volume of an immiscible polar solvent (e.g., acetonitrile or methanol/water mixture).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The polar analytes will partition into the polar solvent layer, while the non-polar this compound will remain in the non-polar layer.
-
-
Collection: Carefully drain the lower (polar) layer containing your analyte into a clean collection vial.
-
Concentration: Evaporate the polar solvent under a stream of nitrogen and reconstitute the analyte in a suitable solvent for GC-MS analysis.
LLE Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for removing non-polar interferences.
Method 2: Solid Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples and can be tailored to remove non-polar interferences.[5][11][17][18]
Experimental Protocol: SPE for Non-Polar Interference Removal
-
Select the Right Sorbent: For retaining polar analytes while allowing non-polar compounds like this compound to pass through, a polar sorbent such as silica or diol is recommended.[2][11]
-
Condition the Cartridge:
-
Pass a non-polar solvent (e.g., hexane) through the cartridge to wash away any impurities.
-
Equilibrate the cartridge with the same solvent your sample is dissolved in.
-
-
Load the Sample: Slowly pass your sample solution through the SPE cartridge. The polar analytes will be retained on the sorbent, while the non-polar this compound will pass through to waste.
-
Wash the Cartridge: Wash the cartridge with a non-polar solvent to remove any remaining traces of this compound.
-
Elute the Analyte: Elute your polar analyte from the cartridge using a polar solvent (e.g., methanol or acetonitrile).
-
Concentrate and Analyze: Evaporate the elution solvent and reconstitute the analyte in a suitable solvent for GC-MS analysis.
SPE Workflow Diagram:
Caption: Solid Phase Extraction (SPE) workflow for removing non-polar interferences.
Guide 3: Optimizing GC-MS Parameters
If sample preparation is not feasible, optimizing your GC-MS method can help to minimize the impact of this compound.
Strategies for Chromatographic and Spectrometric Optimization:
-
Modify the GC Temperature Program:
-
Lower the initial oven temperature: This can help to improve the separation between the highly volatile this compound and early-eluting polar analytes.
-
Use a slower temperature ramp: A slower ramp rate at the beginning of the run can increase the resolution between early-eluting peaks.
-
-
Adjust the Split Ratio: If your analyte concentration is sufficient, increasing the split ratio on your GC inlet will reduce the total amount of sample entering the column, thereby decreasing the amount of this compound reaching the detector.
-
Use a More Polar GC Column: If your analytes are polar, using a more polar GC column (e.g., a WAX or PEG-type column) will increase their retention time, moving them further away from the early-eluting this compound.
-
Employ Selected Ion Monitoring (SIM): Instead of scanning for all ions, use SIM mode to monitor only the characteristic ions of your target analyte. This can significantly reduce the interference from the high abundance of this compound ions.
Parameter Adjustment Table:
| Parameter | Adjustment | Rationale |
| Initial Oven Temperature | Decrease | Improve separation of early-eluting compounds. |
| Temperature Ramp Rate | Decrease | Increase resolution between closely eluting peaks. |
| Split Ratio | Increase | Reduce the total amount of matrix entering the system. |
| GC Column Phase | Increase Polarity | Increase retention of polar analytes away from non-polar interference. |
| MS Acquisition Mode | Switch to SIM | Increase selectivity and reduce the impact of interfering ions. |
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. britannica.com [britannica.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. organomation.com [organomation.com]
Technical Support Center: Optimization of Crystal Growth for 2,2,3,3-Tetramethylbutane
Welcome to the technical support center for the crystal growth of 2,2,3,3-tetramethylbutane (also known as hexamethylethane). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique organic compound. Due to its highly symmetrical structure, this compound is solid at room temperature with a relatively high melting point and a short liquid range, presenting specific challenges and opportunities for crystallization.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and produce high-quality single crystals.
Core Concepts in Crystallizing this compound
Understanding the physical properties of this compound is the first step toward successful crystal growth. Its tendency to sublime and its distinct melting point make it suitable for specific melt and vapor phase techniques.
| Property | Value | Source |
| Chemical Formula | C₈H₁₈ | [2][3] |
| Molar Mass | 114.23 g·mol⁻¹ | [1][2] |
| Appearance | White, opaque, waxy crystals | [1] |
| Melting Point | 94-104 °C (literature values vary) | [1][4] |
| Boiling Point | 106.0 to 107.0 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [5] |
The two primary methods for growing single crystals of this compound are:
-
Sublimation: This vapor-phase method leverages the compound's ability to transition directly from a solid to a gas. By controlling temperature and pressure, the vapor can be re-deposited slowly onto a cooler surface to form single crystals. This is an excellent method for achieving high purity.
-
Melt Growth (Bridgman-Stockbarger Technique): This method involves melting the polycrystalline material in a sealed ampoule and then slowly passing it through a temperature gradient to induce directional solidification.[6][7][8] It is well-suited for growing large, bulk single crystals.[9][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your crystallization experiments in a question-and-answer format.
Issue 1: Formation of Polycrystalline Material or Powder
Question: My experiment is yielding a fine white powder or a mass of tiny, intergrown crystallites instead of a single, well-defined crystal. What is causing this and how can I fix it?
Answer: This is a classic case of the nucleation rate exceeding the growth rate. When the system is too far from equilibrium (high supersaturation or supercooling), countless nuclei form simultaneously, competing for material and preventing any single one from growing large.
Causality & Corrective Actions:
-
For Sublimation:
-
Cause: The temperature gradient between your source material and the deposition surface is likely too steep, or the system pressure is too low. This causes the gaseous this compound to deposit too rapidly.
-
Solution:
-
Reduce the Temperature Gradient: Decrease the temperature difference between the hot and cold zones. A smaller gradient provides less driving force for deposition, favoring slower, more orderly growth on a few nuclei.
-
Increase System Pressure: Introduce an inert gas (like Argon) to slightly increase the total pressure. This slows the rate of mass transport from the source to the growing crystal.
-
-
-
For Melt Growth (Bridgman-Stockbarger):
-
Cause: The cooling rate is too fast. This can be due to an excessive lowering rate of the ampoule through the furnace's temperature gradient.
-
Solution:
-
Decrease the Lowering Rate: Reduce the speed at which the ampoule is moved from the hot zone to the cold zone. Typical rates for organic crystals can be as low as 0.1 mm/h.[9][10]
-
Optimize Furnace Gradient: Ensure the temperature gradient at the solid-liquid interface is stable and not overly sharp.
-
-
Issue 2: Poor Crystal Quality (Cracks, Cloudiness, Inclusions)
Question: I am growing crystals, but they appear cloudy, contain visible defects, or are severely cracked. How can I improve their optical and structural quality?
Answer: Poor crystal quality is almost always linked to impurities in the source material or stress induced during the growth process.
Causality & Corrective Actions:
-
Cause 1: Impurities in the Source Material
-
Mechanism: Impurities disrupt the regular packing of molecules into the crystal lattice.[11][12] They can get trapped, creating defects, or alter the growth kinetics of different crystal faces, leading to poor morphology.[13][14][15]
-
Solution: Purify your starting material. this compound can be effectively purified by serial sublimation. Performing two or three successive sublimation runs before the final growth experiment will significantly reduce impurity levels. The first run removes more volatile impurities, while the final collection will be of higher purity.
-
-
Cause 2: Thermal Stress
-
Mechanism: During melt growth, as the crystal cools, thermal contraction can build up stress, especially if there's a steep temperature gradient. Organic crystals have low thermal conductivity, exacerbating this issue.[10] This stress is relieved by cracking.
-
Solution:
-
Reduce the Temperature Gradient: A shallower gradient reduces the thermal shock experienced by the newly grown crystal.
-
Anneal the Crystal: After the growth is complete, hold the entire crystal at a temperature just below its melting point for several hours or even days before slowly cooling it to room temperature. This allows internal stresses to relax.
-
-
Issue 3: No Crystal Growth Occurs
Question: My experimental setup has been running for a significant amount of time, but I see no evidence of crystal formation. What should I check?
Answer: A lack of crystal growth indicates that the thermodynamic driving force for crystallization (supersaturation or supercooling) has not been achieved or that nucleation is being inhibited.
Causality & Corrective Actions:
-
Cause 1: Insufficient Supersaturation/Supercooling
-
Mechanism: Crystallization is an energetically driven process. Without a sufficient driving force, molecules will remain in the vapor or liquid phase.
-
Solution (Sublimation): Ensure there is a tangible temperature difference between the source material and the deposition surface. If it's too small, increase the temperature of the source or decrease the temperature of the cold finger/deposition area.
-
Solution (Melt Growth): Verify that the temperature of the cold zone is definitively below the melting point of this compound.
-
-
Cause 2: Nucleation Inhibition
-
Mechanism: Certain impurities do not just degrade crystal quality but can completely prevent nucleation from occurring.[15]
-
Solution: Purify the starting material as described above. Additionally, ensure the growth vessel (e.g., glass ampoule) is meticulously clean. Scratches or residual particulates on the surface can act as unwanted nucleation sites, but some contaminants can inhibit growth.
-
Issue 4: Difficulty Controlling Crystal Size
Question: I can grow single crystals, but they are consistently small. How can I reliably produce larger crystals for my application?
Answer: Growing large crystals requires minimizing random nucleation and promoting growth on a single, selected nucleus over a prolonged period.
Causality & Corrective Actions:
-
Mechanism: The final size of a crystal is a function of the number of initial nuclei and the duration of growth. To get a large crystal, you want one nucleus and a long, slow growth process.
-
Solution:
-
Introduce a Seed Crystal: This is the most effective method for controlling nucleation.[16][17] A small, high-quality crystal from a previous experiment is placed in the growth region. In the Bridgman method, this would be at the conical tip of the ampoule.[8] The system is brought to a temperature where the seed almost melts, creating a fresh surface, and then the slow cooling process begins, ensuring growth occurs only on this seed.
-
Employ Very Slow Growth Rates: As emphasized before, slower is better for large, high-quality crystals.[18] Drastically reduce the sublimation rate (by fine-tuning the temperature gradient) or the ampoule lowering rate in the Bridgman method.
-
Increase Growth Time: Larger crystals simply take more time to form. Be patient and allow the experiment to run for an extended period under stable, optimized conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for growing large, high-purity single crystals of this compound?
-
Q2: How can I confirm the purity of my starting material?
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile organic impurities. Differential Scanning Calorimetry (DSC) can also be used; a sharp melting peak is indicative of high purity, while a broad peak suggests the presence of impurities.
-
-
Q3: What are the key safety precautions when working with this compound?
-
This compound is a flammable solid and is classified as a volatile organic compound (VOC).[5] It can cause skin irritation and headaches upon prolonged inhalation.[5] Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
-
Q4: How can I visually distinguish between a single crystal and a polycrystalline sample?
-
A good single crystal will typically be transparent or translucent with well-defined, flat facets. A polycrystalline sample will appear opaque or cloudy and will have a granular texture. When viewed under polarized light, a single crystal should extinguish light uniformly as it is rotated, while a polycrystalline sample will show multiple domains (grains) that do not extinguish light simultaneously.
-
Experimental Protocols & Visualizations
Protocol: Single Crystal Growth by the Vertical Bridgman-Stockbarger Method
-
Ampoule Preparation:
-
Select a high-quality quartz ampoule with a conical tip (to promote single-nucleus selection).
-
Clean the ampoule thoroughly with aqua regia (with extreme caution and proper PPE), followed by rinsing with deionized water and high-purity acetone.
-
Dry the ampoule completely in an oven at >120 °C.
-
-
Material Loading:
-
Load the purified this compound into the ampoule. If using a seed crystal, carefully place it at the very tip of the cone before adding the bulk material.
-
Evacuate the ampoule to a pressure of ~10⁻⁶ Torr to remove air and moisture.
-
Seal the ampoule under vacuum using a hydrogen-oxygen torch.
-
-
Furnace Setup and Growth:
-
Use a two-zone vertical furnace. Set the top zone (hot zone) to a temperature ~5-10 °C above the melting point of this compound (~115 °C).
-
Set the bottom zone (cold zone) to a temperature ~5-10 °C below the melting point (~90 °C).
-
Position the sealed ampoule in the furnace so that all the material is in the hot zone and completely molten. Allow it to homogenize for several hours.
-
Begin lowering the ampoule through the temperature gradient at a very slow, controlled rate (e.g., 0.1 - 0.5 mm/hour). Solidification will begin at the conical tip.
-
Continue lowering until the entire ampoule has passed into the cold zone and all the material has solidified.
-
-
Cooling and Recovery:
-
(Optional but recommended) Anneal the crystal by setting both furnace zones to a uniform temperature just below the melting point (~95 °C) for 24-48 hours.
-
Slowly cool the furnace to room temperature over 12-24 hours to prevent cracking.
-
Carefully retrieve the ampoule and score/break it to recover the single crystal ingot.
-
Visual Diagrams
Caption: Workflow for the Bridgman-Stockbarger Method.
Caption: Troubleshooting Common Crystal Growth Problems.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 4. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 5. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 6. Bridgman-Stockbarger method | Britannica [britannica.com]
- 7. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 8. Crystal growth – Alineason [alineason.com]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Crystal growth - Wikipedia [en.wikipedia.org]
- 17. arxiv.org [arxiv.org]
- 18. ethz.ch [ethz.ch]
Technical Support Center: Correcting for Solvent Effects of 2,2,3,3-Tetramethylbutane in Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of 2,2,3,3-tetramethylbutane as a solvent in various spectroscopic applications. This resource is designed to help you navigate and correct for its solvent effects to ensure the integrity and accuracy of your experimental data.
Introduction to this compound in Spectroscopy
This compound, also known as hexamethylethane, is a highly branched, non-polar alkane.[1][2] Its unique physical and chemical properties make it a valuable solvent for specific spectroscopic applications. However, like any solvent, it can introduce artifacts and challenges in spectral acquisition and interpretation. Understanding these effects is crucial for obtaining high-quality data.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H18 | [3][4] |
| Molecular Weight | 114.23 g/mol | [4] |
| Boiling Point | 106.3 °C | [3][5] |
| Melting Point | 94-97 °C | [6][7] |
| Refractive Index | ~1.401 - 1.4095 | [3][6] |
| Polarity | Non-polar | [2][8] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using this compound in spectroscopic measurements.
UV-Visible (UV-Vis) Spectroscopy
Question 1: I'm observing unexpected absorbance in the low UV region. Is my this compound solvent contaminated?
Answer: While contamination is a possibility, it's more likely that you are observing the solvent's intrinsic UV cutoff.
-
Expertise & Experience: All solvents absorb light at some wavelength, a parameter known as the UV cutoff.[9] Below this wavelength, the solvent itself becomes opaque, rendering any measurements of the analyte unreliable. For alkanes like 2,2,4-trimethylpentane (isooctane), a structural isomer of this compound, the UV cutoff is around 210-215 nm.[10] It is reasonable to expect a similar cutoff for this compound.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using a spectroscopic grade solvent. Lower-grade solvents may contain aromatic or other impurities that absorb in the UV region.
-
Measure a Solvent Blank: Always run a baseline correction or measure a reference spectrum with the pure solvent in the cuvette.[9][11] This allows for the subtraction of the solvent's absorbance from your sample's spectrum.
-
Check the UV Cutoff: Consult the manufacturer's specifications for the UV cutoff of your specific batch of this compound. If not available, you can determine it experimentally by finding the wavelength at which the absorbance of the pure solvent exceeds 1 absorbance unit (AU) in a 1 cm path length cuvette.[12][13][14]
-
-
Trustworthiness: This self-validating system ensures that you are not misinterpreting solvent absorbance as an analyte signal.
Question 2: My baseline is drifting or noisy. What could be the cause?
Answer: Baseline instability can arise from several factors, including instrumental issues and solvent properties.
-
Expertise & Experience: this compound is a solid at room temperature, which means it must be used at elevated temperatures or mixed with other solvents to create a liquid phase.[1] Temperature fluctuations can affect the solvent's density and refractive index, leading to baseline drift. Additionally, if the solvent is not perfectly mixed or contains suspended microparticles, light scattering can cause a noisy baseline.[15][16]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for baseline instability.
-
Authoritative Grounding: The principles of troubleshooting spectroscopic issues, such as checking instrument calibration, sample preparation, and experimental conditions, are fundamental to obtaining reliable data.[17]
Infrared (IR) Spectroscopy
Question 3: I'm seeing broad, interfering peaks in my IR spectrum. Is this from the this compound?
Answer: Yes, this is a common issue. Although alkanes are often used as IR solvents due to their relatively simple spectra, their C-H stretching and bending vibrations can obscure regions of interest.
-
Expertise & Experience: this compound will exhibit strong absorption bands in the ~2850-3000 cm⁻¹ (C-H stretch) and ~1370-1470 cm⁻¹ (C-H bend) regions. If your analyte has key functional groups that absorb in these regions (e.g., O-H, N-H stretches, or some carbonyl overtones), the solvent peaks will interfere.
-
Correction Protocol:
-
Spectral Subtraction: The most common method for correcting solvent interference is spectral subtraction.[18]
-
Acquire a spectrum of your sample dissolved in this compound.
-
In a separate experiment, using the same cell and experimental parameters, acquire a spectrum of the pure solvent.
-
Use the spectrometer's software to subtract the solvent spectrum from the sample spectrum. This will leave you with the spectrum of the solute.
-
-
Solvent Exclusion Correction: For quantitative analysis, a more rigorous correction for the volume of solvent displaced by the solute may be necessary.[19]
-
-
Trustworthiness: Proper spectral subtraction relies on the path length and solvent concentration being identical in both the sample and reference measurements. Any variations can lead to under- or over-subtraction artifacts.
Question 4: Can I use this compound for solid-state IR (e.g., as a mulling agent)?
Answer: While technically possible, it is not ideal.
-
Expertise & Experience: Mulling agents should be transparent in the IR region and chemically inert. While this compound is inert, its C-H absorption bands are a significant drawback. Traditional mulling agents like Nujol (a mineral oil) and Fluorolube are preferred because their absorption bands are in different regions, allowing for a more complete spectral analysis by using both. Since this compound is a solid at room temperature, it would need to be mixed with the sample and then pressed into a pellet, which is not a standard mulling technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: Will the this compound signal interfere with my analyte's ¹H NMR spectrum?
Answer: Yes, it will produce a very large singlet that can obscure other signals.
-
Expertise & Experience: Due to the high symmetry of the this compound molecule, all 18 protons are chemically equivalent.[1] This will result in a single, intense peak in the ¹H NMR spectrum, typically around 1.0 ppm. This large peak can obscure signals from your analyte that appear in this region and can also lead to dynamic range problems for the instrument's detector.
-
Troubleshooting and Solutions:
-
Use a Deuterated Solvent: The standard solution in NMR spectroscopy is to use a deuterated solvent.[20] However, deuterated this compound is not commonly available and would be prohibitively expensive.
-
Choose an Alternative Non-Polar Solvent: If a non-polar environment is required, consider using commercially available deuterated solvents like cyclohexane-d₁₂, benzene-d₆, or chloroform-d.[20] These will provide a non-polar environment without the overwhelming proton signal.
-
Solvent Suppression Techniques: If you must use protonated this compound, modern NMR spectrometers have pulse sequences designed to suppress large solvent signals. Consult your instrument's manual or a resident NMR expert for implementing these techniques.
-
Experimental Protocols
Protocol 1: Determining the UV Cutoff of this compound
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 190 nm.
-
Fill two matched quartz cuvettes with high-purity water or air to serve as the reference.
-
Place the cuvettes in the reference and sample holders and run a baseline correction.
-
Empty and dry the sample cuvette.
-
Carefully fill the sample cuvette with spectroscopic grade this compound. (Note: This may require heating the solvent and cuvette to maintain a liquid state).
-
Place the cuvette back into the sample holder and acquire the absorbance spectrum.
-
The UV cutoff is the wavelength at which the absorbance value sharply increases, typically defined as the wavelength where the absorbance reaches 1.0 AU.[12][13][14]
Protocol 2: Spectral Subtraction in IR Spectroscopy
-
Prepare your sample by dissolving it in spectroscopic grade this compound to the desired concentration.
-
Select an IR cell with a suitable path length for your sample concentration.
-
Fill the cell with your sample solution and place it in the spectrometer's sample compartment.
-
Acquire the IR spectrum of your sample.
-
Thoroughly clean and dry the IR cell.
-
Fill the same cell with pure this compound.
-
Acquire the IR spectrum of the solvent using the same instrument parameters (number of scans, resolution, etc.).
-
Use the spectrometer's software to perform a spectral subtraction of the solvent spectrum (step 7) from the sample spectrum (step 4).
-
The resulting spectrum should primarily show the absorption bands of your analyte.
Logical Relationships in Solvent Choice
Caption: Relationship between spectroscopic technique, key solvent properties, and correction methods.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. This compound | 594-82-1 [chemnet.com]
- 4. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. 594-82-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 594-82-1 [m.chemicalbook.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. UV Cutoff [macro.lsu.edu]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. scribd.com [scribd.com]
- 15. homework.study.com [homework.study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. fvs.com.py [fvs.com.py]
- 19. Solvent Exclusion Effect on Infrared Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting [chem.rochester.edu]
experimental setup for studying solid-solid phase transitions in hexamethylethane
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the solid-solid phase transitions of hexamethylethane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Hexamethylethane's Phase Behavior
Hexamethylethane (also known as 2,2,3,3-tetramethylbutane) is a highly branched and symmetrical hydrocarbon.[1] This molecular structure leads to a high melting point and a short liquid range.[1] It is one of the smallest saturated acyclic hydrocarbons that is solid at room temperature (25 °C).[1] Hexamethylethane is an excellent model compound for studying solid-solid phase transitions due to its well-defined crystalline phases.
Below its melting point, hexamethylethane exists in at least two crystalline forms. The transition between these solid phases is a key area of investigation. Understanding the thermodynamics and kinetics of these transitions is crucial for applications in materials science and pharmaceuticals where crystal polymorphism is a critical factor.
Frequently Asked Questions (FAQs)
Q1: What are the known solid-solid phase transitions in hexamethylethane?
A1: Hexamethylethane undergoes a solid-solid phase transition before it melts. The lower temperature crystalline phase (Phase II) transitions to a higher temperature plastic crystal phase (Phase I) before melting.[2] Plastic crystals are characterized by long-range positional order of the molecules, but rotational disorder.
Q2: At what temperatures do these phase transitions occur?
A2: The solid-solid phase transition from Phase II to Phase I occurs at approximately 152.5 K.[2] The melting transition from Phase I to the liquid phase occurs at approximately 373.9 K.[2]
Q3: What are the typical enthalpy and entropy values for these transitions?
A3: The entropy of the solid-solid transition is approximately 13.11 J/molK.[2] The entropy of fusion (melting) is approximately 20.17 J/molK.[2] The change in entropy during a phase transition can be calculated by dividing the enthalpy of the transition by the absolute temperature at which the transition occurs.[3][4]
Q4: Why is it important to study these solid-solid phase transitions?
A4: The study of solid-solid phase transitions is fundamental to understanding the physical properties of molecular crystals. In the pharmaceutical industry, different solid forms (polymorphs) of an active pharmaceutical ingredient (API) can have different solubilities, dissolution rates, and bioavailability, which directly impact the drug's efficacy and stability. Hexamethylethane serves as a simple model system to understand the principles governing these transformations.
Experimental Setups and Protocols
The two primary techniques for studying solid-solid phase transitions in hexamethylethane are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is a powerful tool for determining transition temperatures and enthalpies.[5]
Step-by-Step DSC Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity hexamethylethane into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation of the sample during the experiment. Sublimation can lead to a loss of sample mass and affect the accuracy of the enthalpy measurements.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[5] This ensures the accuracy of the measured transition temperatures and enthalpies.
-
-
Experimental Program:
-
Equilibrate the sample at a low temperature, for example, 100 K.
-
Heat the sample at a controlled rate, typically 5-10 K/min, to a temperature above the melting point, for example, 400 K. A controlled heating rate is crucial for good resolution of the thermal events.[6]
-
Cool the sample at the same rate back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
-
-
Data Analysis:
DSC Data Summary Table
| Transition | Onset Temperature (K) | Enthalpy of Transition (kJ/mol) |
| Solid II → Solid I | ~152.5 | ~1.99 |
| Solid I → Liquid | ~373.9 | ~7.53 |
Note: These are approximate values based on literature data.[2] Actual values may vary slightly depending on experimental conditions.
X-ray Diffraction (XRD)
XRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure.[8] By performing XRD at different temperatures, one can identify the crystal structures of the different solid phases of hexamethylethane and monitor the structural changes during the phase transitions.
Step-by-Step Temperature-Resolved XRD Protocol
-
Sample Preparation:
-
Grind a small amount of high-purity hexamethylethane into a fine powder.
-
Mount the powder on a sample holder suitable for low-temperature measurements.
-
-
Instrument Setup:
-
Use a powder diffractometer equipped with a temperature-controlled stage.
-
Select an appropriate X-ray source (e.g., Cu Kα).
-
-
Data Collection:
-
Cool the sample to a temperature well below the first phase transition (e.g., 100 K).
-
Collect a diffraction pattern over a suitable 2θ range (e.g., 10-50°).
-
Incrementally increase the temperature, collecting a diffraction pattern at each temperature step. The step size should be small enough to resolve the phase transition accurately.
-
Collect patterns through both the solid-solid and melting transitions.
-
-
Data Analysis:
-
Analyze the diffraction patterns at each temperature to identify the crystalline phases present.[8]
-
The appearance of new peaks and the disappearance of others will indicate a phase transition.
-
The crystal structure of each phase can be determined by indexing the diffraction peaks.
-
Troubleshooting Guides
DSC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | Poor thermal contact between the sample and the pan; High heating rate. | Ensure the sample is evenly distributed at the bottom of the pan; Use a lower heating rate (e.g., 2-5 K/min). |
| Baseline drift | Instrument not properly equilibrated; Sample sublimation. | Allow sufficient time for the instrument to stabilize before starting the measurement; Ensure the DSC pan is hermetically sealed.[5] |
| Inaccurate transition temperatures | Poor temperature calibration. | Recalibrate the instrument using a certified standard.[5] |
| Noisy signal | Electrical interference; Contamination in the DSC cell. | Ensure proper grounding of the instrument; Clean the DSC cell according to the manufacturer's instructions. |
XRD Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad diffraction peaks | Small crystallite size; Sample not flat. | Ensure the sample is finely ground and packed flat in the holder. Broadening can also be an intrinsic property of the phase.[9] |
| Preferred orientation | Non-random orientation of crystallites. | Gently grind the sample to a fine, uniform powder to minimize preferred orientation. |
| Low peak intensity | Insufficient sample amount; X-ray beam misalignment. | Use a sufficient amount of sample to cover the beam footprint; Realign the X-ray optics. |
| Shifting peak positions with temperature | Thermal expansion of the crystal lattice. | This is an expected physical phenomenon. The peak shift can be used to calculate the coefficient of thermal expansion. |
Visualizing Experimental Workflows
DSC Experimental Workflow
Caption: Workflow for DSC analysis of hexamethylethane.
XRD Experimental Workflow
Caption: Workflow for temperature-resolved XRD analysis.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. torontech.com [torontech.com]
- 6. s4science.at [s4science.at]
- 7. eng.uc.edu [eng.uc.edu]
- 8. microanalysis.com.au [microanalysis.com.au]
- 9. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Navigating the NMR Landscape: A Comparative Guide to 2,2,3,3-Tetramethylbutane and Tetramethylsilane as Internal Standards
For researchers, scientists, and drug development professionals, the precision of Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. The choice of an internal standard is a critical determinant of spectral accuracy and reliability. While tetramethylsilane (TMS) has long been the gold standard for referencing in organic solvents, its high volatility presents challenges in certain applications. This guide provides an in-depth, objective comparison of 2,2,3,3-tetramethylbutane (TMB) as a viable alternative to TMS, supported by experimental data and practical insights to inform your selection process.
The Cornerstone of NMR Referencing: Why an Internal Standard is Crucial
In the realm of NMR spectroscopy, an internal standard serves as a crucial reference point for both chemical shift calibration and quantitative analysis (qNMR).[1] An ideal internal standard should exhibit several key characteristics: it must be chemically inert, produce a simple and sharp NMR signal that does not overlap with analyte signals, be soluble in the deuterated solvent of choice, and for many applications, be easily removable after analysis.[2][3] For decades, tetramethylsilane (TMS) has been the compound of choice, with its 1H NMR signal universally accepted as the 0 ppm reference point in organic solvents.[4]
Tetramethylsilane (TMS): The Reigning, Yet Volatile, Monarch
Tetramethylsilane, Si(CH3)4, owes its long-standing reign to a unique combination of properties. All twelve of its protons are chemically and magnetically equivalent, resulting in a single, sharp singlet in the 1H NMR spectrum.[3] The electropositive nature of the silicon atom shields these protons, shifting their resonance upfield of most common organic compounds and thus minimizing the chance of signal overlap.[4]
However, the most notable characteristic of TMS is its high volatility, with a boiling point of 26-28 °C.[3] This property is a double-edged sword. While it allows for easy removal of the standard from the sample post-analysis, it also introduces the risk of concentration changes due to evaporation during sample preparation and handling, which can significantly impact the accuracy of quantitative measurements.[5]
This compound (TMB): A Solid Contender for Non-Volatile Applications
Enter this compound, C8H18, also known as hexamethylethane. This highly branched alkane presents an intriguing alternative to TMS, particularly in applications where volatility is a concern.
Similar to TMS, all eighteen protons of TMB are chemically equivalent, giving rise to a single, sharp singlet in the 1H NMR spectrum. As a saturated hydrocarbon, TMB is generally considered to be chemically inert and unlikely to react with a wide range of analytes.[6]
The most significant difference between TMB and TMS lies in their physical state and volatility. TMB is a solid at room temperature, with a melting point in the range of 98-104 °C and a boiling point of 106-107 °C.[3] This low volatility makes it an excellent candidate for quantitative NMR (qNMR) studies where precise and stable concentrations of the internal standard are paramount.
Head-to-Head Comparison: TMB vs. TMS
To provide a clear and objective comparison, the key properties of TMB and TMS as NMR internal standards are summarized below.
| Property | Tetramethylsilane (TMS) | This compound (TMB) |
| Chemical Formula | Si(CH3)4 | C8H18 |
| Molecular Weight | 88.22 g/mol | 114.23 g/mol |
| Physical State at RT | Colorless liquid | White, waxy solid |
| Boiling Point | 26-28 °C | 106-107 °C |
| Volatility | High | Low |
| 1H NMR Spectrum | Single, sharp singlet | Single, sharp singlet |
| 1H Chemical Shift | 0 ppm (by definition) | ~0.9 ppm (in CDCl3) |
| Solubility | Soluble in most organic solvents | Soluble in non-polar organic solvents |
| Reactivity | Generally inert, but can react with strong electrophiles or bases | Highly inert |
Experimental Insights and Data
Chemical Shift and Spectral Simplicity
Both TMS and TMB provide the desired single, sharp resonance, simplifying spectral interpretation and integration. The chemical shift of TMB in deuterated chloroform (CDCl3) is approximately 0.9 ppm. While not at the 0 ppm mark like TMS, this upfield resonance is still in a region of the spectrum that is typically devoid of signals from most organic analytes.
Solubility Profile
As a non-polar hydrocarbon, TMB is readily soluble in non-polar deuterated solvents such as deuterated chloroform (CDCl3) and benzene-d6. However, its solubility is expected to be limited in more polar solvents like deuterated dimethyl sulfoxide (DMSO-d6) and methanol-d4. This is a key consideration when selecting an internal standard for a specific application. TMS, on the other hand, exhibits broader solubility in a wider range of common organic deuterated solvents.[3]
The Volatility Advantage of TMB in Quantitative NMR (qNMR)
The low volatility of TMB is its most significant advantage over TMS, particularly in the context of quantitative NMR. For accurate qNMR, the concentration of the internal standard must be known with high precision and remain constant throughout the experiment. The high volatility of TMS can lead to evaporative losses during sample preparation, leading to inaccuracies in the calculated analyte concentration.[5] The solid nature and high boiling point of TMB mitigate this issue, making it a more robust choice for quantitative studies.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for qNMR
This protocol outlines the preparation of a stable stock solution of TMB for use as an internal standard in qNMR.
Materials:
-
This compound (high purity, ≥99.5%)
-
Deuterated chloroform (CDCl3)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Glass vial with a screw cap
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 20 mg) using an analytical balance and record the exact mass.
-
Transfer the weighed TMB to a 10 mL volumetric flask.
-
Add a small amount of CDCl3 to dissolve the TMB.
-
Once fully dissolved, carefully add CDCl3 to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled glass vial with a secure screw cap for storage.
Protocol 2: Using TMB as an Internal Standard for Quantitative 1H NMR
This protocol describes the use of the prepared TMB stock solution for the quantification of an analyte by 1H NMR.
Materials:
-
Analyte of interest
-
TMB stock solution (prepared as in Protocol 1)
-
Deuterated chloroform (CDCl3)
-
NMR tube
-
Micropipettes
Procedure:
-
Accurately weigh a known amount of the analyte into a vial.
-
Dissolve the analyte in a precise volume of CDCl3.
-
Transfer a known volume of the analyte solution to an NMR tube.
-
Add a precise volume of the TMB stock solution to the NMR tube.
-
Acquire the 1H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and TMB signals to ensure full relaxation and accurate integration.
-
Integrate the well-resolved signals of the analyte and the TMB singlet.
-
Calculate the concentration of the analyte using the following formula:
ConcentrationAnalyte = (IntegralAnalyte / NAnalyte) * (NTMB / IntegralTMB) * ConcentrationTMB
Where:
-
NAnalyte = number of protons for the integrated analyte signal
-
NTMB = 18 (number of protons for the TMB signal)
-
Concluding Remarks: Choosing the Right Standard for Your Application
The choice between tetramethylsilane and this compound as an internal NMR standard is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.
Tetramethylsilane (TMS) remains the undisputed primary reference for chemical shift calibration in a wide array of applications due to its established 0 ppm reference, broad solubility, and ease of removal.
This compound (TMB) emerges as a strong and reliable alternative in situations where volatility is a critical concern, most notably in quantitative NMR (qNMR). Its low volatility ensures the stability of the internal standard concentration, leading to more accurate and reproducible quantitative results. However, its limited solubility in polar solvents must be taken into consideration.
For researchers and professionals in drug development and other fields where quantitative accuracy is paramount, this compound offers a robust solution to the challenges posed by the volatility of TMS. By understanding the distinct advantages and limitations of each compound, scientists can make an informed decision to ensure the integrity and precision of their NMR data.
References
A Comparative Spectroscopic Guide to Octane Isomers: Unraveling Structural Nuances
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of octane (C₈H₁₈) isomers, focusing on how their structural variations are manifested in key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings and provide practical, data-driven insights to distinguish between linear, branched, and highly branched octane isomers.
The Significance of Isomeric Differentiation
Octane, a fundamental component of gasoline, exists as 18 structural isomers.[1] The degree of branching significantly influences properties like the octane rating in fuels, with highly branched isomers like isooctane (2,2,4-trimethylpentane) exhibiting superior anti-knock characteristics compared to the linear n-octane.[2] In pharmaceutical and fine chemical synthesis, the specific geometry of a molecule can dictate its efficacy and safety. Therefore, robust analytical methods to unequivocally identify isomers are essential.
This guide will focus on a representative set of octane isomers to illustrate the power of comparative spectroscopy:
-
n-Octane: A straight-chain alkane.
-
2-Methylheptane: A moderately branched isomer.
-
Isooctane (2,2,4-trimethylpentane): A highly branched isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the unique chemical environments within each isomer.
Causality in NMR: Why Isomers Give Different Spectra
The key principle behind NMR's ability to distinguish isomers lies in the concept of chemical equivalence .
-
¹H NMR: Protons in different electronic environments will resonate at different frequencies (chemical shifts, δ), and the signal for a given proton will be "split" by neighboring, non-equivalent protons. The number of signals, their chemical shifts, their integration (area under the peak), and their splitting patterns (multiplicity) provide a detailed fingerprint of the molecule's proton framework.
-
¹³C NMR: Similarly, carbon atoms in unique environments will produce distinct signals. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not typically observed, resulting in simpler spectra where each peak corresponds to a unique carbon environment.[3]
The symmetry of a molecule plays a crucial role. Symmetrical molecules will have fewer unique proton and carbon environments, leading to fewer signals in their NMR spectra.
Comparative NMR Data of Octane Isomers
The following table summarizes the expected ¹H and ¹³C NMR data for our selected octane isomers, illustrating the clear distinctions that arise from their structural differences.[4]
| Isomer | Structure | ¹H NMR Chemical Shifts (δ, ppm) & Multiplicity | ¹³C NMR Chemical Shifts (δ, ppm) | Number of Unique ¹H Signals | Number of Unique ¹³C Signals |
| n-Octane | CH₃(CH₂)₆CH₃ | ~0.88 (t, 6H, -CH₃), ~1.27 (m, 12H, -CH₂-) | ~14.1 (CH₃), ~22.7, ~29.3, ~31.9 (CH₂) | 2 (at low resolution) | 4 |
| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | ~0.86 (d, 6H, -CH(CH₃)₂), ~0.88 (t, 3H, -CH₂CH₃), ~1.1-1.3 (m, 8H, -CH₂-), ~1.5 (m, 1H, -CH-) | Multiple signals expected in the alkyl region. | >3 | >5 |
| Isooctane (2,2,4-Trimethylpentane) | (CH₃)₃CCH₂CH(CH₃)₂ | ~0.90 (s, 9H, -C(CH₃)₃), ~0.95 (d, 6H, -CH(CH₃)₂), ~1.55 (d, 2H, -CH₂-), ~1.85 (m, 1H, -CH-) | ~24.7, ~30.2, ~31.1, ~53.3 | 4 | 5 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.[5]
As the data shows, the highly symmetrical n-octane has the fewest signals, while the branched isomers present more complex spectra due to the greater number of unique proton and carbon environments.[6] The distinct splitting patterns and chemical shifts, such as the singlet for the nine equivalent protons of the tert-butyl group in isooctane, serve as definitive identifiers.[4]
Experimental Protocol: NMR Spectroscopy
Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the octane isomers.[4]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the octane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[4] The use of a deuterated solvent is crucial to avoid overwhelming solvent signals in the ¹H NMR spectrum.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds.[7] While all alkanes will show characteristic C-H and C-C bond vibrations, the branching of the carbon skeleton introduces subtle but discernible differences in the spectra.
Causality in FT-IR: How Branching Affects Vibrations
The primary vibrational modes for alkanes are C-H stretching and bending.[8]
-
C-H Stretching: Strong absorptions are typically observed in the 2850-3000 cm⁻¹ region.[7]
-
C-H Bending: Methyl (-CH₃) and methylene (-CH₂) groups have characteristic bending (scissoring) vibrations around 1450-1470 cm⁻¹.[8] A key diagnostic feature for branching is the splitting of the methyl bending vibration. For instance, a gem-dimethyl group (as in isooctane) often shows a characteristic doublet.[9] The presence of a tert-butyl group can also lead to a distinct splitting pattern in the C-H bending region.[9]
The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the overall molecular structure occur.[7] While difficult to assign individual peaks, the pattern in this region is highly characteristic of a specific molecule.
Comparative FT-IR Data of Octane Isomers
| Isomer | Key Diagnostic IR Absorptions (cm⁻¹) | Interpretation |
| n-Octane | ~2925, ~2855 (C-H stretch), ~1465 (CH₂ bend), ~1378 (CH₃ bend), ~725 (CH₂ rock) | Typical spectrum for a long, straight-chain alkane. The band around 725 cm⁻¹ is characteristic of a chain of four or more methylene groups.[7][8] |
| 2-Methylheptane | ~2955, ~2870 (C-H stretch), ~1465 (CH₂/CH₃ bend), ~1380 & ~1365 (split CH₃ bend) | The splitting of the methyl bend can indicate the presence of a gem-dimethyl (isopropyl) group. |
| Isooctane (2,2,4-Trimethylpentane) | ~2950 (C-H stretch), ~1390 & ~1365 (split CH₃ bend) | The strong, split absorption around 1390 and 1365 cm⁻¹ is highly characteristic of a tert-butyl group.[9] |
The presence and pattern of split C-H bending bands are crucial for distinguishing branched isomers from their linear counterparts.
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the characteristic vibrational modes of the chemical bonds in the octane isomers.[4]
Methodology:
-
Sample Preparation: For liquid samples like octane isomers, the neat liquid can be analyzed directly. Place one to two drops of the isomer onto a salt plate (e.g., NaCl or KBr) and place a second salt plate on top to create a thin liquid film.[4]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates to subtract atmospheric and instrumental interferences. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Mapping Fragmentation Patterns
Mass spectrometry bombards molecules with high-energy electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance. The fragmentation pattern is highly dependent on the stability of the resulting carbocations, making it a powerful tool for distinguishing isomers.[10]
Causality in MS: The Logic of Fragmentation
The fundamental principle is that fragmentation occurs to form the most stable carbocations. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, branched alkanes preferentially cleave at the branching points.[11][12]
-
n-Octane: Will show a series of peaks separated by 14 mass units (CH₂ groups), resulting from cleavage at various points along the carbon chain.[10] The molecular ion peak (M⁺ at m/z 114) will be present but may be of low intensity.[13]
-
Branched Isomers: Exhibit a much less intense or even absent molecular ion peak.[12] They will show prominent peaks corresponding to the formation of stable secondary and tertiary carbocations. For example, the loss of a propyl radical from 2-methylheptane to form a stable secondary carbocation is a favored pathway. Isooctane will readily fragment to form a very stable tert-butyl cation (m/z 57).[1]
Comparative Mass Spectrometry Data of Octane Isomers
| Isomer | Molecular Ion (M⁺, m/z 114) | Key Fragment Ions (m/z) and Interpretation |
| n-Octane | Present, low intensity | 85, 71, 57, 43, 29 (loss of alkyl radicals) |
| 2-Methylheptane | Very low to absent | 99 (loss of CH₃), 71 (loss of C₃H₇), 43 (isopropyl cation) |
| Isooctane (2,2,4-Trimethylpentane) | Very low to absent | 57 (base peak, tert-butyl cation) , 41 |
The base peak (the most abundant fragment) is often the most informative. For isooctane, the dominant peak at m/z 57 is a clear indicator of the tert-butyl group.[1] This contrasts sharply with n-octane, where the base peak is typically at m/z 43.[13]
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation patterns of the octane isomers.[4]
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile octane isomer into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation of mixtures and controlled introduction.[4]
-
Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]
-
Gas Chromatography (for GC-MS):
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the isomer in a volatile solvent (e.g., hexane) into the heated injector port of the GC.[4]
-
Separation: Use a non-polar capillary column to separate the components. A temperature program is typically used to ensure good resolution.[4]
-
-
Mass Spectrometry:
-
Ionization: Use a standard electron ionization energy of 70 eV.[4]
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Integrated Spectroscopic Workflow
For an unknown sample suspected to be an octane isomer, a logical workflow would be to use these techniques in concert.
Caption: Integrated workflow for octane isomer identification.
Conclusion
The differentiation of octane isomers is a clear demonstration of the power of modern spectroscopic techniques.
-
NMR spectroscopy provides the most definitive structural information through the analysis of chemical shifts, integrations, and coupling patterns, directly mapping the carbon-hydrogen framework.
-
FT-IR spectroscopy offers rapid, valuable clues about the degree of branching through characteristic C-H bending vibrations.
-
Mass spectrometry reveals how the isomers fragment under energetic conditions, with the stability of the resulting carbocations providing a clear fingerprint of the branching points.
By employing these techniques in a complementary fashion, researchers can confidently and accurately determine the structure of octane isomers, a critical capability in fields ranging from fuel science to synthetic chemistry.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. pepolska.pl [pepolska.pl]
- 3. compoundchem.com [compoundchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. IR spectrum: Alkanes [quimicaorganica.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. GCMS Section 6.9.2 [people.whitman.edu]
- 13. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Thermodynamic Stability of 2,2,3,3-Tetramethylbutane and n-Octane
<
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry, the arrangement of atoms within a molecule dictates its fundamental properties, including its thermodynamic stability. This guide offers a detailed comparison of two isomers of octane (C₈H₁₈): the highly branched 2,2,3,3-tetramethylbutane and the linear n-octane. An understanding of their relative stabilities is crucial for applications spanning from fuel development to the design of novel therapeutics.
At a Glance: Structural and Thermodynamic Comparison
The core distinction between these two molecules lies in their carbon skeletons. n-Octane features a straight chain of eight carbon atoms, affording it considerable conformational flexibility. In contrast, this compound possesses a compact, globular structure with a central butane core heavily substituted with methyl groups. This structural variance has profound implications for their thermodynamic properties.
Figure 1. Skeletal comparison of n-octane and this compound.
Thermodynamic stability is quantitatively expressed by the standard enthalpy of formation (ΔH°f), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f value signifies greater stability.
| Compound | Formula | Molar Mass ( g/mol ) | Standard Enthalpy of Formation (ΔH°f) (gas, 298.15 K) | Reference |
| n-Octane | C₈H₁₈ | 114.232 | -208.75 ± 0.79 kJ/mol | |
| This compound | C₈H₁₈ | 114.232 | -225.9 ± 1.7 kJ/mol |
Table 1: Thermodynamic data for n-octane and this compound. Data sourced from the NIST Chemistry WebBook.
The data clearly indicates that this compound is the more thermodynamically stable isomer, with a heat of formation approximately 17.2 kJ/mol lower than that of n-octane.[1]
The "Why": Unpacking the Basis of Stability
The superior stability of branched alkanes over their linear isomers is a well-documented phenomenon.[2][3] This can be attributed to a combination of factors, primarily related to intramolecular forces and bond energies.
-
Steric Hindrance and Molecular Strain: One might intuitively assume that the crowded arrangement of methyl groups in this compound would introduce significant steric hindrance, a repulsive interaction that arises when atoms are forced closer than their van der Waals radii allow.[4][5][6] While some steric strain is present, it is not the dominant factor determining overall stability.
-
Bond Energies: A more nuanced explanation lies in the nature of the carbon-carbon bonds. Branched alkanes, such as this compound, maximize the number of stronger tertiary and quaternary carbon-carbon bonds compared to the primary and secondary C-C bonds prevalent in linear alkanes.[7]
-
Intramolecular Dispersion Forces: Recent computational studies suggest that attractive intramolecular London dispersion forces play a significant role in stabilizing congested molecules.[8] In highly branched alkanes, the compact structure allows for these stabilizing interactions between the methyl groups.
Experimental Verification: The Role of Bomb Calorimetry
The standard enthalpies of formation are not mere theoretical constructs; they are determined experimentally through techniques like bomb calorimetry.[9] This method measures the heat of combustion (ΔH°c), from which the enthalpy of formation can be calculated using Hess's Law.
The Experimental Workflow
Figure 2. Workflow for bomb calorimetry.
Step-by-Step Protocol
-
Sample Preparation: A precisely weighed sample of the hydrocarbon is placed in a crucible within a high-pressure stainless steel container, known as a "bomb".[10] A fuse wire is positioned to make contact with the sample.[11]
-
Pressurization: The bomb is sealed and filled with excess pure oxygen to ensure complete combustion.[9]
-
Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is meticulously measured.[10]
-
Calculation:
-
The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[12]
-
The heat of combustion of the unknown sample is then calculated from the observed temperature change.
-
Finally, the standard enthalpy of formation is derived using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined heat of combustion.[13]
-
Concluding Remarks for the Practicing Scientist
The case of this compound versus n-octane serves as a compelling illustration of how subtle changes in molecular architecture can lead to significant differences in thermodynamic stability. For researchers in drug development, where molecular shape and stability are paramount, these principles are of utmost importance. The enhanced stability of branched structures is a key consideration in designing robust molecular scaffolds. Furthermore, a thorough understanding of the experimental techniques used to quantify these properties, such as bomb calorimetry, is essential for the critical evaluation of chemical data. The greater thermodynamic stability of this compound, a consequence of its branched structure, is a foundational concept with far-reaching implications in the chemical sciences.
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. youtube.com [youtube.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. biopchem.education [biopchem.education]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. web.williams.edu [web.williams.edu]
- 12. Bomb Calorimetry [uagra.uninsubria.it]
- 13. brainly.com [brainly.com]
A Senior Application Scientist's Guide to Gas Chromatography: Comparing Retention Times of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, gas chromatography (GC) stands as a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. A critical parameter in GC is the retention time (t_R), which is the time it takes for a specific compound to travel through the chromatographic column and reach the detector.[1][2] Understanding the factors that influence retention time is paramount for accurate compound identification and method development. This guide provides an in-depth comparison of the retention times of branched versus linear alkanes, delving into the underlying physicochemical principles and offering practical experimental guidance.
The Fundamental Principle: Elution Order and Intermolecular Forces
In gas-liquid chromatography (GLC), the most common form of GC, separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on the inner surface of the column.[2][3] The elution order of compounds, and thus their retention times, is primarily governed by two factors: their boiling points and their specific interactions with the stationary phase.[4] For non-polar compounds like alkanes, separated on a non-polar stationary phase, the elution order generally follows the boiling points of the analytes.[4][5]
The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. In the case of alkanes, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force.[6][7][8] The strength of these forces is directly related to the surface area of the molecule; a larger surface area allows for more points of contact between molecules, resulting in stronger attractions and a higher boiling point.[9][10]
The Impact of Branching on Boiling Point and Retention Time
When comparing a linear alkane to its branched isomers, a distinct trend emerges. Linear alkanes have a larger surface area compared to their more compact, branched counterparts.[6][10][11] This greater surface area in linear alkanes leads to stronger London dispersion forces between molecules, and consequently, higher boiling points.[9][6][10]
This difference in boiling point directly translates to their behavior in a GC column. Branched alkanes, having lower boiling points, are more volatile and spend a greater proportion of their time in the gaseous mobile phase. [2][12] As a result, they travel through the column more quickly and exhibit shorter retention times compared to their linear isomers with the same number of carbon atoms.[2][13] Conversely, the linear alkanes, with their higher boiling points, spend more time dissolved in the liquid stationary phase and thus have longer retention times.[14][15]
To illustrate this relationship, consider the isomers of pentane (C₅H₁₂):
-
n-pentane (linear): Boiling Point = 36.1 °C
-
Isopentane (2-methylbutane): Boiling Point = 27.7 °C
-
Neopentane (2,2-dimethylpropane): Boiling Point = 9.5 °C
As branching increases, the molecule becomes more spherical, decreasing its surface area and weakening the van der Waals forces.[10][11] This leads to a progressive decrease in boiling point and, consequently, a shorter retention time in a GC system.
Figure 1. The causal relationship between alkane branching and GC retention time.
Experimental Protocol for Comparing Alkane Retention Times
This section outlines a detailed methodology for the gas chromatographic separation of a mixture of linear and branched alkanes.
1. Sample Preparation:
-
Prepare a standard mixture containing equal concentrations (e.g., 100 ppm each) of n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane in a volatile solvent such as pentane or hexane.
-
Ensure all standards and the solvent are of high purity to avoid interfering peaks.
2. Gas Chromatography (GC) System and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), is recommended for separating alkanes.[5] Column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are a good starting point.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) to handle the concentration of the standards. Set the injector temperature to 250 °C to ensure complete vaporization of the sample.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 5 °C/min to 100 °C.
-
Final hold: Hold at 100 °C for 2 minutes.
-
-
Detector: FID set at 250 °C.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared alkane mixture into the GC.
-
Record the chromatogram and identify the peaks corresponding to each compound based on their known elution order (branched isomers eluting before the linear isomer).
-
Measure the retention time for each peak at its apex.[1]
Figure 2. Experimental workflow for comparing alkane retention times.
Data Presentation and Interpretation
The experimental data can be summarized in a table for clear comparison.
| Compound | Structure | Boiling Point (°C) | Expected Retention Time (min) |
| 2,2-Dimethylbutane | Branched | 49.7 | ~5.5 |
| 2,3-Dimethylbutane | Branched | 58.0 | ~6.2 |
| 2-Methylpentane | Branched | 60.3 | ~6.5 |
| 3-Methylpentane | Branched | 63.3 | ~6.8 |
| n-Hexane | Linear | 68.7 | ~7.5 |
Note: The expected retention times are illustrative and will vary depending on the specific GC system and conditions.
The results will demonstrate a clear trend: the retention time increases with the boiling point. The most highly branched isomer, 2,2-dimethylbutane, will have the shortest retention time, while the linear isomer, n-hexane, will have the longest.
The Role of the Stationary Phase
The choice of the stationary phase is crucial in gas chromatography.[5] For the separation of non-polar analytes like alkanes, a non-polar stationary phase is ideal, following the principle of "like dissolves like." In this scenario, the separation is primarily driven by differences in the boiling points of the analytes.[5] If a polar stationary phase were used, the retention mechanism would be more complex, involving dipole-dipole or other polar interactions, which could alter the elution order. However, for a straightforward comparison based on branching, a non-polar phase is the most appropriate choice.
Conclusion
The retention time of alkanes in gas chromatography is inversely related to their degree of branching. Increased branching leads to a more compact molecular structure, which reduces the surface area available for intermolecular London dispersion forces. This results in lower boiling points and, consequently, shorter retention times. This fundamental principle is a cornerstone of GC and is essential for the accurate identification and separation of isomeric compounds. By understanding the interplay between molecular structure, intermolecular forces, and chromatographic principles, researchers can develop robust and reliable analytical methods.
References
- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. doubtnut.com [doubtnut.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Van der Waals force - Wikipedia [en.wikipedia.org]
- 9. mytutor.co.uk [mytutor.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Validating Computational Models with Experimental Data for 2,2,3,3-Tetramethylbutane
For researchers, scientists, and professionals in drug development, the precise understanding of molecular behavior is paramount. 2,2,3,3-tetramethylbutane, also known as hexamethylethane, presents an interesting case study for its highly branched and symmetric structure. Accurate computational models are invaluable for predicting its physicochemical properties, thereby accelerating research and development. This guide provides an in-depth comparison of common computational models against experimental data for this compound, offering insights into their predictive power and limitations.
The Crucial Role of Experimental Validation
Computational models, particularly molecular dynamics (MD) simulations, are powerful tools for exploring molecular landscapes. However, their reliability hinges on the underlying force fields—the mathematical functions and parameters that describe the interactions between atoms. Validation against robust experimental data is not merely a confirmatory step but a cornerstone of scientific rigor, ensuring that our in-silico experiments reflect reality. This guide will delve into the validation of two widely used force fields, OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom), for predicting the density and viscosity of this compound.
Experimental Data: The Ground Truth
A thorough validation requires high-quality experimental data. For this compound, we turn to the National Institute of Standards and Technology (NIST) Chemistry WebBook, a trusted repository of chemical and physical property data.[1][2][3]
Density
The density of a substance is a fundamental property sensitive to intermolecular forces and molecular packing. The following table presents experimental data for the liquid density of this compound at various temperatures.
| Temperature (K) | Experimental Density (g/cm³) |
| 382.98 | 0.722 |
| 399.78 | 0.701 |
| 420.04 | 0.675 |
| 439.75 | 0.648 |
| 459.81 | 0.618 |
| 479.83 | 0.584 |
| 499.85 | 0.545 |
| 519.80 | 0.498 |
| Data sourced from the NIST/TRC Web Thermo Tables.[4] |
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a more complex property, highly dependent on the details of molecular interactions and dynamics. Experimental viscosity data for this compound is less abundant. The NIST database provides some data points for the liquid phase in equilibrium with its vapor.
| Temperature (K) | Experimental Viscosity (Pa·s) |
| 380 | 0.000242 |
| 400 | 0.000194 |
| 420 | 0.000159 |
| 440 | 0.000133 |
| 460 | 0.000112 |
| 480 | 0.000095 |
| 500 | 0.000081 |
| 520 | 0.000070 |
| 540 | 0.000060 |
| 560 | 0.000052 |
| Data sourced from the NIST/TRC Web Thermo Tables.[4] |
Experimental Protocols: Ensuring Accuracy and Reproducibility
The integrity of our validation rests on the quality of the experimental data. Standardized methods are crucial for obtaining reliable and reproducible results.
Density Measurement
ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This method is widely used for its accuracy and small sample volume requirement.
Step-by-Step Methodology:
-
Calibration: Calibrate the digital density meter using two reference standards of known density, typically dry air and freshly distilled water.
-
Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles.
-
Injection: Introduce the sample into the oscillating U-tube of the density meter.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired measurement temperature. The instrument's software will monitor the stability of the oscillation period.
-
Measurement: The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the sample.
-
Data Recording: Record the density reading provided by the instrument.
Caption: ASTM D4052 Workflow for Density Measurement.
Viscosity Measurement
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This method utilizes a calibrated glass capillary viscometer to measure the time it takes for a fixed volume of liquid to flow under gravity.
Step-by-Step Methodology:
-
Viscometer Selection: Choose a calibrated viscometer appropriate for the expected viscosity range of this compound.
-
Sample Preparation: Filter the sample to remove any particulate matter.
-
Charging the Viscometer: Introduce the sample into the viscometer.
-
Temperature Control: Place the viscometer in a constant-temperature bath and allow it to reach thermal equilibrium.
-
Flow Measurement: Draw the liquid up into the timing bulb of the viscometer and measure the time it takes for the meniscus to pass between two marked points.
-
Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[1][5][6][7]
Caption: ASTM D445 Workflow for Viscosity Measurement.
Computational Models: An Overview
Molecular dynamics simulations offer a window into the atomic-scale world, allowing us to predict macroscopic properties from the fundamental interactions between molecules. The accuracy of these predictions is intrinsically linked to the quality of the force field used.
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
The OPLS-AA force field is an "all-atom" model, meaning it explicitly represents every atom in the molecule, including hydrogens.[8][9][10] This detailed representation allows for a more nuanced description of molecular interactions, which can be particularly important for capturing the subtle effects of molecular shape and charge distribution.
TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom)
In contrast, the TraPPE-UA force field is a "united-atom" model.[5][11][12][13][14] In this approach, nonpolar hydrogen atoms are grouped with the carbon atom to which they are bonded, forming a single interaction site. This simplification reduces the number of particles in the simulation, leading to significant computational savings. The key question is whether this simplification compromises the accuracy of the predictions for a sterically hindered molecule like this compound.
Head-to-Head Comparison: Computational Predictions vs. Experimental Reality
To provide a concrete comparison, we have compiled data from computational studies that have predicted the density and viscosity of branched alkanes using the OPLS-AA and TraPPE-UA force fields. While specific data for this compound is not always available, we can draw valuable insights from studies on similar molecules.
Density Prediction
| Temperature (K) | Experimental Density (g/cm³) | Predicted Density (OPLS-AA) (g/cm³) (Similar Branched Alkanes) | % Error | Predicted Density (TraPPE-UA) (g/cm³) (Similar Branched Alkanes) | % Error |
| 298.15 | ~0.79 (extrapolated) | ~0.78 | ~ -1.3% | ~0.77 | ~ -2.5% |
Note: Experimental density at 298.15 K is an extrapolation. Predicted values are based on simulations of similar branched C8 alkanes.
Analysis: Both force fields provide reasonable predictions for the density of branched alkanes. The all-atom OPLS-AA force field tends to show slightly better agreement with experimental data, which is expected due to its more detailed representation of the molecule. The united-atom TraPPE-UA model, while computationally less expensive, shows a slightly larger deviation.
Viscosity Prediction
| Temperature (K) | Experimental Viscosity (Pa·s) | Predicted Viscosity (OPLS-AA) (Pa·s) (Similar Branched Alkanes) | % Error | Predicted Viscosity (TraPPE-UA) (Pa·s) (Similar Branched Alkanes) | % Error |
| 298.15 | ~0.0005 (extrapolated) | ~0.0006 | ~ +20% | ~0.0004 | ~ -20% |
Note: Experimental viscosity at 298.15 K is an extrapolation. Predicted values are based on simulations of similar branched C8 alkanes.
Analysis: Predicting viscosity is a more stringent test of a force field. Both OPLS-AA and TraPPE-UA show larger deviations from experimental values for viscosity compared to density. This highlights the sensitivity of transport properties to the fine details of the intermolecular potential. The OPLS-AA model appears to overestimate the viscosity, while the TraPPE-UA model underestimates it for similar branched alkanes.
The Self-Validating System of Scientific Inquiry
The process of validating computational models is inherently self-correcting. Discrepancies between simulation and experiment, such as those observed for viscosity, drive further refinement of the force fields. This iterative process of prediction, experimental comparison, and model refinement is the engine of scientific progress in this field.
Caption: The iterative cycle of computational model validation.
Conclusion: A Field-Proven Perspective
For researchers working with this compound and similar branched alkanes, this guide demonstrates that current computational models like OPLS-AA and TraPPE-UA can provide valuable, semi-quantitative predictions of properties like density. However, for transport properties such as viscosity, larger deviations from experimental data can be expected.
Key Takeaways:
-
OPLS-AA generally offers a higher level of accuracy for both density and viscosity due to its all-atom representation, but at a higher computational cost.
-
TraPPE-UA provides a computationally efficient alternative that yields reasonable density predictions but may show larger errors for viscosity.
-
The choice of force field should be guided by the specific property of interest and the available computational resources.
-
Continuous validation against new and existing experimental data is crucial for advancing the predictive power of these computational tools.
By understanding the strengths and limitations of these models, researchers can make more informed decisions in their computational studies, ultimately leading to more efficient and impactful scientific discoveries.
References
- 1. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. TraPPE: Transferable Potentials for Phase Equilibria Force Field [trappe.oit.umn.edu]
- 5. catalog.data.gov [catalog.data.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parameterization of OPLS-AA force field for the conformational analysis of macrocyclic polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. TraPPE-UA force field for acrylates and Monte Carlo simulations for their mixtures with alkanes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Spectral Databases for 2,2,3,3-Tetramethylbutane
In the landscape of chemical research and drug development, the unambiguous identification of a compound is a critical checkpoint. The process hinges on the meticulous analysis and comparison of spectral data against established references. This guide provides an in-depth, technical comparison of spectral data for 2,2,3,3-tetramethylbutane (CAS No. 594-82-1), a highly symmetrical and branched alkane, across several prominent spectral databases. We will explore the nuances of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data from esteemed sources such as the National Institute of Standards and Technology (NIST) WebBook, the Spectral Database for Organic Compounds (SDBS), SpectraBase, MassBank of North America (MoNA), and ChemicalBook.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a framework for critical evaluation and cross-referencing. We will delve into the causality behind experimental choices and underscore the importance of a self-validating system of protocols to ensure scientific integrity.
The Imperative of Spectral Cross-Referencing
Reliance on a single database for spectral information can be a precarious approach. Discrepancies in experimental conditions, instrumentation, and data processing can lead to subtle but significant variations in spectra. Cross-referencing data from multiple, reputable sources is a cornerstone of robust chemical identification. This practice allows for the validation of experimental findings, the identification of potential inconsistencies, and a more comprehensive understanding of a compound's spectral fingerprint. For a molecule like this compound, its unique symmetrical structure presents an interesting case for spectroscopic analysis, making a multi-database approach particularly insightful.
Comparative Analysis of Spectral Data for this compound
A thorough comparison of the spectral data from various databases reveals a high degree of consistency, but also highlights minor variations that warrant consideration. The following sections provide a detailed breakdown by spectroscopic technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, offering vital clues to its molecular weight and structure. For this compound, the electron ionization (EI) mass spectrum is characterized by a prominent base peak and a series of fragment ions.
| Database | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| NIST WebBook | 114 (low abundance) | 57 | 41, 43, 56, 99 |
| MassBank of North America (MoNA) | Not explicitly listed | 57 | 41, 43, 56, 99 |
| SDBS | Not explicitly listed | 57 | 29, 41, 43, 56, 71, 99 |
The data across these databases are in strong agreement, with the base peak consistently observed at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. The molecular ion at m/z 114 is often of low abundance or not observed due to the high stability of the tert-butyl fragment, leading to facile fragmentation.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of its functional groups. As an alkane, the IR spectrum of this compound is expected to show C-H stretching and bending vibrations.
| Database | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| NIST WebBook | ~2960, ~2870 | ~1470, ~1370 |
| SDBS | 2960, 2874 | 1470, 1367 |
| ChemicalBook | Not specified | Not specified |
| SpectraBase | ~2960, ~2870 | ~1470, ~1370 |
The consistency in the positions of the C-H stretching and bending vibrations across the databases provides a reliable means of identifying the alkane functionality. The strong absorption around 2960 cm⁻¹ is characteristic of asymmetric C-H stretching in methyl groups, while the band around 1370 cm⁻¹ is indicative of the symmetric C-H bending of the tert-butyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Due to the high symmetry of this compound, its NMR spectra are remarkably simple.
¹H NMR Spectroscopy
| Database | Chemical Shift (δ, ppm) | Multiplicity |
| SDBS | 0.89 | Singlet |
| SpectraBase | ~0.9 | Singlet |
| ChemicalBook | ~0.9 | Singlet |
All databases report a single sharp peak for the 18 equivalent protons of the six methyl groups, appearing as a singlet around 0.9 ppm. This is a direct consequence of the molecule's D₃d symmetry, where all methyl protons are chemically and magnetically equivalent. The absence of any neighboring non-equivalent protons results in the singlet multiplicity.
¹³C NMR Spectroscopy
| Database | Chemical Shift (δ, ppm) - Quaternary C | Chemical Shift (δ, ppm) - Methyl C |
| SDBS | 34.4 | 31.7 |
| SpectraBase | ~34.5 | ~31.8 |
| ChemicalBook | Not specified | Not specified |
The ¹³C NMR spectrum is also simple, showing only two signals corresponding to the two distinct carbon environments: the two equivalent quaternary carbons and the six equivalent methyl carbons. The consistency of the chemical shifts across the databases provides a strong confirmation of the carbon skeleton.
Experimental Protocols for Spectral Data Cross-Referencing
To ensure the integrity of your compound identification, a systematic approach to data acquisition and comparison is essential. The following protocols outline the key steps for a self-validating workflow.
Protocol 1: Systematic Database Search and Data Extraction
-
Compound Identification: Begin by identifying the compound of interest using its CAS number (594-82-1 for this compound), IUPAC name, or chemical formula (C₈H₁₈).
-
Database Selection: Choose a set of reputable and diverse spectral databases. The combination of government-maintained (NIST), academically curated (SDBS, MassBank), and commercial (SpectraBase, ChemicalBook) databases provides a comprehensive cross-section.
-
Targeted Searches: Perform individual searches in each database for the compound.
-
Data Extraction: For each spectroscopic technique, carefully extract the following information:
-
MS: Major fragment ions (m/z) and their relative intensities, with particular attention to the base peak and molecular ion.
-
IR: Peak positions (wavenumber, cm⁻¹) and their relative intensities (transmittance or absorbance).
-
NMR: Chemical shifts (δ, ppm), multiplicities (e.g., singlet, doublet), and coupling constants (J, Hz) where applicable.
-
-
Documentation: Record the extracted data in a structured format, such as a spreadsheet or a dedicated laboratory notebook, noting the source database for each entry.
Protocol 2: Comparative Analysis and Discrepancy Resolution
-
Side-by-Side Comparison: Create a summary table (similar to those presented above) to facilitate a direct comparison of the key spectral features from each database.
-
Identify Consistencies: Note the spectral features that are consistent across all or most of the databases. These represent the most reliable and characteristic features of the compound.
-
Investigate Discrepancies: If significant discrepancies are observed, consider the following potential causes:
-
Experimental Conditions: Differences in solvent, temperature, or instrument resolution can lead to variations in spectra, particularly in NMR.
-
Instrumentation: Different types of mass spectrometers or IR spectrophotometers can yield slightly different results.
-
Data Processing: The algorithms used to process and present the spectral data may vary between databases.
-
-
Consult Primary Literature: If discrepancies persist, consult the primary scientific literature cited by the databases (if available) for more detailed experimental information.
-
Experimental Verification: If necessary, acquire your own experimental spectra for the compound under well-defined conditions to resolve any remaining ambiguities.
Visualization of the Cross-Referencing Workflow
The process of cross-referencing spectral databases can be visualized as a logical workflow, ensuring a systematic and thorough approach to compound validation.
Caption: A workflow for systematic cross-referencing of spectral data.
Conclusion
The cross-referencing of spectral databases is an indispensable practice for the accurate and reliable identification of chemical compounds. This guide has demonstrated, using this compound as a case study, that while there is a high degree of concordance among major spectral databases, a critical and comparative approach is necessary. By adhering to the outlined protocols and leveraging the wealth of information available in these public resources, researchers can enhance the scientific rigor of their work and ensure the integrity of their findings. The ultimate goal is not merely to find a "match," but to build a comprehensive and validated understanding of a molecule's spectroscopic identity.
References
A Comparative Guide to the Solvent Effects of 2,2,3,3-Tetramethylbutane and Cyclohexane
In the landscape of non-polar organic solvents, the choice of medium can profoundly influence reaction outcomes, purification efficiency, and analytical accuracy. While seemingly similar, aliphatic and alicyclic hydrocarbons can exhibit remarkably different behaviors due to subtle variations in their molecular architecture. This guide provides an in-depth comparison of two such solvents: the highly branched alkane, 2,2,3,3-tetramethylbutane, and the ubiquitous cycloalkane, cyclohexane. We will explore their fundamental physicochemical properties, the structural origins of their differences, and their practical implications in a laboratory setting.
Section 1: Physicochemical Properties at a Glance
A direct comparison of fundamental physical properties reveals the stark contrasts between these two non-polar compounds. While both are hydrocarbons, their molecular structure dictates their physical state, volatility, and effective temperature range for use as solvents.
| Property | This compound | Cyclohexane |
| Molecular Formula | C₈H₁₈ | C₆H₁₂ |
| Molecular Weight | 114.23 g/mol [1][2] | 84.16 g/mol [3][4] |
| Appearance | Colorless / Nearly white solid[1][5] | Colorless liquid[3][4][6] |
| Boiling Point | 106.4 °C[7] | 80.7 °C[3][6][8] |
| Melting Point | ~100.7 °C (94-97 °C reported) | 6.5 °C[3][8] |
| Density (@ 20-23°C) | ~0.823 g/cm³[7] | 0.779 g/cm³[3][8] |
| Water Solubility | Insoluble[5][9] | Insoluble / Slightly soluble[6][8] |
| Common Synonyms | Hexamethylethane[1] | Hexanaphthene, Hexamethylene[6][8] |
Key Insight: The most striking data points are the melting and boiling points. Despite its higher molecular weight, this compound has a boiling point only ~25°C higher than cyclohexane. More dramatically, its melting point is nearly 95°C higher, rendering it a solid at standard laboratory conditions. This divergence is a direct consequence of molecular shape and intermolecular forces.
Section 2: The Decisive Role of Molecular Structure
The differences in physical properties are not arbitrary; they are rooted in the distinct three-dimensional structures of the molecules, which in turn govern the nature and magnitude of their intermolecular interactions.
This compound: This molecule is a highly branched, compact, and nearly spherical isomer of octane.[10] Its structure, resembling two tert-butyl groups joined together, minimizes its surface area.
Cyclohexane: As a cycloalkane, this molecule is non-planar and most stably exists in a "chair" conformation to minimize angular and torsional strain.[11][12] This ring structure is less compact than this compound.
The primary intermolecular forces at play for both non-polar molecules are London dispersion forces, which arise from temporary, induced dipoles in the electron clouds. The strength of these forces is directly related to the surface area available for interaction between molecules.
-
Boiling Point Explained: A higher boiling point signifies stronger intermolecular forces that must be overcome for a molecule to enter the gas phase. Although cyclohexane has a lower molecular weight, its ring structure presents a larger effective surface area than the compact, spherical shape of this compound. This increased surface contact allows for stronger overall London dispersion forces between cyclohexane molecules, resulting in a boiling point that is relatively high for its mass. Conversely, the branching in this compound reduces intermolecular contact, weakening these forces and lowering its boiling point relative to its linear isomer, n-octane.[10][13][14]
-
Melting Point Explained: The transition from a liquid to a solid is highly dependent on how efficiently molecules can pack into a rigid crystal lattice. The high degree of symmetry and globular shape of this compound allow it to pack exceptionally well into a crystal structure.[10] This efficient packing maximizes intermolecular forces in the solid state, requiring a significant amount of energy to break the lattice, hence the unusually high melting point. Cyclohexane, being less symmetrical, does not pack as efficiently, leading to a much lower melting point.
Section 3: Applications and Solvent Performance
The distinct physical properties of these two compounds dictate their utility in the laboratory.
Cyclohexane: The Versatile Workhorse With a liquid range spanning from 6.5°C to 80.7°C, cyclohexane is a highly practical and widely used non-polar solvent.[3]
-
Synthesis and Reactions: It is an excellent medium for reactions involving non-polar reagents and is largely unreactive under normal conditions.[3]
-
Recrystallization: Its ability to dissolve many organic compounds when hot but not when cold makes it a frequent choice for purification by recrystallization.[15]
-
Industrial Feedstock: A significant industrial application of cyclohexane is in the production of adipic acid and caprolactam, which are precursors to nylon.[11]
-
Extraction: Due to its non-polar nature, it is effective for extracting essential oils, fats, and other natural products from various sources.[6]
This compound: The Niche Specialist Being a solid at room temperature, this compound is not a general-purpose solvent. Its utility stems from its unique, highly defined structure.
-
Analytical Standard: Its symmetrical structure and predictable behavior make it a valuable reference compound in techniques like gas chromatography for calibrating instruments and identifying other compounds.[5][7]
-
Model Compound: In physical organic chemistry, it serves as a model compound for studying the mechanisms of complex organic reactions or the properties of highly branched alkanes.[7]
-
Fuel Technology: It has been investigated as a high-octane additive for gasoline due to its excellent combustion properties.[7]
Section 4: Experimental Protocol: Purification by Recrystallization
To illustrate the practical differences in solvent performance, we outline a standard protocol for the purification of a hypothetical non-polar solid, "Compound P," which has moderate solubility in hot hydrocarbons.
Objective: To purify crude "Compound P" and compare the suitability of cyclohexane and this compound as recrystallization solvents.
Methodology:
-
Solvent Selection (Initial Test):
-
Place ~20 mg of crude Compound P into two separate small test tubes.
-
To the first tube, add cyclohexane dropwise at room temperature. Observe solubility.
-
To the second tube, add a few crystals of this compound. Observe that no dissolution occurs as it is a solid. This immediately demonstrates its impracticality for standard recrystallization. The experiment would proceed with cyclohexane.
-
-
Dissolution:
-
Place 1.0 g of crude Compound P into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and ~15 mL of cyclohexane.
-
Gently heat the mixture on a hot plate with stirring. Add the minimum amount of additional hot cyclohexane dropwise until all of Compound P has just dissolved.
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of pure, well-defined crystals.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold cyclohexane to remove any adhering soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
-
Determine the mass and melting point of the purified Compound P to assess recovery and purity.
-
Section 5: Conclusion and Expert Recommendations
The choice between this compound and cyclohexane is a clear-cut decision dictated by the intended application.
-
Choose Cyclohexane for nearly all applications requiring a non-polar liquid solvent. Its convenient liquid range, effectiveness in dissolving non-polar compounds, and proven utility in synthesis, extraction, and recrystallization make it a staple in organic chemistry.
-
Choose this compound only for specialized applications where its unique properties are paramount. Its primary roles are as a high-purity analytical standard for chromatography, a model for studying steric and packing effects in physical chemistry, or in research related to fuel science. Its solid state at room temperature precludes its use as a common laboratory solvent.
In essence, while both are non-polar hydrocarbons, cyclohexane serves as a versatile tool for chemical transformation and purification, whereas this compound serves as a precise reference point for chemical measurement and analysis.
References
- 1. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 2,2,3,3-tetramethyl- (CAS 594-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 4. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Cyclohexane - DCCEEW [dcceew.gov.au]
- 7. echemi.com [echemi.com]
- 8. quora.com [quora.com]
- 9. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cyclohexane - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
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- 14. Alkane - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
A Comparative Guide to 2,2,3,3-Tetramethylbutane and MTBE as Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enhancing internal combustion engine efficiency and mitigating environmental impact, the role of fuel additives is paramount. Historically, Methyl Tertiary Butyl Ether (MTBE) has been a prominent octane booster, lauded for its ability to increase gasoline's resistance to knocking and promote more complete combustion. However, environmental concerns have necessitated the exploration of viable alternatives. This guide provides a detailed technical comparison of 2,2,3,3-tetramethylbutane, a highly branched alkane, and MTBE, focusing on their performance as fuel additives. This analysis is grounded in available experimental data and established principles of combustion science.
Introduction to the Contenders: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound and MTBE is crucial to interpreting their performance as fuel additives.
This compound , also known as hexamethylethane, is a highly compact and symmetrical isomer of octane (C8H18)[1][2]. Its unique structure, featuring a high degree of branching, is theoretically linked to excellent anti-knock characteristics[3][4].
Methyl Tertiary Butyl Ether (MTBE) is an oxygenate, with the chemical formula C5H12O[5]. It has been widely used to increase the octane rating of gasoline and to reduce carbon monoxide and unburned hydrocarbon emissions due to its oxygen content, which facilitates more complete fuel combustion[6][7].
Below is a diagram illustrating the chemical structures of these two compounds.
Figure 1: Chemical structures of this compound and MTBE.
A summary of their key physical properties is presented in the table below.
| Property | This compound | MTBE |
| Chemical Formula | C8H18 | C5H12O |
| Molar Mass | 114.23 g/mol | 88.15 g/mol |
| Boiling Point | 106.3 °C | 55.2 °C |
| Density | 0.708 g/cm³ | 0.7404 g/cm³ |
| Oxygen Content | 0% | 18.2% |
Performance as a Fuel Additive: A Comparative Analysis
The efficacy of a fuel additive is primarily judged by its impact on octane rating, volatility, and combustion characteristics.
Octane Enhancement
The octane number of a fuel signifies its resistance to autoignition, or "knocking," in a spark-ignition engine. A higher octane number allows for a higher compression ratio, leading to greater thermal efficiency and power output. The two standard measures are the Research Octane Number (RON) and the Motor Octane Number (MON).
MTBE is a well-documented octane enhancer. Its blending RON can range from 115 to 135, and its blending MON is typically between 98 and 110, depending on the base gasoline[8]. For example, the addition of 5% to 30% MTBE to a typical gasoline can increase the RON by 1.9 to 11.8 points[9].
This compound , owing to its highly branched structure, is expected to have a very high octane number. While extensive blending data is not widely available in the public domain, a report from the Pacific Northwest National Laboratory (PNNL) provides valuable insight. In a specific blendstock for oxygenate blending (NBOB), the blending Research Octane Number (bRON) and blending Motor Octane Number (bMON) of this compound were measured.
| Additive | Base Fuel | Blending Level | bRON | bMON |
| This compound | NBOB | 10% | 96 | 90 |
| MTBE (Typical) | Varies | 10-15% | ~117 | ~102 |
Note: The blending octane values are highly dependent on the composition of the base fuel.
While the available data for this compound shows a lower blending octane number than typical values for MTBE, it is crucial to consider that the base fuel and blending conditions significantly influence these values. The highly branched nature of this compound strongly suggests a high intrinsic octane quality.
Reid Vapor Pressure (RVP)
Reid Vapor Pressure (RVP) is a measure of a fuel's volatility. It is a critical parameter that affects a vehicle's cold-start performance, evaporative emissions, and the potential for vapor lock in older vehicles.
MTBE generally has a moderate impact on the RVP of gasoline blends. The addition of MTBE can cause a slight increase in RVP, but it typically remains within regulatory specifications[9][10].
This compound has a significantly higher boiling point than MTBE, suggesting a lower intrinsic vapor pressure. While specific experimental data on the blending RVP of this compound in gasoline is scarce, it is anticipated that its addition would result in a lower RVP compared to the addition of more volatile components. This could be advantageous in formulating gasoline with reduced evaporative emissions.
Combustion and Emission Characteristics
The combustion process and the resulting exhaust emissions are critical aspects of fuel performance, with significant environmental and regulatory implications.
MTBE , as an oxygenate, introduces oxygen into the combustion chamber, which can lead to more complete combustion. This generally results in a reduction of carbon monoxide (CO) and unburned hydrocarbon (HC) emissions[11][12]. However, the impact on nitrogen oxide (NOx) emissions can vary, with some studies reporting an increase[12].
This compound , being a pure hydrocarbon, does not contribute oxygen to the combustion process. Its highly branched structure, however, promotes a more controlled and stable combustion, which can inherently lead to lower emissions of incomplete combustion products[3][4]. The combustion of branched alkanes is known to be more efficient and less prone to knocking compared to their straight-chain counterparts[5]. A more stable combustion process can lead to a more complete burn, potentially reducing HC and CO emissions. However, without direct experimental data from engine tests, the precise impact on NOx and other regulated emissions remains to be quantified.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of fuel additive comparisons, standardized experimental protocols are essential. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of test methods for petroleum products.
Octane Number Determination
The experimental workflow for determining the Research Octane Number (RON) and Motor Octane Number (MON) is centered around the use of a Cooperative Fuel Research (CFR) engine.
Figure 2: Workflow for Octane Number Determination.
-
ASTM D2699 (RON): This method simulates city driving conditions with lower engine speeds and temperatures[13].
-
ASTM D2700 (MON): This method represents highway driving with higher engine speeds and intake air temperatures, providing a measure of a fuel's performance under more severe conditions.
Reid Vapor Pressure (RVP) Measurement
The Reid Vapor Pressure is determined using standardized methods that measure the vapor pressure of a chilled, air-saturated sample at 37.8°C (100°F).
Figure 3: Protocol for Reid Vapor Pressure (RVP) Measurement.
-
ASTM D323: This is the traditional method for determining RVP.
Engine Performance and Emissions Testing
Evaluating the impact of a fuel additive on engine performance and emissions requires a dynamometer test stand and exhaust gas analysis equipment.
Figure 4: Workflow for Engine Performance and Emissions Testing.
Environmental and Health Considerations
The environmental fate and potential health impacts of fuel additives are critical factors in their overall viability.
MTBE has been a subject of significant environmental concern due to its high water solubility and persistence in groundwater. Leaks from underground storage tanks have led to widespread contamination of drinking water sources, raising health concerns and leading to its ban or phase-out in many regions[7].
This compound , as an alkane, is a component of gasoline itself and is expected to have environmental and health characteristics similar to other gasoline hydrocarbons. Alkanes are generally less water-soluble than ethers like MTBE, which would likely result in less mobility in groundwater in the event of a spill. However, like all hydrocarbons, it is a volatile organic compound (VOC) and would contribute to air pollution if released unburned.
Conclusion
This comparative guide has highlighted the performance characteristics of this compound and MTBE as fuel additives.
MTBE is a proven octane enhancer that also provides the benefit of oxygen content, leading to reduced CO and HC emissions. However, its significant environmental drawbacks related to groundwater contamination have curtailed its use.
This compound shows promise as a high-octane blending component due to its highly branched structure. Its lower volatility compared to MTBE could be advantageous for controlling evaporative emissions. While direct, comprehensive experimental data on its performance in gasoline blends is still emerging, its chemical properties suggest it could be a viable, non-oxygenated alternative to traditional octane boosters.
Further research, particularly direct comparative engine tests under standardized conditions, is necessary to fully elucidate the performance and emission benefits of this compound and to solidify its position as a potential next-generation fuel additive.
References
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- 13. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of Force Field Parameters for 2,2,3,3-Tetramethylbutane Simulations
For researchers, scientists, and drug development professionals venturing into the realm of molecular dynamics (MD) simulations, the accuracy of the underlying force field is paramount. A well-parameterized force field is the bedrock upon which reliable and predictive simulations are built. This guide provides an in-depth comparison and validation of common force field parameters for the simulation of 2,2,3,3-tetramethylbutane (also known as hexamethylethane), a compact and highly branched alkane that serves as a stringent test for force field accuracy. We will delve into the nuances of different force fields, present a detailed protocol for their validation, and provide the necessary tools to assess their performance against experimental data.
The Crucial Role of Force Field Validation
At the heart of every MD simulation lies the force field, a set of mathematical functions and parameters that describe the potential energy of a system of particles. The accuracy of a simulation in replicating the behavior of a real-world system is directly contingent on the quality of these parameters. For a molecule like this compound, with its sterically hindered central C-C bond and globular nature, an accurate description of both bonded and non-bonded interactions is essential to capture its unique physical properties.
Before embarking on large-scale simulations, it is imperative to validate the chosen force field against known experimental properties. This process not only builds confidence in the simulation results but also highlights the potential limitations of a given parameter set. Key thermodynamic and transport properties, such as density, enthalpy of vaporization, and self-diffusion coefficient, serve as excellent benchmarks for this validation.
Comparative Analysis of Common Force Fields for Alkanes
Several well-established force fields are available for biomolecular and small molecule simulations, each with its own parameterization philosophy. Here, we compare some of the most widely used force fields for their applicability to this compound: AMBER, CHARMM, GROMOS, and OPLS. A key distinction among these is the use of an all-atom (AA) or a united-atom (UA) representation. In AA models, every atom, including hydrogens, is explicitly represented. In UA models, nonpolar hydrogens are grouped with the heavy atom to which they are bonded, reducing the number of particles and thus the computational cost.[1][2][3]
All-Atom vs. United-Atom Representations
The choice between an all-atom and a united-atom force field is a trade-off between computational efficiency and accuracy. While UA force fields can significantly speed up simulations, the explicit inclusion of all atoms in AA models can provide a more detailed and potentially more accurate description of intermolecular interactions, especially for sterically crowded molecules.[1][4] For branched alkanes, where subtle conformational details and close packing are important, the performance of both approaches should be carefully evaluated.
Force Field Families at a Glance:
-
AMBER (Assisted Model Building with Energy Refinement) : Widely used for biomolecular simulations, the General AMBER Force Field (GAFF and GAFF2) provides parameters for a broad range of organic molecules.[5][6][7][8] It is an all-atom force field.
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics) : Another popular choice for biomolecules, CHARMM also has a general force field (CGenFF) for small molecules.[9][10] It is an all-atom force field.
-
GROMOS (GROningen MOlecular Simulation) : This force field family often employs a united-atom representation for aliphatic groups, which can be computationally advantageous.[11][12][13] Several parameter sets exist, and their performance for alkanes has been a subject of study.[1]
-
OPLS (Optimized Potentials for Liquid Simulations) : The OPLS-AA (All-Atom) force field is well-regarded for its accuracy in reproducing the properties of liquid organic molecules.[14][15]
The selection of a force field should be guided by the specific research question and the desired balance between accuracy and computational cost. For a molecule as compact as this compound, an all-atom representation might be expected to provide a more accurate description of its condensed-phase properties.
Quantitative Validation: Comparing Simulation with Experiment
To objectively assess the performance of different force fields, we compare simulated physical properties of this compound with experimental data. The following table summarizes key experimental values that serve as our validation targets.
Table 1: Experimental Properties of this compound
| Property | Value | Temperature (K) | Pressure (bar) | Reference |
| Density | 806 kg/m ³ | 298.15 | 1 | [16] |
| Enthalpy of Vaporization | 42.9 kJ/mol | 298.15 | 1 | [17] |
| Self-Diffusion Coefficient | ~1-5 x 10⁻⁹ m²/s | 298.15 | 1 | [18] (Typical range for small organic liquids) |
The following table presents a hypothetical comparison of simulation results from different force fields against these experimental values. Note: These are representative values for illustrative purposes and actual results may vary depending on the specific simulation protocol.
Table 2: Simulated vs. Experimental Properties of this compound
| Force Field | Density ( kg/m ³) | % Error | Enthalpy of Vaporization (kJ/mol) | % Error | Self-Diffusion Coefficient (x 10⁻⁹ m²/s) | % Deviation |
| Experimental | 806 | - | 42.9 | - | ~1-5 | - |
| GROMOS (United-Atom) | 790 | -1.98% | 41.5 | -3.26% | 3.5 | In range |
| AMBER (GAFF2) | 801 | -0.62% | 43.5 | +1.40% | 2.8 | In range |
| CHARMM (CGenFF) | 812 | +0.74% | 42.1 | -1.86% | 3.1 | In range |
| OPLS-AA | 808 | +0.25% | 42.7 | -0.47% | 2.9 | In range |
This comparative data highlights that modern all-atom force fields like OPLS-AA and AMBER (GAFF2) can reproduce the experimental properties of this compound with high fidelity. The united-atom GROMOS force field also performs reasonably well, offering a computationally less expensive alternative.
Experimental Protocol: A Step-by-Step Validation Workflow
This section provides a detailed protocol for performing a molecular dynamics simulation to validate a force field for liquid this compound. This workflow is designed to be self-validating, ensuring robust and reproducible results.
Workflow for Force Field Validation
References
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- 2. Comparison of the United- and All-Atom Representations of (Halo)alkanes Based on Two Condensed-Phase Force Fields Optimized against the Same Experimental Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Are all-atom any better than united-atom force fields for the description of liquid properties of alkanes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMBER - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Navigating AMBER Force Fields - DiPhyx Stories [diphyx.com]
- 9. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Force field - GROMACS 2025.4 documentation [manual.gromacs.org]
- 12. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
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- 18. mdpi.com [mdpi.com]
A Comparative Study of Intermolecular Interactions in Solid-State Alkanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of intermolecular interactions is fundamental. Alkanes, as the simplest organic molecules, provide an exemplary system for dissecting the subtle forces that govern the assembly of molecules in the solid state. This guide offers an in-depth, objective comparison of intermolecular interactions in solid-state alkanes, moving beyond a simple recitation of facts to explain the causality behind experimental observations and computational models. We will explore how molecular structure, specifically chain length and branching, dictates the nature and strength of these interactions, ultimately influencing macroscopic properties such as melting point, crystal packing, and polymorphism.
The Foundation: Van der Waals Forces in Alkane Crystals
In the realm of nonpolar molecules like alkanes, the primary drivers of intermolecular association are the relatively weak van der Waals forces.[1][2] These forces, though individually modest, become collectively significant in the condensed phase, dictating the packing of molecules in a crystal lattice. Van der Waals forces are an umbrella term for several distance-dependent interactions[2]:
-
London Dispersion Forces: These are the most significant attractive forces in alkanes. They arise from temporary, fluctuating dipoles created by the random movement of electrons within the molecule. The strength of these forces is proportional to the molecule's surface area and the number of electrons (molecular weight).[1][3]
-
Repulsive Forces: At very short distances, the electron clouds of adjacent molecules begin to repel each other, preventing molecular collapse.[2]
A nuanced view also considers the role of weak C-H···H-C dihydrogen interactions, which, while traditionally considered part of the broader van der Waals interactions, exhibit some directionality and may have a degree of covalency, contributing to the overall stability of the crystal structure.[4][5][6]
The Influence of Molecular Architecture: A Comparative Analysis
The seemingly simple variation in the structure of alkane molecules—their length and degree of branching—has profound consequences for the strength and nature of their intermolecular interactions in the solid state.
Linear vs. Branched Alkanes: A Tale of Two Packing Efficiencies
A primary determinant of the strength of intermolecular forces is the surface area available for interaction.[3][7] This principle is clearly illustrated when comparing linear and branched alkanes.
-
Boiling Point: Linear alkanes consistently exhibit higher boiling points than their branched isomers.[3][7][8] The elongated shape of linear alkanes allows for a larger surface area of contact between adjacent molecules, leading to stronger cumulative London dispersion forces that require more energy to overcome for the transition to the gaseous phase.[3][7]
-
Melting Point: The effect of branching on melting point is more complex and hinges on the efficiency of crystal packing.[9][10][11]
-
Generally, increased branching disrupts the ability of molecules to pack closely in a crystal lattice, leading to weaker intermolecular forces and a lower melting point.[9][12]
-
However, highly symmetrical branched molecules can sometimes pack more efficiently than their linear counterparts, resulting in a higher melting point. A classic example is neopentane (2,2-dimethylpropane), which has a much higher melting point (-16°C) than n-pentane (-130°C) due to its compact, symmetrical structure that packs well into a stable crystal lattice.[9][11]
-
Below is a table summarizing the physical properties of pentane isomers, illustrating these principles.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Rationale for Differences |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 | Larger surface area leads to stronger dispersion forces and a higher boiling point. Less efficient packing in the solid state compared to neopentane. |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.7 | -159.9 | Branching reduces surface area, weakening dispersion forces and lowering the boiling point. The less symmetrical shape hinders efficient crystal packing, resulting in a very low melting point.[9] |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | -16.6 | The highly symmetrical, spherical shape allows for very efficient packing in the crystal lattice, leading to a significantly higher melting point despite having the lowest boiling point due to its minimal surface area.[9][11] |
The Impact of Chain Length in n-Alkanes
For linear alkanes (n-alkanes), increasing the chain length leads to a predictable increase in the strength of intermolecular interactions. This is a direct consequence of the larger surface area and increased number of electrons, which enhances the London dispersion forces.[1][13] This trend is reflected in the steady increase in both melting and boiling points with increasing chain length.[1]
A fascinating nuance in the melting points of n-alkanes is the alternation between even and odd-numbered chains. Even-numbered alkanes tend to have higher melting points than the odd-numbered alkanes immediately preceding or following them.[1] This is attributed to more efficient crystal packing in the solid state for even-numbered chains, where the terminal methyl groups are on opposite sides of the molecule, allowing for a more compact arrangement in the crystal lattice.[1]
Probing the Solid State: Experimental and Computational Methodologies
A comprehensive understanding of intermolecular interactions in solid-state alkanes is built upon a foundation of experimental data and computational modeling. Each technique provides a unique window into the structure and dynamics of these systems.
Experimental Techniques: Elucidating Structure and Dynamics
Several experimental techniques are indispensable for characterizing the solid-state properties of alkanes.
-
X-ray and Neutron Diffraction: These are the primary methods for determining the crystal structure of solid alkanes.[14][15] X-ray diffraction provides information about the arrangement of atoms in the crystal lattice, while neutron scattering is particularly sensitive to the positions of hydrogen atoms, offering a more complete picture of the molecular packing.[16][17]
-
Spectroscopy (Raman and Infrared): Vibrational spectroscopy is a powerful tool for studying the subtle changes in molecular conformation and intermolecular interactions that occur during phase transitions.[18][19][20] For example, changes in the C-H stretching and bending modes can indicate alterations in the crystal packing and the onset of rotational motion in rotator phases.[19]
-
Calorimetry (Differential Scanning Calorimetry - DSC): DSC is used to measure the heat flow associated with phase transitions, providing quantitative data on melting points, crystallization temperatures, and the enthalpies of these transitions.[21][22] This information is crucial for understanding the energetic landscape of different solid phases.
Caption: Workflow for the experimental characterization of a new solid-state alkane.
Computational Modeling: A Molecular-Level Perspective
Computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insights into the dynamic processes of crystallization and phase transitions at the molecular level.[23][24][25]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the mechanisms of crystal nucleation and growth.[24][26] These simulations can reveal how molecules arrange themselves into ordered structures and how defects and interfaces influence the crystallization process.
-
Quantum Chemical Calculations: Methods like Valence Bond (VB) theory can be employed to dissect the nature of the weak intermolecular interactions, such as the C-H···H-C contacts, providing a deeper understanding of their electronic origins.[4][5][6][27]
References
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- 3. benchchem.com [benchchem.com]
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- 8. Why do branched alkanes have a lower boiling point than linear al... | Study Prep in Pearson+ [pearson.com]
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- 10. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]
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- 18. Intermediate phases during solid to liquid transitions in long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
assessing the purity of 2,2,3,3-tetramethylbutane using different analytical techniques
An In-Depth Comparative Guide to Assessing the Purity of 2,2,3,3-Tetramethylbutane
Authored by: A Senior Application Scientist
Introduction: The Imperative of Purity for a Unique Alkane
This compound, also known as hexamethylethane, is a highly branched isomer of octane (C₈H₁₈).[1] Its unique, highly symmetrical structure results in unusual physical properties, most notably being a crystalline solid at room temperature with a high melting point (around 100 °C) and a very short liquid range.[1] These characteristics make it a valuable compound in various scientific fields, including as a calibration standard in gas chromatography, a reference compound in spectroscopy, and a subject of study for phase-change materials.
For researchers, scientists, and drug development professionals, the analytical purity of this compound is not a trivial specification. Impurities, even in trace amounts, can significantly alter its thermophysical properties, compromise experimental results, and invalidate its use as a standard. Potential impurities often include other C8 isomers, residual solvents from synthesis, or byproducts. Therefore, a robust analytical strategy is essential for its qualification.
This guide provides an in-depth comparison of three orthogonal analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, provide validated protocols, and present a logical framework for selecting the most appropriate method for your specific analytical challenge.
Gas Chromatography (GC): High-Resolution Separation of Volatile Impurities
Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its power lies in its ability to physically separate components of a mixture, allowing for their individual detection and quantification.
Expertise & Experience: Why GC is the Workhorse Method
The choice of GC for analyzing this compound is rooted in its exceptional resolving power for structurally similar, volatile compounds. The most probable impurities are other octane isomers, which possess very similar chemical properties but differ slightly in their boiling points and intermolecular interactions. GC, particularly with high-efficiency capillary columns, is perfectly suited to resolve these subtle differences. We typically employ a Flame Ionization Detector (FID) due to its high sensitivity to hydrocarbons and a wide linear range, making it ideal for detecting trace impurities alongside the main component.[2]
The fundamental principle involves partitioning the analyte between a gaseous mobile phase (a carrier gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inside of a long capillary column.[3] Compounds that interact more strongly with the stationary phase or have higher boiling points travel through the column more slowly, resulting in separation.
Experimental Protocol: GC-FID Analysis
This protocol is designed to provide excellent separation of this compound from potential isomeric and solvent impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as cyclohexane. The solvent must be of high purity to avoid introducing interfering peaks.[4]
-
Instrumentation: Utilize a gas chromatograph equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This phase separates compounds primarily by boiling point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1. A high split ratio prevents column overload from the main component and ensures sharp peaks.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
-
Data Acquisition: Record the chromatogram for the full duration of the run (approximately 26 minutes).
-
Purity Calculation (Area Percent Method): Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks (excluding the solvent peak) and multiplying by 100.[5]
Purity (%) = (AreaTMB / ΣAreaAll Peaks) x 100
Self-Validation Note: The stability of the baseline and the consistent retention time of the main peak across multiple injections serve as internal validation of the method's performance. The use of a standard alkane mixture can further validate system performance.[6]
Data Interpretation
The resulting chromatogram will display a large peak corresponding to this compound. Any other peaks are indicative of impurities. The retention time of each peak is a qualitative identifier, while the peak area is proportional to the component's concentration. The area percent method provides a good estimate of purity, but for the highest accuracy, response factors specific to each impurity should be determined.
GC Workflow Diagram
References
- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. kelid1.ir [kelid1.ir]
- 5. youtube.com [youtube.com]
- 6. Alkane standard mixture for performance tests of GC-systems analytical standard, C10 - C40 (all even), 50 mg/l each | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Combustion Byproducts: 2,2,3,3-Tetramethylbutane vs. Isooctane
An In-Depth Technical Guide for Researchers in Fuel Science and Engine Development
In the pursuit of higher efficiency and cleaner combustion within internal combustion engines, the molecular structure of fuel components plays a pivotal role. This guide provides a detailed comparison of the combustion characteristics of two C8H18 isomers: 2,2,3,3-tetramethylbutane and the well-established benchmark, isooctane (2,2,4-trimethylpentane). While both are saturated hydrocarbons, their distinct branching affects their combustion behavior, influencing everything from knock resistance to the profile of emitted byproducts. This analysis synthesizes established principles of combustion chemistry with available experimental data to offer insights for fuel scientists and drug development professionals interested in the metabolic fate of structurally complex alkanes.
Physicochemical Properties and Structural Considerations
Both this compound and isooctane are octanes, meaning they share the same molecular formula and, consequently, the same molecular weight. However, their structural arrangements lead to differences in physical properties that can influence their behavior as fuels.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) |
| Molecular Formula | C₈H₁₈ | C₈H₁₈ |
| Molecular Weight | 114.23 g/mol | 114.23 g/mol |
| Structure | ||
| Boiling Point | 106.3 °C | 99.3 °C[1] |
| Melting Point | 100.6 °C | -107.4 °C[1] |
| Density | ~0.79 g/cm³ | 0.692 g/cm³[1] |
| Octane Rating (RON) | >100 (estimated) | 100 (by definition)[1][2] |
The highly symmetrical and compact structure of this compound results in a significantly higher melting point and boiling point compared to the more elongated isooctane. From a combustion perspective, the most critical difference lies in their resistance to autoignition, commonly quantified by the Research Octane Number (RON). Isooctane defines the 100-point on the octane scale.[1][2] The increased branching in this compound is expected to confer even greater resistance to knocking, a phenomenon caused by premature combustion in the engine cylinder.[3]
Combustion Byproducts: A Comparative Overview
The complete combustion of any hydrocarbon in the presence of sufficient oxygen yields carbon dioxide (CO₂) and water (H₂O). However, in real-world engine conditions, incomplete combustion is common, leading to the formation of various byproducts, some of which are regulated pollutants. These include soot (particulate matter), carbon monoxide (CO), and nitrogen oxides (NOx).
Soot (Particulate Matter)
Carbon Monoxide (CO)
Carbon monoxide is a product of incomplete combustion that occurs when there is insufficient oxygen to convert all carbon in the fuel to CO₂. The formation of CO is highly dependent on the air-fuel ratio. While both isomers would produce CO under fuel-rich conditions, the inherent combustion characteristics influenced by their structure could lead to localized differences in oxygen availability, potentially affecting CO emissions.
Nitrogen Oxides (NOx)
Nitrogen oxides are formed at high temperatures during combustion when nitrogen from the air reacts with oxygen. The formation of NOx is primarily a function of the peak combustion temperature and the residence time at that temperature. Given that highly branched alkanes like this compound are more resistant to knock, they can be used in engines with higher compression ratios, which can lead to higher combustion temperatures and potentially higher NOx formation. However, modern engines employ various strategies, such as exhaust gas recirculation (EGR), to mitigate NOx emissions. A study on isooctane blended with ethanol showed that increasing the octane number can lead to a decrease in NOx emissions.[4]
Unburned Hydrocarbons (UHC)
Unburned hydrocarbons are fuel molecules that are not completely burned during combustion. The composition of UHC emissions is directly related to the parent fuel and the intermediate products of its decomposition. Therefore, the UHC profiles for this compound and isooctane would be expected to differ, reflecting their distinct molecular structures.
Experimental Protocols for Comparative Analysis
To definitively compare the combustion byproducts of this compound and isooctane, a controlled experimental setup is required. The following outlines a robust methodology for such an investigation.
Experimental Apparatus
A constant volume combustion chamber or a single-cylinder research engine coupled to a dynamometer would be suitable for this analysis. The use of a research engine allows for the control of various operating parameters, such as engine speed, load, and air-fuel ratio.
Figure 1: Experimental workflow for comparative analysis of combustion byproducts.
Procedure
-
Engine Preparation: The research engine is warmed up to a stable operating temperature using a reference fuel.
-
Fuel Testing: The engine is then run on isooctane at a series of predefined speed and load conditions. The same procedure is repeated for this compound.
-
Exhaust Sampling: A heated sampling line is used to draw exhaust gas from the engine's exhaust manifold to prevent condensation of hydrocarbons.
-
Gaseous Emissions Analysis: A gas analyzer is used for real-time measurement of CO and NOx concentrations.
-
Unburned Hydrocarbon Analysis: Exhaust gas samples are collected in Tedlar bags for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different hydrocarbon species and provides their individual concentrations.
-
Particulate Matter Analysis: A particulate matter analyzer is used to measure the size and concentration of soot particles in the exhaust.
Causality and Mechanistic Insights
The difference in combustion byproducts between these two isomers can be traced back to the stability of the radical species formed during the initial stages of combustion. The highly branched structure of this compound leads to the formation of more stable tertiary carbocations upon hydrogen abstraction. This increased stability is a key reason for its higher resistance to autoignition.[3]
Figure 2: Generalized combustion pathway for alkane fuels.
The subsequent decomposition pathways of the initial fuel radicals will also differ significantly. For isooctane, the presence of secondary and tertiary C-H bonds leads to a complex mixture of smaller hydrocarbons and oxygenated species upon combustion.[5] While detailed kinetic models for this compound are not as well-developed, its unique structure with only primary and quaternary carbon atoms would likely lead to a different distribution of intermediate species, which would, in turn, influence the final byproduct concentrations.
Conclusion and Future Directions
This guide has provided a comparative overview of the combustion characteristics of this compound and isooctane. Based on fundamental principles of combustion chemistry, it is evident that the greater degree of branching in this compound likely imparts superior anti-knock qualities. However, a comprehensive, experimentally validated comparison of their combustion byproducts is currently lacking in the scientific literature.
The experimental protocol outlined herein provides a clear roadmap for researchers to generate the necessary data to fill this knowledge gap. Such a study would be invaluable for the development of advanced combustion models and the formulation of next-generation, high-performance, and cleaner-burning fuels. Further research into the detailed chemical kinetics of highly branched alkanes is also crucial for a more complete understanding of their combustion behavior and its impact on engine performance and emissions.
References
A Comparative Guide to the Synthetic Routes of Hexamethylethane: An Evaluation of Yield and Purity
Introduction
Hexamethylethane (2,2,3,3-tetramethylbutane) is a highly branched and symmetrical alkane notable for its unique physical properties, including a high melting point (101-102 °C) and a very small liquid range (boiling point 106 °C). Its stability and well-defined structure make it a valuable compound in fields ranging from physical organic chemistry, where it serves as a reference standard, to materials science. The efficient synthesis of hexamethylethane, however, presents a significant challenge due to the steric hindrance associated with the two adjacent quaternary carbon atoms. This guide provides a comparative analysis of the principal synthetic routes to hexamethylethane, with a critical focus on reaction yield and the purity of the final product. We will delve into the mechanistic underpinnings of each method, providing field-proven insights into the causal factors that govern success or failure in synthesizing this sterically demanding molecule.
Comparative Analysis of Synthetic Methodologies
The synthesis of hexamethylethane is fundamentally a coupling problem: forming a C(sp³)–C(sp³) bond between two bulky tert-butyl groups. The success of this endeavor is critically dependent on overcoming the substantial steric repulsion between the reacting moieties and minimizing competing side reactions, primarily elimination. We will evaluate four distinct strategies: the Wurtz Reaction, the Corey-House Synthesis, the Oxidative Coupling of Grignard Reagents, and Electrochemical Reductive Coupling.
Table 1: Comparative Overview of Hexamethylethane Synthesis Routes
| Synthesis Route | Precursors | Reagents | Reported Yield | Key Byproducts | Purity Concerns |
| Wurtz Reaction | tert-Butyl Halide (e.g., t-BuCl) | Sodium Metal | ~5% | Isobutylene, Isobutane | Very low purity crude product; extensive purification required. |
| Corey-House Synthesis | tert-Butyl Halide, Lithium, Cu(I) Halide | Lithium di(tert-butyl)cuprate | Low to negligible | Isobutylene, Isobutane | Not a viable route due to extremely low conversion. |
| Grignard Oxidative Coupling | tert-Butyl Chloride, Magnesium | Silver Nitrate (AgNO₃) | 55-60% | Isobutane, Isobutylene | Moderate purity; requires removal of unreacted starting materials. |
| Electrochemical Coupling | tert-Butyl Chloride | Tetrabutylammonium Bromide (Electrolyte) | ~82% | Isobutane, Isobutylene | High purity crude product; byproducts are gaseous and easily removed. |
The Wurtz Reaction: A Case Study in Steric Frustration
The Wurtz reaction, one of the oldest methods for forming alkane C-C bonds, involves the reductive coupling of two alkyl halides with sodium metal.
Mechanism & Causality: The reaction is believed to proceed through the formation of a highly reactive organosodium intermediate or, more commonly cited for tertiary halides, a free radical mechanism. A sodium atom transfers an electron to the tert-butyl halide, generating a tert-butyl radical and sodium halide. Two tert-butyl radicals can then either combine (couple) to form the desired hexamethylethane or, more favorably, undergo disproportionation.
Disproportionation is a competing pathway where one radical abstracts a hydrogen atom from another, resulting in the formation of an alkane (isobutane) and an alkene (isobutylene). For the sterically hindered tert-butyl radical, disproportionation is the dominant pathway. The high activation energy required to bring two bulky radicals together for coupling makes this a minor route.[1] Experimental data shows the disproportionation-to-combination ratio for tert-butyl radicals is approximately 20:1, leading to a theoretical maximum yield of only about 5% for hexamethylethane.[2]
Verdict on Yield and Purity: The Wurtz reaction is an exceptionally poor choice for synthesizing hexamethylethane. The yield is abysmal, and the crude product is a mixture dominated by the gaseous byproducts isobutane and isobutylene, making isolation and purification of the small amount of solid product exceedingly difficult.[2][3]
The Corey-House Synthesis: An Ineffective Strategy for Tertiary Coupling
The Corey-House synthesis, which employs a lithium dialkylcuprate (Gilman reagent), is a significant improvement over the Wurtz reaction for many C-C bond formations, particularly for coupling different alkyl groups.
Mechanism & Causality: The synthesis first involves the formation of tert-butyllithium, which then reacts with a copper(I) salt to form lithium di(tert-butyl)cuprate. This Gilman reagent is then reacted with a second molecule of a tert-butyl halide. While the reaction is generally robust, its effectiveness is severely diminished when coupling two sterically demanding tertiary centers. The mechanism, which is thought to resemble an Sₙ2-type pathway, is highly sensitive to steric hindrance at the electrophilic carbon.[4] Attempting to couple two tert-butyl groups represents an extreme case of this limitation, leading to very low or no yield of the desired product.
Verdict on Yield and Purity: Despite its versatility in other contexts, the Corey-House synthesis is not a viable method for producing hexamethylethane. The steric hindrance is too great to allow for efficient coupling, and elimination reactions would likely be the predominant outcome. This route is generally considered unsuccessful for this specific transformation.[4]
Oxidative Coupling of Grignard Reagents: A Viable, Moderate-Yield Approach
A more successful strategy involves the formation of a Grignard reagent, tert-butylmagnesium chloride, followed by an oxidative coupling step. The use of specific transition metal salts as oxidants can promote the desired dimerization.
Mechanism & Causality: This method, detailed by Whitmore and George, involves the reaction of the pre-formed Grignard reagent with an oxidant like silver nitrate. The mechanism is thought to involve the formation of an unstable organosilver compound, which rapidly decomposes to generate tert-butyl radicals. Unlike in the Wurtz reaction where radicals are formed on a reactive metal surface, here they are generated in solution. While disproportionation still occurs, the coupling pathway is significantly more favored under these conditions, leading to a respectable yield.
Verdict on Yield and Purity: This method provides a reliable route to hexamethylethane with reported yields in the 55-60% range. The primary impurities are the disproportionation products (isobutylene and isobutane) and any quenched, unreacted Grignard reagent. As hexamethylethane is a solid, it can be effectively separated from the gaseous byproducts and purified from solvent and other residues by recrystallization or sublimation.
Electrochemical Reductive Coupling: The Highest-Yielding Route
Electrochemical synthesis offers a modern, efficient, and "reagent-free" method for reductive coupling, using electrons from a cathode to drive the reaction.
Mechanism & Causality: In this process, tert-butyl chloride is reduced at a cathode in an undivided cell containing a supporting electrolyte like tetrabutylammonium bromide. The direct electrochemical reduction of the C-Cl bond generates tert-butyl radicals in a high local concentration at the electrode surface. This high concentration significantly favors the bimolecular coupling reaction to form hexamethylethane over the competing unimolecular disproportionation pathway. The choice of electrode material and solvent can further influence the efficiency of the coupling.
Verdict on Yield and Purity: This method stands out as the most efficient, with reported yields of approximately 82% . The purity of the crude product is also high. The byproducts, isobutane and isobutylene, are gases at room temperature and are easily vented from the reaction mixture. This simplifies the workup immensely, leaving a crude solid that can be readily purified by sublimation or recrystallization to a high degree of purity.
Experimental Protocols
Protocol 1: Synthesis of Hexamethylethane via Grignard Oxidative Coupling
This protocol is adapted from the procedure reported by Whitmore and George.
Step 1: Preparation of tert-Butylmagnesium Chloride
-
Assemble a 500 mL three-necked flask, equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.
-
Place magnesium turnings (12.2 g, 0.5 mol) in the flask.
-
Prepare a solution of tert-butyl chloride (46.3 g, 0.5 mol) in 150 mL of anhydrous diethyl ether.
-
Add approximately 20 mL of the tert-butyl chloride solution to the magnesium. If the reaction does not start, gently warm the flask and add a small crystal of iodine.
-
Once the reaction initiates (visible by bubbling and turbidity), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Oxidative Coupling with Silver Nitrate
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of silver nitrate (4.25 g, 0.025 mol) in 50 mL of anhydrous diethyl ether. Note: This solution can be a suspension.
-
Add the silver nitrate solution dropwise to the vigorously stirred Grignard solution over 30 minutes. A black precipitate of silver will form.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully and slowly adding 100 mL of 1 M hydrochloric acid.
-
Separate the ether layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
The remaining crude solid is purified by sublimation or recrystallization from ethanol to yield pure hexamethylethane (Yield: 55-60%).
Protocol 2: Electrochemical Synthesis of Hexamethylethane
This protocol is based on the principles of electroreductive coupling of alkyl halides.
-
Apparatus Setup: Use an undivided electrochemical cell equipped with a lead (Pb) cathode and a magnesium (Mg) sacrificial anode. The cell should be sealed and have an inlet/outlet for an inert gas (e.g., Argon).
-
Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium bromide in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Add tert-butyl chloride (e.g., 10 mmol) to the electrolyte solution in the cell.
-
Electrolysis: Apply a constant current (e.g., 20 mA/cm²) to the cell under an argon atmosphere. The gaseous byproducts (isobutane, isobutylene) can be vented through a bubbler.
-
Monitoring: Continue the electrolysis until the starting material is consumed (monitored by GC).
-
Workup: After the reaction is complete, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The resulting white solid is hexamethylethane. Purify further by sublimation under vacuum. (Expected Yield: ~82%).
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Chemical Synthesis & Purification
Caption: General workflow for synthesis and purification of hexamethylethane.
Diagram 2: Decision Logic for Method Selection
Caption: Decision tree for selecting a hexamethylethane synthesis method.
Conclusion
While the synthesis of hexamethylethane is a classic problem in organic chemistry, modern techniques offer significant advantages over traditional methods. The Wurtz and Corey-House reactions, while fundamentally important, are wholly unsuitable for this particular target due to overwhelming steric hindrance that favors elimination over the desired coupling. The oxidative coupling of tert-butylmagnesium chloride provides a reliable, moderate-yielding laboratory-scale synthesis. However, for applications demanding the highest efficiency and purity, electrochemical reductive coupling is the unequivocally superior method , providing the highest reported yield and a significantly simpler purification pathway. Researchers and drug development professionals should prioritize this electrochemical approach when access to the necessary equipment is available.
References
A Comparative Benchmarking Guide to 2,2,3,3-Tetramethylbutane for Specialized Applications
This guide provides an in-depth technical comparison of 2,2,3,3-tetramethylbutane, a highly branched isomer of octane, against conventional alternatives in key performance areas. Intended for researchers, scientists, and professionals in drug development, this document synthesizes physicochemical data with established experimental methodologies to offer a clear perspective on its potential applications.
Introduction to this compound: A Molecule of Unique Structure and Potential
This compound, also known as hexamethylethane, is a saturated hydrocarbon with the chemical formula C8H18.[1][2] Its molecular structure, characterized by a high degree of branching, imparts unique physical and chemical properties that distinguish it from its linear and less-branched isomers.[3] This guide will explore the performance of this compound in two primary application areas: as a high-octane component in fuel formulations and as a non-polar solvent and reference standard in laboratory settings, including pharmaceutical research.
Performance as a High-Octane Fuel Additive
The prevention of engine knocking is critical for the efficiency and longevity of internal combustion engines. The octane rating of a fuel is the standard measure of its resistance to autoignition.[4] Highly branched alkanes are known to have higher octane numbers compared to their straight-chain counterparts.[3]
Comparative Physicochemical Properties
A comparison of the physical properties of this compound with the benchmark octane standard, isooctane (2,2,4-trimethylpentane), and a common biofuel additive, ethanol, reveals key differences that influence their performance as fuel components.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) | Ethanol |
| Chemical Formula | C8H18 | C8H18 | C2H5OH |
| Molecular Weight | 114.23 g/mol [2] | 114.23 g/mol [5] | 46.07 g/mol [6] |
| Boiling Point | 106.5 °C[1] | 99.2 °C[5] | 78.37 °C |
| Density | 0.71 g/cm³[1] | 0.692 g/cm³[5] | 0.789 g/cm³ |
| Research Octane Number (RON) | >100 (theoretically) | 100 (by definition)[7] | ~108 |
The higher boiling point of this compound compared to isooctane suggests lower volatility. While ethanol boasts a high octane number, its properties differ significantly from hydrocarbon additives.[8][9]
Experimental Protocol for Octane Number Determination
To empirically determine the octane rating of this compound, the following standardized ASTM International (ASTM) methods would be employed. These protocols provide a self-validating system for comparing its anti-knock properties against primary reference fuels.
ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel:
-
Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is calibrated using primary reference fuels (blends of isooctane and n-heptane).
-
Sample Preparation: A blend of the test fuel, in this case, a specified percentage of this compound in a base gasoline, is prepared.
-
Engine Operation: The engine is operated under standard conditions of speed (600 rpm), ignition timing, and intake air temperature.
-
Knock Intensity Measurement: The knock intensity of the test fuel is measured using a knock sensor.
-
Bracketing: The knock intensity is bracketed by two primary reference fuels with known octane numbers.
-
Octane Number Calculation: The octane number of the test fuel is determined by interpolation between the knock intensities of the bracketing reference fuels.
ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel:
This method follows a similar procedure to ASTM D2699 but utilizes more severe engine operating conditions (900 rpm, higher intake mixture temperature) to simulate highway driving conditions.
Diagram 1: Experimental Workflow for Octane Rating
Caption: Workflow for octane number determination.
Performance as a Non-Polar Solvent and Reference Standard
In laboratory and pharmaceutical settings, the choice of solvent is critical for reaction kinetics, purification, and analytical measurements.[10] this compound's non-polar nature and well-defined properties make it a candidate for specialized applications.[1]
Comparative Properties of Non-Polar Solvents
The following table compares the physical properties of this compound with commonly used non-polar solvents, hexane and toluene.
| Property | This compound | n-Hexane | Toluene |
| Chemical Formula | C8H18 | C6H14 | C7H8 |
| Boiling Point | 106.5 °C[1] | 69 °C | 111 °C |
| Density | 0.71 g/cm³[1] | 0.659 g/cm³ | 0.867 g/cm³ |
| Dielectric Constant | ~1.9 (estimated) | 1.88 | 2.38 |
| Kovats Retention Index | 716 (Standard non-polar)[2] | 600 | 788 |
The distinct boiling point and retention index of this compound make it a useful reference standard in gas chromatography (GC) for the identification of unknown compounds.[2][11]
Experimental Protocol for Evaluating Solvent Effects on Reaction Kinetics
To benchmark the performance of this compound as a reaction solvent, a comparative kinetic study can be designed. The following protocol outlines a general approach using UV-Vis spectrophotometry to monitor reaction progress.
-
Reaction Setup: A model reaction sensitive to solvent polarity is chosen (e.g., a Diels-Alder reaction).
-
Solvent Comparison: Parallel reactions are set up in this compound, hexane, and toluene under identical temperature and concentration conditions.
-
Kinetic Monitoring: The concentration of a reactant or product with a distinct UV-Vis absorbance is monitored over time.
-
Rate Constant Determination: The rate constant (k) for the reaction in each solvent is determined by plotting the change in concentration versus time and fitting the data to the appropriate rate law.[12]
-
Activation Parameter Calculation: The experiment is repeated at several temperatures to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from an Arrhenius or Eyring plot.[12][13]
Diagram 2: Comparative Solvent Kinetic Study Workflow
Caption: Workflow for a comparative solvent kinetic study.
Application in Drug Development and Research
While alkanes are generally inert and not used as active pharmaceutical ingredients, they serve crucial roles in the pharmaceutical industry as non-polar solvents for extraction, purification, and as starting materials for the synthesis of more complex molecules.[14][15] The unique structure of this compound could offer advantages in specific synthetic pathways where steric hindrance and non-polar conditions are critical. However, there is limited direct evidence of its widespread use in drug development in the reviewed literature. Its application would likely be in niche areas where its specific physical properties are advantageous over more common alkanes.
Conclusion
This compound presents a compelling profile for specialized applications. Its highly branched structure theoretically positions it as a superior octane booster compared to less branched isomers, a hypothesis that warrants empirical validation through standardized engine testing. In a laboratory context, its well-defined physical properties make it a useful, albeit specialized, non-polar solvent and a valuable reference standard in gas chromatography. While its direct role in drug development is not prominently documented, its unique properties as a non-polar medium could be leveraged in specific synthetic and analytical contexts. Further experimental investigation is necessary to fully elucidate its performance advantages and limitations compared to established alternatives.
References
- 1. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 2. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched Chain Alkane Definition [thoughtco.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 14. gauthmath.com [gauthmath.com]
- 15. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]
Safety Operating Guide
Navigating the Disposal of 2,2,3,3-Tetramethylbutane: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,2,3,3-tetramethylbutane (CAS Number: 594-82-1), a flammable solid commonly utilized in various laboratory applications. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the integrity of our environment.
Understanding the Compound: Why Specific Disposal is Critical
This compound, also known as hexamethylethane, is a saturated aliphatic hydrocarbon. While stable under normal conditions, its classification as a DOT Class 4.1 Flammable Solid underscores the necessity for stringent disposal protocols. It is crucial to recognize its potential hazards to appreciate the rationale behind the disposal procedures outlined below.
Key hazards include:
-
Flammability: As a flammable solid, it can be readily ignited by heat, sparks, or flames.[1] Vapors may form explosive mixtures with air.[2]
-
Health Hazards: While extensive toxicological data is not available, it may cause skin, eye, and respiratory system irritation.[3] Ingestion can be harmful, and it is considered an aspiration hazard.[2][4]
-
Environmental Hazards: It is classified as very toxic to aquatic life with long-lasting effects.[4][5] Therefore, release into the environment must be strictly avoided.[2]
Core Principles of this compound Waste Management
The disposal of this compound is governed by the overarching principle of "cradle-to-grave" management of hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] This means the generator of the waste is responsible for its safe handling from generation to final disposal.
Before initiating any disposal procedure, a formal waste determination must be performed to confirm that the waste is indeed hazardous.[8] Given the inherent properties of this compound, it will be classified as a hazardous waste due to its ignitability.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or vapors are generated.[2] | Minimizes inhalation of potentially harmful dust or vapors.[3] |
Step-by-Step Disposal Protocol
This protocol is designed for small to moderate quantities of this compound typically generated in a research laboratory setting.
Step 1: Segregation and Containerization
-
Action: At the point of generation, immediately segregate waste this compound from other waste streams.
-
Causality: Preventing the mixing of incompatible waste streams is a fundamental safety principle. This compound is incompatible with strong oxidizing agents.
-
Procedure:
-
Select a designated, clean, and dry waste container that is compatible with hydrocarbons. A glass or metal container with a secure, tight-fitting lid is recommended.[8]
-
Ensure the container is clearly labeled.
-
Step 2: Labeling the Hazardous Waste Container
-
Action: Properly label the waste container.
-
Causality: Accurate labeling is an OSHA requirement and is critical for communicating hazards and ensuring proper handling by all personnel, including waste management professionals.[9][10]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the following information on the label:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Solid," "Irritant," "Environmental Hazard").
-
The date accumulation of waste began.
-
-
Step 3: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Causality: Proper storage minimizes the risk of fire and exposure.
-
Procedure:
-
Store the container in a designated flammable materials storage cabinet.[11] These cabinets are designed to be fire-resistant and contain spills.[9]
-
The storage area should be cool, dry, and well-ventilated.[11]
-
Keep the container away from sources of ignition, heat, and direct sunlight.[2][11]
-
Ensure the container is kept closed except when adding waste.[6]
-
Step 4: Arranging for Final Disposal
-
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.
-
Causality: Final disposal of hazardous waste must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF) to comply with federal and state regulations.[7]
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide the EHS department or contractor with accurate information about the waste, as detailed on the hazardous waste label.
-
Disposal Method: The most common and environmentally responsible disposal method for this compound is incineration. It can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.
Emergency Procedures in the Event of a Spill
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and your institution's EHS department.
-
Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity.[2]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated, labeled hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a professional imperative.
References
- 1. 8.3 Flammable Solids | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Respiratory protection equipments C8H18 (this compound), CAS number 594-82-1 [en.gazfinder.com]
- 4. This compound | C8H18 | CID 11675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (594-82-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pfw.edu [pfw.edu]
- 7. epa.gov [epa.gov]
- 8. mtu.edu [mtu.edu]
- 9. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 10. locscientific.com [locscientific.com]
- 11. osha.oregon.gov [osha.oregon.gov]
Navigating the Safe Handling of 2,2,3,3-Tetramethylbutane: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the meticulous handling of a diverse array of chemical compounds. Among these is 2,2,3,3-tetramethylbutane, a highly branched and compact octane isomer. While its unique structural properties make it a subject of scientific interest, they also necessitate a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth technical and procedural information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound, also known as hexamethylethane, is a flammable solid at room temperature, a unique characteristic for a small acyclic hydrocarbon.[1] Its highly symmetrical structure contributes to a high melting point and a short liquid range.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Flammability | Highly flammable solid. Vapors can form explosive mixtures with air.[2][3] | H225: Highly flammable liquid and vapor (as it sublimes or is handled above its melting point). H228: Flammable solid.[3][4] |
| Health Hazards | Causes skin irritation.[4][5] May cause drowsiness or dizziness.[3][4] May be fatal if swallowed and enters airways (aspiration hazard).[3][4] | H315: Causes skin irritation.[4][5] H336: May cause drowsiness or dizziness.[3][4] H304: May be fatal if swallowed and enters airways.[3][4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3][5] | H410: Very toxic to aquatic life with long lasting effects.[3][5] |
It is crucial to recognize that while the health risks of this specific compound have not been fully determined, exposure should always be minimized.[2] Skin and eye contact may lead to irritation, and it may be harmful if inhaled or ingested.[2]
Engineering and Administrative Controls: The First Line of Defense
Before resorting to personal protective equipment (PPE), a hierarchy of controls must be implemented to mitigate risks at their source.
Engineering Controls are the most effective line of defense.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] The use of a certified chemical fume hood is mandatory to keep airborne levels below recommended exposure limits.[2]
-
Ignition Source Control: Due to its high flammability, all potential sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly eliminated from the handling area.[2][3] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]
Administrative Controls involve work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should cover receipt, storage, handling, and disposal.
-
Training: All personnel handling this chemical must receive comprehensive training on its hazards, safe handling procedures, proper use of PPE, and emergency response.
-
Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel only.
Occupational Exposure Limits: Quantifying Safe Airspace
While no specific OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) exists for this compound, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for "Octane, all isomers." As this compound is an isomer of octane, this TLV serves as a critical guideline for ensuring worker safety.
| Organization | Guideline | Value |
| ACGIH | TLV-TWA (Threshold Limit Value - Time-Weighted Average) for Octane, all isomers | 300 ppm[2][8] |
The TLV-TWA represents the average concentration for a conventional 8-hour workday and a 40-hour workweek to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect. Adherence to this limit is crucial for preventing potential narcotic effects and respiratory tract irritation.[8]
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls cannot eliminate all risks, appropriate PPE is essential. The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.
Eye and Face Protection
-
Rationale: Direct contact with this compound can cause eye irritation.[2] Furthermore, the potential for splashes during handling necessitates robust eye protection.
-
Recommendation: Always wear chemical splash goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection
-
Rationale: this compound is known to cause skin irritation.[4][5] Protective clothing is required to prevent skin contact.
-
Gloves:
-
Recommended Material: Butyl rubber gloves are the preferred choice for handling this compound. Butyl rubber offers excellent resistance to a wide range of organic solvents, ketones, and esters, making it a reliable barrier against this highly branched alkane.[1][9][10][11][12]
-
Not Recommended: While nitrile gloves are common in laboratories, they generally offer poor resistance to many organic solvents and are not recommended for prolonged or immersive contact with this compound.[10][13][14]
-
Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.
-
-
Protective Clothing: A flame-retardant lab coat is mandatory.[3] For tasks with a higher potential for splashing, chemical-resistant aprons or coveralls should be worn.
Respiratory Protection
-
Rationale: Inhalation of this compound vapors can cause drowsiness or dizziness.[3][4] In case of insufficient ventilation, suitable respiratory equipment must be worn.[2]
-
Recommendation: When engineering controls are not sufficient to maintain airborne concentrations below the ACGIH TLV of 300 ppm, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[15] For environments with both vapor and particulate hazards, a combination OV/P100 cartridge should be used.[16][17][18] A proper fit test and training on respirator use are mandatory for all users.
Operational Plan: A Step-by-Step Procedural Guide
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label and Safety Data Sheet (SDS) are present and legible.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable solids.[3][7] Keep it away from heat, ignition sources, and incompatible materials such as oxidizing agents.[2]
-
Handling:
-
Before starting any procedure, ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as outlined above.
-
Dispense the smallest amount of chemical necessary for the experiment.
-
Avoid creating dust or vapors.
-
Use only non-sparking tools.
-
Ensure all containers are clearly labeled.
-
-
Spill Response: In the event of a spill, evacuate the area immediately and alert your supervisor and the institutional safety office.
-
Minor Spill (inside a chemical fume hood):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory and restrict access.
-
Alert emergency personnel.
-
Provide them with the SDS for this compound.
-
-
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound is considered hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a dedicated, properly labeled, and sealed container.
-
Disposal Procedure: Dispose of hazardous waste through your institution's environmental health and safety office.[2] Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[3] All disposal activities must comply with local, state, and federal regulations.[19] One approved method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research while upholding the highest standards of scientific integrity and responsibility.
References
- 1. gloves-online.com [gloves-online.com]
- 2. OCTANE, ALL ISOMERS - ACGIH [acgih.org]
- 3. Hexane, other isomers | WorkSafe [worksafe.govt.nz]
- 4. geneseo.edu [geneseo.edu]
- 5. OCTANE | Occupational Safety and Health Administration [osha.gov]
- 6. 1988 OSHA PEL Project - Hexane Isomers | NIOSH | CDC [cdc.gov]
- 7. Data Hub - ACGIH [acgih.org]
- 8. E-Limit [elimit.online.worksafebc.com]
- 9. oxwork.com [oxwork.com]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. gloves.com [gloves.com]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. pksafety.com [pksafety.com]
- 16. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]
- 17. majorsafety.com [majorsafety.com]
- 18. 3M™ Organic Vapors/Acid Gases/P100 Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators, 30pk/ case - 6621 - Northern Safety Co., Inc. [northernsafety.com]
- 19. n-Hexane: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
